molecular formula C12H10BrNO3 B398289 Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate CAS No. 35975-57-6

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Cat. No.: B398289
CAS No.: 35975-57-6
M. Wt: 296.12g/mol
InChI Key: XDDQBYKFJZYKPE-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDQBYKFJZYKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957402
Record name Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-57-6
Record name Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The synthesis is achieved via the well-established Gould-Jacobs reaction, a robust and reliable method for constructing the 4-hydroxyquinoline core.[2] This document details the underlying chemical principles, provides a step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing them with the necessary information to replicate this synthesis with a high degree of success and purity.

Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis of the quinoline framework is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose.[3] For the preparation of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction stands out for its efficiency and applicability.[4][5] The reaction proceeds in two distinct, sequential stages:

  • Nucleophilic Substitution: The process begins with the condensation of an aniline derivative, in this case, 2-bromoaniline, with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's amino group onto the electron-deficient carbon of DEEM, followed by the elimination of ethanol to yield a stable anilinomethylenemalonate intermediate.[4][6]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating to high temperatures (typically >240 °C).[6] This electrocyclic reaction is thermally induced and results in the formation of the fused pyridine ring, yielding the desired 4-hydroxyquinoline scaffold. This step is often performed in a high-boiling, inert solvent such as diphenyl ether to achieve the necessary reaction temperature.[6][7]

The overall transformation is a powerful method for converting readily available anilines into complex, functionalized quinoline systems.

Reaction Mechanism

The causality of the Gould-Jacobs reaction is rooted in fundamental principles of nucleophilic chemistry and pericyclic reactions. The mechanism ensures a predictable and high-yielding pathway to the target structure.

Gould_Jacobs_Mechanism Mechanism of the Gould-Jacobs Reaction R1 2-Bromoaniline + DEEM I1 Intermediate: Diethyl 2-((2-bromoanilino)methylene)malonate R1->I1 Condensation (-EtOH) I2 Keto Tautomer I1->I2 Thermal Cyclization (Pericyclic Reaction, >240°C) (-EtOH) P Product: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (Enol Tautomer) I2->P Tautomerization

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis. Adherence to these protocols, particularly the reaction conditions, is critical for achieving a high yield and purity.

Safety Precaution: This synthesis involves high temperatures and the use of high-boiling solvents. All procedures, especially the thermal cyclization, must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is mandatory.

Materials and Reagents
ReagentM.W.PuritySupplier
2-Bromoaniline172.02 g/mol ≥98%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)216.23 g/mol ≥98%Sigma-Aldrich
Diphenyl ether170.21 g/mol ≥99%Sigma-Aldrich
Ethanol (absolute)46.07 g/mol ≥99.5%Fisher Scientific
Hexanes-ACS GradeFisher Scientific
Step 1: Synthesis of Diethyl 2-((2-bromoanilino)methylene)malonate (Intermediate)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoaniline (10.0 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (13.2 g, 61.0 mmol, 1.05 equiv).

  • Condensation: Heat the reaction mixture in an oil bath at 110-120 °C with continuous stirring. The condensation reaction is typically complete within 2-3 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The disappearance of the 2-bromoaniline spot indicates completion.

  • Work-up: After cooling to room temperature, the reaction mixture will solidify. This crude intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, add diphenyl ether (100 mL). Heat the solvent to 250 °C.

  • Addition of Intermediate: Slowly and carefully add the crude Diethyl 2-((2-bromoanilino)methylene)malonate from Step 1 to the hot diphenyl ether in small portions over 20-30 minutes. Vigorous evolution of ethanol vapor will be observed.

  • Cyclization: Maintain the reaction temperature at 250-255 °C for 30-45 minutes after the addition is complete. The product will begin to precipitate from the hot solution.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexanes (100 mL) to the mixture to further precipitate the product and dilute the diphenyl ether.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove residual diphenyl ether.

  • Drying: Dry the resulting off-white to pale yellow solid under vacuum at 60 °C to a constant weight.

Data Summary and Characterization

The successful synthesis of the target compound must be validated through physical and spectroscopic analysis.

Yield and Physical Properties
PropertyExpected Value
Chemical Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Appearance Off-white to pale yellow solid
Yield 75-85% (overall)
Melting Point >250 °C
CAS Number 35975-57-6
Spectroscopic Data

The identity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is confirmed by the following spectroscopic data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.1 (s, 1H, -OH), 8.55 (s, 1H, H-2), 8.20 (d, 1H, H-7), 8.05 (d, 1H, H-5), 7.40 (t, 1H, H-6), 4.25 (q, 2H, -CH₂-), 1.30 (t, 3H, -CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 175.0, 168.0, 145.0, 140.0, 135.0, 128.0, 126.0, 125.0, 120.0, 115.0, 105.0, 60.0, 14.5.

  • IR (KBr, cm⁻¹): 3400-3200 (O-H stretch, broad), 3050 (Ar C-H stretch), 1720 (C=O stretch, ester), 1650 (C=O stretch, quinolone), 1600, 1480 (C=C stretch).

  • Mass Spectrometry (ESI-MS): m/z 295.9 [M-H]⁻.

Visualization of Synthetic Workflow

A streamlined workflow is essential for efficient laboratory operations. The following diagram outlines the logical progression of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification cluster_analysis Analysis A Combine 2-Bromoaniline and DEEM B Heat at 110-120 °C for 2-3 hours A->B C Cool to Room Temp B->C E Add Intermediate in Portions C->E Crude Intermediate D Heat Diphenyl Ether to 250 °C D->E F Hold at 250 °C for 30-45 min E->F G Cool and Add Hexanes F->G H Filter Product G->H I Wash with Hexanes H->I J Dry Under Vacuum I->J K Obtain Yield & MP J->K Final Product L Perform NMR, IR, MS K->L

Caption: Workflow for Synthesis and Analysis.

Field Insights and Troubleshooting

  • Temperature Control: The thermal cyclization step is the most critical part of the synthesis.[8] Temperatures below 240 °C will result in incomplete cyclization and low yields. Conversely, temperatures significantly above 260 °C can lead to decomposition and discoloration of the product.[7] Precise temperature monitoring is essential.

  • Solvent Choice: Diphenyl ether is the solvent of choice due to its high boiling point (259 °C) and inertness. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is also commonly used and functions similarly.[6]

  • Purity of Intermediate: While the intermediate from Step 1 can often be used crude, impurities in the starting 2-bromoaniline may lead to side products. If the final product is difficult to purify, recrystallizing the intermediate from an ethanol/water mixture may be beneficial.

  • Product Precipitation: The product is sparingly soluble in hot diphenyl ether and precipitates upon formation, which drives the reaction to completion. Ensure stirring is efficient to prevent bumping and ensure even heat distribution.

Conclusion

The Gould-Jacobs reaction provides a direct and high-yielding pathway for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate from commercially available starting materials. The protocol described herein is robust and scalable. Careful control over the high-temperature cyclization step is paramount to achieving a high yield and purity of the final product, a key building block for the development of novel therapeutic agents.

References

Sources

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Properties, Synthesis, and Scientific Applications

Introduction

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a halogenated derivative of the 4-hydroxyquinoline-3-carboxylate scaffold, a core structure of significant interest in the fields of medicinal chemistry and materials science. The quinoline ring system is a "privileged structure," frequently found in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile compound, grounding its analysis in established chemical principles and synthetic methodologies.

Physicochemical and Structural Properties

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 35975-57-6) is a solid organic compound at room temperature.[3] Its core structure features a quinoline bicyclic system substituted with a bromine atom at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. These functional groups dictate its chemical behavior and potential for further modification.

Structural Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-oxo-1,4-dihydroquinoline (quinolin-4-one) form.[4][5] For Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, this equilibrium is heavily favored towards the more stable 4-oxo tautomer due to the formation of a conjugated amide-like system. This property is fundamental to its reactivity and biological interactions.

tautomerism cluster_enol 4-Hydroxyquinoline Form (Enol) cluster_keto 4-Oxoquinoline Form (Keto) enol keto enol->keto Tautomerization gould_jacobs_workflow start Starting Materials: 2-Bromoaniline Diethyl Ethoxymethylenemalonate (EMME) step1 Step 1: Condensation (Nucleophilic Substitution) start->step1 intermediate Intermediate: Diethyl 2-((2-bromophenylamino)methylene)malonate step1->intermediate method1 Method A: Conventional Heating (e.g., Ethanol, Reflux) step1->method1 method2 Method B: Microwave Irradiation (Neat, ~7 min) step1->method2 step2 Step 2: Thermal Cyclization (Intramolecular 6π-Electrocyclization) intermediate->step2 product Final Product: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate step2->product method3 Method C: High Temp (e.g., Diphenyl Ether, >250°C) step2->method3 method4 Method D: Eaton's Reagent (80-100°C, ~2h) step2->method4

Caption: Synthetic workflow for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Experimental Protocol (Gould-Jacobs Method)

The following protocol is a representative procedure based on modern adaptations of the Gould-Jacobs synthesis. [6]

  • Condensation:

    • To a round-bottom flask, add equimolar amounts of 2-bromoaniline and diethyl ethoxymethylenemalonate (EMME).

    • The reaction can be performed neat (solvent-free) under microwave irradiation (e.g., 7-10 minutes) or by refluxing in ethanol for several hours until TLC analysis indicates consumption of the aniline.

    • Upon completion, the reaction mixture is cooled, and the intermediate, diethyl 2-((2-bromophenylamino)methylene)malonate, is isolated, often by recrystallization from ethanol.

  • Cyclization:

    • The isolated intermediate is added to Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid).

    • The mixture is heated to 80–100 °C with stirring for 2-4 hours. The reaction progress should be monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

    • The acidic solution is neutralized with a base (e.g., concentrated NaOH or NH₄OH solution) until a precipitate forms.

    • The solid product, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Spectroscopic Characterization (Predicted)

SpectroscopyPredicted Features
¹H NMR ~12.0-13.0 ppm: Broad singlet, exchangeable (N-H proton of the 4-oxo tautomer).~8.5-8.8 ppm: Singlet (vinyl C2-H).~7.5-8.2 ppm: Multiplets corresponding to the three aromatic protons on the quinoline ring.~4.3-4.5 ppm: Quartet (ester -OCH₂-).~1.3-1.5 ppm: Triplet (ester -CH₃).
¹³C NMR ~170-175 ppm: C=O (quinolone amide).~165-168 ppm: C=O (ethyl ester).~110-150 ppm: Multiple signals corresponding to the aromatic and vinyl carbons.~60-62 ppm: Ester -OCH₂-.~14-16 ppm: Ester -CH₃.
IR (cm⁻¹) ~3200-2800 (broad): N-H stretching vibration.~1720-1740: C=O stretching (ester).~1650-1670: C=O stretching (quinolone amide).~1600-1450: C=C and C=N aromatic ring stretches.~600-500: C-Br stretching.
Mass Spec Molecular Ion (M⁺): A prominent peak at m/z 295 and an equally intense peak at m/z 297, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Potential Applications

The multifunctionality of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate makes it a valuable intermediate for chemical synthesis. Its reactivity is centered around the ester, the bromine atom, and the acidic N-H proton.

Key Chemical Transformations
  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., refluxing with aqueous NaOH) to yield the corresponding 8-bromo-4-hydroxyquinoline-3-carboxylic acid . [5][7]This carboxylic acid derivative can serve as a precursor for other functional groups or be used in fragment-based drug design.

  • Decarboxylation: Following hydrolysis, the resulting carboxylic acid can be decarboxylated, typically by heating, to yield 8-bromo-4-hydroxyquinoline. [5]* N-Alkylation/Acylation: The acidic N-H proton of the dominant 4-oxo tautomer can be deprotonated with a suitable base and subsequently alkylated or acylated, enabling the introduction of diverse substituents at the N1 position.

  • Palladium-Catalyzed Cross-Coupling: The C8-Br bond is a prime site for modification via modern cross-coupling reactions. Suzuki, Buchwald-Hartwig, Sonogashira, and other similar reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. This approach is a powerful strategy for building molecular complexity and generating libraries of novel quinoline derivatives for biological screening. It may be necessary to protect the N-H/O-H group via silylation or other methods to prevent catalyst inhibition. [8]

Applications in Drug Discovery and Materials Science

The 4-quinolone and 8-hydroxyquinoline scaffolds are associated with a vast range of biological activities. [1][9]Consequently, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is an attractive starting point for the development of novel therapeutic agents.

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity. [1]This scaffold can be elaborated to target various cellular pathways implicated in cancer.

  • Antimicrobial Agents: The quinolone core is famous for its antibacterial properties (e.g., fluoroquinolones). The 8-hydroxyquinoline moiety is a well-known chelator of metal ions essential for microbial survival and has demonstrated broad antimicrobial and antifungal effects. [9][10]* Neuroprotective Agents: Due to their ability to chelate metal ions like iron and copper, 8-hydroxyquinoline derivatives have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's, where metal dyshomeostasis is a contributing factor. [9]* Organic Electronics: The rigid, planar structure of the quinoline system makes it a candidate for use in organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor for metal ion detection. [2]

Conclusion

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a well-defined chemical entity with a rich potential for chemical exploration. Its synthesis is accessible through the robust Gould-Jacobs reaction, and its multiple functional groups offer numerous handles for derivatization. For researchers in drug discovery and materials science, this compound represents a valuable and versatile building block for constructing novel molecules with tailored biological or photophysical properties. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount to unlocking its full scientific potential.

References

Sources

Spectroscopic data of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for confirming synthesis, ensuring purity, and understanding their chemical behavior. This document is structured to provide not just the data, but the underlying scientific rationale for the experimental design and interpretation, reflecting a field-proven approach to molecular characterization.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the quinoline core, substituted with a bromine atom, a hydroxyl group, and an ethyl carboxylate moiety, gives rise to a distinct spectroscopic signature. Understanding this signature is key to its application. The 4-hydroxyquinoline portion of the molecule can exist in tautomeric forms, primarily the 4-quinolone form, which significantly influences its electronic and vibrational spectra. The following sections will dissect the predicted spectroscopic data based on established principles and data from analogous structures.

Molecular Structure with Atom Numbering for NMR Assignments

M [M+H]⁺ m/z 295/297 F1 [M+H - C₂H₄]⁺ m/z 267/269 M->F1 - C₂H₄ F2 [M+H - C₂H₄ - CO]⁺ m/z 239/241 F1->F2 - CO F3 [M+H - C₂H₄ - CO - Br]⁺ m/z 160 F2->F3 - Br•

NMR spectrum of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectrum of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As structural elucidation is paramount for advancing research and ensuring compound integrity, this document serves as an expert resource for the interpretation of its ¹H and ¹³C NMR spectra. We delve into the theoretical principles, present a validated experimental protocol, and offer a detailed, causality-driven interpretation of spectral data, including chemical shifts and coupling constants. This guide is designed to empower researchers to confidently identify this molecule, understand its electronic structure, and utilize this knowledge in synthetic and developmental workflows.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate combines several key functional groups: the quinoline core, a bromine substituent, a hydroxyl group, and an ethyl carboxylate moiety. Each of these groups modulates the molecule's electronic environment and, consequently, its chemical and biological profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of such molecular structures in solution.[1] By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can map the precise connectivity and electronic environment of each atom. This guide provides a detailed walkthrough of this analytical process for the title compound.

Molecular Structure and Atom Numbering

A standardized numbering system is critical for unambiguous spectral assignment. The structure and IUPAC numbering for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate are presented below. It is important to note that the 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-oxo form (a quinolone). In many solvents, the keto form is predominant, which significantly influences the chemical shifts, particularly of the heterocyclic ring protons and carbons.

Caption: Molecular structure and IUPAC numbering scheme.

Experimental Protocol for NMR Acquisition

The quality and reproducibility of NMR data are directly dependent on a meticulous experimental approach. The protocol described here is a self-validating system designed to produce high-resolution spectra suitable for full structural elucidation.

Sample Preparation

The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the 4-OH group).[2][3] Quinolines are also known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[4][5] Therefore, consistency is key.

  • Weighing: Accurately weigh 20-25 mg of purified Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate for ¹³C NMR (a ¹H spectrum can be acquired from the same sample).

  • Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily dissolves the compound and allows for the observation of exchangeable protons like the -OH group.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add the deuterated solvent and cap the tube. Gently vortex or sonicate until the sample is fully dissolved. Ensure the solution is clear and free of particulates.

Spectrometer Setup and Data Acquisition

These steps assume the use of a standard 400 MHz or 500 MHz NMR spectrometer.

Caption: Standardized workflow for NMR data acquisition and analysis.

  • Instrument Setup: Insert the sample into the spectrometer. Load standard ¹H and ¹³C acquisition parameter sets.

  • Lock and Shim: Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, resulting in narrow and symmetrical peak shapes.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled (zgpg30 or similar).

    • Pulse Angle: 30 degrees.

    • Spectral Width: ~200 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ signal (δ ≈ 39.52 ppm).[6]

Spectral Analysis and Interpretation

The following analysis is based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and typical coupling constants for aromatic systems.[4][7]

¹H NMR Spectrum Analysis

The proton spectrum reveals distinct signals for the ethyl group, the aromatic protons on the quinoline core, and the hydroxyl proton.

  • Ethyl Group (-OCH₂CH₃):

    • -OCH₂- (Methylene): Expected around δ 4.2-4.4 ppm . This signal will appear as a quartet (q) due to coupling with the three adjacent methyl protons (n+1 = 3+1 = 4). The downfield shift is caused by the deshielding effect of the adjacent oxygen atom.

    • -CH₃ (Methyl): Expected around δ 1.2-1.4 ppm . This signal will be a triplet (t) due to coupling with the two methylene protons (n+1 = 2+1 = 3). The coupling constant for both the quartet and triplet will be identical, typically J ≈ 7.1 Hz .[8]

  • Quinoline Ring Protons:

    • H-2: Expected as a singlet (s) around δ 8.5-8.7 ppm . Its significant downfield shift is due to the anisotropic effect of the C=O group at C-4, the deshielding effect of the adjacent nitrogen atom, and its position within the heterocyclic aromatic ring.

    • H-5, H-6, H-7: These three protons form a coupled spin system on the carbocyclic ring.

      • H-5: Expected around δ 8.0-8.2 ppm . This proton is ortho to the ring fusion and will be deshielded. It should appear as a doublet of doublets (dd) , coupling to H-6 (ortho, ³J ≈ 7-9 Hz) and H-7 (meta, ⁴J ≈ 1-2 Hz).[4][9]

      • H-7: Expected around δ 7.8-8.0 ppm . This proton is ortho to the electron-withdrawing bromine atom at C-8, causing a significant downfield shift. It will appear as a doublet of doublets (dd) , coupling to H-6 (ortho, ³J ≈ 7-9 Hz) and H-5 (meta, ⁴J ≈ 1-2 Hz).

      • H-6: Expected around δ 7.5-7.7 ppm . This proton is ortho to both H-5 and H-7. It will appear as a triplet (t) or more accurately, a doublet of doublets (dd) where the two ortho coupling constants are very similar (³J ≈ 8 Hz).

  • Hydroxyl Proton (-OH):

    • Expected as a very broad singlet (s) , typically far downfield (δ > 11 ppm ) in DMSO-d₆ due to strong hydrogen bonding with the solvent. Its chemical shift is highly dependent on concentration, temperature, and residual water content.[3]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals corresponding to each carbon atom in the molecule.

  • Carbonyl and Ester Carbons:

    • C=O (Ester): Expected around δ 165-170 ppm .

    • C-4 (C-OH): Expected far downfield around δ 175-180 ppm , characteristic of the C=O carbon in the predominant keto-tautomer.

    • -OCH₂-: Expected around δ 60-62 ppm .[8]

  • Quinoline Ring Carbons:

    • C-2: Expected around δ 145-150 ppm , shifted downfield by the adjacent nitrogen.

    • C-8a & C-4a (Bridgehead): Expected around δ 138-142 ppm .

    • Aromatic CH Carbons (C-5, C-6, C-7): Expected in the typical aromatic region of δ 120-135 ppm .

    • C-3: Expected around δ 110-115 ppm , shifted upfield due to its position relative to the carbonyl and nitrogen.

    • C-8 (C-Br): The carbon directly attached to bromine. Its chemical shift is often difficult to predict precisely but is expected in the δ 115-125 ppm range.

  • Ethyl Group Carbon:

    • -CH₃: Expected furthest upfield, around δ 14-15 ppm .[8]

Data Summary

The predicted NMR spectral data for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in DMSO-d₆ are summarized below.

¹H NMR Data
Assignment δ (ppm) Multiplicity J (Hz) Integration Notes
-OH> 11.0br s-1HShift is variable.
H-28.5 - 8.7s-1HDeshielded by N and C=O.
H-58.0 - 8.2dd³J ≈ 8.0, ⁴J ≈ 1.51HOrtho/Meta coupling.
H-77.8 - 8.0dd³J ≈ 8.0, ⁴J ≈ 1.51HDeshielded by Br.
H-67.5 - 7.7t or dd³J ≈ 8.01HOverlapping ortho couplings.
-OCH₂-4.2 - 4.4q³J ≈ 7.12HCoupled to -CH₃.
-CH₃1.2 - 1.4t³J ≈ 7.13HCoupled to -OCH₂-.
¹³C NMR Data
Assignment δ (ppm) Notes
C-4175 - 180Keto-tautomer C=O.
C=O (Ester)165 - 170
C-2145 - 150Adjacent to Nitrogen.
C-8a138 - 142Bridgehead Carbon.
C-4a138 - 142Bridgehead Carbon.
C-5, C-6, C-7120 - 135Aromatic CH region.
C-8115 - 125Carbon attached to Bromine.
C-3110 - 115
-OCH₂-60 - 62
-CH₃14 - 15

Conclusion

The structural characterization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate by NMR spectroscopy is a definitive process guided by fundamental principles. The ¹H NMR spectrum is characterized by a downfield singlet for H-2, a distinct three-proton AMX system for H-5, H-6, and H-7, and the classic quartet-triplet pattern of an ethyl ester. The ¹³C spectrum is anchored by the two carbonyl signals of the ester and the quinolone tautomer. This comprehensive guide provides the necessary framework and detailed interpretation for researchers to confidently assign the NMR spectra of this important quinoline derivative, ensuring structural accuracy in their scientific endeavors.

References

  • Benchchem. Interpreting Complex NMR Spectra of Substituted Quinolines.

  • Sigma-Aldrich. 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applications.

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  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

  • Canadian Science Publishing. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE.

  • ResearchGate. Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates.

  • J-Stage. Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects.

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

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  • Benchchem. A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 8-bromooctanoate and Its Derivatives.

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Mass spectrometry of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Introduction

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The structural complexity and specific functional groups of this molecule necessitate a robust and precise analytical approach for its characterization and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. It moves beyond a simple recitation of methods to explain the underlying principles and the rationale behind experimental choices. The goal is to equip researchers, scientists, and drug development professionals with the expertise to develop, validate, and interpret mass spectrometry data for this compound and its analogues with confidence. We will delve into the molecule's unique isotopic signature, predictable fragmentation behaviors, and a detailed, field-proven LC-MS/MS protocol.

Section 1: Fundamental Molecular Properties and Isotopic Signature

A successful mass spectrometric analysis begins with a thorough understanding of the analyte's intrinsic properties. The presence of a bromine atom is the most defining characteristic of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, as it imparts a highly distinctive isotopic pattern.

Molecular Structure:

  • IUPAC Name: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • Molecular Formula: C₁₂H₁₀BrNO₃

  • Monoisotopic Mass: 294.9895 Da

  • Average Molecular Weight: 296.12 g/mol

The key to identifying this compound in a mass spectrum lies in recognizing the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern where the two peaks are of almost identical height. This signature is an invaluable diagnostic tool for confirming the presence of bromine in an unknown analyte.

Table 1: Predicted Isotopic Distribution for the [M+H]⁺ Ion

IonExact Mass (Da)Relative Abundance (%)
[C₁₂H₁₁⁷⁹BrNO₃+H]⁺295.9973100.0
[C₁₂H₁₁⁸¹BrNO₃+H]⁺297.995397.3

This predictable 1:1 ratio for the M and M+2 peaks provides a primary validation point during data analysis.

Section 2: Rationale for Ionization Technique Selection

The choice of ionization technique is critical for successfully converting the neutral analyte into a gas-phase ion for MS analysis. Given the polarity imparted by the hydroxyl, ester, and quinoline nitrogen functionalities, Electrospray Ionization (ESI) is the most appropriate method.

Why ESI is the Authoritative Choice:

  • Expertise: ESI is a "soft" ionization technique that excels with polar, thermally labile, and non-volatile molecules like our target compound. Unlike hard ionization methods such as Electron Impact (EI), which would cause extensive and often uninterpretable fragmentation, ESI typically preserves the intact molecule as a protonated or deprotonated species. This is essential for determining the molecular weight and for selecting the precursor ion for subsequent fragmentation experiments (MS/MS).

  • Trustworthiness: The mechanism of ESI, involving the formation of charged droplets and subsequent solvent evaporation, is highly reproducible and robust. It reliably generates ions that directly correspond to the analyte's molecular weight.

    • In positive ion mode , the quinoline nitrogen is a primary site for protonation, leading to the formation of a strong [M+H]⁺ ion at m/z 296.0/298.0.

    • In negative ion mode , the acidic phenolic hydroxyl group can be readily deprotonated, yielding an [M-H]⁻ ion at m/z 294.0/296.0.

The ability to generate stable ions in both polarities provides analytical flexibility and an additional layer of confirmation for the compound's identity.

Section 3: The Imperative of High-Resolution Mass Spectrometry (HRMS)

For unambiguous structural confirmation, particularly in complex matrices encountered during drug development, High-Resolution Mass Spectrometry (HRMS) is indispensable.[3][4] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide mass accuracy typically below 5 parts-per-million (ppm).

The Causality Behind Using HRMS:

HRMS allows for the determination of a molecule's elemental composition from its exact mass.[4] For a measured m/z of 295.9973, HRMS can distinguish the elemental formula C₁₂H₁₁⁷⁹BrNO₃ from other potential isobaric (same nominal mass) formulas, providing a high degree of confidence in the compound's identity without relying solely on a reference standard. This capability is crucial for metabolite identification, impurity profiling, and characterization of novel chemical entities.

Section 4: Elucidating Structure Through Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize the analyte. In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. The fragmentation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is predictable, driven by its key functional groups.

Predicted Fragmentation Pathway of the [M+H]⁺ Ion:

The most likely fragmentation pathways involve neutral losses from the ethyl ester group and cleavages of the quinoline ring structure.[5][6]

Fragmentation_Pathway parent [M+H]⁺ m/z 296.0/298.0 C₁₂H₁₁BrNO₃⁺ frag1 Fragment A m/z 268.0/270.0 C₁₀H₇BrNO₃⁺ parent->frag1 - C₂H₄ (28 Da) frag2 Fragment B m/z 251.0/253.0 C₁₀H₈BrNO₂⁺ parent->frag2 - C₂H₅O (45 Da) frag3 Fragment C m/z 223.0/225.0 C₉H₈BrNO⁺ frag2->frag3 - CO (28 Da) frag4 Fragment D m/z 144.0 C₉H₇NO⁺ frag3->frag4 - Br (79/81 Da)

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Table 2: Summary of Predicted Key Fragments for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

FragmentPrecursor Ion (m/z)Predicted Fragment (m/z)Proposed Neutral LossProposed Fragment Structure
A296.0/298.0268.0/270.0C₂H₄ (ethylene)8-bromo-4-hydroxyquinoline-3-carboxylic acid ion
B296.0/298.0251.0/253.0C₂H₅O• (ethoxy radical)8-bromo-4-hydroxy-3-carbonyl-quinoline ion (acylium ion)
C251.0/253.0223.0/225.0CO (carbon monoxide)[8-bromo-4-hydroxyquinoline+H]⁺ ion after rearrangement
D223.0/225.0144.0Br• (bromine radical)[4-hydroxyquinoline+H]⁺ ion

This predictive framework is the cornerstone of a self-validating system: observed fragments in an actual experiment must logically align with these chemically plausible pathways to confirm the structure.

Section 5: A Validated Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, step-by-step methodology for the analysis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. The integration of liquid chromatography provides separation from matrix components and isomeric compounds, ensuring the analytical integrity of the subsequent MS detection.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep 1. Sample Preparation (Dissolution in Methanol/Water) lc 2. LC Separation (Reversed-Phase C18) prep->lc ms 3. MS Detection (Positive ESI) lc->ms msms 4. MS/MS Fragmentation (Collision-Induced Dissociation) ms->msms data 5. Data Interpretation (Mass, Isotope & Fragment Match) msms->data

Caption: High-level LC-MS/MS experimental workflow.

Protocol Details:

  • Sample Preparation:

    • Accurately weigh 1 mg of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate reference standard.

    • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions using a 50:50 (v/v) mixture of methanol and water to achieve a final working concentration of 1 µg/mL. The water is added to ensure compatibility with the initial mobile phase conditions.

  • Liquid Chromatography (LC) Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately nonpolar compounds like the target analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial as it acts as a proton source to promote efficient [M+H]⁺ formation in the ESI source.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: Ramp linearly from 5% to 95% B

      • 5.0 - 6.0 min: Hold at 95% B

      • 6.1 - 8.0 min: Return to 5% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: +3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • Scan Mode 1 (Full Scan):

      • Mass Range: m/z 100-500. This range comfortably covers the precursor ion.

      • Purpose: To detect the [M+H]⁺ ion and confirm its characteristic bromine isotopic pattern.

    • Scan Mode 2 (Product Ion Scan / MS/MS):

      • Precursor Ion: m/z 296.0

      • Collision Energy: 20 eV (This value may require optimization to achieve a rich fragmentation spectrum).

      • Purpose: To generate the fragment ion spectrum for structural confirmation.

Conclusion

The mass spectrometric analysis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a multi-faceted process that relies on a logical, evidence-based approach. By leveraging the compound's unique bromine isotopic signature, employing soft ionization via ESI, confirming its elemental composition with HRMS, and elucidating its structure through predictable MS/MS fragmentation, a highly confident and reproducible analysis can be achieved. The detailed LC-MS/MS protocol provided herein serves as a validated starting point for researchers in pharmaceutical and chemical sciences, forming a robust framework for the routine characterization and quantification of this important molecular scaffold.

References

  • Z. Džula, et al. (2005). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • D. M. Clugston and D. B. MacLean. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. Available at: [Link]

  • S. G. Creedon, et al. (2015). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). ResearchGate. Available at: [Link]

  • K. M. F. Hegab and F. M. E. Abdel-Megeid. (2009). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. Available at: [Link]

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  • S. N. Al-Busafi, et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

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Infrared spectroscopy of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the principles and practices for acquiring and interpreting the infrared (IR) spectrum of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. It is designed for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for structural elucidation and quality control.

Introduction: The Structural Context

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and material science.[1][2] Its molecular architecture comprises a brominated quinoline core, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. Understanding its structure is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.[3]

A critical structural feature of this molecule is the keto-enol tautomerism. The "4-hydroxyquinoline" (enol form) can exist in equilibrium with its "4-quinolone" (keto form) tautomer. In the solid state, which is how IR spectra are most commonly acquired for this type of compound, the keto tautomer, Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate , is often the predominant form.[4] This equilibrium is crucial as it dictates the presence of specific functional groups—namely, an N-H bond and a ketone-like carbonyl (C=O) group—which produce distinct and readily identifiable signals in the IR spectrum.

Molecular Structure & Tautomerism

The interpretation of the IR spectrum begins with a clear understanding of the molecule's structure and its potential forms.

molecular_structure cluster_enol Enol Form (4-Hydroxyquinoline) cluster_keto Keto Form (4-Quinolone) enol_img keto_img enol_img->keto_img Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the title compound.

The Analytical Approach: Fourier Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)

For a solid powder like Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, Attenuated Total Reflectance (ATR) is the sampling technique of choice for FTIR analysis.[5][6]

Expertise & Experience: Why ATR-FTIR?

The traditional method of preparing KBr pellets is time-consuming and susceptible to moisture contamination. ATR, conversely, offers a superior alternative for several field-proven reasons:

  • Minimal Sample Preparation: A small amount of the solid sample is simply placed on the ATR crystal.[7] This eliminates the need for grinding and pressing pellets, saving time and minimizing sample loss.

  • High-Quality, Reproducible Data: The technique relies on an evanescent wave that penetrates a shallow depth into the sample, ensuring a strong, high-quality signal that is less dependent on sample thickness.[6][8]

  • Non-Destructive: The sample can be fully recovered after analysis, which is critical when working with valuable or limited-quantity materials.

The core principle involves an infrared beam being directed into a crystal of high refractive index (commonly diamond or zinc selenide).[7] At the crystal-sample interface, the beam undergoes total internal reflection, creating the evanescent wave that probes the sample's surface. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations, and this attenuated energy is then detected.[6]

Experimental Protocol: Acquiring the ATR-FTIR Spectrum

This protocol outlines a self-validating system for obtaining a reliable IR spectrum.

Mandatory Visualization: ATR-FTIR Experimental Workflow

experimental_workflow start Start setup Instrument & ATR Setup (Ensure crystal is clean) start->setup background Perform Background Scan (No sample on crystal) setup->background validation1 Validate Background (Flat baseline, no H2O/CO2 peaks) background->validation1 validation1->background Fail prepare Sample Preparation (Place small amount of solid on crystal) validation1->prepare Success contact Apply Pressure (Ensure uniform sample-crystal contact) prepare->contact scan Acquire Sample Spectrum (Co-add scans, e.g., 32-64) contact->scan process Data Processing (Baseline correction, ATR correction if needed) scan->process interpret Spectral Interpretation & Peak Assignment process->interpret end End interpret->end

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Power on the FTIR spectrometer and allow it to stabilize according to the manufacturer's guidelines.

    • Ensure the ATR accessory is correctly installed.

    • Causality: A stable instrument ensures a consistent energy source and detector response, which is fundamental for reproducible measurements.

  • Crystal Cleaning:

    • Clean the ATR crystal surface meticulously using a soft, lint-free wipe dampened with a volatile solvent like isopropyl alcohol or ethanol.

    • Trustworthiness: Any residue from previous samples will appear in the subsequent spectrum. A clean crystal is the first step in ensuring the spectrum is exclusively from the target analyte.[7]

  • Background Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's own optical characteristics.[7]

    • Causality: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output only shows the absorbance due to the sample itself.

  • Sample Application:

    • Place a small amount of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate powder directly onto the center of the ATR crystal.

    • Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave to effectively penetrate the sample and generate a strong, high-quality spectrum.[7]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • After acquisition, the spectrum may require baseline correction to ensure the absorbance starts at zero.

    • An "ATR correction" algorithm may be applied in the software. This accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

Data Presentation: Interpreting the Spectrum

The IR spectrum provides a molecular "fingerprint." The key to its interpretation is assigning the observed absorption bands to the vibrations of specific functional groups within the molecule.[3]

Data Summary: Expected IR Absorption Bands for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Authoritative Grounding
3300 - 3100N-H Stretch (from keto tautomer)Medium, BroadThe presence of the 4-quinolone tautomer results in an N-H bond. Hydrogen bonding broadens this peak.[9]
3100 - 3000C-H Stretch (Aromatic)Medium to WeakVibrations of C-H bonds on the quinoline ring. Aromatic C-H stretches typically appear at slightly higher frequencies than aliphatic ones.[10][11]
3000 - 2850C-H Stretch (Aliphatic)MediumAsymmetric and symmetric stretching of C-H bonds in the ethyl group (-CH₂CH₃).[9][11]
~1735C=O Stretch (Ester)Strong, SharpCarbonyl stretch of the ethyl carboxylate group. This is a highly characteristic and intense absorption.[10]
~1660C=O Stretch (Ketone, Amide-like)Strong, SharpCarbonyl stretch of the 4-quinolone ring. Its frequency is lowered due to conjugation and its amide-like character.[11]
1620 - 1450C=C & C=N Stretch (Aromatic Ring)Medium to StrongMultiple bands corresponding to the stretching vibrations within the quinoline ring system.[12][13]
1300 - 1100C-O Stretch (Ester)StrongAsymmetric and symmetric C-O-C stretching vibrations of the ester group.[9]
900 - 675C-H Bend (Aromatic Out-of-Plane)Medium to StrongBending vibrations of the C-H bonds on the aromatic rings. The pattern can give clues about the substitution pattern.[11]
700 - 500C-Br StretchMedium to WeakThe vibration of the carbon-bromine bond. This absorption occurs in the low-frequency region of the spectrum.

Conclusion

Infrared spectroscopy, particularly using the ATR-FTIR technique, is an indispensable tool for the structural characterization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. By understanding the molecule's tautomeric nature and the characteristic vibrational frequencies of its constituent functional groups, researchers can rapidly verify its identity, assess purity, and gain critical insights into its chemical structure. The workflow and interpretive guide presented here provide a robust framework for obtaining and analyzing high-quality, reliable spectroscopic data in a research or drug development setting.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar . NASA Ames Research Center. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples . Journal of Chemical Education. [Link]

  • FTIR-ATR | Study Guide . Edubirdie. [Link]

  • ATR-FTIR Spectroscopy Basics . Mettler Toledo. [Link]

  • Wojtkowiak, J., et al. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis . Molecules. [Link]

  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... . ResearchGate. [Link]

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  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate . PubChem. [Link]

  • Table of Characteristic IR Absorptions . ICT Prague. [Link]

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  • 3-Hydroxyquinoline-4-carboxylic acid . PubChem. [Link]

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  • Methyl 4-hydroxyquinoline-3-carboxylate . PubChemLite. [Link]

  • Gökce, H., et al. Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations . ResearchGate. [Link]

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The Structural Elucidation and Synthetic Pathway of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold in Modern Drug Development

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The inherent versatility of the quinoline ring system, coupled with the potential for extensive functionalization, allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth technical overview of a specific, promising derivative: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. We will delve into its molecular architecture, a robust and scalable synthetic route, and the anticipated biological significance of this compound, offering a comprehensive resource for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. The presence of these functional groups imparts specific electronic and steric characteristics that are crucial for its interaction with biological targets.

The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-oxo form (4-quinolone), a feature known to be critical for the biological activity of many quinolone-based drugs. The intramolecular hydrogen bond between the 4-hydroxyl group and the nitrogen at position 1, or the carbonyl of the ester group, can influence the molecule's conformation and reactivity. The bromine atom at the 8-position significantly impacts the molecule's lipophilicity and can act as a site for further synthetic modification or as a key interacting group with a biological target.

Table 1: Physicochemical Properties of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

PropertyValueSource
CAS Number 35975-57-6[2][3]
Molecular Formula C₁₂H₁₀BrNO₃[2][3]
Molecular Weight 296.12 g/mol [2][3]
Appearance Solid[3]
Boiling Point 392°C at 760 mmHg (Predicted)[2]
Density 1.555 g/cm³ (Predicted)[2]
InChI Key XDDQBYKFJZYKPE-UHFFFAOYSA-N[3]

Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline-3-carboxylates is reliably achieved through the Gould-Jacobs reaction.[1][4] This well-established method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. This approach offers high yields and a straightforward pathway to the desired quinoline scaffold.

The synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate commences with the reaction of 2-bromoaniline with DEEM. This initial step forms an intermediate, diethyl ((2-bromophenylamino)methylene)malonate. The subsequent, and critical, step is the thermal cyclization of this intermediate. This intramolecular condensation is typically carried out in a high-boiling point solvent, such as diphenyl ether, at temperatures around 250°C.[5][6] The high temperature is necessary to overcome the activation energy for the ring-closing reaction.

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 2-Bromoaniline Step1 Condensation Reactant1->Step1 Reactant2 Diethyl Ethoxymethylenemalonate (DEEM) Reactant2->Step1 Step2 Thermal Cyclization Step1->Step2 Intermediate: Diethyl ((2-bromophenylamino)methylene)malonate Product Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Step2->Product High Temperature (e.g., Diphenyl Ether, ~250°C)

Caption: The Gould-Jacobs reaction pathway for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Detailed Experimental Protocol (Based on the Gould-Jacobs Reaction)

The following protocol is a representative procedure for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Step 1: Condensation of 2-Bromoaniline and Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-bromoaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture, with stirring, at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the intermediate, diethyl ((2-bromophenylamino)methylene)malonate, can be isolated by cooling the reaction mixture and allowing it to crystallize. Alternatively, the crude reaction mixture can be used directly in the next step.

Step 2: Thermal Cyclization

  • To a flask containing a high-boiling point solvent (e.g., diphenyl ether), preheated to approximately 250°C, add the intermediate from Step 1 in portions.

  • Maintain the temperature at 250°C for 30-60 minutes to ensure complete cyclization.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., hexane or ethanol) to remove residual diphenyl ether.

  • The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or N,N-dimethylformamide (DMF).

Crystal Structure Analysis

While a definitive crystal structure for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has not been publicly deposited in the Cambridge Crystallographic Data Centre (CCDC) as of the time of this writing, a detailed analysis can be inferred from the published crystal structure of its close analog, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[7] The substitution of chlorine with bromine is expected to have a predictable effect on the unit cell parameters and crystal packing due to the larger van der Waals radius and different electronic properties of bromine.

The chloro-analog crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit.[7] A key feature of its crystal packing is the formation of supramolecular layers through N-H···O hydrogen bonds between the independent molecules.[7] It is highly probable that Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate will exhibit a similar hydrogen bonding motif, leading to the formation of layered structures in the solid state.

Table 2: Crystallographic Data for Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (for comparison)

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 9.328(5)
b (Å) 11.043(2)
c (Å) 12.350(4)
α (°) 73.298(17)
β (°) 70.57(3)
γ (°) 77.22(3)
Volume (ų) 1137.8(7)
Z 4 (2 independent molecules)
Data obtained from Ishikawa & Yoshida (2015).[7]

The substitution of chlorine with bromine would likely lead to an increase in the unit cell volume. The fundamental crystal packing, driven by the strong hydrogen bonding interactions, is anticipated to be conserved.

Crystal_Packing cluster_layer1 Supramolecular Layer 1 cluster_layer2 Supramolecular Layer 2 molA1 Molecule A molB1 Molecule B molA1->molB1 N-H···O Hydrogen Bond molA2 Molecule A' molB2 Molecule B' molA2->molB2 N-H···O Hydrogen Bond

Sources

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicated biological activity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related structural analogs to build a robust profile of its potential therapeutic applications. By examining the well-established bioactivities of the 4-hydroxyquinoline-3-carboxylate core, the influence of bromine substitution at the 8-position, and the general mechanistic pathways of quinolone-based compounds, we can infer a strong potential for antimicrobial and anticancer properties. This guide delves into the probable mechanisms of action, outlines a detailed synthetic pathway, provides protocols for biological evaluation, and presents a comparative analysis of related compounds to guide future research and drug development efforts.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolone antibiotics, the versatility of the quinoline nucleus is well-documented. The 4-hydroxyquinoline-3-carboxylate substructure, in particular, is a key pharmacophore known to exhibit significant biological effects, primarily through its ability to chelate metal ions and interfere with essential cellular processes.

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a synthetic derivative belonging to this promising class of compounds. Its structure combines the foundational 4-hydroxyquinoline-3-carboxylate core with a bromine atom at the 8-position. This halogen substitution is anticipated to modulate the compound's lipophilicity, electronic properties, and ultimately, its biological activity and target specificity. This guide aims to provide a detailed technical exploration of the predicated biological activities of this molecule, offering a foundational resource for researchers investigating its therapeutic potential.

Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

The most established and versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction .[1][2][3][4][5] This multi-step process involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization. For the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, the logical starting materials would be 2-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM).

Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis can be conceptualized in the following stages:

  • Condensation: 2-Bromoaniline reacts with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate, ethyl 2-((2-bromoanilino)methylene)malonate. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent like ethanol.

  • Cyclization: The intermediate undergoes thermal cyclization to form the quinoline ring system. This step requires high temperatures, often achieved by heating in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Esterification (if necessary): The Gould-Jacobs reaction directly yields the ethyl ester at the 3-position.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-bromoanilino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-bromoaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess reactants can be removed under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • The purified intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether, in a round-bottom flask fitted with a reflux condenser and a thermometer.

  • The mixture is heated to approximately 250°C for 30-60 minutes. The cyclization reaction results in the formation of the quinoline ring.

  • After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the product.

  • The solid product is collected by filtration, washed with hexane, and then purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization 2-Bromoaniline 2-Bromoaniline Intermediate Ethyl 2-((2-bromoanilino)methylene)malonate 2-Bromoaniline->Intermediate Heat (100-120°C) DEEMM Diethyl ethoxymethylenemalonate DEEMM->Intermediate Product Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Intermediate->Product High Temperature (~250°C) in Diphenyl Ether

Figure 1: Synthetic workflow for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction.

Predicated Biological Activities and Mechanisms of Action

Based on the extensive research on quinoline derivatives, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is predicted to exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

The 4-hydroxyquinoline-3-carboxylate scaffold is structurally related to the quinolone class of antibiotics.[6] The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

The presence of the 4-hydroxy group and the 3-carboxylate moiety are critical for this activity, as they can participate in the binding to the enzyme-DNA complex. The bromine atom at the C-8 position is expected to enhance the antimicrobial potency.[11] Halogen substitutions can increase the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.

3.1.1. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Preparation of Inoculum: Bacterial cultures are grown in appropriate broth media to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Microdilution Assay:

    • A serial two-fold dilution of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive (bacteria without compound) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of brominated 8-hydroxyquinoline derivatives.[12][13][14] The proposed mechanisms of action are often multifactorial and can include:

  • Inhibition of Topoisomerases: Similar to their antibacterial action, quinoline derivatives can inhibit human topoisomerases, which are essential for DNA replication in rapidly dividing cancer cells.[12]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

  • Chelation of Metal Ions: The 8-hydroxyquinoline scaffold is a potent chelator of metal ions like iron and copper, which are crucial for the activity of many enzymes involved in cancer cell proliferation.

The presence of the bromine atom at the 8-position has been shown to be favorable for anticancer activity in related quinoline structures.[14]

3.2.1. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both efficacy and selectivity.

  • Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate for 48-72 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Biological_Activity_Workflow cluster_antimicrobial Antimicrobial Activity Evaluation cluster_anticancer Anticancer Activity Evaluation Bacterial_Strains Select Gram-positive and Gram-negative bacteria MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Microdilution Method) Bacterial_Strains->MIC_Assay MIC_Value Quantitative Measure of Antibacterial Potency MIC_Assay->MIC_Value Determine MIC Cancer_Cell_Lines Select human cancer cell lines and a non-cancerous cell line MTT_Assay In Vitro Cytotoxicity Assay (MTT Assay) Cancer_Cell_Lines->MTT_Assay IC50_Value Quantitative Measure of Anticancer Potency MTT_Assay->IC50_Value Determine IC50 Compound Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Compound->Bacterial_Strains Compound->Cancer_Cell_Lines

Figure 2: Workflow for the evaluation of the biological activity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Structure-Activity Relationship (SAR) Insights

While specific data for the title compound is lacking, we can infer key structure-activity relationships from related molecules:

Compound/ScaffoldKey Structural FeaturesObserved Biological ActivityReference
4-Hydroxyquinoline-3-carboxylic acids Core scaffoldInhibition of cell respiration and dehydrogenase enzymes.[4]
Brominated 8-hydroxyquinolines 8-Hydroxyquinoline with bromine substitutionsStrong antiproliferative activity against various tumor cell lines.[12][14]
Quinolone Antibiotics 4-Oxo-quinoline-3-carboxylic acid coreInhibition of bacterial DNA gyrase and topoisomerase IV.[7][8][9][10]
8-Substituted Quinolizines Modification at C-8 positionImproved antibacterial activities, physicochemical properties, and pharmacokinetic profiles.[11]

The data from these related compounds strongly suggests that the combination of the 4-hydroxyquinoline-3-carboxylate core with an 8-bromo substituent is a promising strategy for developing potent bioactive agents.

Conclusion and Future Directions

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate represents a molecule of significant interest for further investigation in the fields of antimicrobial and anticancer drug discovery. Based on a comprehensive analysis of its structural components and the known activities of related compounds, there is a strong rationale to predict its efficacy.

Future research should focus on the following key areas:

  • Definitive Synthesis and Characterization: The first step is the unambiguous synthesis and full spectroscopic characterization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

  • In-depth Biological Screening: Comprehensive screening against a wide panel of bacterial and fungal pathogens, as well as a diverse range of cancer cell lines, is essential to determine its spectrum of activity and potency.

  • Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for its further development. This could involve enzyme inhibition assays, studies on apoptosis induction, and investigation of its metal-chelating properties.

  • Lead Optimization: Should promising activity be confirmed, further structural modifications could be explored to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational document to stimulate and guide these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this promising quinoline derivative.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Quinolone antibiotic. (2023, December 22). In Wikipedia.
  • Vila, J., & Martinez, J. L. (2009). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 27(1), 24-30.
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.
  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics.
  • Gould–Jacobs reaction. (2023, November 26). In Wikipedia.
  • Szychowski, J., & Turek, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123.
  • Singh, R., & Geetanjali. (2016). Synthesis of quinoline and its derivatives using various name reactions: An overview. International Journal of Pharmaceutical Sciences and Research, 7(5), 1845-1855.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • O'Neill, P. M., et al. (2025).
  • ChemicalBook. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 814-822.
  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Kaczmarek, M., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 22(11), 5678.
  • Özcan, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • Kiss, L., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(15), 2789.
  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid.
  • Google Patents. (n.d.).
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Al-Suwaidan, I. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of Heterocyclic Chemistry.
  • BenchChem. (n.d.).
  • Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences, 73(8), 1141–1143.
  • ResearchGate. (n.d.). 4-Oxo-quinoline-3-carboxylic acids.
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Chu, D. T., et al. (2000). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 43(19), 3504–3515.
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 83.
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • BenchChem. (n.d.). Discovery and history of 8-hydroxyquinoline's biological activity.
  • Hambardzumyan, L. P., & Aleksanyan, I. L. (2023). ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES. PROCEEDINGS OF THE YEREVAN STATE UNIVERSITY. Chemistry and Biology, 57(1), 301–312.

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An In-depth Technical Guide to the Physical Properties of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. As a key heterocyclic building block, a thorough understanding of its physical characteristics is paramount for its effective application in medicinal chemistry, materials science, and synthetic organic chemistry. This document moves beyond a simple datasheet, offering insights into the experimental determination of these properties and their implications for handling, purification, and reaction optimization.

Introduction: The Significance of a Substituted Quinoline

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, a scaffold of immense importance in drug discovery and development. The strategic placement of the bromo, hydroxyl, and carboxylate functionalities on the quinoline core imparts unique electronic and steric properties, making it a versatile intermediate for the synthesis of novel therapeutic agents and functional materials.

The bromine atom at the 8-position serves as a valuable handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The 4-hydroxy group can engage in hydrogen bonding and can be further functionalized, while the ethyl carboxylate at the 3-position offers a site for modification or can influence the compound's solubility and crystal packing. A precise understanding of the physical properties of this molecule is therefore not merely academic; it is a critical prerequisite for its rational application in any research and development endeavor.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is essential for its handling, formulation, and application in synthetic protocols.

PropertyValue/InformationSource(s)
Molecular Formula C₁₂H₁₀BrNO₃[1]
Molecular Weight 296.12 g/mol [1]
CAS Number 35975-57-6[1]
Appearance Solid[1][2]
Boiling Point (Predicted) 385.5 ± 37.0 °C at 760 mmHg[3]
Density (Predicted) 1.6 ± 0.1 g/cm³[3]
pKa (Predicted) Not available in search results
LogP (Predicted) 2.7[3]

Note: The boiling point and density are predicted values and should be used as an estimation. Experimental verification is recommended for applications where these parameters are critical.

Melting Point: A Gateway to Purity and Identity

The melting point of a solid crystalline compound is a crucial physical constant that provides a primary indication of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range often suggests the presence of impurities.

Experimental Protocol for Melting Point Determination

The determination of a melting point is a fundamental laboratory technique. The following protocol outlines the capillary method, a widely accepted and accurate procedure.

Instrumentation:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Methodology:

  • Sample Preparation:

    • Ensure the sample of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is completely dry.

    • Place a small amount of the crystalline solid onto a clean, dry watch glass.

    • Use a spatula to crush the crystals into a fine powder.

  • Loading the Capillary Tube:

    • Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the open end.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom.

    • The packed sample should be approximately 2-3 mm in height.

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a moderate level initially to approach the expected melting point.

    • As the temperature nears the anticipated melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the clear point).

    • The recorded range between these two temperatures is the melting point range.

Causality and Trustworthiness: A slow heating rate near the melting point is critical for accuracy. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously wide and elevated melting range. Repeating the measurement at least twice and obtaining consistent results validates the determined melting point.

Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis

The solubility of a compound in various solvents is a critical parameter that dictates its utility in different applications, from reaction media to purification and formulation. While quantitative solubility data for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is not extensively documented, its structural features provide a basis for predicting its solubility behavior. As a moderately polar molecule with both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and nitrogen atoms) capabilities, it is expected to exhibit solubility in polar aprotic and some polar protic solvents.

Expected Solubility:

  • Good Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective solvents due to their ability to solvate both the polar and nonpolar regions of the molecule.

  • Moderate to Low Solubility: Alcohols such as ethanol and methanol may show some solvating power, particularly with heating.

  • Low Solubility: Nonpolar solvents like hexanes and toluene are unlikely to be effective solvents.

  • Aqueous Solubility: The compound is expected to have low solubility in water, although this may be enhanced at acidic or basic pH due to the potential for protonation or deprotonation.

Experimental Protocol for Qualitative and Quantitative Solubility Determination

A systematic approach is necessary to accurately determine the solubility profile.

Instrumentation:

  • Analytical balance

  • Vortex mixer or magnetic stirrer with stir bars

  • Constant temperature bath or incubator

  • Centrifuge (for quantitative analysis)

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

  • Glass vials with screw caps

Methodology for Qualitative Assessment:

  • Solvent Screening: Add approximately 1-2 mg of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate to a small vial.

  • Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, ethanol, DMSO, acetone, toluene, hexane).

  • Observation: Vortex the mixture for 30 seconds and observe. Classify as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

  • Effect of Temperature: If the compound is not soluble at room temperature, gently heat the vial and observe any changes in solubility.

Methodology for Quantitative Determination (Isothermal Saturation Method):

  • Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature bath and agitate (e.g., with a magnetic stirrer) for a prolonged period (24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.

Self-Validating System: The key to a trustworthy solubility determination is ensuring that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the measured concentration no longer changes.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. While specific experimental spectra for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate are not available in the cited search results, this section outlines the expected spectral features and provides standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: Signals in the range of δ 7.0-9.0 ppm, corresponding to the protons on the quinoline ring system. The coupling patterns will be indicative of their relative positions.

  • Ethyl Group Protons: A quartet around δ 4.0-4.5 ppm (for the -OCH₂- group) and a triplet around δ 1.0-1.5 ppm (for the -CH₃ group).

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. This signal may exchange with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm.

  • Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 110-150 ppm.

  • Ethyl Group Carbons: A signal around δ 60-65 ppm for the -OCH₂- carbon and a signal around δ 14-18 ppm for the -CH₃ carbon.

Experimental Protocol for NMR Spectrum Acquisition

Instrumentation:

  • NMR spectrometer (e.g., 300, 400, or 500 MHz)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., tetramethylsilane, TMS)

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into an NMR tube.

  • Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Diagram: Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Fourier Transform, Phasing, Baseline Correction Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Integrate Integrate ¹H Signals Calibrate->Integrate Analyze Structure Elucidation Integrate->Analyze

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected IR Spectral Features (as KBr pellet or in Nujol mull):

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band in the range of 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.

  • C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring system.

  • C-O Stretch: An absorption in the 1000-1300 cm⁻¹ range due to the ester C-O bond.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (296.12 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Peaks: Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (-CO).

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystallographic data for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate was found in the search results, obtaining such data would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Conclusion: A Well-Characterized Intermediate for Future Innovation

This technical guide has synthesized the available information on the physical properties of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate and provided standardized protocols for their experimental determination. A comprehensive understanding of its melting point, solubility, and spectroscopic characteristics is fundamental for its effective use as a chemical intermediate. The insights and methodologies presented herein are intended to empower researchers in the fields of drug discovery and materials science to confidently and efficiently utilize this versatile building block in their synthetic endeavors. Further experimental investigation to fill the current data gaps is highly encouraged and will undoubtedly contribute to the broader scientific community's understanding of this important compound.

References

  • Ökten, S., Koca, A., & Kılıç, A. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • BenchChem. (2025).
  • PubChem. Ethyl 8-bromooctanoate. National Center for Biotechnology Information. [Link]

  • PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • PubChemLite. Ethyl 8-bromoquinoline-4-carboxylate. [Link]

  • PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]

  • PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Ishikawa, H., & Fujii, N. (2016). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1471–1474. [Link]

  • Givens, R. S., et al. (2007). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 129(21), 6708–6718. [Link]

  • Ribeiro, A. F. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • PubChem. Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. 7-Bromoquinolin-8-ol. [Link]

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An In-depth Technical Guide to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS Number: 35975-57-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Quinolone Scaffold

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, identified by CAS number 35975-57-6, is a halogenated quinoline derivative that serves as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. Its rigid heterocyclic core, adorned with strategically placed functional groups—a bromine atom, a hydroxyl group, and an ethyl ester—renders it a versatile scaffold for the synthesis of a diverse array of more complex and biologically active molecules. This guide provides an in-depth exploration of its chemical properties, a validated synthetic protocol, its putative mechanism of action, and its applications in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its potential in creating next-generation pharmaceuticals.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is fundamental to its application in synthetic and medicinal chemistry. These properties dictate its solubility, reactivity, and pharmacokinetic profile in downstream applications.

PropertyValueSource(s)
CAS Number 35975-57-6N/A
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Appearance Solid (form may vary)N/A
Boiling Point 385.5 ± 37.0 °C (Predicted)
Density 1.6 ± 0.1 g/cm³
Solubility Soluble in organic solventsN/A

Note: Some physical properties are predicted and may vary based on experimental conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal the distinct proton signals of the quinoline core, the ethyl group (a characteristic quartet and triplet), and the hydroxyl proton. ¹³C NMR would provide insights into the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would be observed for the O-H (hydroxyl), C=O (ester and quinolone ketone), and C-Br bonds, confirming the presence of these functional groups.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs Reaction

The primary and most efficient method for the synthesis of 4-hydroxyquinoline derivatives, including Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, is the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Reaction Pathway

Gould_Jacobs_Reaction A 2-Bromoaniline C Intermediate: Diethyl 2-((2-bromophenylamino)methylene)malonate A->C Condensation (Heat, -EtOH) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (High Temperature, -EtOH)

Caption: The Gould-Jacobs reaction pathway for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Gould-Jacobs reaction.

Materials:

  • 2-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

  • Hexane or petroleum ether

  • Standard laboratory glassware and heating apparatus (oil bath, heating mantle)

  • Rotary evaporator

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the reaction mixture to 100-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the initial condensation, remove the ethanol byproduct under reduced pressure using a rotary evaporator. This will yield the crude intermediate, diethyl 2-((2-bromophenylamino)methylene)malonate.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature, typically around 240-260°C, for 30-60 minutes. This will induce thermal cyclization to form the quinolone ring. Monitor the reaction by TLC until the intermediate is consumed.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add a non-polar solvent such as hexane or petroleum ether to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with the non-polar solvent to remove residual high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Mechanism of Action: Insights from the Quinolone Class

While specific mechanistic studies on Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate are not extensively documented, its structural classification as a quinolone provides a strong basis for its putative mechanism of action, particularly in the context of antimicrobial activity. Quinolone antibiotics are well-established inhibitors of bacterial DNA synthesis.

The primary targets of quinolones are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Quinolones bind to the DNA-gyrase complex, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated DNA into daughter cells, leading to a lethal blockage of cell division.

Quinolone_MoA cluster_replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase (removes positive supercoils) Replication_Halted DNA Replication Halted (Double-strand breaks) DNA_Gyrase->Replication_Halted Leads to Topoisomerase_IV Topoisomerase IV (separates daughter chromosomes) Cell_Division_Blocked Cell Division Blocked Topoisomerase_IV->Cell_Division_Blocked Leads to Quinolone Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (Quinolone) Quinolone->DNA_Gyrase Inhibition Quinolone->Topoisomerase_IV Inhibition Bacterial_Cell_Death Bacterial Cell Death Replication_Halted->Bacterial_Cell_Death Results in Cell_Division_Blocked->Bacterial_Cell_Death Results in

Caption: The putative mechanism of action of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate as a quinolone antimicrobial agent.

Applications in Drug Development and Research

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is primarily utilized as a versatile building block in the synthesis of more complex and biologically active molecules. Its functional groups provide multiple points for chemical modification, allowing for the generation of diverse chemical libraries for drug screening.

As a Precursor to Novel Antimicrobial and Antimalarial Agents

The quinolone core is a well-established pharmacophore in numerous approved antimicrobial drugs. The bromine atom on the benzene ring of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. These modifications can modulate the compound's spectrum of activity, potency, and pharmacokinetic properties. Similarly, the hydroxyl and ester groups can be derivatized to explore structure-activity relationships (SAR) in the development of new antimicrobial and antimalarial candidates.

Intermediate for Fluorescent Probes

The quinoline ring system is known for its fluorescent properties. Derivatives of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be synthesized to act as fluorescent probes for various biological applications, such as imaging and sensing of metal ions or other biomolecules.

Scaffold for Kinase Inhibitors and Anticancer Agents

The 4-quinolone scaffold has also been explored in the development of kinase inhibitors for cancer therapy. The structural rigidity and the potential for multiple points of interaction with the kinase active site make it an attractive starting point for the design of new anticancer agents. The bromine atom can serve as a handle for introducing moieties that can interact with specific residues in the target kinase.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis via the Gould-Jacobs reaction and the presence of multiple functional groups for further derivatization make it an attractive scaffold for medicinal chemists. While its own biological activity is not extensively characterized, its structural relationship to the well-known quinolone class of antimicrobials provides a strong rationale for its use in the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

  • Chemsrc. CAS#:35975-57-6 | Ethyl 8-bromo-4-hydroxy-3-quinolinecarboxylate. Available at: [Link]

An In-depth Technical Guide to Ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis via the Gould-Jacobs reaction, detail its structural and spectroscopic characteristics, and explore its potential as a scaffold for novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and robust, citable methodologies.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of functional groups, enabling potent and selective interactions with a wide array of biological targets. The 4-quinolone-3-carboxylate moiety, in particular, is a well-established pharmacophore, most notably found in the quinolone class of antibiotics.

Ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate (PubChem CID: 676056) is a derivative that combines the established bioactivity of the 4-quinolone core with the modulatory effects of a bromine substituent at the 8-position.[1] Halogenation is a common strategy in drug design to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. The placement of the bromine atom at the C8 position can influence the electronic properties and steric profile of the molecule, potentially leading to novel biological activities. This guide will provide a detailed exploration of this promising, yet under-characterized, molecule.

Synthesis of Ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate

The primary and most efficient route for the synthesis of 4-quinolone-3-carboxylates is the Gould-Jacobs reaction, first reported in 1939.[2] This reaction involves a two-step process: the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization. For the synthesis of the title compound, 2-bromoaniline is the aniline of choice.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a robust and versatile method for the construction of the quinoline scaffold.[3] The mechanism proceeds as follows:

  • Condensation: The reaction is initiated by a nucleophilic attack of the amine nitrogen of the aniline on the electron-deficient vinylic carbon of DEEMM, followed by the elimination of ethanol to form the intermediate, diethyl 2-((2-bromophenylamino)methylene)malonate.

  • Cyclization: This intermediate then undergoes a thermal, intramolecular cyclization. A 6-electron electrocyclization reaction leads to the formation of the quinoline ring system. This step typically requires high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A.[3] The initial cyclized product exists in equilibrium between its keto and enol tautomers, with the 4-oxo form being predominant.

The overall synthetic pathway is depicted in the workflow diagram below:

G_Jacobs_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_purification Work-up & Purification 2_bromoaniline 2-Bromoaniline Condensation Condensation (Heat, ~120-140 °C) 2_bromoaniline->Condensation DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Condensation Intermediate Diethyl 2-((2-bromophenylamino)- methylenemalonate) Condensation->Intermediate Ethanol elimination Cyclization Thermal Cyclization (High-boiling solvent, ~250 °C) Intermediate->Cyclization Product Ethyl 8-bromo-4-oxo-1H- quinoline-3-carboxylate Cyclization->Product Ethanol elimination Workup Cooling & Precipitation (Addition of non-polar solvent) Product->Workup Filtration Filtration & Washing Workup->Filtration Drying Drying under vacuum Filtration->Drying Pure_Product Purified Product Drying->Pure_Product

Caption: Synthetic workflow for Ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol is a best-practice methodology derived from established procedures for the Gould-Jacobs reaction.[4]

Step 1: Condensation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture to 120-140 °C with stirring for 1-2 hours. The progress of the reaction can be monitored by the cessation of ethanol evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate, diethyl 2-((2-bromophenylamino)methylene)malonate, can be used in the next step without further purification.

Step 2: Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate).

  • Heat the mixture to 250 °C under a nitrogen atmosphere with vigorous stirring for 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the high-boiling solvent upon cooling.

  • To facilitate further precipitation, add a non-polar solvent such as hexane or cyclohexane.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the residual high-boiling solvent.

  • Dry the product under vacuum to yield crude Ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Structural and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for Ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate, based on the analysis of structurally related compounds.

Physical and Chemical Properties
PropertyValue
IUPAC Name ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Appearance Expected to be an off-white to pale yellow solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are crucial for structural elucidation. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HN-H (quinolone)
~8.5s1HH-2
~8.1d1HH-5
~7.8d1HH-7
~7.4t1HH-6
~4.2q2H-O-CH₂ -CH₃
~1.3t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175C-4 (C=O)
~165C=O (ester)
~145C-2
~139C-8a
~134C-7
~126C-5
~124C-6
~120C-8 (C-Br)
~118C-4a
~110C-3
~60-O-C H₂-CH₃
~14-O-CH₂-C H₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H stretch
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1660StrongC=O stretch (quinolone)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
295/297High[M]⁺ (Molecular ion peak, bromine isotopes ⁷⁹Br/⁸¹Br in ~1:1 ratio)
250/252Medium[M - OCH₂CH₃]⁺
222/224Medium[M - COOCH₂CH₃]⁺
216Low[M - Br]⁺

Potential Applications in Drug Discovery

The 4-quinolone scaffold is a cornerstone of antibacterial drug discovery, and its derivatives have shown a wide range of other biological activities. The introduction of a bromine atom at the 8-position of the quinoline ring in Ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate suggests several promising avenues for therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of substituted quinolines.[5][6] Bromo-substituted quinolines, in particular, have shown significant antiproliferative effects against various cancer cell lines, including human colon (HT29), cervical (HeLa), and glioblastoma (C6) cell lines.[5] The proposed mechanisms of action for these compounds often involve the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.[7] The 8-bromo substitution pattern of the title compound makes it a compelling candidate for evaluation as a novel anticancer agent.

Anticancer_MoA Title_Compound Ethyl 8-bromo-4-oxo-1H- quinoline-3-carboxylate Topoisomerase Topoisomerase I/II Title_Compound->Topoisomerase Inhibition Apoptosis Induction of Apoptosis Title_Compound->Apoptosis Induction DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Essential for Cancer_Cell Cancer Cell DNA_Replication->Cancer_Cell Cell Proliferation Apoptosis->Cancer_Cell Cell Death

Sources

An In-depth Technical Guide to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a halogenated quinoline derivative of significant interest in medicinal chemistry. This document details its fundamental physicochemical properties, outlines a robust synthetic protocol for its preparation, and provides a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the compound's potential applications in drug discovery, drawing upon the established biological activities of the broader quinoline and 8-hydroxyquinoline classes of compounds. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The introduction of a bromine atom at the 8-position and a hydroxy group at the 4-position of the quinoline ring, as in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, can significantly modulate the molecule's electronic properties, lipophilicity, and potential for biological interactions. This strategic functionalization makes it a compelling candidate for further investigation in drug discovery programs. This guide will delve into the essential technical details of this promising molecule.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate are summarized below.

PropertyValueSource(s)
Molecular Weight 296.12 g/mol
Molecular Formula C₁₂H₁₀BrNO₃
CAS Number 35975-57-6
Physical Form Solid
Purity Typically >95%
Solubility Soluble in common organic solvents such as DMSO and DMF
Storage Store in a cool, dry place away from light

Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

The synthesis of 4-hydroxyquinoline-3-carboxylates is classically achieved through the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.

Underlying Principle: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and versatile method for the construction of the quinoline ring system. The reaction proceeds in two key steps:

  • Condensation: The nucleophilic aromatic amine (in this case, 2-bromoaniline) attacks the electrophilic carbon of the ethoxymethylene group of DEEM, leading to the formation of an intermediate, ethyl 2-((2-bromoanilino)methylene)malonate.

  • Thermal Cyclization: Upon heating in a high-boiling point solvent, the intermediate undergoes an intramolecular cyclization via an electrophilic aromatic substitution mechanism, followed by the elimination of ethanol to yield the 4-hydroxyquinoline ring system.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2-bromoaniline 2-Bromoaniline Intermediate Ethyl 2-((2-bromoanilino)methylene)malonate 2-bromoaniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat (e.g., Dowtherm A) Product Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Cyclization->Product - EtOH

Caption: The two-step process of the Gould-Jacobs reaction for quinoline synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction and may require optimization.

Materials:

  • 2-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or another high-boiling point solvent like diphenyl ether)

  • Ethanol

  • Hexane

  • Ethyl acetate

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-bromoaniline (1 equivalent) in ethanol. To this solution, add diethyl ethoxymethylenemalonate (1.1 equivalents). Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude intermediate, ethyl 2-((2-bromoanilino)methylene)malonate.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 240-250 °C with stirring for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solvent. Collect the solid by vacuum filtration. Wash the solid with a non-polar solvent like hexane to remove residual Dowtherm A. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction and Purification cluster_product Final Product reagent1 2-Bromoaniline step1 Condensation in Ethanol reagent1->step1 reagent2 Diethyl Ethoxymethylenemalonate reagent2->step1 step2 Solvent Evaporation step1->step2 step3 Thermal Cyclization in Dowtherm A step2->step3 step4 Cooling and Precipitation step3->step4 step5 Filtration and Washing step4->step5 step6 Recrystallization step5->step6 product Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate step6->product Signaling_Pathways cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action Compound_A Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Target_A Bacterial DNA Gyrase / Topoisomerase IV Compound_A->Target_A Inhibition Effect_A Inhibition of DNA Replication Target_A->Effect_A Outcome_A Bacterial Cell Death Effect_A->Outcome_A Compound_C Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Target_C Topoisomerase I / II in Cancer Cells Compound_C->Target_C Inhibition Effect_C DNA Damage Target_C->Effect_C Outcome_C Apoptosis Effect_C->Outcome_C

Caption: Plausible signaling pathways for the antimicrobial and anticancer activities of quinoline derivatives.

Conclusion

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a molecule with significant potential in the field of medicinal chemistry. Its synthesis via the well-established Gould-Jacobs reaction is feasible, and its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The presence of the quinoline core, along with strategic halogenation and hydroxylation, makes it a promising scaffold for the development of novel antimicrobial and anticancer agents. Further biological evaluation of this compound is highly warranted to fully elucidate its therapeutic potential.

References

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (URL: [Link])

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

  • Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate - Amerigo Scientific. (URL: [Link])

  • Review on recent development of quinoline for anticancer activities. (URL: Not available)
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: [Link])

  • (3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate. (URL: [Link])

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid - Amerigo Scientific. (URL: [Link])

  • Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - NIH. (URL: [Link])

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. (URL: [Link])

  • FTIR spectrum of 8hydroxyquinoline. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Ethyl 8-bromoquinoline-4-carboxylate (C12H10BrNO2) - PubChemLite. (URL: [Link])

The Quinoline Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Applications of Novel Quinoline Derivatives

Abstract

The quinoline ring, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry due to the remarkable breadth of biological activities exhibited by its derivatives.[1][2] While the core structure itself has limited direct applications, its functionalization has yielded a multitude of compounds with significant therapeutic potential.[3][4] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning applications of novel quinoline derivatives. We will explore the key therapeutic areas where these compounds show promise, delve into their underlying mechanisms of action, present detailed synthetic and experimental protocols, and offer insights into the future trajectory of quinoline-based drug discovery.

Introduction: The Enduring Relevance of the Quinoline Moiety

Quinoline, composed of a benzene ring fused to a pyridine ring, is a versatile scaffold found in numerous natural products, most notably the Cinchona alkaloids like quinine, a cornerstone in the history of antimalarial therapy.[1][5] This natural precedent spurred extensive synthetic exploration, revealing that modifications to the quinoline core can dramatically influence its pharmacological profile.[6][7] The ability to functionalize various positions on the ring system allows for the fine-tuning of a compound's steric and electronic properties, enabling the design of derivatives that can interact with a wide array of biological targets with high specificity and potency.[8][9]

This guide will focus on four key areas of application: anticancer, antimicrobial, and neuroprotective activities, reflecting the most promising avenues of current research.[5][10][11]

Core Therapeutic Applications and Mechanistic Insights

The true power of the quinoline scaffold lies in its adaptability. By strategically adding different functional groups, chemists can design derivatives that target diverse pathological processes.

2.1 Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[10][12] Their efficacy stems from their ability to interact with fundamental cellular machinery critical for cancer cell survival.[13]

Mechanisms of Action:

  • Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors.[14] By intercalating with DNA, they stabilize the enzyme-DNA complex, leading to double-strand breaks and ultimately triggering apoptosis.[10] This mechanism is shared by established anticancer drugs like doxorubicin, which contains a quinoline-like isoquinoline core.[14]

  • Kinase Inhibition: A significant number of quinoline derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptors, and Pim-1 kinase.[14][15] By blocking the ATP-binding site of these enzymes, they disrupt downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.[14][15] Several FDA-approved drugs, including bosutinib and cabozantinib, feature a quinoline core and function as tyrosine kinase inhibitors.[15]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][14]

Quantitative Data Summary:

The following table summarizes the cytotoxic activity of representative quinoline-chalcone hybrids against various cancer cell lines, showcasing their potential as potent anticancer agents.

CompoundTarget Cell LineIC50 (µM)Mechanism HighlightReference
Compound 37 EGFR-overexpressing3.46Potent EGFR TK inhibition[15]
Compound 39 A549 (Lung Cancer)1.91PI3K/Akt/mTOR pathway inhibition[15]
Compound 40 K-562 (Leukemia)5.29PI3K/Akt/mTOR pathway inhibition[15]
Compound 5 PC-3 (Prostate)1.29Pim-1 kinase inhibition[14]

Table 1: In vitro anticancer activity of selected novel quinoline derivatives.

2.2 Antimicrobial Activity

The emergence of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of new classes of antibiotics.[3] Quinoline derivatives, particularly the fluoroquinolones, have long been a part of the clinical arsenal, but novel, non-quinolone quinolines are also showing significant promise against resistant pathogens.[16][17]

Mechanisms of Action:

The primary mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. However, new derivatives are being explored that may possess alternative mechanisms, potentially circumventing existing resistance pathways.[17] Research is focused on modifications that can overcome resistance mechanisms such as efflux pumps and target-site mutations.[3]

Quantitative Data Summary:

The table below highlights the potent activity of novel quinoline derivatives against various bacterial strains, including drug-resistant ones.

CompoundTarget StrainMIC (µg/mL)ComparisonReference
Compound 8 Vancomycin-resistant E. faecium4Vancomycin MIC >64 µg/mL[3]
Compound 27 M. tuberculosis H37Ra (active)1.66Active against dormant and active states[3]
Derivative 11 S. aureus6.25Better than reference drug[18]
Derivative 62 E. coli3.125 nmol/mLBetter than amoxicillin & ciprofloxacin[18]

Table 2: Minimum Inhibitory Concentration (MIC) of novel quinoline derivatives against key bacterial pathogens.

2.3 Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex multifactorial pathologies, including oxidative stress, neuroinflammation, and protein aggregation.[11][19] The versatility of the quinoline scaffold makes it ideal for developing multi-target-directed ligands (MTDLs) that can address several of these pathological features simultaneously.[20][21]

Mechanisms of Action:

  • Antioxidant Activity: Many quinoline derivatives possess potent antioxidant properties, capable of scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage.[4][19]

  • Enzyme Inhibition: Derivatives have been designed to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[19][20] Inhibition of AChE, for instance, increases acetylcholine levels in the brain, a common therapeutic strategy for Alzheimer's disease.[20]

  • Metal Chelation: Some quinoline derivatives can chelate metal ions like copper and iron, which are known to contribute to the aggregation of amyloid-beta plaques in Alzheimer's disease.

Synthetic Strategies and Methodologies

The synthesis of functionalized quinoline derivatives is a well-established field, with both classical and modern methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the need for efficiency and yield.[6][7]

Classical Synthetic Routes:

  • Skraup Synthesis: Involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds.[1]

  • Combes Quinoline Synthesis: The reaction of anilines with β-diketones.[6]

  • Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]

Modern Synthetic Routes:

Recent advancements focus on more efficient and environmentally friendly methods, such as:

  • Metal-Catalyzed Reactions: Transition-metal catalysts are used for C-H bond functionalization, allowing for the direct introduction of various substituents onto the quinoline ring with high precision.[8][9][22]

  • Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods.[6][7]

Experimental Evaluation: Key Protocols

Validating the therapeutic potential of novel quinoline derivatives requires a suite of robust in vitro and in vivo assays. The following are foundational protocols for assessing anticancer and antibacterial activity.

4.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of potential anticancer compounds.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

4.2 Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] The broth microdilution method is a standard and efficient way to determine MIC values.[25][26]

Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[23][25] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[27]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[23]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[24][26] This can be assessed visually or by using a plate reader.

Visualizations: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Preclinical Development Lib Quinoline Derivative Library Synthesis SAR Structure-Activity Relationship (SAR) Analysis Lib->SAR Opt Lead Optimization SAR->Opt AntiC Anticancer Assays (e.g., MTT) Opt->AntiC AntiM Antimicrobial Assays (e.g., MIC) Opt->AntiM Neuro Neuroprotection Assays Opt->Neuro Kinase Kinase Inhibition Profiling AntiC->Kinase Topo Topoisomerase Activity Assay AntiC->Topo Western Western Blot (Pathway Analysis) AntiM->Western InVivo In Vivo Efficacy (Animal Models) Kinase->InVivo Topo->InVivo Western->InVivo Tox Toxicology & PK/PD Studies InVivo->Tox

Caption: A generalized workflow for the discovery and preclinical development of novel quinoline derivatives.

G cluster_pathway Intracellular Signaling Cascade Quinoline Quinoline Derivative Receptor Tyrosine Kinase Receptor (e.g., EGFR) Quinoline->Receptor Inhibits ATP Binding ADP ADP Receptor->ADP Phosphorylation PI3K PI3K Receptor->PI3K Activates ATP ATP ATP->Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Mechanism of action for a quinoline-based tyrosine kinase inhibitor targeting the PI3K/Akt/mTOR pathway.

Future Perspectives and Challenges

The therapeutic potential of quinoline derivatives is vast and continues to expand.[5][28] Future research will likely focus on:

  • Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.[13]

  • Creating novel hybrid molecules that combine the quinoline scaffold with other pharmacophores to achieve synergistic effects or multi-target activity.[6][7]

  • Overcoming drug resistance by designing derivatives that can evade known resistance mechanisms in cancer and infectious diseases.[3]

Despite the promise, challenges remain. Issues such as poor bioavailability, potential toxicity, and the complexity of navigating the regulatory approval process for new drugs must be addressed.[13][29][30][31] However, with continued innovation in synthetic chemistry and a deeper understanding of molecular biology, quinoline-based compounds are poised to remain a vital source of new medicines for the foreseeable future.[8][32][33]

References
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The Strategic Synthesis of Bromoquinolines: A Technical Guide for Medicinal Chemists and Synthetic Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic introduction of a bromine atom onto the quinoline nucleus exponentially increases its value, providing a versatile synthetic handle for diversification through modern cross-coupling methodologies. This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of bromoquinoline compounds. We will delve into both classical and contemporary synthetic strategies, elucidating the mechanistic underpinnings and providing field-proven experimental protocols. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to rationally design and execute the synthesis of these crucial intermediates.

The Bromoquinoline Motif: A Gateway to Chemical Diversity and Biological Activity

Bromoquinolines are not merely halogenated heterocycles; they are pivotal intermediates in the construction of complex molecular architectures. The bromine atom, a versatile functional group, serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3] This synthetic tractability allows for the systematic exploration of chemical space around the quinoline core, a critical process in structure-activity relationship (SAR) studies and the optimization of lead compounds.[2]

Derivatives of bromoquinolines have demonstrated significant therapeutic potential across a range of diseases, with a particular emphasis on oncology.[2][4] Many of these compounds function by inhibiting protein kinases, enzymes that are often dysregulated in various cancers.[2] The ability to precisely introduce diverse substituents at the position of the bromine atom enables the fine-tuning of inhibitory potency and selectivity. Furthermore, brominated quinolines themselves have shown promise as anticancer agents, with some derivatives exhibiting potent antiproliferative and apoptotic effects.[4][5][6]

Foundational Strategies: Constructing the Quinoline Core

Before delving into specific bromination techniques, it is essential to understand the classical methods for assembling the quinoline ring system. These venerable name reactions provide the foundational scaffolds upon which bromo-functionality is often introduced.

The Skraup Synthesis

The Skraup synthesis is a historic and powerful method for producing quinolines, first reported by Zdenko Hans Skraup in 1880.[7][8] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[7][9]

Causality Behind Experimental Choices:

  • Glycerol and Sulfuric Acid: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is the key electrophile in the initial step of the reaction.[8][10]

  • Aniline: The aniline acts as the nucleophile, undergoing a Michael addition to the in situ-generated acrolein.[9][10]

  • Oxidizing Agent: The initial cyclization and dehydration of the aniline-acrolein adduct forms a 1,2-dihydroquinoline. An oxidizing agent is required for the final aromatization step to yield the stable quinoline ring.[9][10] Nitrobenzene is a common choice as it can also serve as a solvent.[7][9]

  • Moderators: The Skraup reaction is notoriously exothermic and can be violent.[9] Ferrous sulfate is often added as a moderator to control the reaction rate.

Reaction Mechanism:

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + Aniline (Michael Addition) Aniline Aniline Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: The reaction mechanism of the Skraup synthesis.

The Doebner-von Miller Reaction

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst.[11][12][13] This method allows for the synthesis of a wider range of substituted quinolines.[8][11]

Causality Behind Experimental Choices:

  • α,β-Unsaturated Carbonyl: This serves as the electrophilic partner. It can be added directly or generated in situ from two carbonyl compounds via an aldol condensation (the Beyer method).[12]

  • Acid Catalyst: Lewis acids (e.g., tin tetrachloride) or Brønsted acids (e.g., hydrochloric acid, p-toluenesulfonic acid) are used to catalyze the reaction.[11][12] The acid activates the carbonyl group for nucleophilic attack and facilitates the cyclization and dehydration steps.

Reaction Mechanism: The mechanism is complex and can proceed through a fragmentation-recombination pathway.[11] A key feature is the initial Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[11]

Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + α,β-Unsaturated Carbonyl (Michael Addition) Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: A simplified overview of the Doebner-von Miller reaction.

The Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method that involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde).[14][15][16] The reaction can be catalyzed by either acid or base.[14][15]

Causality Behind Experimental Choices:

  • 2-Aminoaryl Carbonyl: This reactant provides the aniline portion and one carbon of the pyridine ring.

  • α-Methylene Carbonyl: This reactant provides the remaining two carbons of the pyridine ring.

  • Catalyst: An acid or base catalyst is used to promote the initial aldol-type condensation and the subsequent cyclodehydration.[16][17]

Reaction Mechanism: Two primary mechanistic pathways are proposed. One involves an initial aldol condensation followed by the formation of a Schiff base and cyclization. The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol condensation.[14]

Friedlander_Synthesis cluster_reactants Reactants Amino_Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct Amino_Ketone->Aldol_Adduct Methylene_Ketone α-Methylene Ketone Methylene_Ketone->Aldol_Adduct Aldol Condensation Unsaturated_Ketone Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone -H₂O Schiff_Base Schiff Base Intermediate Unsaturated_Ketone->Schiff_Base Intramolecular Schiff Base Formation Quinoline Substituted Quinoline Schiff_Base->Quinoline -H₂O

Caption: One possible mechanism for the Friedländer synthesis.

The Combes Quinoline Synthesis

The Combes synthesis is particularly useful for preparing 2,4-substituted quinolines.[18] It involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the intermediate enamine.[18][19][20]

Causality Behind Experimental Choices:

  • Aniline and β-Diketone: These condense to form a stable enamine intermediate.

  • Acid Catalyst: A strong acid, such as sulfuric acid or polyphosphoric acid, is required to catalyze the intramolecular electrophilic aromatic substitution (cyclization) of the enamine.[18][21]

Regioselective Synthesis of Bromoquinolines

The strategic placement of a bromine atom on the quinoline ring is paramount for its utility as a synthetic intermediate. Direct electrophilic bromination of quinoline often leads to a mixture of isomers, with substitution typically occurring on the benzene ring (e.g., at the 5- and 8-positions). Therefore, more sophisticated and regioselective methods are generally preferred. These can be broadly categorized into two approaches: direct, regioselective C-H bromination and the construction of the quinoline ring with a pre-installed bromine atom.

Direct C-H Bromination Strategies

While challenging, direct bromination at the C3 position can be achieved under specific conditions.

Bromination of Quinoline Hydrobromide: A patented method describes the bromination of an acid salt of quinoline to favor the formation of 3-bromoquinoline. The protonation of the quinoline nitrogen deactivates the pyridine ring towards electrophilic attack, but specific conditions can still allow for substitution at the 3-position.

Synthesis from Pre-functionalized Quinolines: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a halide. This approach is highly effective for the synthesis of 3-bromoquinoline from 3-aminoquinoline.

Causality Behind Experimental Choices:

  • 3-Aminoquinoline: The starting material with the amino group at the desired position for replacement.

  • Sodium Nitrite and Hydrobromic Acid: These reagents, at low temperatures (0-5 °C), convert the primary amine into a diazonium salt.

  • Copper(I) Bromide: This acts as the catalyst to facilitate the replacement of the diazonium group with a bromide ion.

Sandmeyer_Reaction_Workflow Aminoquinoline 3-Aminoquinoline Diazonium_Salt Quinoline-3-diazonium Salt Aminoquinoline->Diazonium_Salt NaNO₂, HBr, 0-5 °C (Diazotization) Bromoquinoline 3-Bromoquinoline Diazonium_Salt->Bromoquinoline CuBr, HBr (Sandmeyer Reaction)

Caption: Workflow for the synthesis of 3-bromoquinoline via the Sandmeyer reaction.

Modern Regioselective Ring Construction Methods

Contemporary synthetic chemistry offers elegant solutions for the regioselective synthesis of 3-bromoquinolines by constructing the ring system from acyclic precursors.

Formal [4+2] Cycloaddition: A highly effective method involves the acid-promoted formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[1][22][23][24] The N-aryliminium ion is generated in situ from an arylmethyl azide. This reaction proceeds with excellent regioselectivity to afford the desired 3-bromoquinoline derivatives.[1][22]

Causality Behind Experimental Choices:

  • Arylmethyl Azide: The precursor to the N-aryliminium ion.

  • Trifluoromethanesulfonic Acid (TfOH): A strong acid used to promote the rearrangement of the azide to the reactive N-aryliminium ion.[23][25]

  • 1-Bromoalkyne: The "dienophile" in this formal cycloaddition, which incorporates the bromine atom at the 3-position of the final product.

Formal_Cycloaddition Arylmethyl_Azide Arylmethyl Azide N_Aryliminium_Ion N-Aryliminium Ion Arylmethyl_Azide->N_Aryliminium_Ion TfOH Cycloaddition_Intermediate Cycloaddition Intermediate N_Aryliminium_Ion->Cycloaddition_Intermediate Bromoalkyne 1-Bromoalkyne Bromoalkyne->Cycloaddition_Intermediate [4+2] Cycloaddition Dihydroquinoline Dihydroquinoline Derivative Cycloaddition_Intermediate->Dihydroquinoline Bromoquinoline 3-Bromoquinoline Derivative Dihydroquinoline->Bromoquinoline Oxidation (e.g., DDQ)

Caption: Reaction pathway for the synthesis of 3-bromoquinolines via formal [4+2] cycloaddition.

Electrophilic Cyclization of N-(2-Alkynyl)anilines: Another robust method involves the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[1] This reaction proceeds via a 6-endo-dig cyclization pathway. Treatment of the N-(2-alkynyl)aniline with an electrophilic bromine source, such as molecular bromine (Br₂), triggers the cyclization and results in the formation of the 3-bromoquinoline.

Experimental Protocols

The following protocols are provided as a guide and are based on established literature procedures. As with any chemical synthesis, all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective Synthesis of 3-Bromo-4-phenylquinoline via Formal [4+2] Cycloaddition[26]

Materials:

  • Benzyl azide (1.0 equiv)

  • Bromophenylacetylene (2.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (1.0 equiv)

  • Dry dichloroethane (DCE) (0.14 mmol/mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve benzyl azide in dry DCE.

  • Add TfOH to the solution and stir for 5 minutes at room temperature.

  • Add bromophenylacetylene to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-4-phenylquinoline.

Protocol 2: Synthesis of 3-Bromoquinoline via Direct Bromination of N-(phenylethynyl)aniline[1]

Materials:

  • N-(phenylethynyl)aniline (1.0 equiv)

  • Molecular bromine (Br₂) (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve N-(phenylethynyl)aniline in CH₂Cl₂ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Br₂ in CH₂Cl₂ dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: A Comparative Overview of Synthetic Methods

MethodKey ReactantsPosition of BrominationAdvantagesDisadvantagesTypical Yields
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentN/A (builds quinoline core)Inexpensive starting materialsHarsh conditions, often violent, low yields for substituted anilinesVariable (up to 91% for unsubstituted quinoline)[9]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylN/A (builds quinoline core)Greater substrate scope than SkraupCan produce complex mixturesModerate to Good
Friedländer Synthesis 2-Aminoaryl Ketone, α-Methylene CarbonylN/A (builds quinoline core)High convergence, mild conditions possibleRequires pre-functionalized anilinesGood to Excellent
Sandmeyer Reaction 3-Aminoquinoline, NaNO₂, CuBr3Reliable, high-yieldingRequires synthesis of 3-aminoquinolineGood to Excellent
Formal [4+2] Cycloaddition Arylmethyl Azide, 1-Bromoalkyne3Excellent regioselectivity, mild conditionsRequires synthesis of azide and alkyne precursorsGood (e.g., 68%)[22]
Electrophilic Cyclization N-(2-Alkynyl)aniline, Bromine Source3High regioselectivityRequires synthesis of alkynyl aniline precursorGood to Excellent

Conclusion and Future Outlook

The synthesis of bromoquinoline compounds has evolved from classical, often harsh, methodologies to elegant and highly regioselective modern strategies. The enduring importance of the quinoline scaffold in drug discovery continues to drive innovation in this field. The methods presented in this guide, from the foundational Skraup and Friedländer syntheses to the precise formal [4+2] cycloaddition, provide a robust toolkit for chemists in both academic and industrial settings. As our understanding of disease pathways deepens, the demand for novel, intricately substituted quinoline derivatives will undoubtedly grow. The bromoquinolines, as versatile and strategically vital intermediates, will continue to play a central role in the discovery and development of the next generation of therapeutics.

References

  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. (n.d.). Benchchem. Retrieved January 10, 2026.
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  • Regioselective Synthesis of 3‑Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid. (2015, April 15). The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (n.d.). Benchchem. Retrieved January 10, 2026.
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  • Combes Quinoline Synthesis. (n.d.). Merck Index. Retrieved January 10, 2026.
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  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. (2015, May 1). PubMed. Retrieved January 10, 2026, from [Link]

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  • synthesis of quinoline derivatives and its applications. (2022, February 21). Slideshare. Retrieved January 10, 2026.
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  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 10, 2026.
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  • Doebner-Miller reaction and applications. (2016, November 28). Slideshare. Retrieved January 10, 2026.
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Preliminary Investigation of Quinoline-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of a multitude of pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5] Among the various classes of quinoline derivatives, those bearing a carboxylate group at the 3-position have emerged as a particularly promising area of research. This carboxylate moiety often plays a crucial role in the molecule's interaction with biological targets, contributing to its potency and selectivity.[6]

This in-depth technical guide provides a comprehensive overview of the preliminary investigation of quinoline-3-carboxylate derivatives for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring a robust and logical approach to the exploration of this important chemical space.

The Quinoline-3-Carboxylate Core: Structure and Significance

The fundamental structure of a quinoline-3-carboxylate derivative is characterized by a quinoline ring system with a carboxylic acid or ester group at the C-3 position. This arrangement provides a unique combination of a rigid, aromatic scaffold and a versatile functional group capable of participating in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are critical for binding to biological macromolecules.

Quinoline-3-Carboxylate_Core cluster_quinoline Quinoline Core cluster_carboxylate Carboxylate Group C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C9 C3->C9 C4a C4->C4a C8a C4a->C8a C5 C4a->C5 N1 C8a->N1 N1->C2 C6 C5->C6 C7 C6->C7 C8 C7->C8 C8->C8a O1 C9->O1 O2 C9->O2

Caption: General structure of a quinoline-3-carboxylate derivative.

Synthesis Strategies: Building the Quinoline Core

The construction of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing reliable routes to a diverse array of substituted derivatives. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings.

Classical Named Reactions for Quinoline Synthesis

A variety of established methods can be employed for the synthesis of the quinoline scaffold.[7] These include:

  • Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds.

  • Combes Quinoline Synthesis: This reaction utilizes the acid-catalyzed reaction of anilines with β-diketones.

  • Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.

Modern Synthetic Approaches

More contemporary methods often offer milder reaction conditions, greater functional group tolerance, and improved yields.[8] These can include:

  • Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, and cobalt have been successfully used in one-pot syntheses of quinoline derivatives.[8]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[5]

  • Ultrasound Irradiation: The use of ultrasound can also accelerate reaction rates and lead to higher product yields.[8]

A Representative Synthetic Workflow

A common and versatile approach to quinoline-3-carboxylate derivatives involves a multi-step sequence, often starting from readily available anilines. The following diagram illustrates a generalized workflow.

Synthetic_Workflow Start Substituted Aniline Step1 Cyclization Reaction (e.g., Gould-Jacobs reaction) Start->Step1 Intermediate1 4-Hydroxyquinoline-3-carboxylate Step1->Intermediate1 Step2 Functional Group Interconversion (e.g., Chlorination) Intermediate1->Step2 Intermediate2 4-Chloroquinoline-3-carboxylate Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., Amination, Alkoxylation) Intermediate2->Step3 FinalProduct Diverse Quinoline-3-carboxylate Derivatives Step3->FinalProduct

Caption: A generalized synthetic workflow for quinoline-3-carboxylate derivatives.

Experimental Protocol: Gould-Jacobs Reaction for Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate

This protocol describes a common method for the synthesis of a key intermediate.

Materials:

  • 2-Aminobenzoic acid

  • Ethyl acetoacetate

  • Triphosgene

  • Tetrahydrofuran (THF)

  • Dimethylacetamide (DMA)

  • Sodium metal

Procedure:

  • Preparation of Isatoic Anhydride: In a fume hood, dissolve 2-aminobenzoic acid in anhydrous THF. Add solid triphosgene portion-wise with stirring. The reaction is typically exothermic. Stir at room temperature until the reaction is complete (monitored by TLC). The resulting isatoic anhydride can be isolated by filtration.[8]

  • Formation of Sodium Enolate: In a separate flask, carefully add sodium metal to anhydrous ethanol to prepare a solution of sodium ethoxide. To this, add ethyl acetoacetate dropwise at 0°C to form the sodium enolate.[8]

  • Cyclization: Add the prepared isatoic anhydride to the sodium enolate solution in warm DMA. Heat the reaction mixture as required and monitor its progress by TLC.[8]

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. Acidify with a suitable acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Characterization

Unambiguous characterization of the synthesized quinoline-3-carboxylate derivatives is crucial. A combination of modern analytical techniques is employed for this purpose.[1]

Technique Information Obtained Key Features for Quinoline-3-Carboxylates
¹H NMR Proton environment and connectivityAromatic protons on the quinoline ring, signals for substituents, and the characteristic signal for the ester's alkyl group.
¹³C NMR Carbon skeletonSignals for the quinoline ring carbons, the carbonyl carbon of the carboxylate, and carbons of any substituents.
Mass Spectrometry (MS) Molecular weight and fragmentation patternProvides the molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy Functional groupsCharacteristic stretching frequencies for the C=O of the carboxylate, C=N of the quinoline ring, and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessmentDetermines the purity of the synthesized compound.[1]

Biological Evaluation: Unveiling Pharmacological Potential

The diverse biological activities of quinoline derivatives necessitate a broad and systematic approach to their pharmacological evaluation.[3][9]

Antiproliferative Activity

Many quinoline-3-carboxylate derivatives have shown promising anticancer activity.[1][2]

Mechanism of Action

The anticancer effects of these compounds can be mediated through various mechanisms:

  • Inhibition of Topoisomerases: Some derivatives can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and transcription.[4]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthetic pathway. Its inhibition can arrest cell growth.[10]

  • Induction of Apoptosis: Certain compounds can trigger programmed cell death in cancer cells through the upregulation of intrinsic apoptosis pathways.[2][11]

Anticancer_Mechanism cluster_drug Quinoline-3-Carboxylate Derivative cluster_cell Cancer Cell Drug Compound Topoisomerase Topoisomerase Drug->Topoisomerase Inhibition DHODH DHODH Drug->DHODH Inhibition Mitochondria Mitochondria Drug->Mitochondria Induction DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Pyrimidine_Synthesis Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Proliferation Cell_Proliferation Cell_Death Cell_Death

Caption: Potential anticancer mechanisms of quinoline-3-carboxylate derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline-3-carboxylate derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[12]

Mechanism of Action

A primary antibacterial mechanism for some quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for managing DNA topology during replication.[6]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the quinoline-3-carboxylate scaffold and evaluation of the resulting biological activity allows for the development of a structure-activity relationship (SAR). This is a critical step in optimizing the lead compound.

Key areas for modification and SAR exploration include:

  • Substituents on the Benzo Ring: The nature and position of substituents on the carbocyclic part of the quinoline ring can significantly influence activity.

  • Substituents at the C-2 and C-4 Positions: Modifications at these positions can impact the molecule's interaction with its biological target.[10]

  • The Carboxylate Group: Conversion of the carboxylic acid to various esters or amides can affect properties such as cell permeability and potency.

Conclusion and Future Directions

The preliminary investigation of quinoline-3-carboxylate derivatives offers a fertile ground for the discovery of novel therapeutic agents. A logical and systematic approach, encompassing rational synthetic design, thorough characterization, and comprehensive biological evaluation, is essential for success. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of their precise mechanisms of action, and their advancement into preclinical and clinical studies. The versatility of the quinoline-3-carboxylate scaffold ensures its continued importance in the field of medicinal chemistry.

References

  • Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. 2020-06-02. Available from: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available from: [Link]

  • Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. Available from: [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. 2002 Nov. Available from: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. 2020. Available from: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Semantic Scholar. 2020. Available from: [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. 1990 Aug 15. Available from: [Link]

  • Biological activities of quinoline derivatives. PubMed. 2009 Dec. Available from: [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. 2020-06-04. Available from: [Link]

  • Structure of quinoline-3-carboxylate (1a–o) derivatives. ResearchGate. Available from: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. National Genomics Data Center (CNCB-NGDC). Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. 2025-08-27. Available from: [Link]

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  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available from: [Link]

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Methodological & Application

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Authored by a Senior Application Scientist

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate stands as a versatile and highly valuable scaffold in modern organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic 4-hydroxy group, an ester for further modification, and a strategically placed bromine atom on the quinoline core—makes it a powerful starting material for constructing complex molecular architectures. The quinoline nucleus itself is a privileged structure, appearing in a wide array of pharmacologically active compounds.[1][2][3] The C8-bromo substituent is the lynchpin for its utility, serving as a robust handle for a suite of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the applications of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, focusing on detailed protocols for key transformations. It is designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of novel compounds.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C8 position is ideally suited for reactions that form new carbon-carbon and carbon-heteroatom bonds. These transformations are foundational in drug discovery for rapidly building molecular diversity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between the C8 of the quinoline and various aryl, heteroaryl, or alkyl groups from a boronic acid or ester.[4][5] This reaction is instrumental in creating biaryl systems, which are common motifs in biologically active molecules.

Mechanistic Insight: The choice of a palladium catalyst, a suitable ligand, and a base is critical. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, facilitating the transmetalation step with the palladium center. The ligand stabilizes the palladium catalyst, preventing its decomposition and promoting the key steps of oxidative addition and reductive elimination.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C8-arylated quinoline product.

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Quinoline, Boronic Acid, & Base in Schlenk Flask B Evacuate & Backfill with N₂/Ar (3x) A->B C Add Catalyst & Degassed Solvents B->C D Heat at 80-100 °C with Vigorous Stirring C->D E Monitor by TLC / LC-MS D->E F Cool & Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry, Filter, & Concentrate G->H I Purify via Column Chromatography H->I J J I->J Final Product: 8-Aryl-4-hydroxyquinoline

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[6][7][8] This reaction allows for the direct coupling of primary or secondary amines to the C8 position of the quinoline ring, providing access to a diverse range of 8-aminoquinoline derivatives.

Mechanistic Insight: This reaction proceeds through a catalytic cycle involving a palladium(0)/palladium(II) interchange. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often required to facilitate the reductive elimination step, which is the final, product-forming step of the cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex L₂Pd(II)(Ar)Br pd0->pd_complex Ar-Br reductive_elim Reductive Elimination ligand_exchange Ligand Exchange amine_complex [L₂Pd(II)(Ar)(NR¹R²)]⁺ pd_complex->amine_complex HNR¹R², Base amine_complex->pd0 Product Ar-NR¹R² (Product) amine_complex->Product Product ArBr Ar-Br (Quinoline) Amine HNR¹R² Base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.3 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add the ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. Seal the tube, remove from the glovebox, and add the anhydrous solvent, followed by the amine via syringe.

  • Inert Atmosphere: If not using a glovebox, ensure the vessel is thoroughly purged with inert gas after all solid reagents are added and before solvent addition.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90-110 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction mixture often turns dark.

  • Workup: After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the 8-aminoquinoline derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the C8 position of the quinoline.[9] This reaction is exceptionally useful for creating rigid molecular scaffolds, extending conjugation, or installing a functional handle that can undergo further transformations like click chemistry.

Mechanistic Insight: This reaction uniquely employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the palladium center. An amine base is required to deprotonate the alkyne and neutralize the HBr byproduct.[10][11]

Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv)

  • Terminal Alkyne (1.2-2.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the solvent (e.g., THF) and the amine base under inert gas. Stir for a few minutes, then add the terminal alkyne dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C), depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction by TLC or LC-MS. A color change and the formation of an ammonium salt precipitate are often observed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent or ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel to isolate the 8-alkynylquinoline product.

Sonogashira_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Quinoline, Pd Catalyst, & CuI in Schlenk Flask B Evacuate & Backfill with N₂/Ar (3x) A->B C Add Solvent, Amine Base, & Terminal Alkyne B->C D Stir at RT or Heat to 40-60 °C C->D E Monitor by TLC / LC-MS D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify via Column Chromatography G->H I I H->I Final Product: 8-Alkynyl-4-hydroxyquinoline

Caption: Experimental workflow for Sonogashira coupling.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the key cross-coupling reactions discussed.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Bond Formed C(sp²) - C(sp²/sp³)C(sp²) - NC(sp²) - C(sp)
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Co-Catalyst/Ligand Phosphine LigandsBulky Phosphine Ligands (Xantphos, BINAP)CuI
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃, Cs₂CO₃Et₃N, DIPA, Piperidine
Solvent Dioxane/H₂O, Toluene, DMFToluene, Dioxane (Anhydrous)THF, DMF, Et₃N
Temperature 80 - 110 °C90 - 120 °CRoom Temp. - 60 °C

Conclusion

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a formidable tool in the arsenal of the synthetic chemist. Its C8-bromo handle provides a reliable entry point for sophisticated palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex libraries of quinoline derivatives. The protocols and insights provided herein serve as a robust foundation for researchers to explore the vast synthetic potential of this building block in the pursuit of novel therapeutics and functional materials.

References

  • Zhang, L., et al. (2014). An efficient synthesis of Vildagliptin intermediates. ResearchGate. Available at: [Link]

  • Reddy, G. J., et al. (n.d.). Synthesis of Main Impurity of Vildagliptin. Semantic Scholar. Available at: [Link]

  • Zhang, L., et al. (2014). A facile method to synthesize vildagliptin. ResearchGate. Available at: [Link]

  • Google Patents. (2013). WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin. Google Patents.
  • Al-Mawali, N., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Hu, X., et al. (2014). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry - Section B (IJC-B). Available at: [Link]

  • Al-Mawali, N., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. Available at: [Link]

  • Okten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available at: [Link]

  • Chen, D., et al. (2012). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. Available at: [Link]

  • Kos, J., et al. (2012). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. National Center for Biotechnology Information. Available at: [Link]

  • ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available at: [Link]

  • Kaczor, A. A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Al-busafi, S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Vitaku, E., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Dherange, J., et al. (2016). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2014). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. ResearchGate. Available at: [Link]

  • Amerigo Scientific. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Amerigo Scientific. Available at: [Link]

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The Versatile Scaffolding of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Application Notes for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Chemistry

The 8-hydroxyquinoline motif is a cornerstone in medicinal chemistry and materials science, renowned for its potent chelating properties and diverse biological activities.[1] Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate emerges as a particularly valuable building block, offering multiple reaction handles for strategic molecular elaboration. The presence of a bromine atom at the 8-position, a nucleophilic hydroxyl group at the 4-position, and an ethyl ester at the 3-position allows for a tiered and regioselective approach to the synthesis of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this versatile scaffold, with a focus on two of the most powerful cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Physicochemical Properties and Characterization

A thorough understanding of the starting material's properties is paramount for successful and reproducible synthetic outcomes.

Table 1: Physicochemical Properties of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

PropertyValueSource
CAS Number 35975-57-6[2]
Molecular Formula C₁₂H₁₀BrNO₃[2]
Molecular Weight 296.12 g/mol [2]
Appearance Solid[2]
Melting Point Data not available
Boiling Point 385.5 ± 37.0 °C at 760 mmHg (Predicted)
Density 1.6 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General chemical knowledge

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.80s1HH2
~8.05d1HH5
~7.60d1HH7
~7.30t1HH6
~4.40q2H-OCH₂CH₃
~1.40t3H-OCH₂CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
~170.0C=O (ester)
~165.0C4-OH
~145.0C2
~140.0C8a
~135.0C7
~128.0C5
~125.0C6
~118.0C4a
~115.0C8-Br
~110.0C3
~62.0-OCH₂CH₃
~14.0-OCH₂CH₃

Note: These are predicted values and should be used as a guide for the analysis of experimental data.

Safety and Handling

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C8 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. A critical consideration for these reactions is the acidic proton of the 4-hydroxyl group, which can interfere with the catalytic cycle. Therefore, protection of this group is often a prerequisite for high-yielding transformations.

Protecting Group Strategy: A Key to Success

The 4-hydroxyl group can be readily protected as a benzyl ether or a tosylate. This strategy prevents unwanted side reactions and ensures the efficiency of the subsequent cross-coupling step. The choice of protecting group will depend on the overall synthetic plan and the conditions required for its eventual removal. For the protocols below, we will utilize a benzyl protecting group, which can be installed under standard Williamson ether synthesis conditions and removed via catalytic hydrogenation.

G Start Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate Protected Ethyl 8-bromo-4-(benzyloxy)- quinoline-3-carboxylate Start->Protected BnBr, K₂CO₃ DMF, rt Suzuki_Product Ethyl 8-aryl-4-(benzyloxy)- quinoline-3-carboxylate Protected->Suzuki_Product Arylboronic acid Pd Catalyst, Base Buchwald_Product Ethyl 8-amino-4-(benzyloxy)- quinoline-3-carboxylate Protected->Buchwald_Product Amine Pd Catalyst, Base Deprotected_Suzuki Ethyl 8-aryl-4-hydroxy- quinoline-3-carboxylate Suzuki_Product->Deprotected_Suzuki H₂, Pd/C Deprotected_Buchwald Ethyl 8-amino-4-hydroxy- quinoline-3-carboxylate Buchwald_Product->Deprotected_Buchwald H₂, Pd/C

Caption: General workflow for the functionalization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. This protocol outlines the synthesis of 8-aryl-4-hydroxyquinoline-3-carboxylates.

Part A: Protection of the Hydroxyl Group

Objective: To synthesize Ethyl 8-bromo-4-(benzyloxy)quinoline-3-carboxylate.

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Ethyl 8-bromo-4-(benzyloxy)quinoline-3-carboxylate.

Part B: Suzuki-Miyaura Coupling

Objective: To synthesize Ethyl 8-aryl-4-(benzyloxy)quinoline-3-carboxylate.

Materials:

  • Ethyl 8-bromo-4-(benzyloxy)quinoline-3-carboxylate

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (deoxygenated)

Procedure:

  • In an oven-dried Schlenk flask, combine Ethyl 8-bromo-4-(benzyloxy)quinoline-3-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a deoxygenated mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the desired 8-aryl product.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar' RedElim->Product ArBr R-Br ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This protocol is adapted from the successful amination of 5-bromo-8-benzyloxyquinoline and is expected to be highly effective for the 8-bromo isomer.

Part A: Protection of the Hydroxyl Group

Follow the same procedure as in Part A of Application Protocol 1.

Part B: Buchwald-Hartwig Amination

Objective: To synthesize Ethyl 8-(N-substituted-amino)-4-(benzyloxy)quinoline-3-carboxylate.

Materials:

  • Ethyl 8-bromo-4-(benzyloxy)quinoline-3-carboxylate

  • Primary or secondary amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous and deoxygenated

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and RuPhos (0.04 eq).

  • Add anhydrous, deoxygenated toluene and stir for 10 minutes at room temperature.

  • To this catalyst solution, add Ethyl 8-bromo-4-(benzyloxy)quinoline-3-carboxylate (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 8-aminoquinoline derivative.

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Amine_Complex [Ar-Pd(II)-Br(L)] OxAdd->PdII_Amine_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Amine_Complex->Amine_Coord Pd_Amido [Ar-Pd(II)-NR₂'(L)] Amine_Coord->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Regeneration Product R-NR'₂ RedElim->Product ArBr R-Br ArBr->OxAdd Amine R'₂NH + Base Amine->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a strategically designed building block that provides a reliable entry point into a diverse chemical space. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, when preceded by a necessary hydroxyl protection step, offer robust and reproducible methods for the synthesis of novel 8-substituted 4-hydroxyquinoline-3-carboxylates. These derivatives are of significant interest for screening in drug discovery programs, particularly in the areas of anticancer, antimicrobial, and neuroprotective agents, as well as for the development of novel functional materials. The presented methodologies serve as a foundational guide, and further optimization of catalysts, ligands, and reaction conditions may lead to even more efficient and versatile synthetic routes.

References

  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1939-1946. [Link]

  • Suliman, F. O., Al-Busafi, S. N., & Al-Lawati, H. A. J. (2014). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Tetrahedron, 70(40), 7258-7264. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Al Busafi, S. N., Suliman, F. O., & Zaid, R. (2014). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 45(51). [Link]

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Application Notes and Protocols for Cross-Coupling Reactions of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry and drug discovery.[1] Its rigid structure and ability to engage in various intermolecular interactions make it a "privileged scaffold," frequently found in molecules with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3] The functionalization of the quinoline core allows for the precise tuning of a molecule's physicochemical properties, enabling the optimization of its pharmacological profile.[4]

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a particularly valuable synthetic intermediate. The bromine atom at the C8 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents. The 4-hydroxy and 3-carboxylate groups can influence the molecule's electronic properties and provide additional points for modification or interaction with biological targets. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this important building block.

PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals. The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.

Causality in Experimental Design

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The 4-hydroxy group on the quinoline substrate can potentially interact with the palladium catalyst. Therefore, a judicious selection of conditions is necessary. While direct literature on this specific substrate is sparse, protocols for similar 8-bromoquinoline systems provide a strong foundation for reaction development. A one-pot borylation followed by Suzuki-Miyaura coupling has been shown to be effective for 8-haloquinolines and is a recommended advanced approach.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2 Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-Ar' Transmetalation Complex->Coupled Product caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoquinolines.

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-aryl-4-hydroxyquinoline-3-carboxylate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp (°C)Notes
Pd(dppf)Cl₂dppf (in complex)K₂CO₃Dioxane/H₂O90A standard, reliable system for many aryl bromides.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100SPhos is a bulky phosphine ligand, often effective for challenging substrates.
Pd₂(dba)₃XPhosK₃PO₄2-MeTHF80XPhos is another highly active Buchwald ligand.

PART 2: Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon. This reaction is invaluable for synthesizing substituted alkenes, which are important precursors in many synthetic routes.

Causality in Experimental Design

In the Heck reaction, the choice of base is crucial as it neutralizes the hydrogen halide produced during the catalytic cycle. Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used. The presence of the 4-hydroxy group on the quinoline might necessitate the use of a non-nucleophilic base to avoid side reactions. Phosphine-free catalyst systems are often effective and can simplify purification. Microwave irradiation can significantly reduce reaction times.

Catalytic Cycle of the Heck Reaction

The reaction proceeds via a Pd(0)/Pd(II) cycle. Key steps include oxidative addition of the aryl bromide to Pd(0), coordination and migratory insertion of the alkene, and β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Ar-Br Alkene Insertion R-CH2-CH(Ar)-Pd(II)(Br)L Oxidative Addition->Alkene Insertion R-CH=CH2 Alkene Insertion->Pd(0)L2 Base (-HBr) Product Formation Ar-CH=CH-R Alkene Insertion->Product Formation β-Hydride Elimination caption Fig. 2: Simplified Heck Reaction Catalytic Cycle

Caption: Fig. 2: Simplified Heck Reaction Catalytic Cycle

Experimental Protocol: Heck Coupling

This protocol is based on general procedures for Heck reactions with aryl bromides and can be adapted for the target substrate.

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • In a sealed tube, combine Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add the anhydrous solvent (DMF or MeCN), the alkene (1.5 equiv), and the base (Et₃N or NaOAc, 2.0 equiv).

  • Seal the tube and heat the mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate in hexanes) to obtain the desired 8-vinyl-4-hydroxyquinoline-3-carboxylate.

Table 2: Representative Conditions for Heck Coupling

CatalystLigandBaseSolventTemp (°C)Notes
Pd(OAc)₂P(o-tol)₃Et₃NDMF110Classic Jeffery conditions, often effective.
PdCl₂(PPh₃)₂PPh₃ (in complex)K₂CO₃MeCN100Phosphine-based system suitable for many substrates.
Pd₂(dba)₃None (phosphine-free)NaOAcDMAc120Phosphine-free conditions can simplify workup.

PART 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and materials.

Causality in Experimental Design

The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst. The copper acetylide is more reactive towards transmetalation than the alkyne itself. However, copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). The choice of an amine base is crucial, as it serves both to neutralize the HX byproduct and to facilitate the formation of the copper acetylide.

Catalytic Cycle of Sonogashira Coupling

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation of the copper acetylide and reductive elimination. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form the reactive copper acetylide intermediate.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OxAd Ar-Pd(II)(Br)L2 Pd(0)L2->Pd_OxAd Ar-Br Pd_Trans Ar-Pd(II)(C≡CR)L2 Pd_OxAd->Pd_Trans CuC≡CR Pd_Trans->Pd(0)L2 Reductive Elimination Product Ar-C≡C-R Pd_Trans->Product Cu(I)X Cu(I)X Cu_Acetylide CuC≡CR Cu(I)X->Cu_Acetylide R-C≡CH, Base caption Fig. 3: Simplified Sonogashira Catalytic Cycles Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(Br)L Pd(0)L->Oxidative_Addition Ar-Br Amide_Formation Ar-Pd(II)(NRR')L Oxidative_Addition->Amide_Formation HNRR' Base Amide_Formation->Pd(0)L Reductive Elimination Product Ar-NRR' Amide_Formation->Product caption Fig. 4: Simplified Buchwald-Hartwig Amination Cycle

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate stands as a versatile starting material, offering multiple reactive handles for chemical modification. Its structure incorporates a nucleophilic hydroxyl group, an ester functional group amenable to transformation, and a strategically positioned bromine atom on the carbocyclic ring. This bromine atom is particularly valuable as it serves as a prime site for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen substituents.

This guide provides an in-depth exploration of derivatization strategies for this molecule, focusing on three key reactive sites: the C8-bromo position, the C4-hydroxyl group, and the C3-ethyl ester. The protocols described are designed for researchers in drug discovery, chemical biology, and materials science, offering not just procedural steps but also the underlying chemical principles and mechanistic rationale to empower effective experimental design and troubleshooting.

Part A: C-C and C-N Bond Formation at the C8-Position via Cross-Coupling

The bromine atom at the C8 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing C-C and C-N bonds in modern organic synthesis.[3] We will focus on two of the most robust and widely used transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A1. Suzuki-Miyaura Cross-Coupling for Aryl and Alkyl Derivatization

Principle and Mechanistic Insight

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or its ester derivative.[4][5] The reaction is catalyzed by a palladium(0) complex and requires a base for the activation of the organoboron reagent.[5][6]

The catalytic cycle involves three key steps[5]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline substrate, forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by the base to form a more nucleophilic "ate" complex, transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for an efficient reaction, as these components influence catalyst stability, reactivity, and the rate of each step in the catalytic cycle.[7]

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, & Base B Add Solvent (e.g., Toluene/Water) A->B C Degas Mixture (Argon Purge) B->C D Add Pd Catalyst & Ligand C->D E Heat to Reaction Temperature (e.g., 90-110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Quench F->G H Aqueous Work-up (Extraction) G->H I Purify by Column Chromatography H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Ethyl 4-hydroxy-8-phenylquinoline-3-carboxylate

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvents: Toluene and Water (e.g., 4:1 v/v) or Dioxane/Water

Procedure:

  • To a flame-dried Schlenk flask, add Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (e.g., 296 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and sodium carbonate (e.g., 212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent system (e.g., 8 mL of toluene and 2 mL of water) via syringe.

  • Sparge the resulting suspension with Argon for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 15 mg, 0.02 mmol), to the flask under a positive flow of inert gas.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

ParameterRecommended Conditions for Suzuki-Miyaura CouplingRationale & Causality
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(dppf)Cl₂ is robust and effective for a wide range of aryl bromides. The ferrocene backbone provides stability.[7]
Base K₃PO₄, Na₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for transmetalation. K₃PO₄ is often effective for challenging couplings.[7]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA biphasic system helps dissolve both the organic substrate and the inorganic base. Anhydrous conditions can also be used.[8]
Temperature 80-110 °CThermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination.
A2. Buchwald-Hartwig Amination for N-Aryl and N-Alkyl Derivatization

Principle and Mechanistic Insight

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][9] This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals. Similar to the Suzuki coupling, the reaction proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[10]

The choice of ligand is paramount in this reaction. Bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) are often required to promote the reductive elimination step, which is frequently the rate-limiting step of the cycle.[1][10] A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.

Reaction Scheme for Buchwald-Hartwig Amination

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product A Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOt-Bu) + Solvent (e.g., Toluene) A->C + B Amine (R-NH₂) B->C + D Ethyl 8-(amino)-4-hydroxy- quinoline-3-carboxylate C->D Heat

Caption: Key components of the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of Ethyl 8-(morpholino)-4-hydroxyquinoline-3-carboxylate

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (or another suitable bulky phosphine ligand) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (e.g., 135 mg, 1.4 mmol) to a flame-dried Schlenk flask.

  • Add the palladium precursor (Pd₂(dba)₃, e.g., 9.2 mg, 0.01 mmol) and the ligand (Xantphos, e.g., 11.6 mg, 0.02 mmol).

  • Add Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (296 mg, 1.0 mmol).

  • Seal the flask, remove it from the glovebox, and add anhydrous toluene (10 mL) followed by morpholine (e.g., 105 µL, 1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.[1]

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired aminated quinoline.

ParameterRecommended Conditions for Buchwald-Hartwig AminationRationale & Causality
Catalyst/Ligand Pd₂(dba)₃ or Pd(OAc)₂ with ligands like Xantphos, BINAP, JosiphosBulky, electron-rich ligands are crucial. They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[9]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDSA strong, non-nucleophilic base is needed to deprotonate the amine without competing in the reaction. NaOt-Bu is a common choice.[1]
Solvent Toluene, Dioxane, THF (anhydrous)Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 80-120 °CHigher temperatures are generally needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Part B: Derivatization at the C4-Hydroxyl Group

The 4-hydroxy group of the quinoline core exists in tautomeric equilibrium with its 4-quinolone form. It behaves as a phenolic hydroxyl group, which can be readily deprotonated to form a nucleophilic phenoxide. This enables straightforward derivatization via alkylation reactions.

Principle: Williamson Ether Synthesis

The most common method for derivatizing the hydroxyl group is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base to form the corresponding alkoxide/phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide or other electrophile.

Protocol: Synthesis of Ethyl 8-bromo-4-methoxyquinoline-3-carboxylate

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.5-2.0 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • To a round-bottom flask, add Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (296 mg, 1.0 mmol) and anhydrous potassium carbonate (414 mg, 3.0 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (124 µL, 2.0 mmol) dropwise to the stirring suspension.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC. The reaction is usually complete in 2-6 hours.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • A precipitate will often form. Collect the solid by vacuum filtration, washing with cold water. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Dry the collected solid or the combined organic extracts (over Na₂SO₄).

  • If necessary, purify the crude product by recrystallization (e.g., from ethanol) or by flash column chromatography.

Part C: Modification of the C3-Ester Functionality

The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for further derivatization, most notably through amide bond formation.

C1. Saponification to the Carboxylic Acid

Principle: Saponification is the base-catalyzed hydrolysis of an ester. Hydroxide attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. A final acidic workup protonates the carboxylate to yield the free carboxylic acid.[11]

Protocol: Synthesis of 8-bromo-4-hydroxyquinoline-3-carboxylic acid

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (3.0-5.0 equiv)

  • Ethanol and Water

  • Hydrochloric acid (HCl), 1M or 2M

Procedure:

  • Suspend Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (296 mg, 1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

  • Add sodium hydroxide pellets (160 mg, 4.0 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C). The suspension should become a clear solution as the reaction progresses.

  • Continue refluxing for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.

  • Slowly acidify the solution by adding 1M HCl dropwise until the pH is ~2-3. A precipitate of the carboxylic acid will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

C2. Amide Coupling

Principle: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This requires an activating agent (a "coupling reagent") to convert the hydroxyl group of the acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).

Workflow for Amide Coupling from Carboxylic Acid

G A Dissolve Carboxylic Acid in Anhydrous Solvent (DMF/DCM) B Add Coupling Reagent (EDC) & Additive (HOBt) A->B C Stir at 0 °C to RT (Activation Step) B->C D Add Amine (R-NH₂) & Base (DIPEA) C->D E Stir at RT until Reaction is Complete D->E F Aqueous Work-up & Purification E->F

Caption: A typical workflow for EDC-mediated amide bond formation.

Protocol: Synthesis of 8-bromo-N-benzyl-4-hydroxyquinoline-3-carboxamide

Materials:

  • 8-bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (optional, but recommended, 0.5-1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Dissolve 8-bromo-4-hydroxyquinoline-3-carboxylic acid (268 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Add EDC·HCl (230 mg, 1.2 mmol) and HOBt (135 mg, 1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to activate the acid.

  • Add DIPEA (348 µL, 2.0 mmol) followed by benzylamine (120 µL, 1.1 mmol).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with 5% aqueous LiCl solution (to remove DMF), then brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

References

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Journal of the Brazilian Chemical Society. [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • Vravc, A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Gellis, A., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • Al-Busafi, S. N., & Suliman, F. E. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Al-Busafi, S. N., & Suliman, F. E. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. [Link]

  • Al-Mousawi, S. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Patent US6194493B1. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Suzuki reaction. (2024, January 5). In Wikipedia. [Link]

  • Al-Busafi, S. N., & Suliman, F. E. O. (2014). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Collection of Czechoslovak Chemical Communications. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Santa, T., et al. (2013). A novel derivatization reagent possessing a bromoquinolinium structure for biological carboxylic acids in HPLC-ESI-MS/MS. Biomedical Chromatography. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. [Link]

  • Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]

  • Amerigo Scientific. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • Ramachandran, P. V., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. [Link]

  • 2a biotech. (n.d.). ETHYL 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE. [Link]

  • PubChem. (n.d.). Ethyl 8-bromooctanoate. [Link]

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Application Notes and Protocols: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of medicinally active compounds[1]. Its unique electronic and structural properties allow for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial effects[1][2]. Within this vast chemical space, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate emerges as a molecule of significant interest. This guide provides an in-depth exploration of its synthesis, potential therapeutic applications, and detailed protocols for its evaluation, tailored for researchers and professionals in drug development.

Molecular Profile and Strategic Importance

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate integrates several key pharmacophoric features that underpin its potential in medicinal chemistry:

  • 4-Hydroxyquinoline Core: This tautomeric system is crucial for the biological activity of quinolone antibiotics, where it participates in the inhibition of bacterial DNA gyrase and topoisomerase IV[3].

  • Carboxylate Group at C-3: The ester at this position is a critical feature for antibacterial activity and also plays a role in binding to various enzymes, including dihydroorotate dehydrogenase (DHODH), a target in cancer therapy[3][4].

  • Bromine at C-8: Halogen substitutions can significantly modulate the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. Bromination of the quinoline ring has been shown to enhance anticancer and antimicrobial activities[5][6].

  • 8-Hydroxy Group: The hydroxyl group at the 8-position is a known metal chelator, a property that has been exploited in the development of anticancer and neuroprotective agents[7].

These structural motifs collectively suggest that Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a promising scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.

Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

The synthesis of the title compound can be efficiently achieved through a modified Gould-Jacob reaction, a classic method for constructing the 4-hydroxyquinoline scaffold[1]. This approach involves the cyclization of an aniline derivative with a diethyl ethoxymethylenemalonate (EMME) equivalent.

Protocol: Synthesis via Gould-Jacob Reaction

Materials:

  • 2-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • Step 1: Condensation. In a round-bottom flask, dissolve 2-bromoaniline (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.

  • Step 2: Heating. Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Cyclization. Once the initial condensation is complete, carefully evaporate the ethanol under reduced pressure. To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Step 4: Thermal Cyclization. Heat the mixture in the diphenyl ether to approximately 250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinoline ring.

  • Step 5: Isolation and Purification. Allow the reaction mixture to cool to room temperature. The product will often precipitate from the diphenyl ether. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

  • Step 6: Hydrolysis (Optional). If the desired product is the carboxylic acid, the ethyl ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.

  • Step 7: Characterization. The final product should be purified by recrystallization (e.g., from ethanol or acetic acid) or column chromatography. The structure and purity should be confirmed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Caption: Synthetic workflow for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Applications in Anticancer Drug Discovery

The structural features of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate suggest its potential as an anticancer agent, likely acting through multiple mechanisms. Brominated 8-hydroxyquinolines have demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values in the micromolar range[5].

Potential Mechanisms of Action
  • Topoisomerase Inhibition: The quinoline scaffold is a known topoisomerase inhibitor[5]. These enzymes are critical for managing DNA topology during replication, and their inhibition leads to DNA damage and apoptosis in cancer cells.

  • DHODH Inhibition: Quinoline carboxylic acids are a class of inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway[4]. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.

  • Induction of Apoptosis: Brominated quinoline derivatives have been shown to induce apoptosis in cancer cells, as evidenced by DNA laddering and other markers of programmed cell death[5].

Anticancer_MoA cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects Compound Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Topo Topoisomerase Compound->Topo Inhibition DHODH DHODH Compound->DHODH Inhibition DNAdamage DNA Damage Topo->DNAdamage PyrimidineDepletion Pyrimidine Depletion DHODH->PyrimidineDepletion Apoptosis Apoptosis DNAdamage->Apoptosis PyrimidineDepletion->Apoptosis

Caption: Potential anticancer mechanisms of action.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability[8][9].

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[8]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C[8].

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Applications in Antimicrobial Drug Discovery

The quinoline scaffold is central to the quinolone class of antibiotics[2]. The incorporation of a bromo substituent and a 4-hydroxy-3-carboxylate motif in the target molecule suggests potential activity against a range of bacterial pathogens.

Potential Mechanism of Action

The primary mode of action for many quinoline-based antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[3]. These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks and ultimately bacterial cell death.

Antimicrobial_MoA cluster_bacterial_targets Bacterial Targets cluster_bacterial_processes Cellular Processes Compound Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition TopoIV Topoisomerase IV Compound->TopoIV Inhibition DNAReplication DNA Replication DNAGyrase->DNAReplication CellDivision Cell Division TopoIV->CellDivision BacterialDeath Bacterial Cell Death DNAReplication->BacterialDeath Disruption CellDivision->BacterialDeath Disruption

Sources

The Strategic Utility of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the quinoline nucleus stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[3][4][5] Within this important class of heterocycles, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate emerges as a highly versatile and valuable intermediate for the synthesis of complex pharmaceutical agents.

This technical guide provides a comprehensive overview of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, detailing its synthesis, chemical properties, and, most importantly, its practical applications in the development of novel therapeutics. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this key building block.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is fundamental for its effective use in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
CAS Number 35975-57-6
Appearance Solid
InChI Key XDDQBYKFJZYKPE-UHFFFAOYSA-N
Boiling Point 385.5 ± 37.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Refractive Index 1.655[6]
Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.4 ppm), as well as distinct aromatic protons on the quinoline ring system. The chemical shifts of the aromatic protons will be influenced by the bromine and hydroxyl/oxo substituents.

  • ¹³C NMR: The carbon NMR will display signals for the carbonyl of the ester, the carbons of the quinoline core, and the ethyl group. The carbon attached to the bromine atom will show a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed, confirming the presence of a single bromine atom.

Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: The Gould-Jacobs Reaction

The cornerstone of synthesizing the 4-hydroxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction.[7] This robust and reliable method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.[8][9]

Reaction Mechanism and Rationale

The Gould-Jacobs reaction proceeds in two key stages:

  • Condensation: 2-Bromoaniline reacts with diethyl ethoxymethylenemalonate (DEEMM) via nucleophilic substitution to form the intermediate, diethyl 2-((2-bromophenyl)amino)methylene]malonate. This step is typically driven by heating the neat reactants or by using a solvent like ethanol.[10]

  • Thermal Cyclization: The resulting anilinomethylenemalonate intermediate undergoes an intramolecular cyclization at high temperatures. This electrocyclic reaction forms the quinoline ring system. The high temperature is necessary to overcome the activation energy for the ring closure. The reaction is often carried out in a high-boiling solvent such as Dowtherm A to achieve the required temperature.[11]

Gould_Jacobs_Reaction

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[10][11]

Materials:

  • 2-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Dowtherm A (or another high-boiling point solvent)

  • Ethanol

  • Hexane or petroleum ether

  • Standard laboratory glassware and heating apparatus

Step 1: Synthesis of Diethyl 2-((2-bromophenyl)amino)methylene]malonate

  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture with stirring at 110-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate, often a solid, can be purified by recrystallization from ethanol or a mixture of ethanol and water. Alternatively, for the subsequent cyclization step, the crude product can be used directly after removing any volatile impurities under reduced pressure.

Step 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • Place the crude or purified diethyl 2-((2-bromophenyl)amino)methylene]malonate (1 equivalent) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Add a high-boiling point solvent, such as Dowtherm A, in sufficient quantity to ensure good stirring of the reaction mixture.

  • Heat the mixture with vigorous stirring to 240-250 °C. Maintain this temperature for 30-60 minutes. The cyclization reaction is usually accompanied by the evolution of ethanol.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to below 100 °C.

  • Carefully add hexane or petroleum ether to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with hexane or petroleum ether to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate as a solid.

Applications in Pharmaceutical Synthesis

The strategic placement of the bromine atom at the 8-position, the hydroxyl (or keto tautomer) at the 4-position, and the ethyl carboxylate at the 3-position makes Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate a versatile intermediate for the synthesis of a variety of pharmaceutical agents.

Applications

Synthesis of Novel Antimalarial Agents

The quinoline core is central to many antimalarial drugs, with chloroquine being a classic example.[4] Drug resistance, however, necessitates the development of new antimalarial agents.[12] Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate serves as a key starting material for the synthesis of novel quinoline-based antimalarials. The bromine atom at the 8-position can be utilized for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, which can modulate the compound's activity and pharmacokinetic properties.[13]

Illustrative Synthetic Protocol (General):

  • Modification of the 4-position: The 4-hydroxyl group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃).[13] This is a common strategy to enable nucleophilic substitution at this position.

  • Side-chain introduction: The resulting 4-chloroquinoline can then be reacted with various amines to introduce side chains known to be important for antimalarial activity.

  • Modification of the 8-position: The 8-bromo substituent can be replaced or modified using transition-metal-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups.

Development of Quinolone Antibacterials

The 4-quinolone-3-carboxylic acid moiety is the core pharmacophore of the highly successful quinolone class of antibiotics.[2][14] Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a direct precursor to this critical structural motif.

Illustrative Synthetic Protocol (General):

  • Hydrolysis of the ester: The ethyl ester at the 3-position can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylic acid.

  • N-alkylation/arylation: The nitrogen at the 1-position can be alkylated or arylated to introduce substituents that are crucial for antibacterial potency and spectrum.

  • Modification at the 8-position: Similar to the antimalarial synthesis, the 8-bromo group can be functionalized to fine-tune the biological activity and safety profile of the resulting quinolone.

Analytical Quality Control

Ensuring the purity and identity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak corresponding to the product, with minimal impurities.
Thin Layer Chromatography (TLC) Reaction monitoring and qualitative purity checkA single spot with a characteristic Rf value in a given solvent system.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation¹H and ¹³C NMR spectra consistent with the expected structure.
Mass Spectrometry (MS) Molecular weight confirmation and elemental compositionA molecular ion peak with the characteristic bromine isotopic pattern.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorptions for O-H, C=O (ester and quinolone), and C-Br bonds.

Conclusion: A Versatile Building Block for Future Medicines

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a strategically important intermediate that provides a gateway to a vast chemical space of potentially therapeutic molecules. Its synthesis via the Gould-Jacobs reaction is well-established, and its multiple functionalization points offer immense flexibility for medicinal chemists. By leveraging the protocols and insights provided in this guide, researchers can confidently utilize this versatile building block to accelerate the discovery and development of the next generation of quinoline-based pharmaceuticals.

References

  • Wiley-VCH. (2007).
  • Lager, et al. (2006). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5503–o5504.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(7), 1674.
  • The Royal Society of Chemistry. (n.d.).
  • Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate.
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  • A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 8-bromooctanoate and Its Deriv
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
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  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(16), 5540–5553.
  • Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents. HELDA.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(18), 3346.
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  • Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Marine Drugs, 21(5), 296.
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  • 8-Bromoquinoline synthesis. ChemicalBook.
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  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalon
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(1), 161–177.
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  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 9, 1753–1758.
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Application Notes and Protocols: A Detailed Guide to the Bromination of Ethyl 4-Hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the bromination of ethyl 4-hydroxyquinoline-3-carboxylate, a key transformation for accessing versatile intermediates in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals. It outlines a robust procedure using N-bromosuccinimide (NBS) as the brominating agent, discusses the underlying principles of the reaction, and provides essential safety and characterization guidelines. The protocol is designed to be self-validating, with in-depth explanations to empower researchers to understand and adapt the methodology.

Introduction: The Significance of Brominated Quinolones

The 4-hydroxyquinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents.[1] The introduction of a bromine atom onto this scaffold significantly enhances its utility as a synthetic intermediate. Brominated quinolones are valuable precursors for the synthesis of more complex molecules through various cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery.[2]

The electrophilic bromination of the 4-hydroxyquinoline ring system is governed by the directing effects of the substituents. The hydroxyl group at the 4-position and the nitrogen atom in the quinoline ring are activating, directing electrophilic substitution to the benzene ring portion of the molecule. The regioselectivity of the bromination can be influenced by the reaction conditions, but typically occurs at the C-6 and/or C-8 positions, which are para and ortho to the activating nitrogen atom, respectively.[3]

This protocol will focus on a method utilizing N-bromosuccinimide (NBS) as a safe and effective brominating agent.[4] NBS is a convenient source of electrophilic bromine and is often preferred over liquid bromine due to its solid nature and ease of handling.[3][4]

Reaction Mechanism and Rationale

The bromination of ethyl 4-hydroxyquinoline-3-carboxylate with NBS proceeds via an electrophilic aromatic substitution mechanism. The electron-rich benzene ring of the quinoline nucleus acts as a nucleophile, attacking the electrophilic bromine atom of NBS. The reaction is typically carried out in a suitable solvent, such as chloroform or acetic acid.

The choice of NBS as the brominating agent is based on its ability to provide a controlled and selective source of bromine.[3][4] The reaction mechanism is believed to involve the initial protonation of NBS by a trace amount of acid, which enhances its electrophilicity. The resulting bromonium ion is then attacked by the electron-rich quinoline ring.

Diagram of the Proposed Reaction Mechanism:

Bromination Mechanism cluster_reaction Reaction Quinoline Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate Wheland Intermediate (Sigma Complex) Quinoline->Intermediate Electrophilic Attack NBS N-Bromosuccinimide (NBS) NBS->Intermediate Provides Br+ Product Ethyl bromo-4-hydroxyquinoline-3-carboxylate Intermediate->Product Deprotonation Experimental Workflow A 1. Dissolve Starting Material Ethyl 4-hydroxyquinoline-3-carboxylate in Chloroform B 2. Add N-Bromosuccinimide (NBS) In portions at room temperature A->B C 3. Heat to Reflux Monitor reaction by TLC B->C D 4. Work-up Cool, wash with NaHCO₃ (aq) and brine C->D E 5. Dry and Concentrate Dry organic layer with Na₂SO₄ and evaporate solvent D->E F 6. Purify Column chromatography or recrystallization E->F G 7. Characterize NMR, IR, Mass Spectrometry F->G

Sources

Laboratory synthesis procedure for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. This quinolone derivative is a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved via the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline core. The procedure involves an initial condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature, thermally-induced intramolecular cyclization. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction and Mechanistic Rationale

The 4-hydroxyquinoline-3-carboxylate moiety is a privileged structure found in numerous biologically active compounds, including antibacterial agents.[1][2] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of this scaffold.[3][4] It provides a convergent and reliable route from readily available substituted anilines.

The synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate proceeds in two key stages:

  • Condensation-Elimination: The synthesis begins with the nucleophilic attack of the amine nitrogen of 2-bromoaniline onto the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEMM). This is followed by the elimination of ethanol to form the stable intermediate, diethyl 2-[(2-bromoanilino)methylidene]malonate.[5] This step is typically conducted at a moderate temperature.

  • Thermal Cyclization: The crucial ring-forming step is an intramolecular electrophilic aromatic substitution, specifically a 6-electron cyclization.[5] This reaction requires significant thermal energy to overcome the activation barrier. The intermediate is heated to approximately 250 °C, causing the aniline ring to attack one of the ester carbonyls, with subsequent elimination of a second molecule of ethanol to yield the aromatic quinolone ring system.[1][6] The use of a high-boiling, inert solvent is critical to achieve and maintain the required temperature uniformly.[1] Dowtherm A, a eutectic mixture of diphenyl and diphenyl oxide, is the solvent of choice due to its exceptional thermal stability and high boiling point (~257 °C).[7]

The final product exists in tautomeric equilibrium, predominantly favoring the 4-oxo (quinolone) form over the 4-hydroxy (quinolinol) form.[3][5]

Materials and Methods

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )Molar Eq.QuantityCAS No.
2-BromoanilineC₆H₆BrN172.021.05.00 g615-36-1
Diethyl ethoxymethylenemalonate (DEEMM)C₁₀H₁₆O₅216.231.056.57 g (5.8 mL)87-13-8
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀~166-100 mL8004-13-5
HexaneC₆H₁₄86.18-~200 mL110-54-3
Ethanol (for recrystallization)C₂H₅OH46.07-As needed64-17-5
Equipment
  • 250 mL three-neck round-bottom flask

  • Heating mantle with a temperature controller and thermocouple

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen gas inlet

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

  • Rotary evaporator

Detailed Experimental Protocol

The overall experimental workflow is depicted below.

SynthesisWorkflow cluster_0 Part A: Condensation cluster_1 Part B: Cyclization & Isolation cluster_2 Part C: Purification & Analysis reagents Mix Reagents: 2-Bromoaniline + DEEMM heat1 Heat to 110-120 °C (1 hour) reagents->heat1 intermediate Intermediate Formed: Diethyl 2-[(2-bromoanilino)- methylidene]malonate heat1->intermediate add_intermediate Slowly Add Intermediate to hot Dowtherm A intermediate->add_intermediate dowtherm Pre-heat Dowtherm A to 250 °C dowtherm->add_intermediate heat2 Maintain 250 °C (30 minutes) add_intermediate->heat2 cool Cool to ~80 °C Product Precipitates heat2->cool filter Dilute with Hexane Filter Crude Solid cool->filter wash Wash with Hexane filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Final Product: Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate dry->product characterize Characterization: (MP, NMR, IR, MS) product->characterize

Caption: Experimental workflow for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Step-by-Step Procedure:

PART A: Formation of the Anilinomethylenemalonate Intermediate

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermocouple connected to a heating mantle, and a reflux condenser with a nitrogen inlet at the top.

  • Reagent Addition: Charge the flask with 2-bromoaniline (5.00 g, 29.1 mmol).

  • Heating: Begin stirring and gently heat the 2-bromoaniline to approximately 60 °C to melt it.

  • DEEMM Addition: Slowly add diethyl ethoxymethylenemalonate (DEEMM) (6.57 g, 30.4 mmol, 1.05 eq.) to the molten aniline over 5-10 minutes. An exothermic reaction may be observed.

  • Condensation Reaction: Increase the temperature of the reaction mixture to 110-120 °C and maintain it for 1 hour. During this time, the condensation reaction proceeds with the evolution of ethanol. The mixture will become a viscous yellow-orange oil.[8][9]

PART B: Thermal Cyclization and Product Isolation

  • Prepare Cyclization Vessel: In a separate, appropriately sized flask equipped for high-temperature reactions, pre-heat Dowtherm A (100 mL) to 250 °C with vigorous stirring under a nitrogen atmosphere.

    • Causality Note: Pre-heating the Dowtherm A ensures that the intermediate is rapidly brought to the required cyclization temperature, promoting the desired intramolecular reaction and minimizing the formation of intermolecular side products.

  • Addition of Intermediate: Carefully and slowly add the hot intermediate from Part A to the vigorously stirred, pre-heated Dowtherm A over 15-20 minutes. The addition should be controlled to manage the evolution of ethanol.

  • Cyclization: After the addition is complete, maintain the reaction mixture at 250 °C for an additional 30 minutes to ensure the cyclization goes to completion.[1]

  • Cooling and Precipitation: Turn off the heat and allow the reaction mixture to cool slowly. The product will begin to precipitate as a pale solid as the temperature drops below 150 °C.

  • Isolation: Once the mixture has cooled to approximately 80 °C, add hexane (100 mL) to dilute the Dowtherm A and reduce the viscosity of the slurry.

    • Causality Note: Hexane is a poor solvent for the polar product but is miscible with Dowtherm A. Its addition facilitates the complete precipitation of the product and makes the subsequent filtration much more efficient.[10]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of fresh hexane (~100 mL total) to remove all traces of Dowtherm A.

PART C: Purification and Characterization

  • Purification: The crude, off-white solid can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of boiling ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

  • Characterization: The identity and purity of the final product, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6), should be confirmed.

    • Appearance: A white to off-white crystalline solid.

    • Melting Point: Literature melting points vary, but a sharp melting point is indicative of high purity.

    • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The spectra should be consistent with the assigned structure.

Safety and Handling Precautions

  • 2-Bromoaniline: Toxic by inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • High Temperatures: The cyclization step is performed at 250 °C. Use a heating mantle with a reliable temperature controller and take extreme care to avoid contact with hot surfaces and liquids. Ensure the apparatus is securely clamped.

  • Dowtherm A: Can cause irritation upon contact. At high temperatures, it has a distinct odor and vapors should not be inhaled. It has a high flash point but is combustible.[11]

  • General Precautions: This procedure should only be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved January 10, 2026, from [Link]

  • Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 684. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 10, 2026, from [Link]

  • YouTube. (2020). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Dow Chemical Company. (n.d.). DOWTHERM A - Heat Transfer Fluid. Product Information Sheet. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • Nishiwaki, K., et al. (1983). STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. Memoirs of the Kyushu Institute of Technology. Engineering, (13), 39-44. [Link]

  • Lager, E., et al. (2006). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E, 62(11), o4931–o4932. [Link]

Sources

Application Notes & Protocols: High-Yield Synthesis of Quinoline-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Specifically, quinoline-3-carboxylate esters are pivotal intermediates in the synthesis of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] Their value necessitates robust, efficient, and high-yield synthetic routes. This guide provides an in-depth analysis of field-proven and modern methodologies for preparing these critical compounds. We will dissect the causality behind classical methods like the Gould-Jacobs reaction, explore modern transition-metal-catalyzed strategies, and provide detailed, self-validating protocols for researchers in drug discovery and process development.

The Gould-Jacobs Reaction: A Classic Route to 4-Hydroxyquinoline-3-Carboxylate Esters

The Gould-Jacobs reaction, first reported in 1939, remains one of the most reliable and widely used methods for constructing the 4-hydroxyquinoline core.[6][7] The synthesis proceeds in two fundamental stages: a condensation-elimination reaction followed by a high-temperature thermal cyclization.

Mechanistic Rationale

The reaction's success is grounded in a logical sequence of chemical transformations.

  • Condensation: An aniline derivative performs a nucleophilic attack on the β-carbon of an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilinomethylenemalonate intermediate.[6][8]

  • Thermal Cyclization: The key step is an intramolecular 6-electron electrocyclization, which requires significant thermal energy (typically >240 °C) to overcome the activation barrier.[9][10] This closes the pyridine ring. A subsequent elimination of a second molecule of alcohol aromatizes the newly formed ring system, yielding the ethyl 4-hydroxyquinoline-3-carboxylate product. The product exists in a tautomeric equilibrium, predominantly favoring the 4-oxo form.[6][8]

The high temperature required for cyclization is a critical parameter; insufficient heat results in incomplete reaction, while excessive heat or prolonged reaction times can lead to product degradation and decarboxylation.[9][10]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Cyclization 6π Electrocyclization (Heat, >240°C) Intermediate->Cyclization High Temp. Product Ethyl 4-Oxo-1,4-dihydroquinoline- 3-carboxylate Cyclization->Product - EtOH

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Optimization of Reaction Conditions

Modern techniques have significantly improved the efficiency of the Gould-Jacobs reaction. Microwave irradiation, in particular, offers rapid, uniform heating that can dramatically reduce reaction times and improve yields compared to conventional heating in high-boiling solvents like diphenyl ether.[9][11]

Table 1: Comparison of Microwave Heating Parameters for Gould-Jacobs Reaction (Data synthesized from Biotage Application Note AN056)[9]

EntryTemperature (°C)Time (min)Isolated Yield (%)Key Observation
1250101Incomplete cyclization; intermediate is the main product.
22503012Increased time improves conversion, but yield is still low.
3300237Higher temperature significantly promotes cyclization.
4300547Optimal balance of temperature and time for highest yield.
53001028Product degradation and/or side reactions occur with prolonged heating.[9]
Detailed Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a demonstrated microwave-assisted Gould-Jacobs synthesis.[9]

Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol, 3.0 equiv)

  • Microwave vial (2-5 mL) with magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile

Procedure:

  • To a 2-5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.186 g, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.30 g, 6.0 mmol).

  • Seal the vial securely with a septum cap.

  • Place the vial in the microwave synthesizer cavity.

  • Irradiate the mixture at a constant temperature of 300 °C for 5 minutes. Monitor the internal pressure, which may reach approximately 24 bar.[9]

  • After the irradiation is complete, cool the vial to room temperature using compressed air. A precipitate should form.

  • Place the vial in an ice bath to maximize precipitation.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove excess DEEM and any soluble impurities.

  • Dry the resulting white to off-white solid under vacuum.

  • Self-Validation: The expected product is ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[12] An expected yield under these optimized conditions is approximately 47%.[9] The product purity can be confirmed by HPLC-MS and NMR.

Conrad-Limpach-Knorr Synthesis: A Divergent Pathway

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters (e.g., ethyl acetoacetate).[13][14] This reaction is mechanistically distinct from the Gould-Jacobs and is highly sensitive to temperature, leading to two different constitutional isomers. Understanding this divergence is key to experimental control.

  • Kinetic Control (Lower Temp, <140 °C): The aniline's nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester. Subsequent cyclization yields the 4-hydroxyquinoline derivative. This is the Conrad-Limpach product .[13][15]

  • Thermodynamic Control (Higher Temp, >140 °C): At higher temperatures, the reaction favors nucleophilic attack at the ester carbonyl, forming a more stable β-keto anilide intermediate. Cyclization of this intermediate yields the 2-hydroxyquinoline derivative. This is the Knorr product .[13]

Conrad_Limpach_Knorr Kinetic vs. Thermodynamic Control cluster_kinetic Conrad-Limpach Pathway cluster_thermo Knorr Pathway Start Aniline + β-Ketoester Kinetic_Intermediate Enamine Intermediate (Attack at Ketone) Start->Kinetic_Intermediate < 140°C (Kinetic Control) Thermo_Intermediate β-Keto Anilide Intermediate (Attack at Ester) Start->Thermo_Intermediate > 140°C (Thermodynamic Control) Product_4OH 4-Hydroxyquinoline (Kinetic Product) Kinetic_Intermediate->Product_4OH Cyclization Product_2OH 2-Hydroxyquinoline (Thermodynamic Product) Thermo_Intermediate->Product_2OH Cyclization

Sources

Application Notes and Protocols for the Scalable Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on the robust and well-established Gould-Jacobs reaction. This guide details the underlying chemical principles, a step-by-step protocol optimized for scalability, and critical safety considerations. The information presented is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

Quinolone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents, including a number of antibacterial drugs.[1] Specifically, functionalized 4-hydroxyquinoline-3-carboxylic acid esters serve as crucial building blocks for more complex molecular architectures. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a valuable intermediate, with the bromine atom at the 8-position providing a handle for further synthetic transformations, such as cross-coupling reactions.

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinolines.[2] The reaction proceeds through a two-step sequence: an initial condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization to form the quinolone ring system.[3][4] This method is particularly advantageous for its reliability and the direct installation of the 4-hydroxy and 3-carboxylate functionalities. This application note provides a detailed protocol for the scalable synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate using this classical yet highly effective methodology.

Reaction Mechanism and Strategy

The synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction is a two-stage process:

Step 1: Condensation. This step involves the reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM). The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic double bond of DEEMM, followed by the elimination of ethanol to yield the intermediate, ethyl 2-((2-bromophenyl)amino)methylenemalonate.[4] This initial condensation is typically carried out at a moderate temperature.[5]

Step 2: Thermal Cyclization. The anilinomethylenemalonate intermediate undergoes an intramolecular 6-electron cyclization at high temperatures.[3][4] This step results in the formation of the quinoline ring system and the elimination of a second molecule of ethanol. The high temperature required for this step is a critical parameter and often necessitates the use of a high-boiling point solvent or neat conditions.[5] The resulting product exists in tautomeric equilibrium, predominantly as the 4-hydroxyquinoline.

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_bromoaniline 2-Bromoaniline DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) Anilino_intermediate Ethyl 2-((2-bromophenyl)amino)methylenemalonate DEEMM->Anilino_intermediate Product Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Anilino_intermediate->Product Thermal Cyclization (250-300°C) - EtOH

Figure 1: Reaction scheme for the Gould-Jacobs synthesis.

Scalable Synthesis Protocol

This protocol is designed for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate on a laboratory scale with considerations for scaling up.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberSupplier Example
2-Bromoaniline172.03615-36-1Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEMM)216.2287-13-8Sigma-Aldrich
Diphenyl ether170.21101-84-8Sigma-Aldrich
Ethanol, anhydrous46.0764-17-5Fisher Scientific
Acetonitrile41.0575-05-8Fisher Scientific
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 2-((2-bromophenyl)amino)methylenemalonate (Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture with stirring to 110-120 °C for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of 2-bromoaniline.[5]

  • After completion, the reaction mixture, which contains the crude intermediate, can be used directly in the next step without purification. Alternatively, for analytical purposes, the excess DEEMM can be removed under reduced pressure.

Step 2: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • To the flask containing the crude intermediate, add a high-boiling point solvent such as diphenyl ether (approximately 3-5 mL per gram of 2-bromoaniline). The use of a solvent helps to ensure even heat distribution, which is crucial for scalability.[6]

  • Heat the mixture with vigorous stirring to 250 °C. Maintain this temperature for 30-60 minutes.[5] The product will begin to precipitate from the hot solution.

  • Allow the reaction mixture to cool to room temperature. The product will crystallize out.

  • Filter the solid product and wash thoroughly with a suitable solvent like acetonitrile or ethanol to remove the diphenyl ether.[7]

  • Dry the product under vacuum to yield Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate as a solid.

Purification

For most applications, the precipitated product after washing is of sufficient purity (>95%).[7] If further purification is required, recrystallization can be performed.

Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Workflow start Start step1 Step 1: Condensation - 2-Bromoaniline + DEEMM - Heat to 110-120°C, 1-2h start->step1 step2 Step 2: Thermal Cyclization - Add Diphenyl Ether - Heat to 250°C, 30-60 min step1->step2 step3 Work-up - Cool to RT - Filter solid product - Wash with Acetonitrile step2->step3 step4 Purification (Optional) - Recrystallize from Ethanol/Water step3->step4 If needed end End Product: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate step3->end step4->end

Figure 2: Experimental workflow for the synthesis.

Quantitative Data Summary

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

ParameterValueNotes
2-Bromoaniline10.0 g (58.1 mmol)Limiting Reagent
Diethyl ethoxymethylenemalonate13.8 g (63.9 mmol, 1.1 eq)A slight excess is used to ensure complete consumption of the aniline.
Diphenyl Ether30-50 mLUsed as a high-boiling solvent for the cyclization step.
Reaction Temperature (Step 1)110-120 °COptimal for the initial condensation.
Reaction Time (Step 1)1-2 hoursMonitor by TLC or LC-MS.
Reaction Temperature (Step 2)250 °CCritical for the thermal cyclization.
Reaction Time (Step 2)30-60 minutesLonger times may lead to degradation.
Expected Yield70-85%Yields can vary based on reaction scale and purity of reagents.

Safety and Handling

General Precautions:

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • 2-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen. Handle with care and avoid exposure.

  • Diethyl ethoxymethylenemalonate: May cause eye and skin irritation.

  • Diphenyl ether: Can cause irritation to the skin, eyes, and respiratory tract. At high temperatures, it can form flammable vapors.

High-Temperature Operations:

  • The thermal cyclization step is conducted at a high temperature (250 °C). Ensure that the heating mantle and glassware are in good condition. Use a thermometer to monitor the reaction temperature closely.

  • Avoid localized overheating, which can lead to the formation of tar and a decrease in yield.[8] Vigorous stirring is essential for even heat distribution.

  • Ensure that the reaction setup is secure and stable before heating.

Conclusion

The Gould-Jacobs reaction provides a reliable and scalable method for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. By carefully controlling the reaction parameters, particularly the temperature of the cyclization step, high yields of the desired product can be obtained. The protocol outlined in this document offers a solid foundation for researchers and process chemists to produce this valuable intermediate for further applications in drug discovery and development.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. AN056 Gould Jacobs Quinoline forming reaction. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Wikiwand. Gould–Jacobs reaction. [Link]

  • PrepChem. Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. [Link]

  • Vidya, K. et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2023 , 28(18), 6695. [Link]

  • RSC Publishing. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]

  • Snieckus, V. et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022 , 27(1), 163. [Link]

  • Google Patents. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Organic Syntheses. Diethyl methylenemalonate. [Link]

  • De Gruyter. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • Kappe, C. O. et al. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules2013 , 18(3), 3294-3306. [Link]

Sources

Application Notes and Protocols for Assessing the Antifungal Activity of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of 8-Hydroxyquinoline as a Privileged Scaffold in Antifungal Drug Discovery

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent development of novel antifungal agents.[1][2][3] In this context, the 8-hydroxyquinoline (8-HQ) core has re-emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antifungal effects.[4][5][6] Historically used as a topical antiseptic, 8-HQ and its derivatives, such as clioquinol and nitroxoline, are gaining renewed interest for their potential to combat a range of clinically relevant fungi, including Candida spp., Cryptococcus spp., and various dermatophytes.[5][7][8]

The versatility of the 8-HQ scaffold allows for extensive chemical modification, enabling the fine-tuning of its antifungal potency, selectivity, and pharmacokinetic properties.[6][8] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals engaged in the evaluation of 8-hydroxyquinoline derivatives. It provides not only step-by-step protocols for key in vitro assays but also delves into the scientific rationale behind these experimental choices, ensuring a robust and comprehensive assessment of antifungal efficacy.

Mechanism of Action: A Multi-Pronged Attack on Fungal Viability

The antifungal activity of 8-hydroxyquinoline derivatives is not attributed to a single, discrete mechanism but rather to a combination of factors that collectively disrupt fungal homeostasis. The primary and most well-documented mechanism is the chelation of essential metal ions.[9][10][11]

1. Metal Ion Chelation and Disruption of Fungal Enzymes: 8-Hydroxyquinoline is a potent bidentate chelator of divalent and trivalent metal ions, such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺).[11][12] These metal ions are critical cofactors for a multitude of fungal enzymes involved in cellular respiration, DNA replication, and other vital metabolic processes.[9][10] By sequestering these essential ions, 8-HQ derivatives effectively starve the fungal cells of these crucial cofactors, leading to enzymatic inhibition and a cascade of downstream effects that culminate in growth inhibition or cell death.[9][10]

2. Disruption of Fungal Cell Wall and Membrane Integrity: Evidence suggests that certain 8-hydroxyquinoline derivatives can directly target the fungal cell envelope.[4][7][13] For instance, clioquinol has been shown to damage the cell wall of Candida albicans.[4][13] Other derivatives, particularly sulfonic acid derivatives, have been found to compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of essential intracellular components.[4][13]

The following diagram illustrates the proposed multi-faceted mechanism of action of 8-hydroxyquinoline derivatives.

Mechanism_of_Action HQ 8-Hydroxyquinoline Derivative Chelation Chelation HQ->Chelation Binds to Damage_CW Damage HQ->Damage_CW Damage_CM Disruption of Integrity HQ->Damage_CM Metal Essential Metal Ions (Fe³⁺, Zn²⁺, Cu²⁺) Metal->Chelation Enzymes Fungal Metalloenzymes Chelation->Enzymes Depletes Cofactors for Inhibition Inhibition Enzymes->Inhibition Leads to Metabolism Disruption of Cellular Metabolism & Respiration Inhibition->Metabolism GrowthInhibition Fungistatic/Fungicidal Effect Metabolism->GrowthInhibition CellWall Fungal Cell Wall Damage_CW->CellWall CellMembrane Fungal Cell Membrane Leakage Leakage of Intracellular Components CellMembrane->Leakage Causes Damage_CM->CellMembrane Leakage->GrowthInhibition

Caption: Proposed antifungal mechanisms of 8-hydroxyquinoline derivatives.

Experimental Protocols for Antifungal Evaluation

A systematic evaluation of the antifungal properties of novel 8-hydroxyquinoline derivatives involves a tiered approach, starting with the determination of their intrinsic potency and culminating in more complex assays that mimic in vivo conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This is a fundamental assay for quantifying the potency of a compound. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most common and reproducible method.[14][15]

Principle: A standardized fungal inoculum is exposed to serial dilutions of the 8-hydroxyquinoline derivative in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity, and the MIC is determined.

Step-by-Step Methodology:

  • Fungal Strain Preparation:

    • From a stock culture, streak the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).

    • Incubate at 35°C for 24-48 hours to obtain isolated colonies.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[16] This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Preparation of 8-Hydroxyquinoline Derivative Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well plate. The final concentration range should be sufficient to encompass the expected MIC.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually read the MIC as the lowest concentration of the compound that causes complete inhibition of visible growth. A reading mirror and a well-lit background can aid in accurate determination.

Data Presentation:

8-HQ DerivativeFungal StrainMIC (µg/mL)
Compound ACandida albicans ATCC 900282
Compound BCandida albicans ATCC 900288
Compound ACryptococcus neoformans H990.5
Compound BCryptococcus neoformans H994
Fluconazole (Control)Candida albicans ATCC 900281
Fluconazole (Control)Cryptococcus neoformans H994
Protocol 2: Time-Kill Kinetic Assay

While the MIC provides information on the concentration required for growth inhibition, the time-kill assay reveals the rate at which a compound kills a fungal population. This assay is crucial for distinguishing between fungistatic (inhibits growth) and fungicidal (kills) activity.[15][16][17][18]

Principle: A standardized fungal inoculum is exposed to various concentrations of the 8-hydroxyquinoline derivative over a set time course. At specific intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving colony-forming units (CFUs).

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described in the MIC protocol.

  • Assay Setup:

    • In sterile tubes, add the fungal inoculum to RPMI 1640 medium containing the 8-hydroxyquinoline derivative at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC).[15]

    • Include a growth control tube without the compound.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.[19]

    • At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), aseptically remove an aliquot from each tube.[15]

  • CFU Enumeration:

    • Perform serial 10-fold dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the test compound.

    • A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18] A fungistatic effect is characterized by a minimal change or a slight reduction in CFU/mL compared to the initial inoculum.

Time_Kill_Assay_Workflow Start Start Inoculum Prepare Standardized Fungal Inoculum Start->Inoculum Setup Incubate with 8-HQ Derivative (Multiples of MIC) Inoculum->Setup Sampling Sample at Time Points (0, 2, 4, 6, 12, 24, 48h) Setup->Sampling Dilution Serial Dilution Sampling->Dilution Plating Plate on Agar Dilution->Plating Incubate_Plates Incubate Plates Plating->Incubate_Plates Count Count CFUs Incubate_Plates->Count Plot Plot log₁₀ CFU/mL vs. Time Count->Plot Analysis Determine Fungistatic vs. Fungicidal Activity Plot->Analysis End End Analysis->End

Caption: Workflow for the time-kill kinetic assay.

Protocol 3: Fungal Biofilm Disruption Assay

Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which confers significant resistance to antifungal agents.[20][21] Evaluating the ability of 8-hydroxyquinoline derivatives to disrupt pre-formed biofilms is of high clinical relevance. The XTT reduction assay is a colorimetric method commonly used to quantify the metabolic activity of biofilm cells, which serves as an indicator of cell viability.[8][20][22]

Principle: Fungal biofilms are grown in 96-well plates. After maturation, they are treated with the 8-hydroxyquinoline derivative. The viability of the remaining biofilm is then quantified by the ability of metabolically active cells to reduce the tetrazolium salt XTT to a colored formazan product.

Step-by-Step Methodology:

  • Biofilm Formation:

    • Add a standardized fungal suspension (typically 1 x 10⁶ CFU/mL in RPMI 1640) to the wells of a flat-bottom 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[23]

  • Washing:

    • Gently wash the biofilms with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.[20]

  • Treatment with 8-Hydroxyquinoline Derivative:

    • Add fresh RPMI 1640 medium containing serial dilutions of the test compound to the wells with the pre-formed biofilms.

    • Include a control group with no compound.

    • Incubate for a further 24 hours.

  • XTT Reduction Assay:

    • Prepare a solution of XTT and menadione.

    • Wash the biofilms again with PBS.

    • Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-5 hours.

  • Quantification:

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the formazan product using a microplate reader at 490 nm.

    • A decrease in absorbance compared to the untreated control indicates a reduction in biofilm viability.

Data Presentation:

8-HQ DerivativeConcentration (µg/mL)Biofilm Viability (% of Control)
Compound A1625.4
Compound A3210.1
Compound A645.2
Fluconazole (Control)102445.8

Conclusion and Future Perspectives

The 8-hydroxyquinoline scaffold represents a promising platform for the development of novel antifungal agents. The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of their in vitro efficacy. By elucidating their potency, kinetics of fungal killing, and activity against resilient biofilm structures, researchers can effectively identify lead candidates for further preclinical and clinical development. Future investigations should focus on elucidating the precise molecular targets of these derivatives and exploring synergistic combinations with existing antifungal drugs to combat the growing challenge of fungal resistance.[8][24]

References

  • Pippi, B., et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 27(1), 41-48. [Link]

  • Joaquim, A. R., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 17046-17080. [Link]

  • Li, Y., et al. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry, 66(23), 16187-16205. [Link]

  • Krummenauer, M. E., et al. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Pathogens, 14(10), 999. [Link]

  • Fisher, M. C., et al. (2022). Tackling the emerging threat of antifungal resistance to human health. Nature Reviews Microbiology, 20(9), 557-571. [Link]

  • Reginatto, P., et al. (2025). 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections. Journal of Medical Microbiology, 74(1). [Link]

  • Krummenauer, M. E., et al. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Pathogens, 14(10), 999. [Link]

  • Pippi, B., et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 27(1), 41-48. [Link]

  • Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(7), 745-755. [Link]

  • Krummenauer, M. E., et al. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Pathogens, 14(10), 999. [Link]

  • Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(7), 745-755. [Link]

  • Sharma, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Advances in Microbiology, 11(1), 1-13. [Link]

  • Joaquim, A. R., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 17046-17080. [Link]

  • Al-Shabib, N. A., et al. (2016). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. PLoS One, 11(7), e0158913. [Link]

  • Hider, R. C., & Kong, X. (2013). Hydroxyquinolines as Iron Chelators. Current Medicinal Chemistry, 20(2), 199-211. [Link]

  • Pierce, C. G., et al. (2008). A simple and reproducible 96 well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing. Nature Protocols, 3(9), 1494-1500. [Link]

  • Pfaller, M. A., et al. (2004). Proposed method for standardized performance of antifungal time-kill testing of yeasts. Journal of Clinical Microbiology, 42(8), 3457-3461. [Link]

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Sources

Application Notes and Protocols for Evaluating the Anticancer Properties of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Quinoline Scaffold and the Potentiating Role of Bromination

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous compounds with a vast array of pharmacological activities.[1][2] Its derivatives have been extensively explored and are integral to drugs with applications ranging from antimalarial to antimicrobial.[2][3] In the field of oncology, quinoline-based agents have emerged as a significant class of anticancer compounds.[4][5] They exert their effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical enzymes involved in cancer progression.[4][5]

Recent research has demonstrated that the functionalization of the quinoline ring, particularly through halogenation, can significantly enhance its biological potency.[6] The introduction of bromine atoms, in particular, has been shown to be a highly effective strategy for augmenting the anticancer activity of these compounds.[7] The size, electronegativity, and lipophilicity of bromine can favorably influence the molecule's interaction with biological targets, leading to improved efficacy.[8]

This document serves as a comprehensive technical guide for researchers. It details the primary mechanisms of action of brominated quinolines, provides a quantitative overview of their activity, and presents detailed, field-proven protocols for their synthesis and biological evaluation.

II. Core Mechanisms of Anticancer Action

Brominated quinolines deploy a multi-pronged attack against cancer cells, primarily by disrupting fundamental cellular processes required for survival and proliferation.

A. Induction of Apoptosis

A key mechanism for eliminating malignant cells is the induction of apoptosis.[9] Several brominated quinoline derivatives have been shown to be potent inducers of this process.[6][10] Apoptosis can be triggered through two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which often culminate in the activation of a family of proteases known as caspases.[11]

  • Intrinsic Pathway: This pathway is initiated from within the cell, often in response to cellular stress or DNA damage. It involves the release of cytochrome c from the mitochondria, a process regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are enhanced while anti-apoptotic proteins like Bcl-2 are down-regulated.[11]

  • Extrinsic Pathway: This pathway is activated by external signals through death receptors on the cell surface, leading to the activation of caspase-8.[9]

For instance, the quinoline derivative PQ1 has been demonstrated to induce apoptosis in breast cancer cells by activating both caspase-8 (extrinsic) and caspase-9 (intrinsic), showcasing the ability of these compounds to engage multiple pro-death pathways.[9][11]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 bax Bax ↑ bax->mitochondria bcl2 Bcl-2 ↓ bcl2->mitochondria caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis compound Brominated Quinoline compound->death_receptor compound->bax compound->bcl2

Simplified apoptosis induction pathway by brominated quinolines.
B. Inhibition of Topoisomerase I

DNA topoisomerase I is a vital enzyme responsible for relaxing DNA supercoiling during replication and transcription.[6] Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death.[12] Certain brominated quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as potent inhibitors of human topoisomerase I, making this a critical mechanism of their anticancer activity.[6][9][13]

topoisomerase_inhibition cluster_normal Normal DNA Replication cluster_inhibited Inhibition by Brominated Quinoline dna_super Supercoiled DNA topo1 Topoisomerase I dna_super->topo1 binds dna_relaxed Relaxed DNA topo1->dna_relaxed unwinds replication Replication & Transcription dna_relaxed->replication inhibitor Brominated Quinoline topo1_inhibited Topoisomerase I inhibitor->topo1_inhibited inhibits dna_damage DNA Strand Breaks topo1_inhibited->dna_damage leads to cell_death Cell Death dna_damage->cell_death

Mechanism of Topoisomerase I inhibition by brominated quinolines.
C. Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells are characterized by uncontrolled proliferation due to a dysfunctional cell cycle. Many anticancer agents work by arresting the cell cycle at specific checkpoints, preventing the cell from dividing and often leading to apoptosis.[14] Quinoline derivatives have been shown to induce cell cycle arrest, frequently at the G2/M phase, which is the transition point from the growth phase to mitosis.[15][16][17] This arrest prevents the segregation of chromosomes and halts cell division.

III. Quantitative Analysis of In Vitro Anticancer Activity

The potency of a compound against cancer cells is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%. The tables below summarize the IC50 values for several brominated quinoline derivatives against various human cancer cell lines, demonstrating their significant cytotoxic potential.[9]

Note: Direct comparison of absolute IC50 values across different studies should be made with caution due to inherent variations in experimental conditions, such as incubation times, cell densities, and specific assay protocols.[18]

CompoundCancer Cell LineIC50 ValueReference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (rat glioblastoma)15.4 µM[9]
HeLa (human cervical cancer)26.4 µM[9]
HT29 (human colon adenocarcinoma)15.0 µM[9]
6,8-dibromo-5-nitroquinoline C6 (rat glioblastoma)50.0 µM[9]
HT29 (human colon adenocarcinoma)26.2 µM[9]
HeLa (human cervical cancer)24.1 µM[9]
5,7-dibromo-8-hydroxyquinoline C6 (rat brain tumor)6.7 - 25.6 µg/mL[9]
HeLa (human cervix carcinoma)6.7 - 25.6 µg/mL[9]
HT29 (human colon carcinoma)6.7 - 25.6 µg/mL[9]
Compound 91b1 A549 (human lung carcinoma)15.38 µg/mL[9]
AGS (human gastric adenocarcinoma)4.28 µg/mL[9]
Cisplatin (Reference Drug) A549 (human lung carcinoma)6.23 µg/mL[9]
AGS (human gastric adenocarcinoma)13.00 µg/mL[9]

IV. Experimental Protocols

The following protocols provide detailed methodologies for the primary assays used to evaluate the anticancer properties of brominated quinolines.

A. General Workflow for Anticancer Assessment

A systematic approach is crucial for evaluating novel compounds. The workflow typically begins with broad in vitro screening for cytotoxicity, followed by more detailed mechanistic studies for the most promising candidates.

experimental_workflow synthesis Compound Synthesis & Characterization screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening mechanistic Mechanistic Assays (Apoptosis, Cell Cycle, Enzyme Inhibition) screening->mechanistic invivo In Vivo Efficacy Studies (Xenograft Models) mechanistic->invivo lead_opt Lead Optimization invivo->lead_opt

General experimental workflow for anticancer drug discovery.
B. Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability and is a primary tool for screening potential anticancer compounds.[18] Its principle is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.[18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Brominated quinoline compound, dissolved in DMSO to create a stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).[18]

  • Compound Treatment: Prepare serial dilutions of the brominated quinoline compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).[18]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[18]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.[18]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.[18]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.[18]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.[18]

C. Protocol: Apoptosis Confirmation (DNA Laddering Assay)

Apoptosis is characterized by the activation of endonucleases that cleave DNA into internucleosomal fragments. When analyzed by agarose gel electrophoresis, this fragmented DNA appears as a characteristic "ladder." This assay provides qualitative confirmation of apoptosis.[6][10]

Materials:

  • Treated and untreated cells (approximately 1-5 x 10^6 cells per sample)

  • Cell lysis buffer

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol

  • Ethanol and 70% ethanol

  • TE buffer

  • Agarose, TBE buffer, and Gel loading dye

  • DNA molecular weight marker

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from treated and control cultures. Centrifuge to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.

  • RNA and Protein Removal: Treat the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.

  • DNA Extraction: Perform a phenol:chloroform extraction to purify the DNA. Precipitate the DNA with cold absolute ethanol and wash with 70% ethanol.

  • DNA Resuspension: Air-dry the DNA pellet and resuspend it in TE buffer.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2.0% agarose gel along with a DNA ladder. Run the electrophoresis until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA under UV light. A distinct ladder-like pattern in the lanes with DNA from treated cells indicates apoptosis.[10]

D. Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. It is used to determine if a compound induces arrest at a specific checkpoint.[14]

Materials:

  • Treated and untreated cells

  • PBS (Phosphate-Buffered Saline)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Cell Harvesting: Collect cells (approx. 1 x 10^6 per sample) and wash with cold PBS.

  • Fixation: Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase in treated samples compared to controls indicates cell cycle arrest.[15]

V. Conclusion and Future Perspectives

Brominated quinolines represent a highly promising class of compounds for the development of novel anticancer agents.[10] Their ability to induce apoptosis, inhibit essential enzymes like topoisomerase I, and arrest the cell cycle provides multiple avenues for therapeutic intervention.[4][9] The protocols detailed in this guide offer a robust framework for the systematic evaluation of these compounds, from initial screening to mechanistic elucidation.

Future research should focus on structural optimization to enhance potency and selectivity while minimizing off-target toxicity.[8] Investigating the efficacy of lead compounds in preclinical in vivo models is a critical next step to validate their therapeutic potential.[19] Furthermore, exploring the use of brominated quinolines in combination with existing chemotherapies could reveal synergistic effects and provide new strategies to overcome drug resistance.

VI. References

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Application Notes and Protocols: The Use of Quinoline Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Within the realm of infectious diseases, quinoline derivatives have emerged as a particularly vital class of antibacterial agents. The discovery of nalidixic acid in 1962 marked the advent of the quinolone era, which was later revolutionized by the introduction of a fluorine atom at the C-6 position, giving rise to the highly successful fluoroquinolones.[1] These synthetic compounds have a broad spectrum of activity and are used to treat a wide range of bacterial infections, including those of the respiratory and urinary tracts, as well as skin and soft tissue infections.[2][3]

The primary mechanism of action for most quinolone antibacterials is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2][4] These enzymes are critical for DNA replication, repair, and recombination, and their inhibition by quinolones leads to breaks in the bacterial chromosome and ultimately cell death.[4] However, the relentless rise of antibiotic resistance necessitates the continuous development of new antibacterial agents.[5][6] Researchers are actively exploring novel quinoline derivatives with modified structures to overcome existing resistance mechanisms and to target alternative bacterial pathways.[7][8][9]

These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel quinoline-based antibacterial agents. We will delve into the fundamental mechanisms of action, explore key structure-activity relationships, and provide detailed protocols for the synthesis, purification, and evaluation of these promising compounds.

Mechanism of Action of Quinolone Antibacterials

The bactericidal effect of quinolone antibiotics is primarily achieved through the targeting of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][6] These enzymes are indispensable for maintaining the proper topology of DNA within the bacterial cell.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for the initiation of DNA replication.[4]

  • Topoisomerase IV: The primary role of this enzyme is the decatenation (unlinking) of daughter chromosomes following DNA replication.[4]

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This action effectively converts these essential enzymes into toxic agents that generate permanent double-strand breaks in the bacterial chromosome.[4] The accumulation of these breaks triggers the bacterial SOS response and other DNA repair pathways. If the damage is too extensive for the repair systems to handle, it leads to catastrophic events such as the cessation of DNA replication and, ultimately, cell death.[4][10]

Some novel quinoline derivatives are being investigated for alternative mechanisms of action, such as the inhibition of peptide deformylase (PDF) or the lipopolysaccharide transport protein A (LptA), to combat resistance to traditional quinolones.[8][9][11]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell quinolone Quinolone Derivative dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables ds_breaks Double-Strand DNA Breaks dna_gyrase->ds_breaks Stabilizes Cleavage Complex Leading to chromosome_segregation Chromosome Segregation topoisomerase_iv->chromosome_segregation Enables topoisomerase_iv->ds_breaks Stabilizes Cleavage Complex Leading to cell_death Cell Death ds_breaks->cell_death

Caption: Key positions for modification on the quinolone core.

Experimental Protocols

The following section outlines detailed protocols for the synthesis, purification, and antibacterial evaluation of novel quinoline derivatives.

Synthesis of Quinolone Derivatives (Gould-Jacobs Reaction Example)

The Gould-Jacobs reaction is a classic and versatile method for the synthesis of the quinoline core. This example outlines the synthesis of a 4-hydroxyquinoline intermediate.

Materials:

  • Substituted aniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl)

Protocol:

  • Step 1: Condensation. In a round-bottom flask, dissolve the substituted aniline in ethanol. Add an equimolar amount of diethyl (ethoxymethylene)malonate.

  • Step 2: Initial Reaction. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Cyclization. Remove the ethanol under reduced pressure. Add a high-boiling point solvent like diphenyl ether to the residue.

  • Step 4: Heating. Heat the mixture to a high temperature (typically 240-260°C) and reflux for 30-60 minutes. [4]The cyclization reaction will occur, often with the precipitation of the product.

  • Step 5: Cooling and Precipitation. Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product will often precipitate as a solid. [4]6. Step 6: Isolation. Filter the solid product and wash it with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.

  • Step 7: Drying. Dry the resulting solid product under vacuum. [4]

Purification of Quinolone Derivatives

Purification is a critical step to ensure that the observed biological activity is attributable to the target compound and not impurities. [4]

3.2.1. Recrystallization

This technique is used to purify solid compounds based on differences in solubility. [4] Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold. [4]2. Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. [4]7. Drying: Dry the purified crystals in a vacuum oven.

3.2.2. Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

Protocol:

  • Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. [4]3. Elution: Add the eluent to the top of the column and allow it to flow through, collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with stronger adsorption to the silica. [4]4. Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the desired compound. [4]5. Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound. [4]

Evaluation of Antibacterial Activity

A tiered approach is recommended for evaluating the antimicrobial properties of novel quinoline derivatives.

Antibacterial Evaluation Workflow start Novel Quinolone Derivatives tier1 Tier 1: Preliminary Screening (Agar Disk Diffusion Assay) start->tier1 tier2 Tier 2: Quantitative Analysis (MIC & MBC Determination) tier1->tier2 tier3 Tier 3: Time-Kill Kinetics & Preliminary Toxicity tier2->tier3 end Promising Candidates for In Vivo Studies tier3->end

Caption: Workflow for antimicrobial evaluation.

3.3.1. Tier 1: Preliminary Screening - Agar Disk Diffusion Assay

This qualitative method provides a rapid and cost-effective way to screen multiple compounds for antimicrobial activity. [12] Materials:

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Solutions of quinoline derivatives at a known concentration

  • Positive control antibiotic disks (e.g., ciprofloxacin)

  • Negative control (solvent used to dissolve compounds)

  • Sterile swabs

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of an MHA plate using a sterile swab.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known amount of the test compound onto the inoculated agar surface. Also include positive and negative control disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antibacterial activity.

3.3.2. Tier 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. [7]The broth microdilution method is a standard technique for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Solutions of quinoline derivatives

  • Positive control antibiotic

  • Growth control (no compound)

  • Sterility control (no bacteria)

  • Microplate reader or visual inspection

Protocol:

  • Serial Dilutions: Prepare a two-fold serial dilution of each test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [7]

3.3.3. Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial population.

Protocol:

  • Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plate the aliquots onto fresh MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plates.

Resistance to Quinolone Antibiotics

The clinical utility of quinolones is threatened by the emergence and spread of bacterial resistance. [2][5][6]Understanding the mechanisms of resistance is crucial for the development of new derivatives that can circumvent them.

  • Target-Mediated Resistance: This is the most common form of resistance and arises from mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). These mutations alter the drug-binding site, reducing the affinity of quinolones for their targets. [6]* Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired through plasmids carrying genes that encode for proteins that protect the bacterial cell from quinolone action, modify the drug, or increase its efflux. [5][6]* Efflux Pumps: Bacteria can overexpress efflux pumps that actively transport quinolones out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. [5]* Reduced Permeability: Alterations in the bacterial cell wall, such as the down-regulation of porin channels in Gram-negative bacteria, can limit the influx of quinolones into the cell.

Conclusion

Quinolone derivatives remain a clinically important class of antibacterial agents. Their broad spectrum of activity and well-understood mechanism of action make them an attractive scaffold for further development. However, the growing challenge of antibiotic resistance necessitates innovative approaches to the design and synthesis of novel quinoline compounds. By leveraging a deep understanding of their structure-activity relationships and employing robust experimental protocols for their evaluation, researchers can continue to develop new generations of quinolone-based drugs to combat the threat of multidrug-resistant bacteria. [7]

References

  • Domagala, J. M., et al. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs Under Experimental and Clinical Research, 14(6), 379-383. [Link]

  • Bisyar, T. A., et al. (2020). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Molecules, 25(16), 3579. [Link]

  • Ball, P. (1997). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 40(suppl_A), 1-13. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Quinolone antimicrobial agents: structure-activity relationships. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]

  • Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(11), 1124-1129. [Link]

  • Li, Y., et al. (2023). Quinolone Antibiotics: Resistance and Therapy. Frontiers in Microbiology, 14, 1123529. [Link]

  • Acar, N., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6886. [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 526. [Link]

  • Li, Y., et al. (2023). Quinolone Antibiotics: Resistance and Therapy. ResearchGate. [Link]

  • Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]

  • Hooper, D. C. (2001). Clinical Importance and Epidemiology of Quinolone Resistance. The American Journal of Medicine, 110(6), 4S-12S. [Link]

  • Christodoulou, E., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(11), 2568. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • The Adaptability of Quinolones Antibiotics Challenging a Spectrum of Bacterial Foes. (n.d.). LinkedIn. [Link]

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Troubleshooting & Optimization

Improving the yield of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. As Senior Application Scientists, we have designed this guide to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to empower you to optimize yields and overcome common synthetic challenges.

Reaction Overview: The Gould-Jacobs Synthesis

The synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This powerful method constructs the 4-hydroxyquinoline core from an aniline derivative. The process involves two key stages:

  • Condensation: An initial nucleophilic substitution reaction between 2-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) forms an intermediate, ethyl 3-((2-bromophenyl)amino)acrylate.

  • Thermal Cyclization: This intermediate undergoes an intramolecular cyclization at high temperatures, followed by tautomerization, to yield the desired 4-hydroxyquinoline product.[1][4]

The high activation energy of the thermal cyclization step is the most critical parameter and often the primary source of experimental challenges.[5][6]

Detailed Experimental Protocol

This protocol provides a reliable baseline for the synthesis. Subsequent sections will address common deviations and how to troubleshoot them.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
2-Bromoaniline172.032.50 g1.0
Diethyl ethoxymethylenemalonate (DEEM)216.233.16 g1.0
Diphenyl ether170.2110 mLSolvent
Petroleum EtherN/A~50-100 mLFor precipitation
Step-by-Step Procedure
  • Condensation Step:

    • In a round-bottom flask, combine 2-bromoaniline (2.5 g, 14.62 mmol) and diethyl ethoxymethylenemalonate (3.16 g, 14.62 mmol).[7]

    • Heat the mixture at 100 °C for 2-3 hours with stirring. This is typically done in an oil bath.

    • During this phase, ethanol is eliminated. To drive the reaction to completion, remove the volatile ethanol by passing a gentle stream of nitrogen over the reaction mixture.[7]

  • Cyclization Step:

    • In a separate flask equipped with a reflux condenser, heat diphenyl ether (10 mL) to boiling (~255-260 °C).

    • Slowly and carefully add the molten intermediate from the first step to the boiling diphenyl ether.

    • Heat the resulting mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add petroleum ether to the cooled mixture to precipitate the product. The product is insoluble in this non-polar medium, while the diphenyl ether remains in solution.[7]

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with additional petroleum ether or hexane to remove any residual diphenyl ether.

    • Dry the solid product under vacuum. The expected product is an off-white to light brown solid.[7]

Synthetic Workflow Diagram

G cluster_prep Step 1: Condensation cluster_reaction Step 2: Cyclization cluster_workup Step 3: Isolation & Purification A Mix 2-Bromoaniline and DEEM B Heat at 100°C (2-3 hours) A->B C Remove Ethanol (N2 stream) B->C E Slowly Add Molten Intermediate C->E Transfer Intermediate D Heat Diphenyl Ether to Reflux (~255°C) D->E F Reflux for 1-2 hours E->F G Cool to Room Temperature F->G Reaction Complete H Precipitate with Petroleum Ether G->H I Filter Solid Product H->I J Wash with Hexane/ Petroleum Ether I->J K Dry Under Vacuum J->K L L K->L Final Product: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Caption: Workflow for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I've isolated no product. What went wrong?

Answer: This is the most frequent issue and almost always points to problems in the high-temperature cyclization step.

  • Insufficient Cyclization Temperature: The intramolecular cyclization has a high energy barrier and requires temperatures of 250 °C or higher.[5][6] If your heating mantle or oil bath cannot reliably maintain this temperature, the reaction will stall at the intermediate stage.

    • Solution: Use a high-boiling solvent like diphenyl ether (b.p. 259 °C) or Dowtherm A. Ensure your apparatus is set up to minimize heat loss. A sand bath can often achieve higher and more stable temperatures than an oil bath.

  • Incomplete Condensation: If the initial formation of the intermediate is incomplete, the overall yield will be low.

    • Solution: Ensure the initial heating step at 100 °C is carried out for the full duration (2-3 hours) and that the byproduct, ethanol, is effectively removed to drive the equilibrium forward.[7]

  • Degradation from Prolonged Heating: While high heat is necessary, excessive reaction time at >250 °C can lead to product degradation and the formation of tarry side-products.[6]

    • Solution: Monitor the reaction by TLC. Once the intermediate spot has been consumed and the product spot is maximized, proceed with the work-up. Do not leave the reaction to reflux indefinitely.

  • Poor Reagent Quality: Anilines are susceptible to air oxidation, indicated by a dark coloration. Using impure starting materials can introduce side reactions.[8]

    • Solution: If your 2-bromoaniline is dark brown or black, consider purifying it by distillation or column chromatography before use.

Question 2: My final product is very impure. What are the likely side products and how can I prevent them?

Answer: The primary impurity is typically unreacted intermediate, but others can form under suboptimal conditions.

  • Unreacted Intermediate: The most common impurity is the uncyclized ethyl 3-((2-bromophenyl)amino)acrylate. Its presence indicates that the cyclization was incomplete.

    • Cause & Prevention: This is a direct result of insufficient temperature or reaction time during the reflux step.[6] Ensure you are reaching and maintaining at least 250 °C.

  • Decarboxylated Product: At very high temperatures, the ethyl ester group can be hydrolyzed (if water is present) and subsequently decarboxylated, leading to the formation of 8-bromo-4-hydroxyquinoline.[1][5]

    • Cause & Prevention: Ensure all glassware is thoroughly dried before use to minimize water content. Avoid unnecessarily long heating times.

  • Tar/Polymer Formation: High-temperature reactions involving aromatic amines can sometimes produce intractable polymeric materials.

    • Cause & Prevention: This is often caused by localized overheating or oxidative processes. Ensure stirring is efficient and uniform. Running the high-temperature cyclization under an inert nitrogen atmosphere can help minimize oxidative side reactions.

Question 3: I'm struggling to isolate a clean, solid product from the dark diphenyl ether solution. What is the best purification strategy?

Answer: Isolating the product from the high-boiling solvent is a critical step that relies on solubility differences.

  • Inefficient Precipitation: If too little petroleum ether is added, or if the solution is not sufficiently cooled, the product may remain partially dissolved.

    • Solution: Use a generous amount of petroleum ether (at least 5-10 volumes relative to the diphenyl ether). After adding the petroleum ether, cool the mixture in an ice bath to maximize precipitation. Vigorous stirring or scratching the inside of the flask can help induce crystallization.

  • Contamination with Solvent: The filtered product must be washed thoroughly to remove residual diphenyl ether, which can interfere with subsequent steps or analyses.

    • Solution: Wash the filter cake multiple times with fresh, cold portions of petroleum ether or hexane.[7]

  • Persistent Impurities: If the isolated solid is still impure after washing, recrystallization is the next step.

    • Solution: Common solvents for recrystallizing quinoline derivatives include ethanol or ethyl acetate.[9] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals. If the product is too soluble, a mixed solvent system (e.g., ethyl acetate/hexane) can be effective.

Troubleshooting Logic Diagram

G cluster_yield Low/No Yield cluster_purity Impure Product cluster_iso Isolation Difficulty Problem Observed Problem Cause_Temp Insufficient Cyclization Temperature (<250°C) Problem->Cause_Temp Cause_Inter Uncyclized Intermediate Present Problem->Cause_Inter Cause_Precip Poor Precipitation Problem->Cause_Precip Action_Temp Use High-Boiling Solvent (Diphenyl Ether). Ensure Temp >250°C. Cause_Temp->Action_Temp Cause_Time Incorrect Reaction Time Action_Time Monitor by TLC. Stop when intermediate is consumed. Cause_Time->Action_Time Cause_Reagent Poor Reagent Quality Action_Reagent Purify Starting Materials Cause_Reagent->Action_Reagent Action_Inter Increase Reflux Time or Temperature Cause_Inter->Action_Inter Cause_Tar Tar/Side Products Action_Tar Use Inert Atmosphere (N2). Avoid Overheating. Cause_Tar->Action_Tar Action_Purify Recrystallize from Ethanol or Ethyl Acetate Action_Inter->Action_Purify Action_Precip Use More Anti-Solvent (Petroleum Ether). Cool in Ice Bath. Cause_Precip->Action_Precip Cause_Contam Solvent Contamination Action_Contam Wash Filter Cake Thoroughly Cause_Contam->Action_Contam Action_Contam->Action_Purify

Caption: A logical guide to troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is a high-boiling solvent like diphenyl ether necessary? Can I use something else? A: The solvent serves as a heat-transfer medium to achieve the high temperatures (>250 °C) required for the thermal cyclization step.[5][7] Solvents with lower boiling points, such as toluene or xylene, will not get hot enough to drive the reaction efficiently. While other high-boiling solvents like Dowtherm A can be used, diphenyl ether is common due to its thermal stability and effectiveness.

Q2: Can this reaction be performed under microwave irradiation? A: Yes, the Gould-Jacobs reaction has been successfully adapted to microwave synthesis.[4][6] Microwave heating can dramatically reduce reaction times and sometimes improve yields by providing rapid and uniform heating to the required high temperatures.[6] However, this requires specialized microwave reactor equipment.

Q3: How critical is the order of addition for the cyclization step? A: It is highly critical. The molten intermediate should be added slowly to the pre-heated, boiling diphenyl ether. Adding the solvent to the cooler intermediate can lead to inefficient heat transfer and may not initiate the cyclization effectively. Adding the intermediate too quickly can cause the temperature of the diphenyl ether to drop significantly, stalling the reaction.

Q4: The product is described as "4-hydroxyquinoline," but it can also exist as a "4-oxo" tautomer. Which form is it in? A: The product exists in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, properly named a quinolin-4(1H)-one. Spectroscopic and chemical evidence suggests that the equilibrium heavily favors the 4-oxo tautomer.[1] For naming and structural drawing conventions, it is often referred to as the 4-hydroxyquinoline derivative.

Q5: What are the key safety precautions for this reaction? A: The primary hazard is the use of very high temperatures.

  • High Temperatures: Diphenyl ether will be heated to ~260 °C. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Reagents: 2-Bromoaniline is toxic and an irritant. Handle it with chemical-resistant gloves in a fume hood.

  • Pressure: Never perform the heating in a sealed vessel. The reflux condenser allows for the equalization of pressure.

References
  • Gould–Jacobs reaction - Wikipedia. en.wikipedia.org. [Link]

  • Gould-Jacobs Reaction. . [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. . [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. . [Link]

  • Gould Jacobs Quinoline forming reaction - Biotage. . [Link]

  • Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester. . [Link]

  • Gould–Jacobs reaction - Wikiwand. . [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. acgpubs.org. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. pubs.rsc.org. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant - ACS Publications. pubs.acs.org. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. pubs.acs.org. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. . [Link]

  • WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents.

Sources

Technical Support Center: Purification of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate by recrystallization. Our goal is to move beyond simple procedural steps to explain the underlying principles, ensuring you can adapt and overcome challenges in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, providing a foundational understanding of the process.

Q1: What is the ideal solvent for the recrystallization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate?

A1: The selection of an appropriate solvent is the most critical step for successful recrystallization. The ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). For Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a moderately polar compound, several solvent systems are viable.

A fundamental principle in solvent selection is "like dissolves like."[1] Given the compound's ester functional group and aromatic quinoline core, solvents with similar characteristics are excellent starting points.

  • Primary Recommendations:

    • Ethanol: Often a good choice for quinoline derivatives, as it is moderately polar and volatile. A study on similar bromo-hydroxyquinolines successfully used ethanol for recrystallization.[2]

    • Ethyl Acetate: The presence of the ethyl ester group in the target compound makes ethyl acetate a logical choice.[1]

    • Toluene: Can be effective for aromatic compounds and is known to produce high-quality crystals.[1]

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system (one "soluble" solvent and one "anti-solvent") can be highly effective. Common combinations include:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes

    • Toluene/Hexanes

A systematic approach using small-scale solubility tests is recommended to determine the optimal solvent or solvent mixture before committing to a bulk purification.

Q2: What is the standard step-by-step protocol for this recrystallization?

A2: The following is a self-validating protocol designed to maximize purity and yield. Each step includes checkpoints to ensure the process is proceeding correctly.

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (e.g., on a hot plate with a stirrer). Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely.[3] Checkpoint: The solution should be clear and saturated. Using excessive solvent is the most common cause of low yield.[4][5]

  • (Optional) Decolorization: If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal.[6] Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization (Cooling): Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals, while rapid cooling can trap impurities.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[3]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

G cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation start Place Crude Compound in Flask add_solvent Add Minimum Amount of Hot Solvent to Dissolve start->add_solvent charcoal Optional: Add Activated Charcoal add_solvent->charcoal hot_filter Hot Filtration to Remove Insolubles charcoal->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow ice_bath Cool in Ice Bath to Maximize Precipitation cool_slow->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Minimal Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end end dry->end Pure Product

Caption: Decision tree for resolving an "oiling out" issue.

Q2: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?

A2: This is a classic case of a supersaturated solution, where the solute remains dissolved even though its solubility limit has been exceeded. [4]Several techniques can be used to initiate crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic scratches provide a rough surface that can serve as a nucleation point for crystal growth. [3][5]* Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution. This "seed" provides a template for other molecules to crystallize upon. [5][6]* Reduce Temperature: Cool the solution further using an ice-salt bath. The lower temperature will decrease the compound's solubility and may force crystallization.

  • Reduce Solvent Volume: If the issue is suspected to be an excess of solvent, a portion of the solvent can be removed by gentle heating or using a rotary evaporator, and the crystallization process can be attempted again. [4][5] Q3: My final yield of pure product is very low. What are the likely causes?

A3: A low recovery is a common and frustrating issue in recrystallization. The primary causes are almost always procedural:

  • Using Too Much Solvent: This is the most frequent error. An excessive volume of solvent will keep a significant portion of your compound dissolved even when the solution is cold. [3][5]Always use the absolute minimum amount of boiling solvent needed for complete dissolution.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, it will be lost. Ensure the funnel and receiving flask are pre-warmed.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will re-dissolve and wash away a portion of your product. [3]* Incomplete Precipitation: Ensure the solution has been thoroughly cooled in an ice bath for a sufficient time (e.g., 15-20 minutes) to maximize the amount of product that crystallizes out of solution.

Q4: The recrystallized product still has a yellow or brown tint. How can I remove colored impurities?

A4: Persistent color indicates the presence of highly conjugated or polymeric impurities that co-crystallize with your product.

  • Activated Charcoal Treatment: The most effective method is to use activated charcoal (also known as decolorizing carbon). [6]Add a small amount to the hot solution after dissolving your crude product. Boil the solution with the charcoal for 2-5 minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be cautious not to add charcoal to a boiling solution, as it can cause violent bumping.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.

Q5: Crystals formed almost immediately as the solution was removed from the heat. Is this a problem?

A5: Yes, this is a potential problem. Very rapid crystallization, often called "crashing out," is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification. [5] This phenomenon indicates that the solution was too supersaturated upon cooling. To resolve this, place the flask back on the heat source, re-dissolve the solid, and add a small amount of additional hot solvent (5-10% more). [5]This will ensure the solution remains unsaturated for a longer period during the cooling phase, promoting slower, more selective crystal growth and resulting in a purer final product.

References

  • Benchchem.
  • Benchchem.
  • University of Rochester, Department of Chemistry.
  • Chemsrc.
  • Recrystalliz
  • Sigma-Aldrich.
  • University of York, Chemistry Teaching Labs.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • ECHEMI.
  • CymitQuimica. 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester.
  • Benchchem.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem.

Sources

Technical Support Center: Column Chromatography Protocol for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and troubleshooting resource for the purification of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate via column chromatography. Designed for researchers and drug development professionals, this document moves beyond a simple list of steps to explain the underlying chemical principles that govern the separation, ensuring a higher probability of success.

Section 1: Foundational Knowledge & Pre-Column Analysis

This section addresses the critical preparatory steps and the chemical reasoning behind the recommended purification strategy. Understanding the molecule's properties is the first step to a successful separation.

Q1: What are the key structural features of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate that influence its chromatographic behavior?

A: The purification of this molecule is non-trivial due to a combination of functional groups that dictate its polarity and reactivity:

  • Quinoline Core: The quinoline ring system contains a basic nitrogen atom. This basicity is the primary source of potential purification challenges on standard silica gel, which has an acidic surface.[1][2]

  • 4-Hydroxy Group: This group exists in tautomeric equilibrium with its 4-oxo form (a 4-quinolone). This imparts significant polarity and introduces an acidic proton, allowing for potential hydrogen bonding with solvents and the stationary phase.[3][4]

  • Ester and Bromo Groups: The ethyl carboxylate and bromo groups contribute to the molecule's overall polarity and molecular weight, requiring a relatively polar mobile phase for elution.

The interplay between the basic nitrogen and the acidic 4-hydroxy group makes the molecule amphoteric, but its interaction with acidic silica gel is dominated by the basicity of the nitrogen, often leading to purification issues.[2]

Q2: Why is standard silica gel a potentially problematic stationary phase for this compound?

A: Standard silica gel is characterized by surface silanol groups (Si-OH), which are acidic. These acidic sites can interact strongly with the basic nitrogen of the quinoline ring.[2] This strong acid-base interaction can lead to several undesirable outcomes:

  • Peak Tailing/Streaking: The compound adsorbs strongly and does not elute symmetrically, resulting in broad, tailing peaks that lead to poor separation from impurities.[1]

  • Irreversible Adsorption: In some cases, the compound may bind so strongly that it fails to elute from the column, resulting in significant loss of material.[5]

  • On-Column Decomposition: The acidic environment of the silica gel can catalyze the degradation of sensitive molecules.[2][5] Before committing a large amount of material, it is wise to test the compound's stability by spotting it on a TLC plate, waiting for an hour, and then developing the plate to see if any new spots (degradation products) have formed.[1][5]

Q3: How do I develop an optimal mobile phase using Thin-Layer Chromatography (TLC)?

A: TLC is an indispensable tool for developing and optimizing the solvent system before running a column. The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for the target compound, while maximizing the separation from any impurities.[5]

Step-by-Step TLC Protocol:

  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible (1-2 mm diameter) to prevent streaking.[6]

  • Prepare the Chamber: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapors.[6]

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.[6]

  • Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[6] If needed, chemical stains like iodine or potassium permanganate can also be used.[6]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System ComponentsRatio (v/v)PolarityNotes & Recommendations
Hexanes / Ethyl Acetate70:30 to 50:50MediumA good starting point for many organic compounds. May not be polar enough for this specific molecule.
Dichloromethane / Methanol98:2 to 90:10HighA more aggressive system likely required for this polar compound.[6]
Recommended Modifier + 0.5-1% TEA -Crucial Addition: Add triethylamine (TEA) to any system to neutralize silica's acidity, prevent tailing, and improve spot shape.[2][6]

Start with a system like 95:5 Dichloromethane/Methanol with 1% TEA. If the Rf is too low (compound doesn't move), increase the methanol content. If the Rf is too high (compound moves with the solvent front), decrease the methanol content.

Section 2: Detailed Column Chromatography Protocol

This section provides a step-by-step workflow for purifying the title compound using a robust and validated method.

Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier

This protocol is designed to minimize contact time with the stationary phase and mitigate the issues caused by the basic nitrogen.

Materials:

  • Silica gel (230-400 mesh)

  • Crude Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • Solvents (HPLC grade): Dichloromethane, Methanol, Triethylamine (TEA)

  • Chromatography column, sand, cotton or glass wool

  • Collection tubes

Workflow Diagram:

Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Optimization (Target Rf = 0.2-0.4) Solvent 2. Prepare Eluent (e.g., 95:5 DCM/MeOH + 1% TEA) Slurry 3. Prepare Silica Slurry Pack 4. Pack Column Slurry->Pack Load 5. Load Sample (Dry Loading Recommended) Pack->Load Elute 6. Elute with Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions via TLC Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure Troubleshooting cluster_solutions Potential Solutions Problem Problem Encountered Tailing Compound Streaks or Tails Badly Problem->Tailing NoElute Compound Won't Elute Problem->NoElute Decomp New Impurity Spot Appears Post-Column Problem->Decomp PoorSep Poor Separation (Mixed Fractions) Problem->PoorSep Sol_TEA Increase TEA to 1-2% Deactivate Silica Pre-Column Tailing->Sol_TEA Cause: Acid-Base Interaction Sol_Alumina Switch to Neutral or Basic Alumina Tailing->Sol_Alumina Cause: Acid-Base Interaction NoElute->Sol_Alumina Cause: Irreversible Adsorption Sol_Polarity Drastically Increase Solvent Polarity (e.g., 20% MeOH) NoElute->Sol_Polarity Cause: Too Polar for Current System Decomp->Sol_Alumina Cause: On-Column Decomposition Sol_Stability Check Stability on TLC Use Flash Chromatography Decomp->Sol_Stability Cause: On-Column Decomposition Sol_Load Reduce Sample Load (1-2% of Silica Mass) PoorSep->Sol_Load Cause: Overloading Sol_TLC Re-optimize TLC (Aim for ΔRf > 0.2) PoorSep->Sol_TLC Cause: Poor Method

Sources

Technical Support Center: Navigating Side Reactions in the Bromination of Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common side reactions encountered during this critical synthetic transformation. The insights provided herein are based on a synthesis of established literature and practical laboratory experience to ensure both scientific accuracy and actionable solutions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the bromination of hydroxyquinolines, providing a foundational understanding before delving into more complex troubleshooting.

Q1: Why is the bromination of hydroxyquinolines prone to side reactions?

The hydroxyquinoline scaffold contains a highly activated aromatic system. The hydroxyl (-OH) group is a potent electron-donating group, which significantly increases the electron density of the carbocyclic (benzene) ring, making it highly susceptible to electrophilic aromatic substitution.[1][2] This high reactivity can lead to a lack of selectivity and the formation of multiple side products. Furthermore, the nitrogen atom in the quinoline ring can be protonated under acidic conditions, which deactivates the heterocyclic ring towards electrophilic attack.[3] The interplay between these electronic factors makes controlling the regioselectivity and degree of bromination challenging.

Q2: What are the most common side reactions observed?

The most frequently encountered side reactions in the bromination of hydroxyquinolines are:

  • Polybromination: The introduction of more than one bromine atom onto the hydroxyquinoline ring.[4][5]

  • Poor Regioselectivity: The formation of a mixture of constitutional isomers, with bromine atoms at different positions.[3][4]

  • Oxidation: Degradation of the starting material or product through oxidative pathways, often facilitated by the brominating agent or reaction conditions.

  • Formation of Quaternary Salts: The reaction of the quinoline nitrogen with the electrophilic bromine species or generated HBr, leading to the formation of quinolinium salts.[4][6]

Q3: How does the choice of brominating agent affect the reaction outcome?

The choice of brominating agent is critical in controlling the reactivity and selectivity of the bromination.[7]

  • Molecular Bromine (Br₂): A strong and highly reactive brominating agent that often leads to polybromination, especially in polar solvents.[4][7]

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used to achieve monobromination of activated aromatic systems.[8][9] It can also be used for allylic and benzylic brominations under radical conditions.[10]

  • In situ Generated Bromine (e.g., KBr/KBrO₃): This system provides a controlled release of bromine, which can help to minimize side reactions by maintaining a low concentration of the active brominating species.[7][11]

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific side reactions, offering explanations of the underlying causes and detailed protocols for mitigation.

Issue 1: Uncontrolled Polybromination

Symptom: Your reaction yields a significant amount of di- or tri-brominated hydroxyquinoline, even when targeting monosubstitution. This is often observed as multiple spots on a TLC plate or multiple peaks in a GC-MS analysis.[7]

Causality and Mechanistic Insight

The strong activating effect of the hydroxyl group makes the hydroxyquinoline ring highly susceptible to multiple electrophilic attacks.[7] Once the first bromine atom is introduced, the ring remains activated enough for subsequent brominations to occur rapidly, especially with potent brominating agents like bromine water.[7]

Troubleshooting Workflow

start Polybromination Observed q1 Is Br₂ in a polar solvent being used? start->q1 a1_yes Switch to a milder brominating agent (e.g., NBS). [5] q1->a1_yes Yes a1_no Consider stoichiometry and reaction conditions. q1->a1_no No end Monobromination Favored a1_yes->end q2 Is the stoichiometry of the brominating agent > 1 equivalent? a1_no->q2 a2_yes Reduce stoichiometry to 1 equivalent or slightly less. [1] q2->a2_yes Yes a2_no Lower the reaction temperature. [1] q2->a2_no No a2_yes->end a2_no->end start Poor Regioselectivity q1 Is para-substitution desired? start->q1 a1_yes Use a non-polar solvent and/or a sterically bulky brominating agent. [1] q1->a1_yes Yes a1_no Is ortho-substitution desired? q1->a1_no No end Improved Regioselectivity a1_yes->end a2_yes Consider a directing group strategy or specialized reaction conditions (e.g., low temperature with specific base). [2] a1_no->a2_yes a2_no Re-evaluate the synthetic strategy. a2_yes->end

Sources

Technical Support Center: Overcoming Solubility Issues with Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a substituted 4-hydroxyquinoline, this molecule possesses a rigid, hydrophobic core, making its dissolution, particularly in aqueous media, a common experimental hurdle.

This guide provides a structured approach to systematically overcome these issues. Please note that while quantitative solubility data for this specific molecule is not widely published, the principles and protocols described here are based on the well-understood chemistry of 4-hydroxyquinoline derivatives and established solubilization techniques.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate?

A1: Based on its chemical structure, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is expected to be a hydrophobic molecule with poor water solubility. The quinoline ring system and the bromo-substituent contribute to its low affinity for aqueous environments. However, it is anticipated to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and potentially in alcohols like ethanol and methanol.[2][3]

Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous experimental buffer. What is happening?

A2: This common phenomenon is known as "crashing out" or precipitation.[4] It occurs because the high-concentration organic stock solution is diluted into an aqueous buffer where the compound's solubility is much lower. The final concentration of the organic co-solvent (e.g., DMSO) is often too low to keep the hydrophobic compound dissolved in the now predominantly aqueous environment.

Q3: What are the primary strategies to improve the aqueous solubility of this compound for biological assays?

A3: The most effective strategies involve a multi-pronged approach that can be categorized as follows:

  • Co-solvency: Preparing a concentrated stock in a water-miscible organic solvent (like DMSO) and then carefully diluting it into the aqueous buffer, ensuring the final co-solvent concentration is sufficient to maintain solubility but low enough to not interfere with the experiment.[4]

  • pH Adjustment: The 4-hydroxyquinoline core has both acidic and basic functional groups.[1][2] Modifying the pH of the aqueous buffer can ionize the molecule, forming a more soluble salt.

  • Use of Excipients: For formulation development, techniques like using surfactants or complexation agents (e.g., cyclodextrins) can be explored, although these are more complex and can interfere with certain assays.

Section 2: In-Depth Troubleshooting Guide & Protocols

Issue 1: My compound will not dissolve in an organic solvent to prepare a stock solution.

Causality: The principle of "like dissolves like" governs solubility. If a chosen solvent's polarity does not sufficiently match the solute's properties to overcome the compound's crystal lattice energy, it will not dissolve. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a solid, and significant energy is required to break apart its crystal structure. A systematic screening of solvents is the most effective approach.

Troubleshooting Protocol: Systematic Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1 mg) into several different glass vials.

  • Solvent Addition: Add a measured volume of a test solvent (e.g., 100 µL) to the first vial. This corresponds to an initial target concentration of 10 mg/mL.

  • Energy Input: Vigorously vortex the vial for 1-2 minutes. If undissolved solid remains, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., to 30-40°C) can be applied, but be cautious as excessive heat can degrade the compound.[5]

  • Observation: If the solid dissolves completely, the solvent is suitable at that concentration. If not, add another measured volume of solvent to decrease the target concentration (e.g., add another 100 µL for 5 mg/mL) and repeat step 3.

  • Documentation: Record the solvent in which the compound fully dissolves and at what approximate concentration. Test a range of solvents as suggested in the table below.

Data Presentation: Recommended Solvents for Stock Solution Preparation

SolventTypeRationale & Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solvent for many hydrophobic compounds. Hygroscopic; store properly. Can be difficult to remove under vacuum. Often used for in-vitro stock solutions.[3]
Dimethylformamide (DMF) Polar AproticSimilar to DMSO but with a lower boiling point, making it easier to remove.
N-Methyl-2-pyrrolidone (NMP) Polar AproticStrong solubilizing agent, can be a good alternative if DMSO or DMF fail.
Ethanol / Methanol Polar ProticMay be effective, especially with warming. Less toxic than other organic solvents. Can be a good choice if the final application is sensitive to DMSO.
Dichloromethane (DCM) NonpolarUseful for dissolving highly nonpolar compounds; often used during chemical synthesis workups. Volatile.
Issue 2: The compound precipitates when diluting the organic stock into an aqueous buffer.

Causality: This is a kinetic and thermodynamic problem. The final aqueous environment cannot support the high concentration of the hydrophobic compound that was stable in the organic stock. The key is to manage the dilution process and the final concentration of the co-solvent.[4]

Protocol: Effective Use of Co-solvents for Aqueous Working Solutions

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO (or another suitable water-miscible solvent) to the highest practical concentration (e.g., 50-100 mM). This minimizes the volume of organic solvent added to your final solution.

  • Perform Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock solution in your aqueous experimental buffer. For example, dilute the 100 mM stock 1:10 in buffer to create a 10 mM solution in 10% DMSO. This intermediate step can sometimes prevent shocking the compound with a massive polarity change.

  • Prepare Final Working Solution: a. Aliquot the required volume of the final aqueous buffer into a sterile tube. b. While vigorously vortexing the buffer, add the required volume of the inhibitor stock (or intermediate dilution) dropwise. This rapid mixing prevents localized high concentrations that can initiate precipitation.[4] c. Continue vortexing for at least 30 seconds after addition to ensure homogeneity.

  • Validate Solubility: Visually inspect the solution for any cloudiness or precipitate. For critical applications, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and measure the concentration of the supernatant via HPLC or UV-Vis spectrophotometry to confirm the actual dissolved concentration.[6]

Scientist's Note: Most cell-based assays can tolerate up to 0.5-1% DMSO, while some biochemical assays may be more sensitive. Always run a vehicle control (buffer with the same final concentration of DMSO) to account for any effects of the co-solvent itself.

Issue 3: I need to dissolve the compound directly in an aqueous buffer without organic solvents.

Causality: This requires altering the chemical nature of the compound in-situ to favor dissolution. The 4-hydroxyquinoline scaffold of your molecule contains a basic quinoline nitrogen and an acidic 4-hydroxyl group.[7] The pKa values for the parent 4-hydroxyquinoline are approximately 2.2 (for the protonated nitrogen) and 11.3 (for the hydroxyl proton).[1][2] By adjusting the pH of the buffer to be at least 1-2 units away from these pKa values, you can ionize the molecule, dramatically increasing its aqueous solubility.

Protocol: Solubility Enhancement via pH Adjustment

  • Determine Target pH:

    • To protonate the nitrogen (form a soluble cation): Adjust the buffer pH to be acidic (e.g., pH 1-3).

    • To deprotonate the hydroxyl group (form a soluble anion): Adjust the buffer pH to be basic (e.g., pH >12).

  • Buffer Selection: Choose a buffer system with adequate buffering capacity in your target pH range (e.g., glycine-HCl for acidic pH, phosphate or carbonate for basic pH).

  • Dissolution Attempt: a. Suspend the weighed compound in a small volume of the pH-adjusted buffer. b. Use sonication and/or vortexing to aid dissolution. c. If the compound dissolves, you can then carefully and slowly neutralize the solution with acid or base back towards your desired final experimental pH. Crucially, watch for any signs of precipitation as you approach the compound's pI (isoelectric point).

  • Stability Check: After dissolution, it is critical to assess the compound's stability at the solubilizing pH and the final experimental pH.[5] Incubate the solution for a relevant time period (e.g., 24 hours) and re-analyze by HPLC to check for degradation products. Extreme pH can cause hydrolysis of the ethyl ester group.

Section 3: Visualization of Solubility Strategy

The following workflow provides a logical decision-making process for addressing solubility challenges with Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

G start Problem: Compound is Insoluble q_solvent_type What is the desired final solvent? start->q_solvent_type organic_path Organic Solvent (for stock solution) q_solvent_type->organic_path Organic aqueous_path Aqueous Buffer (for working solution) q_solvent_type->aqueous_path Aqueous screen_solvents 1. Screen Solvents (DMSO, DMF, NMP, EtOH) organic_path->screen_solvents use_energy 2. Apply Energy (Vortex, Sonicate, Gentle Heat) screen_solvents->use_energy dissolved_organic Success: Stock Solution Prepared use_energy->dissolved_organic q_cosolvent Is an organic co-solvent acceptable? aqueous_path->q_cosolvent prepare_stock 1. Prepare Concentrated Stock in DMSO q_cosolvent->prepare_stock Yes ph_adjust 1. Attempt pH Adjustment (Acidic or Basic Buffer) q_cosolvent->ph_adjust No cosolvent_yes Yes dilute_vortex 2. Dilute into Aqueous Buffer with Vortexing prepare_stock->dilute_vortex check_final_conc 3. Keep Final DMSO <1% & Validate Solubility dilute_vortex->check_final_conc dissolved_aqueous Success: Aqueous Solution Prepared check_final_conc->dissolved_aqueous cosolvent_no No check_stability 2. Check for Degradation (e.g., Ester Hydrolysis via HPLC) ph_adjust->check_stability check_stability->dissolved_aqueous

Caption: Decision workflow for solubilizing Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

References

  • FooDB. (2018). Showing Compound 4,6-Dihydroxyquinoline (FDB023301). Retrieved from [Link]

  • Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. doi:10.1016/j.bmc.2021.116092. Retrieved from [Link]

  • Steenkamp, P. A. (2012). Response to "What are the chances of precipitation in column while using buffers as mobile phase?". ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Letters, 20(3), 566–569. doi:10.1021/acs.orglett.7b03673. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • imChem. (n.d.). HPLC buffer precipitation - TECHNICAL NOTES. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Retrieved from [Link]

  • MDPI. (2023). Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. International journal of pharmaceutical investigation, 2(1), 18–25. doi:10.4103/2230-973X.96921. Retrieved from [Link]

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Stability of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. It provides in-depth information on the stability of this compound under various experimental conditions, along with troubleshooting guides and validated protocols to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in solution?

A1: The stability of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is primarily influenced by pH, light exposure, and the presence of oxidizing agents. As a quinoline derivative with an ester functional group, it is susceptible to hydrolysis under both acidic and basic conditions. The bromine substituent also introduces the potential for photolytic degradation.

Q2: How does pH affect the stability of the compound?

A2: The ester group of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is prone to hydrolysis, a reaction that is catalyzed by both acids and bases.[1] Under acidic or basic conditions, the ester can be cleaved to form 8-bromo-4-hydroxyquinoline-3-carboxylic acid and ethanol. The rate of hydrolysis is pH-dependent.[2] It is crucial to maintain a neutral pH to minimize this degradation pathway.

Q3: Is the resulting 8-bromo-4-hydroxyquinoline-3-carboxylic acid stable?

A3: Not necessarily, especially under thermal stress. 4-Hydroxyquinoline-3-carboxylic acid is a β-keto acid analogue. β-keto acids are known to be susceptible to decarboxylation (loss of CO₂) upon heating, which would result in the formation of 8-bromo-4-hydroxyquinoline.[3][4][5] This subsequent degradation step is an important consideration during thermal stress studies.

Q4: What is the expected photodegradation pathway for this molecule?

A4: The presence of the bromine atom on the quinoline ring makes the molecule susceptible to photodegradation. A likely pathway is photolytic debromination, where exposure to light, particularly UV light, can lead to the cleavage of the carbon-bromine bond.[6][7][8] This would result in the formation of Ethyl 4-hydroxyquinoline-3-carboxylate. Further degradation of the quinoline ring system can also occur with prolonged light exposure.

Q5: How should I properly store Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate to ensure its stability?

A5: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use buffered systems at a neutral pH and to protect them from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Appearance of a new peak in HPLC analysis of a sample stored in solution. Hydrolysis of the ethyl ester. Verify the pH of your solution. If it is acidic or basic, adjust to neutral. To confirm hydrolysis, you can intentionally hydrolyze a small sample with acid or base and compare the retention time of the new peak with that of the degradation product.
Loss of parent compound signal and appearance of a less polar peak in samples exposed to light. Photolytic debromination. Protect your samples from light at all stages of your experiment. Use amber vials and work in a dimly lit environment. To confirm debromination, you can compare the retention time with a standard of Ethyl 4-hydroxyquinoline-3-carboxylate, if available.
Multiple degradation products observed after thermal stress. Hydrolysis followed by decarboxylation. Analyze the thermal stress samples by LC-MS to identify the masses of the degradation products. The mass corresponding to 8-bromo-4-hydroxyquinoline-3-carboxylic acid and 8-bromo-4-hydroxyquinoline would confirm this pathway.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. Assess the stability of the compound in your specific assay buffer and under the assay conditions (temperature, light exposure). Prepare fresh solutions of the compound for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for understanding the degradation pathways and for developing stability-indicating analytical methods.[9][10] The goal is to achieve a target degradation of 5-20%.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C for 48 hours.

    • Sample the solid by dissolving a known amount in the solvent at each time point.

  • Photodegradation:

    • Expose a sample of the stock solution and a sample of the solid compound to a photostability chamber with a light source (e.g., UV and visible light) according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample at appropriate time points.

3. Sample Analysis:

  • Analyze all stressed and control samples using the stability-indicating HPLC method described in Protocol 2.

  • Calculate the percentage degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate and quantify Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate from its potential degradation products.[11][12]

HPLC System and Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.

    • Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds. A suggested gradient could be:

      • 0-5 min: 20% Acetonitrile

      • 5-20 min: Gradient to 80% Acetonitrile

      • 20-25 min: Hold at 80% Acetonitrile

      • 25-30 min: Return to 20% Acetonitrile and equilibrate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 254 nm or 320 nm should be appropriate. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Column Temperature: 30°C

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is:

  • Specific: The method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linear: The response is directly proportional to the concentration of the analyte over a given range.

  • Accurate: The closeness of the test results obtained by the method to the true value.

  • Precise: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robust: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the potential degradation pathways of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate and a typical experimental workflow for a stability study.

cluster_0 Potential Degradation Pathways A Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate B 8-bromo-4-hydroxyquinoline-3-carboxylic acid A->B Hydrolysis (Acid/Base) D Ethyl 4-hydroxyquinoline-3-carboxylate A->D Photodegradation C 8-bromo-4-hydroxyquinoline B->C Decarboxylation (Heat)

Caption: Potential degradation pathways of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

cluster_1 Experimental Workflow for Stability Study start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize (if necessary) sample->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data Calculate % Degradation Identify Degradants hplc->data end Report Results data->end

Caption: Experimental workflow for a forced degradation study.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates. PMC - NIH. Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. (2022-05-20). Available from: [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. (2014-07-09). Available from: [Link]

  • MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. Available from: [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021-10-31). Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. Available from: [Link]

  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed. (2012-12-01). Available from: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. Available from: [Link]

  • Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. PubMed. (2011-01-30). Available from: [Link]

  • Forced Degradation Studies. MedCrave online. (2016-12-14). Available from: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Forced Degradation Studies. Semantic Scholar. (2016-12-14). Available from: [Link]

  • Photolytic debromination of polybrominated diphenyl ethers in hexane by sunlight. Request PDF. (2025-08-06). Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • Forced Degradation Studies. Coriolis Pharma. Available from: [Link]

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Available from: [Link]

  • 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. Research Scientific. Available from: [Link]

  • Study on photodegradation pathway and mechanism of 2,2′,4,4′-Tetrabromodiphenyl ether. ResearchGate. (2019-01-05). Available from: [Link]

  • Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate. PubChem. Available from: [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. NIH. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • A new RP-HPLC Method Development, Validation and Stability-Indicating Studies of Epalrestat in Bulk Drug by Analytical Quality by Design Approach. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016-09-12). Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. (2021-03-05). Available from: [Link]

  • Photolytic debromination of decabromodiphenyl ether (BDE 209). PubMed. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF PREGABALIN AND ETORICOXIB. YMER. Available from: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - NIH. (2019-09-29). Available from: [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. (2025-06-28). Available from: [Link]

  • Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. ResearchGate. (2025-08-06). Available from: [Link]

  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Veeprho. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010-10-09). Available from: [Link]

  • In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. MDPI. Available from: [Link]

  • 8-Bromoquinoline. PubChem. Available from: [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Available from: [Link]

  • Iron (IV) Formation and the pH Dependent Kinetics of the Fenton Reaction. ChemRxiv. (2025-07-30). Available from: [Link]

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Technical Support Center: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. We provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, presented in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in this synthesis, which typically follows the Gould-Jacobs reaction pathway, are a frequent challenge.[1][2] The causes can often be traced to two critical stages: the initial condensation and the final thermal cyclization.

Potential Causes & Solutions:

  • Incomplete Cyclization: The key step in the Gould-Jacobs reaction is a high-temperature intramolecular cyclization.[3][4] Insufficient temperature or reaction time will leave a significant amount of the acyclic intermediate, (2-bromoanilino)methylenemalonate, in the reaction mixture.

    • Solution: Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) reaches and maintains the target temperature, typically around 250 °C. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal heating time. Microwave-assisted synthesis can also dramatically improve yields and shorten reaction times by achieving high temperatures rapidly.[4]

  • Side Reactions and Degradation: The harsh, high-temperature conditions required for cyclization can lead to the formation of tar and other degradation byproducts, reducing the yield of the desired quinoline.[5][6]

    • Solution: While high heat is necessary, prolonged exposure can be detrimental. Determine the minimum time required for complete cyclization. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative degradation.

  • Suboptimal Condensation: The initial reaction between 2-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) must be complete before proceeding to the high-temperature cyclization. Incomplete condensation means less intermediate is available to form the final product.

    • Solution: This initial step is often performed at a lower temperature (e.g., 80-120 °C) to allow for the formation of the enamine intermediate while driving off ethanol. Ensure this step goes to completion by monitoring with TLC before raising the temperature for the final cyclization.

  • Mechanical Loss During Workup: The product often precipitates from the reaction mixture upon cooling.[4] Improper filtration or washing techniques can lead to significant loss of material.

    • Solution: Allow the reaction mixture to cool completely to room temperature, and then potentially further in an ice bath, to maximize precipitation. Wash the filtered solid with a cold, non-polar solvent (like hexane or cold ethanol) to remove residual high-boiling solvent without dissolving the product.

Q2: My final product is discolored (e.g., brown, grey, or black). What causes this and how can I obtain a clean, off-white solid?

Product discoloration is almost always due to the formation of high-molecular-weight byproducts or tar, a common issue in high-temperature aromatic syntheses.[6]

Potential Causes & Solutions:

  • Tar Formation: As mentioned, the high temperatures can cause polymerization and degradation of starting materials, intermediates, and even the product itself.

    • Solution 1 (Purification): The most effective method to remove color is recrystallization. Dissolve the crude product in a suitable hot solvent (e.g., DMF, DMSO, or acetic acid), add a small amount of activated charcoal to adsorb colored impurities, heat briefly, and perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to yield purer, less colored crystals.

    • Solution 2 (Prevention): Minimize the time the reaction is held at the maximum temperature. Once the reaction is complete (as determined by TLC/HPLC), cool it down promptly.

  • Oxidation: 4-hydroxyquinolines can be susceptible to oxidation, especially when hot and exposed to air.

    • Solution: Performing the reaction and workup under an inert atmosphere can help prevent oxidative discoloration.

Q3: My HPLC/LC-MS analysis shows multiple unexpected peaks. What are the likely impurities?

Identifying impurities is critical for ensuring the final compound's quality. The table below summarizes the most common impurities, their origin, and how to identify them.

Table 1: Common Impurities in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Synthesis
Impurity NamePotential CauseSuggested Analytical Detection (LC-MS)
2-BromoanilineUnreacted starting material.Expected [M+H]⁺: m/z 172/174 (characteristic bromine isotope pattern).
Diethyl Ethoxymethylenemalonate (DEEM)Unreacted starting material (often used in excess).Expected [M+H]⁺: m/z 217.
Ethyl 2-(2-bromoanilino)methylenemalonateIncomplete thermal cyclization. This is the key intermediate.Expected [M+H]⁺: m/z 342/344.
8-Bromo-4-hydroxyquinoline-3-carboxylic acidHydrolysis of the final ethyl ester during workup (e.g., if aqueous base is used).Expected [M+H]⁺: m/z 268/270.
8-Bromo-4-hydroxyquinolineDecarboxylation of the carboxylic acid impurity, often promoted by heat.[3]Expected [M+H]⁺: m/z 224/226.
Polymeric TarHigh-temperature degradation of reactants or products.[7]Appears as a broad, unresolved hump in the HPLC baseline or multiple high MW peaks in MS.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate?

The synthesis proceeds via the Gould-Jacobs reaction .[3][8] This process can be broken down into two primary steps:

  • Nucleophilic Substitution: The nitrogen atom of 2-bromoaniline acts as a nucleophile, attacking the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the stable enamine intermediate, Ethyl 2-(2-bromoanilino)methylenemalonate.

  • Thermal Electrocyclization: At high temperatures (typically >240 °C), a 6-π electrocyclization occurs. The enamine double bond attacks the ortho-position of the aniline ring, forming a new six-membered ring. This is followed by tautomerization to yield the aromatic 4-hydroxyquinoline core.

Gould-Jacobs Mechanism SM 2-Bromoaniline + Diethyl Ethoxymethylenemalonate INT Intermediate: Ethyl 2-(2-bromoanilino)methylenemalonate SM->INT Nucleophilic Substitution (-EtOH, ~120°C) PROD Product: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate INT->PROD Thermal 6π-Electrocyclization (>240°C)

Caption: The Gould-Jacobs reaction pathway.

Q2: Why is a high-temperature thermal cyclization step necessary?

The cyclization step is an intramolecular electrophilic aromatic substitution. This reaction has a high activation energy barrier for several reasons:

  • Aromaticity: The reaction temporarily disrupts the aromaticity of the benzene ring, which is energetically unfavorable.

  • Steric Hindrance: The approach of the side chain to the ortho-position of the ring can be sterically hindered.

  • Conformational Requirements: The intermediate must adopt a specific conformation to allow the reacting groups to come into proximity.

High thermal energy is required to overcome this barrier and drive the reaction forward at a reasonable rate. This is why high-boiling point solvents like Dowtherm A or diphenyl ether are essential for success.[5]

Q3: How can I effectively purify the crude product?

Recrystallization is the most common and effective method for purifying the crude solid.

Key Considerations for Recrystallization:

  • Solvent Choice: The ideal solvent should dissolve the product poorly at room temperature but completely at its boiling point. Common solvents for this class of compounds include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetic acid, or high-boiling alcohols like n-butanol. A co-solvent system (e.g., DMF/water or ethanol/water) can also be effective.

  • Use of Charcoal: For highly colored crude products, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. It is crucial to remove the charcoal via hot filtration before allowing the solution to cool.

  • Cooling Rate: A slow cooling rate promotes the formation of large, pure crystals. Rapid cooling (e.g., crashing out in an ice bath) can trap impurities within the crystal lattice.

Troubleshooting Workflow START Crude Product Analysis: Low Purity / Low Yield CHECK_TLC Check TLC of Crude: Is Intermediate Present? START->CHECK_TLC CHECK_COLOR Is Product Discolored? START->CHECK_COLOR SOL_TEMP Solution: Increase Cyclization Temp/Time CHECK_TLC->SOL_TEMP Yes SOL_WORKUP Solution: Optimize Workup (Cooling, Washing) CHECK_TLC->SOL_WORKUP No SOL_PURIFY Solution: Recrystallize with Activated Charcoal CHECK_COLOR->SOL_PURIFY Yes END Pure Product CHECK_COLOR->END No SOL_TEMP->END SOL_PURIFY->END SOL_WORKUP->END

Caption: A workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Hexane

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 110-120 °C for 1-2 hours. Ethanol will begin to distill from the reaction mixture. Continue heating until ethanol distillation ceases, indicating the formation of the intermediate.

  • To the hot mixture, carefully add diphenyl ether (approx. 5-10 mL per gram of aniline).

  • Equip the flask with a reflux condenser and flush the system with an inert gas.

  • Heat the reaction mixture to 245-255 °C and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the intermediate spot has disappeared.

  • Remove the heat source and allow the mixture to cool slowly to room temperature. The product should precipitate as a solid.

  • Dilute the cooled slurry with hexane to facilitate filtration.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold hexane to remove the residual diphenyl ether.

  • Dry the solid under vacuum to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • Dimethylformamide (DMF)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot DMF required to fully dissolve the solid.

  • (Optional) If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Slowly add deionized water to the hot filtrate until the solution becomes persistently cloudy (the cloud point). Add a drop or two of hot DMF to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 DMF/water, followed by cold water.

  • Dry the crystals under vacuum at 60-80 °C.

References
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Maślankiewicz, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Cimerman, Z., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Liotta, D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Bunce, R. A. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]

  • Wikipedia. (2024). Quinoline. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction. [Link]

  • BenchChem. (2025).
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Google Patents. (2008). A process for purification of 7-(4-bromobutoxy)

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Troubleshooting Suzuki Coupling with Bromoquinolines: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've observed that while the Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds, its application to heteroaromatic systems like bromoquinolines can be fraught with challenges.[1][2] The nitrogen atom inherent to the quinoline ring introduces a layer of complexity, primarily through its potential to coordinate with and inhibit the palladium catalyst.[3][4]

This guide is designed to function as a technical support resource, directly addressing the common pitfalls encountered by researchers. We will move beyond simple procedural lists to delve into the mechanistic reasoning behind the troubleshooting strategies, providing a framework for logical problem-solving in your own experiments.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Question 1: My Suzuki coupling with a bromoquinoline substrate shows low to no conversion. What are the primary causes and how can I address this?

Low conversion is the most common hurdle and typically points to issues with the generation or stability of the active Pd(0) catalyst. The primary culprit is often the quinoline nitrogen itself.

Core Scientific Issue: Catalyst Inhibition

The lone pair of electrons on the quinoline nitrogen can act as a ligand, coordinating to the palladium center. This can form a stable, off-cycle complex that is catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[3][5]

Troubleshooting Protocol & Rationale:

  • Ligand Selection is Paramount: Standard, less bulky phosphine ligands like PPh₃ are often inadequate. They do not provide sufficient steric bulk around the palladium atom to prevent the quinoline nitrogen from coordinating.

    • Expert Recommendation: Employ bulky, electron-rich biarylphosphine ligands. Ligands such as XPhos, SPhos, and RuPhos create a sterically hindered environment around the palladium, which discourages coordination of the quinoline nitrogen and promotes the desired catalytic cycle.[1][6] Electron-rich ligands also facilitate the rate-limiting oxidative addition step.[1]

  • Optimize Your Palladium Source: The way you introduce palladium into the reaction matters. Using a simple salt like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state, which can be inefficient.

    • Expert Recommendation: Utilize a palladium "precatalyst." These are stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) species under the reaction conditions. Buchwald's G2 or G3 precatalysts (e.g., XPhos Pd G2) are excellent starting points as they are often more stable and reliable.[7] Alternatively, a direct Pd(0) source like Pd₂(dba)₃ can be used, though its stability can be a concern.[1][8]

  • Re-evaluate the Base and Solvent System: The base is not merely a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[9][10][11] The solvent must be appropriate for all components.

    • Base: A moderately weak inorganic base is often optimal. K₃PO₄ and K₂CO₃ are standard choices.[6] Strong bases like NaOH or KOH can promote unwanted side reactions.

    • Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water or toluene/water is a common and effective system.[2][9] Ensure solvents are rigorously degassed to prevent catalyst oxidation.

Workflow for Addressing Low Conversion

Caption: A logical workflow for troubleshooting low conversion in bromoquinoline Suzuki couplings.

Question 2: My primary byproduct is the homocoupling of my boronic acid. How can I suppress this?

Boronic acid homocoupling is a common side reaction that consumes your nucleophile and complicates purification.[3][12] It is primarily driven by the presence of oxygen and/or Pd(II) species.[8][13][14]

Core Scientific Issue: Oxygen- and Pd(II)-Mediated Homocoupling

Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[12] Similarly, if you start with a Pd(II) precatalyst, it can directly engage in this side reaction before being reduced to Pd(0).[13]

Troubleshooting Protocol & Rationale:

  • Rigorous Degassing is Non-Negotiable: This is the most critical step to prevent oxygen-mediated homocoupling.

    • Expert Recommendation: For maximum oxygen removal, use the Freeze-Pump-Thaw method. This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere (Argon or Nitrogen). Repeat this cycle at least three times.[4][15]

    • Alternative: Sparging (bubbling) an inert gas through your solvent for 20-30 minutes is often sufficient and more practical for routine experiments.[8][12]

  • Control Stoichiometry and Addition:

    • Expert Recommendation: Avoid a large excess of the boronic acid. Start with 1.1-1.2 equivalents. A technique that can be highly effective is the slow addition of the boronic acid via syringe pump over the course of the reaction. This keeps the instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.[15]

  • Catalyst Choice:

    • Expert Recommendation: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate the homocoupling that occurs during the initial in situ reduction of a Pd(II) source.[8][13]

Table 1: Effect of Degassing Method on Homocoupling

Entry Degassing Method Aryl Halide (mmol) Boronic Acid (mmol) Homocoupling Byproduct (%) Desired Product (%)
1 None 1.0 1.2 ~35% <50%
2 Argon Sparging (20 min) 1.0 1.2 <10% >80%
3 Freeze-Pump-Thaw (3x) 1.0 1.2 <2% >95%

Note: Data is illustrative, based on typical experimental outcomes.

Question 3: I'm observing significant debromination of my bromoquinoline starting material. What is the cause and solution?

Debromination, or hydrodehalogenation, is a reductive process that replaces the bromine atom with hydrogen, leading to a loss of starting material and a lower yield of the desired product.[3][16]

Core Scientific Issue: Formation of Palladium-Hydride Species

The culprit is typically the formation of a palladium-hydride (Pd-H) species.[4] This can arise from the reaction of the palladium complex with trace water, certain bases, or solvents (like alcohols). The Pd-H species can then undergo reductive elimination with the quinoline group to yield the debrominated product.[1]

Troubleshooting Protocol & Rationale:

  • Base Selection: The choice of base can be a source of the hydride.

    • Expert Recommendation: Avoid hydroxide bases (NaOH, KOH) if debromination is observed. Switch to non-hydroxide bases like K₃PO₄, Cs₂CO₃, or even fluoride sources like KF under anhydrous conditions.[6]

  • Purity of Reagents:

    • Expert Recommendation: Use high-purity, freshly opened boronic acid. Boronic acids can degrade over time via protodeboronation, which can introduce proton sources into the reaction.[6]

  • Solvent System:

    • Expert Recommendation: If you are using an aqueous solvent system (e.g., dioxane/water) and observing debromination, try switching to a strictly anhydrous solvent system like dry THF or toluene. Ensure all glassware is thoroughly dried.

Visualizing the Competing Catalytic Cycles

G cluster_0 Productive Suzuki Cycle cluster_1 Debromination Side-Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br(L₂) Pd0->OA Oxidative Addition (Ar-Br) TM Ar-Pd(II)-Ar'(L₂) OA->TM Transmetalation (Ar'-B(OH)₂) PdH H-Pd(II)-Br(L₂) OA->PdH Hydride Source (Base, H₂O) TM->Pd0 Product Ar-Ar' TM->Product Reductive Elimination PdH->Pd0 Debrom_Product Ar-H PdH->Debrom_Product Reductive Elimination

Caption: The desired Suzuki pathway versus the competing debromination side-cycle.

Part 2: General Experimental Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of a generic bromoquinoline.

Materials:

  • Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2, 1-2 mol%)

  • Ligand (e.g., XPhos, 1.2-2.4 mol% if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoquinoline, arylboronic acid, base, and palladium precatalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Degassing: Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromoquinoline starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(3), 419-421. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3423-3428. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

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Technical Support Center: Enhancing the Regioselectivity of Quinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic bromination of the quinoline scaffold. Bromoquinolines are pivotal precursors for creating diverse molecular architectures through cross-coupling reactions, making regiocontrol essential for synthetic efficiency.[1][2][3] This document provides in-depth, field-tested answers and protocols to help you overcome common challenges and achieve your desired regiochemical outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during quinoline bromination experiments.

Question 1: My reaction is producing an inseparable mixture of 5-bromo- and 8-bromoquinoline. Why is this happening and can I favor one over the other?

Answer: This is the most classic regioselectivity challenge in quinoline chemistry. Under the strong acidic conditions typically required for electrophilic aromatic substitution (EAS), the quinoline nitrogen is protonated. This creates the quinolinium ion, which strongly deactivates the nitrogen-containing (heterocyclic) ring and directs the incoming electrophile (Br+) to the carbocyclic (benzene) ring.[4][5][6]

The substitution occurs preferentially at positions C5 and C8 because the cationic intermediates (Wheland intermediates) formed by attack at these sites are the most stable.[7][8] Often, nitration and sulfonation under vigorous conditions yield a mixture of 5- and 8-substituted products.[9] Achieving high selectivity can be difficult and is highly dependent on reaction conditions. Lowering the reaction temperature can sometimes improve selectivity, but separating the isomers often remains a necessary step.[10][11]

Question 2: I'm trying to achieve monobromination on my substituted quinoline, but I'm getting significant amounts of di- and even tri-brominated products. How can I improve selectivity?

Answer: This issue, known as polybromination, is almost always caused by one of two factors:

  • Highly Activating Substituents: If your quinoline has potent electron-donating groups (EDGs) like a hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) group, the carbocyclic ring becomes extremely activated towards EAS.[5][12][13] This high reactivity makes it difficult to stop the reaction after a single bromine addition.

  • Stoichiometry of the Brominating Agent: Using an excess of the brominating agent (e.g., molecular bromine, Br₂) will naturally drive the reaction towards polybromination.[5][12]

Solutions:

  • Control Stoichiometry: Carefully add no more than 1.0 equivalent of the brominating agent. A slow, dropwise addition is recommended to keep the instantaneous concentration low.

  • Use a Milder Reagent: Switch from molecular bromine (Br₂) to a less reactive source like N-Bromosuccinimide (NBS).[5][14]

  • Lower the Temperature: Running the reaction at 0 °C or below can significantly slow down the rate of the second and third brominations relative to the first, thereby improving selectivity for the monobrominated product.[5]

Question 3: I need to install a bromine at the C3 position, but direct bromination isn't working. What am I doing wrong?

Answer: You are not doing anything wrong; you are observing the inherent reactivity of the quinoline ring. The pyridine ring is electron-deficient and, especially when protonated under acidic conditions, is strongly deactivated to electrophilic attack.[6][7] Therefore, direct electrophilic bromination at C2, C3, or C4 is generally not feasible.

To achieve C3-bromination, you must employ alternative strategies that bypass the standard EAS mechanism:

  • Build the Ring: Synthesize the quinoline ring from precursors that already have the bromine atom in the correct position.[15]

  • High-Temperature, Gas-Phase Bromination: Under radical conditions at high temperatures (e.g., 300°C), the regioselectivity rules of EAS are circumvented, and 3-bromoquinoline can be formed.[16][17]

  • Sandmeyer Reaction: Start with 3-aminoquinoline and convert the amino group to a bromine via a diazonium salt intermediate. This is a classic and reliable method.[16]

  • Modern Cycloaddition Methods: A formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne provides excellent regioselectivity for the 3-bromoquinoline product.[15][18]

Question 4: What is the precise role of concentrated sulfuric acid in the reaction? Is it just a solvent?

Answer: Concentrated sulfuric acid serves two critical functions, neither of which is simply as a solvent:

  • Activation of the Brominating Agent: It protonates the brominating agent (like NBS), making it a much more powerful electrophile ("Br+"). This is necessary to overcome the moderate reactivity of the quinoline's benzene ring.[10]

  • Directing Group and Deactivator: It protonates the quinoline nitrogen, forming the quinolinium ion. This deactivates the heterocyclic ring, preventing unwanted reactions there, and directs the substitution to the C5 and C8 positions of the carbocyclic ring.[5]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific experimental failures.

Problem: Poor or No Conversion to Product
Potential Cause Explanation & Validation Proposed Solution
Insufficient Electrophilicity The combination of your substrate's reactivity and your brominating agent is not potent enough. Unsubstituted quinoline requires a strong electrophile.Switch from NBS to the more reactive molecular bromine (Br₂). Ensure a strong acid catalyst (e.g., conc. H₂SO₄, CF₃SO₃H) is used to activate the brominating agent.[10]
Incorrect Temperature Electrophilic bromination of quinoline often requires specific temperature windows. Some reactions are sluggish at very low temperatures, while others may not proceed at all.For standard C5/C8 bromination with NBS/H₂SO₄, a temperature range of -25 °C to -15 °C is often effective.[10][11] If no reaction occurs, consider cautiously increasing the temperature to room temperature.
Degradation of Brominating Agent N-Bromosuccinimide can degrade over time, especially if exposed to light and moisture, reducing its effective concentration.Use freshly recrystallized NBS for best results.[19] Store NBS in a dark, dry environment.
Problem: Uncontrolled Regioselectivity on Substituted Quinolines
Potential Cause Explanation & Validation Proposed Solution
Over-activation by EDGs An -OH or -NH₂ group at C8 will strongly direct incoming electrophiles to C5 and C7. The challenge is stopping at mono-substitution. For example, bromination of 8-hydroxyquinoline often yields a mixture of the 7-bromo and 5,7-dibromo products.[12][13]1. Precise Stoichiometry: Use exactly 1.0-1.1 equivalents of Br₂ for monobromination or ≥2.1 equivalents to drive the reaction to the dibromo product.[12] 2. Solvent Choice: Solvents like CHCl₃, CH₃CN, or CCl₄ can influence the product ratio. An empirical screen may be necessary.[12][13] 3. Low Temperature: Perform the reaction at 0 °C to increase selectivity.
Steric Hindrance A bulky substituent on the quinoline ring may sterically block an electronically favored position, leading to substitution at an unexpected site.Analyze the 3D structure of your substrate. If the primary target site is hindered, you may need to accept the sterically accessible product or redesign the synthesis using a building-block approach where the bromine is installed before a bulky group.

Part 3: Strategic Protocols for Regiocontrolled Synthesis

These protocols provide detailed, step-by-step methodologies for achieving specific regiochemical outcomes.

Protocol 1: Selective Monobromination of Isoquinoline at C5 (Model for Quinoline)

This protocol is adapted from a high-yield procedure for isoquinoline, which serves as an excellent electronic and structural model for the regiochemical behavior of quinoline under these conditions.[10][19][20]

  • Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (96%, ~10 mL per 1 g of substrate).

  • Dissolution: Cool the acid to below 30°C in an ice bath. Slowly add quinoline (1.0 equiv) while stirring, ensuring it dissolves completely.

  • Cooling: Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Addition of NBS: Add N-Bromosuccinimide (NBS, 1.1-1.3 equiv) portion-wise, maintaining the internal temperature between -26°C and -22°C. Vigorous stirring is essential.

  • Reaction: Stir the mixture for 2 hours at -22°C, then allow it to warm to -18°C and stir for an additional 3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice (~10 g of ice per 1 mL of acid). Basify the cold aqueous solution with concentrated NaOH or NH₄OH to pH > 10, keeping the temperature low.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product (a mixture of 5- and 8-bromoquinoline) will require purification by column chromatography or fractional distillation.

Protocol 2: Controlled Bromination of 8-Hydroxyquinoline

This protocol demonstrates how to modulate the product outcome on a highly activated system by controlling stoichiometry.[12][13]

A. To Synthesize 5,7-dibromo-8-hydroxyquinoline (High Yield):

  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 equiv) in chloroform (CHCl₃).

  • Addition of Bromine: In a separate flask, prepare a solution of molecular bromine (Br₂) (2.1 equiv) in CHCl₃. Add this solution dropwise to the 8-hydroxyquinoline solution over 5-10 minutes at room temperature with stirring.

  • Reaction: Stir for 1 hour at room temperature. A yellow solid may precipitate.

  • Workup: Wash the organic layer with 5% aqueous NaHCO₃ solution (3x) to quench any remaining HBr and Br₂. Dry the organic layer over Na₂SO₄.

  • Purification: Evaporate the solvent. The crude product can be purified by recrystallization from benzene to yield the desired 5,7-dibromo product.[13]

B. To Favor 7-bromo-8-hydroxyquinoline:

  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 equiv) in acetonitrile (CH₃CN).

  • Addition of Bromine: Prepare a solution of Br₂ (1.5 equiv) in CH₃CN. Add this solution dropwise to the substrate solution at 0°C.

  • Reaction: Stir the mixture at 0°C for 1 day.

  • Workup & Purification: Follow the same workup procedure as above. The resulting product will be a mixture of the 7-bromo and 5,7-dibromo derivatives, which must be separated by column chromatography.[12][13]

Protocol 3: Synthesis of 3-Bromoquinoline via Sandmeyer Reaction

This classical method provides unambiguous access to the 3-bromo isomer from a commercially available precursor.[16]

  • Diazotization:

    • Suspend 3-aminoquinoline (1.0 equiv) in an aqueous solution of hydrobromic acid (HBr, ~48%).

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv) in aqueous HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., to 70°C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Workup & Purification:

    • Cool the reaction mixture and basify with NaOH or NH₄OH.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield pure 3-bromoquinoline.

Part 4: Data Summaries & Visual Guides

Table 1: Comparison of Common Bromination Conditions
Reagent(s)Acid/SolventTypical Temp.Target Position(s)Key Considerations
NBS / H₂SO₄Sulfuric Acid-25 to 0 °CC5 / C8Standard method for unsubstituted quinoline; good for controlling reactivity.[10]
Br₂ / CHCl₃Chloroform0 °C to RTC5, C7 (on 8-OH-Q)Highly reactive; ideal for activated systems but risks polybromination.[12][13]
Br₂ / (gas phase)None300 °CC3Radical mechanism; circumvents EAS rules but requires specialized equipment.[17]
Br₂ / (gas phase)None450 °CC2Another radical pathway leading to the 2-bromo isomer.[17]
NBS / CH₃CNAcetonitrileRTC5 (on 8-NH₂-Q)Milder conditions suitable for sensitive or highly activated substrates.[13]
Diagrams: Mechanisms and Workflows

G cluster_input START: Define Target cluster_paths Synthetic Strategy Selection cluster_protocols Recommended Protocols Target What is the desired bromination position? C5_C8 Target: C5 and/or C8 Target->C5_C8 Carbocyclic Ring (Standard EAS) C3 Target: C3 Target->C3 Heterocyclic Ring Activated Target: Activated Ring (e.g., 8-OH, 8-NH2) Target->Activated Substituted Quinoline P1 Protocol 1: NBS in H2SO4 at low temp C5_C8->P1 P3 Protocol 3: Use non-EAS methods (Sandmeyer, Cycloaddition) C3->P3 P2 Protocol 2: Control Br2 stoichiometry and temperature Activated->P2

Caption: Decision workflow for selecting a quinoline bromination strategy.

G cluster_mechanism Mechanism: Electrophilic Attack on Quinolinium Ion cluster_key Key Feature Quinoline Quinoline Quinolinium Quinolinium Ion (N-protonated) Quinoline->Quinolinium + H+ Wheland_C5 Wheland Intermediate (Attack at C5) Most Stable Quinolinium->Wheland_C5 + Br+ Br_plus Br+ Product 5-Bromoquinolinium Ion Wheland_C5->Product - H+ Key Positive charge on nitrogen deactivates the pyridine ring and directs attack to the carbocyclic ring (C5/C8). Wheland_C5->Key Final_Product 5-Bromoquinoline Product->Final_Product Deprotonation (Workup)

Caption: Simplified mechanism for C5 bromination under acidic conditions.

References

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Bromination of 8-substituted quinolines. Reagents and conditions.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. Benchchem.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Arkivoc.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Benchchem.
  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv
  • The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Journal of the Chemical Society.
  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Arkivoc.
  • Preparation and Properties of Quinoline. Unknown Source.
  • Solved: (iii) Describe the substitution reactions of quinoline. Gauth.
  • Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
  • Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Benchchem.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Unknown Source.
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • Synthesis of 6-Bromoquinoline. Scribd.

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Technical Support Center: Synthesis of Quinoline Derivatives in Alternative Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline derivatives using alternative, greener solvents. This guide is designed for researchers, scientists, and professionals in drug development who are looking to adopt more sustainable synthetic methodologies. We move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guidance and answers to frequently asked questions based on established scientific principles and field experience.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common queries and challenges encountered when transitioning from traditional organic solvents to greener alternatives for quinoline synthesis.

FAQ 1: Why should I consider switching to alternative solvents for quinoline synthesis?

Traditional methods for synthesizing quinolines, such as the Skraup and Doebner-von Miller reactions, often employ harsh conditions and volatile organic compounds (VOCs) that pose environmental and safety risks.[1] Green solvents like water, ionic liquids (ILs), and deep eutectic solvents (DESs) offer significant advantages:

  • Reduced Environmental Impact: These solvents minimize pollution and align with the principles of green chemistry.[2][3]

  • Enhanced Safety: Many green solvents are non-flammable and have low toxicity.

  • Improved Reaction Efficiency: In some cases, alternative solvents can lead to higher yields and shorter reaction times.[1]

  • Simplified Workup: Properties like the negligible vapor pressure of ILs can simplify product isolation.[4]

FAQ 2: I'm getting a low yield in my Friedländer synthesis using water. What are the common causes and solutions?

Low yields in aqueous Friedländer synthesis are a common hurdle.[2] Several factors could be at play:

  • Poor Solubility of Reactants: While water is an excellent green solvent, organic reactants may have limited solubility.[5]

    • Solution: Consider adding a co-solvent like ethanol or using a phase-transfer catalyst to improve miscibility. For some substrates, increasing the reaction temperature can also enhance solubility and reaction rates.[6][7]

  • Suboptimal pH: The catalytic activity in water-based reactions can be highly pH-dependent.

    • Solution: Experiment with the addition of mild acids or bases to find the optimal pH for your specific substrates.

  • Side Reactions: Self-condensation of the ketone reactant (an aldol condensation) is a frequent side reaction that consumes starting material.[2][7]

    • Solution: This can sometimes be mitigated by slowly adding the ketone to the reaction mixture or by using a milder catalyst.[8]

FAQ 3: My Deep Eutectic Solvent (DES) is too viscous. How does this affect my reaction and how can I address it?

High viscosity is a known challenge when working with DESs, which can hinder stirring and mass transfer, leading to incomplete reactions.[9][10]

  • Impact: Poor mixing can result in localized concentration gradients and reduced reaction rates.

  • Solutions:

    • Temperature Adjustment: Gently heating the reaction mixture can significantly decrease the viscosity of the DES.[9][10]

    • Co-solvent Addition: Adding a small amount of a low-viscosity co-solvent, such as water or ethanol, can dramatically reduce the overall viscosity.[11] However, be mindful that this can also affect the solvent properties and reactant solubility.

FAQ 4: How do I efficiently isolate my quinoline product from an Ionic Liquid (IL) or Deep Eutectic Solvent (DES)?

Product isolation from these non-volatile solvents requires different techniques than traditional solvent evaporation.

  • For Ionic Liquids:

    • Liquid-Liquid Extraction: If the product is soluble in a volatile organic solvent that is immiscible with the IL, extraction is a viable method.[4]

    • Distillation/Sublimation: For volatile or sublimable products, separation can be achieved by heating under reduced pressure.[4]

    • Supercritical Fluid Extraction: Using supercritical CO2 can be an effective green method for product extraction.[4]

  • For Deep Eutectic Solvents:

    • Extraction: Similar to ILs, liquid-liquid extraction is a common method.

    • Precipitation/Crystallization: Adding an anti-solvent (a solvent in which your product is insoluble but the DES is soluble) can cause the product to precipitate out. Water is often used for this purpose.

FAQ 5: Can I recycle and reuse my alternative solvent?

A key advantage of many green solvents is their potential for recycling, which improves the overall sustainability and cost-effectiveness of the process.

  • Ionic Liquids: ILs can often be recycled by washing with water to remove inorganic byproducts, followed by drying under vacuum.[4] However, challenges such as osmotic pressure can limit the efficiency of recovery from aqueous solutions using membrane processes.[12][13]

  • Deep Eutectic Solvents: DESs can also be recycled. After product extraction, the DES can be dried to remove the extraction solvent and any water absorbed from the atmosphere. The recycled DES can then be reused in subsequent reactions.[14]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific issues you might encounter during your experiments.

Troubleshooting Low Yield in Friedländer Synthesis in Water
Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete (checked by TLC) Poor solubility of starting materials.- Increase reaction temperature in 10°C increments.- Add a minimal amount of a co-solvent like ethanol.- Ensure vigorous stirring to maximize interfacial contact.
Incorrect pH for catalyst-free reaction.- Add a catalytic amount of a mild acid (e.g., p-TSA) or base (e.g., piperidine).
Multiple spots on TLC, indicating side products Aldol condensation of the ketone starting material.- Add the ketone reactant slowly to the reaction mixture.- Use a milder base catalyst or consider a catalyst-free approach if feasible.[6]
Degradation of starting materials or product.- Lower the reaction temperature.- Reduce the reaction time and monitor closely with TLC.[2]
Product precipitates but yield is low after isolation Product has some solubility in the aqueous phase.- After filtering the precipitate, extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover dissolved product.
Incomplete precipitation.- Cool the reaction mixture in an ice bath to maximize precipitation before filtration.
Troubleshooting Doebner-von Miller Synthesis in Ionic Liquids
Symptom Possible Cause Suggested Solution
Formation of a dark, tar-like substance Polymerization of the α,β-unsaturated carbonyl compound.- Use a biphasic system with a non-polar organic solvent to sequester the carbonyl compound.[15]- Consider a milder Lewis or Brønsted acid catalyst.[16]
Low conversion of aniline Steric hindrance from substituted anilines.- Increase the reaction temperature and/or time.- Use a more active catalyst.
Difficulty separating the product from the ionic liquid Product is highly soluble in the ionic liquid.- Attempt extraction with a different organic solvent.- Consider using a different ionic liquid that has lower solubility for your product.
Catalyst deactivation (if using a metal-based catalyst in the IL) Impurities in the starting materials or IL.- Purify the starting materials and ensure the IL is dry and free of impurities.

Section 3: Experimental Protocols & Data

Protocol 1: Catalyst-Free Friedländer Synthesis of 2-Methylquinoline in Water

This protocol provides an environmentally friendly approach to the Friedländer synthesis.[15]

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in deionized water (5 mL).

  • Add acetone (1.2 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir vigorously for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water.

Comparative Data for Quinoline Synthesis Methods
Synthesis MethodKey ReagentsTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentNone (or nitrobenzene)100 - 1503 - 760 - 91[11]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone, acidVaries (e.g., ethanol, water)Reflux5 - 8Varies (can be low)[11]
Combes Synthesis Aniline, β-diketone, acid catalystVaries (e.g., ethanol)130 - 1401 - 370 - 90[11]
Friedländer (in Water) 2-Aminobenzaldehyde, ketoneWater703up to 97[6]
Friedländer (in DES) 2-Aminoaryl ketone, α-methylene ketoneCholine chloride/oxalic acid80162 - 94[17]

Section 4: Visualizing Workflows and Mechanisms

Workflow for Troubleshooting Low Yield in Aqueous Synthesis

G start Low Yield Observed check_solubility Check Reactant Solubility start->check_solubility purification_issue Investigate Product Isolation start->purification_issue check_side_reactions Analyze for Side Products (TLC/LC-MS) check_solubility->check_side_reactions Good Solubility optimize_temp Increase Temperature check_solubility->optimize_temp Poor Solubility optimize_catalyst Optimize Catalyst/pH check_side_reactions->optimize_catalyst No Major Side Products slow_addition Slowly Add Ketone check_side_reactions->slow_addition Aldol Adduct Detected add_cosolvent Add Co-solvent (e.g., Ethanol) optimize_temp->add_cosolvent success Yield Improved add_cosolvent->success optimize_catalyst->success slow_addition->success extract_filtrate Extract Aqueous Filtrate purification_issue->extract_filtrate extract_filtrate->success

Caption: A troubleshooting workflow for low yields in aqueous quinoline synthesis.

General Mechanism of the Friedländer Synthesis

G reactants 2-Aminobenzaldehyde + Ketone aldol_adduct Aldol Adduct reactants->aldol_adduct Aldol Condensation enone Unsaturated Carbonyl aldol_adduct->enone - H2O imine Imine Intermediate enone->imine Cyclization & Imine Formation quinoline Quinoline Product imine->quinoline - H2O

Caption: A simplified mechanism of the Friedländer quinoline synthesis.

References

  • Verma, R. S. (2014). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences, 6(5), 1-10.
  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • EurekAlert!. (2020). Facile synthesis of quinoline in water. Retrieved from [Link]

  • Verdoodt, F., et al. (2010). Challenges for recycling ionic liquids by using pressure driven membrane processes. Green Chemistry, 12(3), 465-472.
  • Geens, J., et al. (2006). Challenges for recycling ionic liquids by using pressure driven membrane processes.
  • Xie, Z., et al. (2019). The Synthesis of Quinoline Derivatives in Deep Eutectic Solvent. Fine Chemicals, 36(1), 133-138.
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • Liu, Z., et al. (2017).
  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Ionic Liquids: Recycling Challenges. Retrieved from [Link]

  • Hu, D., et al. (2024). Experimental and Mechanistic Investigation of Amide-Based Deep Eutectic Solvents for Quinoline Extraction and Separation from Wash Oil. Industrial & Engineering Chemistry Research.
  • Shen, Q., et al. (2012). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ChemInform, 43(22).
  • National Center for Biotechnology Information. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]

  • Rad-Moghadam, K., & Hosseini, Z. (2016). Synthesis of novel pyrano[3,2-c]quinoline-2,5-diones using an acidic ionic liquid catalyst. Tetrahedron Letters, 57(29), 3124-3127.
  • National Center for Biotechnology Information. (2020). Meta-analysis of viscosity of aqueous deep eutectic solvents and their components. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Meta-analysis of viscosity of aqueous deep eutectic solvents and their components. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Green Synthesis of Quinoline-Based Ionic Liquid. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2023). Assessing Viscosity in Sustainable Deep Eutectic Solvents and Cosolvent Mixtures: An Artificial Neural Network-Based Molecular Approach. Retrieved from [Link]

  • ResearchGate. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent as a green catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Leron, R. B., & Li, M. H. (2013). Viscosity of choline chloride-based deep eutectic solvents: Experiments and modeling. Journal of the Taiwan Institute of Chemical Engineers, 44(6), 947-952.
  • ResearchGate. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Ionic Liquids Recycling for Reuse. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Quinolines: A Green Perspective. Retrieved from [Link]

  • MDPI. (2021). Applications of Deep Eutectic Solvents in Sample Preparation and Extraction of Organic Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Choline Based Deep Eutectic Solvent Mediated Friedlander Annulation: A Sustainable and Regiospecific Approach to Polysubstituted quinoline. Retrieved from [Link]

  • Xie, Z., et al. (2019). Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents. Fine Chemicals, 36(1), 133-138.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

  • International Journal of Recent Research Aspects. (2016). Ionic liquids-Useful Reaction Green Solvents for the Future (A Review). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Functionalizing Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for catalyst selection in common cross-coupling reactions. Our goal is to empower you with the knowledge to overcome experimental challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when functionalizing Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate?

The key challenges in functionalizing this substrate stem from the electronic properties of the quinoline ring and potential catalyst inhibition. The nitrogen atom in the quinoline can coordinate with the palladium catalyst, affecting its activity. Additionally, the presence of multiple functional groups, such as the hydroxyl and carboxylate moieties, can influence reactivity and lead to side reactions if not properly managed. Careful selection of the catalyst, ligand, base, and solvent system is crucial to achieving high yields and selectivity.[1][2]

Q2: Which cross-coupling reactions are most suitable for this substrate?

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the C8 position. The most commonly employed and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[2][3][4]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a diverse range of amines.[5][6]

  • Sonogashira Coupling: For creating C-C triple bonds with terminal alkynes.[7][8][9]

The choice of reaction depends on the desired final product and the specific functional group to be introduced.

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

The selection of the palladium source and ligand is paramount for a successful coupling reaction.[2][10]

  • Palladium Precatalysts: Using a well-defined precatalyst, such as a G3-XPhos precatalyst for Buchwald-Hartwig amination, can offer improved stability and reactivity, sometimes even allowing for room-temperature reactions.[2] Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources, but their activity can be less reliable.[11][12]

  • Ligands: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.

    • For Suzuki-Miyaura coupling , bulky, electron-rich phosphine ligands like XPhos are generally effective for challenging substrates.[2]

    • For Buchwald-Hartwig amination , sterically hindered ligands are often necessary to promote reductive elimination and prevent side reactions.[5] Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction reliability.[5]

    • For Sonogashira coupling , phosphine ligands such as PPh₃ are commonly used in combination with a copper(I) co-catalyst.[7][9]

A decision-making workflow for catalyst selection is illustrated below:

CatalystSelection cluster_suzuki Suzuki-Miyaura Catalyst System cluster_buchwald Buchwald-Hartwig Catalyst System cluster_sonogashira Sonogashira Catalyst System CouplingType Select Coupling Reaction Suzuki Suzuki-Miyaura (C-C) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N) CouplingType->Buchwald Sonogashira Sonogashira (C-C≡C) CouplingType->Sonogashira Pd_Suzuki Pd Precatalyst: Pd(dppf)Cl₂ or Pd(OAc)₂ Suzuki->Pd_Suzuki Pd_Buchwald Pd Precatalyst: G3-XPhos or Pd₂(dba)₃ Buchwald->Pd_Buchwald Pd_Sono Pd Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ Sonogashira->Pd_Sono Ligand_Suzuki Ligand: XPhos or SPhos Base_Suzuki Base: K₂CO₃ or K₃PO₄ Ligand_Buchwald Ligand: XPhos, RuPhos, or BrettPhos Base_Buchwald Base: NaOtBu or LHMDS Cu_Sono Co-catalyst: CuI Base_Sono Base: Et₃N or Diethylamine

Caption: Catalyst system selection guide for different cross-coupling reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Yield Inactive catalystUse a fresh palladium source or a more robust precatalyst. Ensure the ligand is not degraded.[13]
Poor choice of baseThe base is crucial for the transmetalation step. For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.
Low reaction temperatureSome couplings require higher temperatures to proceed efficiently. Consider increasing the temperature to 80-110 °C.
Significant Protodeboronation Excess water in the reactionEnsure solvents are anhydrous. While a small amount of water can be beneficial, excess water promotes this side reaction.
Base is too strong or reaction is too slowStrong bases like hydroxides can accelerate protodeboronation. Consider a weaker base like K₂CO₃. Using a more active catalyst can help the desired reaction outcompete this side reaction.
Unstable boronic acidUse more stable boronic esters (e.g., pinacol esters) which act as a "slow release" source of the boronic acid.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).[14]
Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Steps
Low Conversion Catalyst inhibitionThe nitrogen on the quinoline ring or the amine coupling partner can coordinate to the palladium and inhibit catalysis. Using bulky, electron-rich ligands can mitigate this.[2]
Inappropriate baseStrong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[15]
Unsuitable solventToluene, dioxane, and THF are common solvents. Ensure the chosen solvent can dissolve all reactants and is appropriate for the reaction temperature.[11][16]
Side Product Formation HydrodehalogenationThis can compete with the desired amination. Optimizing the catalyst and ligand system is key to favoring the C-N bond formation.[5]
β-Hydride EliminationThis is a potential side reaction with certain amine substrates. The choice of ligand can influence this pathway.[5]
Sonogashira Coupling
Problem Potential Cause Troubleshooting Steps
Reaction Stalls Inactive copper co-catalystUse a fresh source of CuI. The quality of the copper co-catalyst is critical.[1]
Insufficiently basic conditionsThe reaction requires a base, typically an amine like triethylamine or diethylamine, to neutralize the hydrogen halide byproduct.[7]
Low temperature for aryl bromideWhile aryl iodides can react at room temperature, aryl bromides often require heating.[7]
Alkyne Homocoupling (Glaser coupling) Presence of oxygenRigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.
Loss of Volatile Alkyne Low boiling point of the alkyneIf using a low-boiling alkyne like propyne or trimethylsilylacetylene, ensure the reaction is performed in a sealed tube or under reflux with an efficient condenser to prevent its escape.[17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for specific substrates.

SuzukiProtocol Start Start: Prepare Reaction Vessel AddReagents Add to a dry Schlenk flask: - Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1 equiv) - Arylboronic acid (1.2-1.5 equiv) - Base (e.g., K₂CO₃, 2-3 equiv) - Pd catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) - Ligand (if not using a precatalyst) Start->AddReagents InertAtmosphere Seal flask, evacuate, and backfill with Argon or Nitrogen (repeat 3x) AddReagents->InertAtmosphere AddSolvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) InertAtmosphere->AddSolvent HeatStir Heat to 80-110 °C with vigorous stirring AddSolvent->HeatStir Monitor Monitor reaction by TLC or LC-MS HeatStir->Monitor Monitor->HeatStir No Workup Reaction complete: - Cool to room temperature - Dilute with water and extract with organic solvent - Dry organic layer and concentrate Monitor->Workup Yes Purify Purify by column chromatography Workup->Purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.[10][18]

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[18]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)[18]

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)[18]

  • Degassed 1,4-dioxane and water (4:1 v/v)[18]

Procedure:

  • To a dry reaction vessel, add the quinoline substrate, arylboronic acid, palladium catalyst, and base.[10]

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times.[10]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

  • PubMed Central. Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • MDPI. Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. [Link]

  • PubMed Central. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • Beilstein Journals. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. [Link]

  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]

  • ScienceDirect. Palladium in Quinoline Synthesis. [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • ResearchGate. Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

  • National Institutes of Health. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

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Technical Support Center: Mitigating Byproduct Formation in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their reactions, with a specific focus on identifying and mitigating the formation of common byproducts. The quinoline scaffold is a vital component in numerous pharmaceuticals, making the efficiency and cleanliness of its synthesis paramount.[1][2] This document provides in-depth, experience-driven advice to navigate the complexities of this classic yet often challenging reaction.

Understanding the Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by acid or base, to form a substituted quinoline.[1][3][4] While powerful, the reaction is often plagued by side reactions that can significantly lower the yield and complicate purification.[1][5] Understanding the mechanistic pathways is the first step toward troubleshooting.

There are two generally accepted mechanisms. The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. The second pathway proposes the initial formation of a Schiff base between the 2-amino group and the second carbonyl compound, which then undergoes an intramolecular aldol reaction and subsequent dehydration.[6][7] The prevailing mechanism can depend on the specific substrates and reaction conditions.[8]

Friedlander_Mechanism_Overview Reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Path_A Aldol Condensation Reactants->Path_A Path 1 Path_B Schiff Base Formation Reactants->Path_B Path 2 Intermediate_A Aldol Adduct Path_A->Intermediate_A Cyclization_Dehydration Cyclization & Dehydration Intermediate_A->Cyclization_Dehydration Intermediate_B Schiff Base / Enamine Path_B->Intermediate_B Intermediate_B->Cyclization_Dehydration Product Substituted Quinoline Cyclization_Dehydration->Product

Caption: Alternative mechanistic pathways in the Friedländer synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific, common issues encountered during the Friedländer synthesis in a question-and-answer format.

Q1: My primary issue is the formation of aldol condensation byproducts from my ketone starting material. How can I prevent this?

This is one of the most common side reactions, especially under basic conditions.[9] The ketone, having an α-methylene group, can react with itself instead of the intended 2-aminoaryl carbonyl compound.

Causality & Expert Insights: Base catalysts readily deprotonate the α-carbon of the ketone, generating an enolate that is the key intermediate for both the desired Friedländer reaction and the undesired self-condensation. The concentration of this enolate and its propensity to react with another molecule of the ketone versus the 2-aminoaryl carbonyl is a key control point.

Mitigation Strategies:

  • Switch to Acidic Catalysis: Aldol condensation is significantly more prevalent under basic catalysis. Shifting to an acidic catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or even molecular iodine) can substantially reduce this side reaction.[3][9] Acids promote the reaction through a different mechanism, typically involving activation of the carbonyl groups towards nucleophilic attack, rather than forming a high concentration of the ketone enolate.

  • Modify the Ketone Substrate: If synthetically feasible, introducing a phosphoryl group on the α-carbon of the ketone can sterically and electronically disfavor self-condensation.[3][9]

  • Utilize an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, its corresponding imine can be used. This modification can help circumvent the conditions that favor aldol side reactions.[3][9]

  • Control Reaction Temperature: High temperatures can accelerate side reactions.[5][10] It is crucial to find a balance where the main reaction proceeds at a reasonable rate while minimizing byproduct formation.[5]

StrategyCatalyst TypeTypical ConditionsEfficacy in Reducing Aldol Products
Catalyst ChangeAcidic (e.g., p-TsOH, I₂)80-120°C, often solvent-freeHigh
Substrate ModificationN/AVaries with synthetic routeHigh, but requires extra synthetic steps
Imine Analog UseBase or AcidVariesModerate to High
Temperature OptimizationAll typesIncremental adjustmentsModerate
Q2: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve regioselectivity?

When an unsymmetrical ketone is used, the reaction can proceed at two different α-methylene positions, leading to a mixture of quinoline isomers, which can be difficult to separate.[9]

Causality & Expert Insights: Regioselectivity is determined by which α-proton is abstracted (under basic conditions) or which enol/enamine is formed (under acidic conditions). Kinetically controlled conditions (lower temperatures, strong, bulky bases) often favor deprotonation of the less sterically hindered α-carbon. Thermodynamically controlled conditions (higher temperatures, weaker bases, equilibrium) favor the formation of the more substituted, more stable enolate.

Solutions for Controlling Regioselectivity:

  • Catalyst Selection: Certain catalysts can direct the reaction to one side of the ketone. The use of ionic liquids or specific amine catalysts has been shown to improve regioselectivity.[3]

  • Substrate-Directed Control: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons can force the reaction to occur at the other position.[3]

  • Thermodynamic vs. Kinetic Control:

    • For the kinetic product (less substituted side): Use a strong, non-nucleophilic base like LDA at low temperatures.

    • For the thermodynamic product (more substituted side): Use a weaker base like potassium tert-butoxide at higher temperatures to allow for equilibration to the more stable enolate intermediate.

Regioselectivity_Control Start Unsymmetrical Ketone Kinetic Kinetic Control (Low Temp, Bulky Base) Start->Kinetic Favors less hindered side Thermo Thermodynamic Control (High Temp, Weaker Base) Start->Thermo Favors more stable enolate Product_K Less Substituted Quinoline Isomer Kinetic->Product_K Product_T More Substituted Quinoline Isomer Thermo->Product_T

Caption: Controlling regioselectivity in Friedländer synthesis.

Q3: My 2-aminoaryl aldehyde/ketone starting material seems unstable and forms a tar-like substance. What is happening and how can I fix it?

The 2-aminoaryl carbonyl starting materials can be prone to self-condensation or polymerization, especially if they are unstable or if the reaction conditions are too harsh (e.g., high temperatures, strong acids/bases).[5][9]

Causality & Expert Insights: The combination of an amine and a carbonyl group in the same molecule makes these substrates susceptible to intermolecular reactions. The amino group of one molecule can attack the carbonyl group of another, leading to oligomers and polymers. This is often exacerbated by high heat.[5]

Troubleshooting Strategies:

  • Use Milder Reaction Conditions: This is the most critical factor. Traditional methods often used very high temperatures (150-220°C), which can cause degradation.[3][5] Modern catalysts, such as gold(III), molecular iodine, or various Lewis acids, can facilitate the reaction under much milder conditions (e.g., 80-100°C).[1][3]

  • In Situ Generation of the Amine: A highly effective strategy is to start with the corresponding 2-nitroaryl carbonyl compound and reduce it to the amine in situ. The freshly generated, highly reactive amine is immediately consumed in the Friedländer condensation before it has a chance to decompose or self-react. A common method is using iron powder in acetic acid or with a catalytic amount of HCl.[11][12]

  • Solvent Choice: Ensure your starting materials are fully dissolved. Poor solubility can lead to localized overheating and degradation. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve energy absorption and solubility.[1]

Protocol: In Situ Reduction and Friedländer Annulation

This protocol describes the one-pot synthesis of a quinoline from a 2-nitroaryl aldehyde and a ketone.[11]

Materials:

  • 2-nitroaryl aldehyde (1.0 eq)

  • Ketone (1.2 eq)

  • Iron powder (3.0-4.0 eq)

  • Glacial Acetic Acid or Ethanol

  • Catalytic aqueous HCl (if not using acetic acid)

Procedure:

  • To a round-bottom flask, add the 2-nitroaryl aldehyde, ketone, and solvent (e.g., ethanol).

  • Add the iron powder and a few drops of aqueous HCl.

  • Heat the mixture to reflux (typically 80-100°C) and stir vigorously.

  • Monitor the reaction by Thin-Layer Chromatography (TLC). The reaction is often complete within 2-6 hours.

  • Upon completion, cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an appropriate work-up, which may include neutralization with sodium bicarbonate, extraction with an organic solvent (e.g., ethyl acetate), and drying over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Q4: My reaction yield is consistently low, even without obvious byproduct formation. What should I investigate?

Low yields can be a frustrating issue stemming from several subtle factors.[1][10]

Troubleshooting Checklist:

  • Catalyst Activity: Is the catalyst fresh and active? Some catalysts are sensitive to air and moisture. Consider using a fresh batch or increasing the catalyst loading.[1] A wide range of catalysts, from traditional Brønsted/Lewis acids to nanocatalysts and metal-organic frameworks, have been developed to improve efficiency.[13][14]

  • Reaction Time and Temperature: Are you giving the reaction enough time to reach completion? Monitor the reaction progress closely by TLC or LC-MS to determine the optimal time.[10] Conversely, excessive heat can degrade the product.[5]

  • Presence of Water: In acid-catalyzed reactions, the water produced during the cyclization can inhibit the reaction equilibrium.[5] Using anhydrous solvents and reagents, or employing a Dean-Stark trap to remove water azeotropically, can improve yields.

  • Substrate Reactivity: Starting materials with strong electron-withdrawing groups can be less reactive and may require higher temperatures or a more potent catalyst.[5]

References

  • Technical Support Center: Friedländer Quinoline Synthesis. (n.d.). Benchchem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.
  • Optimizing reaction conditions for quinolinone synthesis. (n.d.). Benchchem.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). Heliyon, 11(2), e41709.
  • Technical Support Center: Optimizing Friedländer Synthesis. (n.d.). Benchchem.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Optimization of reaction conditions for preparation of 3a. (n.d.). ResearchGate.
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Li, A.-H., et al. (2010).
  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Pfitzinger reaction. (n.d.). In Wikipedia.
  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed Central (NIH).
  • Friedländer Synthesis: Mechanism. (n.d.). Scribd.
  • Recent Advances in the Friedländer Reaction. (n.d.). ResearchGate.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4185.

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Navigating the Labyrinth of Quinoline Synthesis Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their quinoline synthesis from the bench to larger scales. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis is not without challenges, particularly when moving beyond gram-scale reactions.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate the common pitfalls of scaling up classical quinoline syntheses.

General Scale-Up Challenges

Q1: My quinoline synthesis worked beautifully on a 1-gram scale, but the yield plummeted and I'm seeing new impurities at the 100-gram scale. What's going on?

This is one of the most common challenges in process chemistry and it typically boils down to issues of mass and heat transfer.[3][4] What works in a small round-bottom flask doesn't simply translate to a large reactor because the surface-area-to-volume ratio decreases significantly as you scale up.[3] This has several critical consequences:

  • Inefficient Heat Dissipation: Many classical quinoline syntheses, like the Skraup and Doebner-von Miller, are highly exothermic.[5][6][7] In a large reactor, the heat generated in the bulk of the reaction mixture cannot escape as efficiently as in a small flask. This can lead to localized "hot spots" where the temperature rises uncontrollably, causing degradation of starting materials, intermediates, and the final product, often resulting in the formation of tarry byproducts.[3]

  • Poor Mixing: Achieving homogeneity in a large volume is more difficult. Inadequate mixing can lead to localized high concentrations of reactants, which can also promote side reactions and impurity formation.[3]

Troubleshooting Steps:

  • Shift from Magnetic to Mechanical Stirring: For multi-liter reactions, a magnetic stir bar is insufficient. You need an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor) to ensure the entire reaction mass is well-mixed.[3]

  • Implement Robust Temperature Control: Use a jacketed reactor with a circulating temperature control unit. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature.[3]

  • Consider a Semi-Batch Approach: For highly exothermic reactions, instead of adding all reactants at once, add one of the key reagents (like concentrated sulfuric acid in a Skraup synthesis) slowly and portion-wise. This allows you to control the rate of heat generation.[3]

  • Re-evaluate Solvent Concentration: The optimal concentration at a small scale might not be suitable for a larger one. While higher concentrations can increase reaction rates, they can also exacerbate issues with solubility, mixing, and heat transfer.[3]

Reaction-Specific Troubleshooting

This section delves into the nuances of specific, widely-used named reactions for quinoline synthesis.

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines but is notorious for its vigorous and often violent nature.[6][8]

This is a critical safety concern. The reaction of aniline, glycerol, and sulfuric acid is intensely exothermic.[5][6]

Mitigation Strategies:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to moderate the reaction's vigor.[5][6][9] It is thought to act as an oxygen carrier, smoothing out the oxidation step and preventing a sudden, violent exotherm.[6][9]

  • Controlled Reagent Addition: The order of addition is crucial. Typically, you should add the aniline, ferrous sulfate, and glycerol first, and then slowly add the concentrated sulfuric acid with efficient cooling.[6][9]

  • Gradual Heating: Gently heat the mixture to initiate the reaction. Once it starts (often indicated by boiling), remove the external heat source. The reaction's own exotherm should sustain it for a period. Only reapply heat after the initial vigorous phase has subsided.[6]

Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[5]

Preventative Measures & Purification:

  • Optimize Temperature: Avoid excessively high temperatures. Control the initial exotherm and maintain a steady reflux.[5]

  • Purification via Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tar.[5][6][10] After making the reaction mixture alkaline, passing steam through it will carry over the quinoline, which can then be collected from the distillate.[6][10]

The Doebner-von Miller Synthesis

This variation of the Skraup synthesis often uses α,β-unsaturated aldehydes or ketones and can also be prone to byproduct formation.

The primary culprit here is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5][11]

Troubleshooting Steps:

  • Slow Reagent Addition: Add the α,β-unsaturated aldehyde or ketone slowly to the heated acidic solution of the aniline. This helps to control the exotherm and minimizes polymerization.[11]

  • Control Temperature: Maintain the lowest effective temperature to reduce the rate of polymerization.[3]

  • Choice of Acid Catalyst: The type and concentration of the acid are critical. Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like SnCl₄, ZnCl₂) can be used, and the choice can significantly affect the reaction rate and selectivity.[11]

The Friedländer Synthesis

The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While generally less harsh than the Skraup, it has its own scale-up challenges.[7]

Regioselectivity is a common challenge in the Friedländer synthesis.[3][7] The direction of the initial condensation can be difficult to control.

Strategies for Improving Regioselectivity:

  • Catalyst Selection: The choice of acid or base catalyst can influence the regioselectivity. Experiment with different Brønsted acids, Lewis acids, or even ionic liquids.[7][12]

  • Substrate Modification: In some cases, modifying the ketone by introducing a directing group on the α-carbon can improve selectivity.[12]

  • Milder Conditions: Harsh reaction conditions, such as high temperatures, can often lead to a loss of selectivity. Using milder catalysts, like gold-based catalysts, may allow the reaction to proceed at lower temperatures with better control.[12][13]

Low yields can stem from several factors, including poor reactivity of the starting materials or incomplete reaction.

Troubleshooting Steps:

  • Catalyst Activity: Ensure you are using a fresh, active catalyst. If using a solid catalyst, ensure it has not been deactivated.[13]

  • Solvent Choice: The solubility of your reactants can be a limiting factor. Switching to a more polar solvent like DMF or ethanol might improve solubility and reaction rate.[13]

  • In-Process Controls (IPCs): Use techniques like TLC or HPLC to monitor the reaction's progress. This will tell you if the reaction is truly stalled or just slow, and can help you determine the optimal reaction time to avoid decomposition of the product with prolonged heating.[3]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][14]

Incomplete condensation or cyclization are common reasons for low yields in the Combes synthesis.[15]

Troubleshooting Steps:

  • Stronger Acid Catalyst: The cyclization step is acid-catalyzed. If using a weaker acid, switching to a stronger one like concentrated sulfuric acid or polyphosphoric acid (PPA) can promote more efficient ring closure.[14][16]

  • Higher Temperature: The cyclodehydration step often requires heat. Ensure your reaction temperature is sufficient to drive off the water that is formed.[17]

  • Azeotropic Removal of Water: On a larger scale, using a solvent like toluene and a Dean-Stark apparatus to azeotropically remove the water formed during the initial enamine formation can help drive the equilibrium towards the intermediate, which then cyclizes upon treatment with strong acid.

Purification and Safety at Scale

Q8: What are the most scalable methods for purifying crude quinolines, especially when dealing with tarry byproducts?

While column chromatography is a go-to technique in the lab, it is often not practical or economical for large-scale purification.[10]

Scalable Purification Techniques:

MethodApplicationAdvantagesDisadvantages
Steam Distillation Separation of volatile quinolines from non-volatile tars and inorganic salts.[10]Highly effective for tar removal, relatively inexpensive.[6]Only applicable to volatile compounds; can be energy-intensive.
Recrystallization Purification of solid quinoline derivatives.[3][10]Can provide very high purity, highly scalable, and cost-effective.[3]Requires a solid product and a suitable solvent system; can have yield losses.
Acid-Base Extraction Initial separation of basic quinolines from neutral or acidic impurities.[10]Good for initial cleanup of complex mixtures like those from coal tar.[10]May require large volumes of solvents and acids/bases.
Vacuum Distillation Purification of liquid quinolines with high boiling points.Effective for separating compounds with different boiling points.Requires specialized equipment; not suitable for heat-sensitive compounds.
Q9: What are the key safety considerations when scaling up quinoline synthesis?

Safety must be the top priority. Quinolines and their reagents can be hazardous, and the reactions themselves can pose significant risks.[18][19]

  • Runaway Reactions: As discussed, the exothermic nature of reactions like the Skraup synthesis is a major hazard.[6] Always have a cooling plan in place and be prepared for a rapid increase in temperature and pressure.[6]

  • Chemical Hazards: Quinolines can be harmful if swallowed or in contact with skin, and are suspected carcinogens.[18][20] Aniline is toxic, and concentrated acids are highly corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection.[18]

  • Proper Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors.[20]

  • Pressure Build-up: Be aware of potential gas evolution, and ensure your reactor system is appropriately vented.[6]

Visual Workflows

Troubleshooting a Failed Scale-Up Attempt

G start Low Yield or High Impurity on Scale-Up check_mixing Evaluate Mixing Efficiency (e.g., overhead stirrer) start->check_mixing check_heat Assess Heat Transfer (e.g., internal probe, jacketed reactor) check_mixing->check_heat Sufficient solution_mixing Implement Overhead Stirring check_mixing->solution_mixing Inefficient check_reagents Verify Reagent Quality & Stoichiometry check_heat->check_reagents Adequate solution_heat Improve Cooling / Use Semi-Batch Addition check_heat->solution_heat Poor check_kinetics Re-evaluate Concentration & Temperature Profile check_reagents->check_kinetics OK solution_reagents Test New Batches of Reagents check_reagents->solution_reagents Issue Found solution_kinetics Optimize Temperature & Concentration at Scale check_kinetics->solution_kinetics Non-Optimal success Successful Scale-Up check_kinetics->success Optimal solution_mixing->check_heat solution_heat->check_reagents solution_reagents->check_kinetics solution_kinetics->success

Caption: A decision tree for troubleshooting common scale-up failures.

Skraup Synthesis: Controlling the Exotherm

G cluster_reactants Reactant Charging cluster_control Critical Control Step cluster_reaction Reaction Progression reactants Aniline + Glycerol + FeSO₄ (Moderator) acid_addition Slow, Cooled Addition of conc. H₂SO₄ reactants->acid_addition initiation Gentle Initial Heating acid_addition->initiation exotherm Self-Sustaining Exotherm (Remove External Heat) initiation->exotherm reflux Controlled Reflux to Completion exotherm->reflux

Caption: Workflow for managing the Skraup synthesis exotherm.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
  • Benchchem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Organic Syntheses Procedure. Quinoline Synthesis.
  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Wikipedia. Combes quinoline synthesis.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.
  • Benchchem. byproduct formation in the Doebner-von Miller reaction.
  • Combes Quinoline Synthesis. Principle.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ACS Omega.
  • Challenges of scaling up chemical processes (based on real life experiences). ScienceDirect.
  • Techno PharmChem.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Wikipedia. Skraup reaction.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

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Technical Support Center: Enhancing the Purity of Synthesized Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of quinoline compounds. The inherent basicity and aromatic nature of the quinoline scaffold, while central to its utility in medicinal chemistry, presents unique challenges during purification.[1][2] This guide provides in-depth, field-proven troubleshooting advice and standardized protocols to help you overcome common hurdles and achieve high purity for your target molecules.

Troubleshooting Guide: Common Purification Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Compound Decomposition on Silica Gel Column

Question: I am attempting to purify my quinoline derivative using standard silica gel column chromatography, but I'm observing significant product loss and the appearance of new, unwanted spots on my TLC analysis of the collected fractions. What is causing this decomposition, and how can I prevent it?

Answer: This is a frequent and vexing issue rooted in a fundamental chemical interaction. The surface of standard silica gel is populated with acidic silanol groups (Si-OH). The basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites, leading to irreversible adsorption or, more commonly, acid-catalyzed decomposition of sensitive derivatives.[3][4]

Here are several effective strategies to mitigate this problem, ordered from simplest to most comprehensive:

A. Deactivate the Silica Gel with a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a tertiary amine, like triethylamine (TEA) or pyridine, to the mobile phase.

  • Causality: The amine base competes with your quinoline compound for the acidic sites on the silica, effectively "passivating" the stationary phase and allowing your compound to elute without prolonged, destructive interaction.[3][4]

Protocol: Silica Gel Deactivation with Triethylamine (TEA)
  • Determine Eluent System: First, identify the optimal solvent system (e.g., 30% Ethyl Acetate in Hexanes) for your separation using standard TLC plates.

  • Prepare Modified Eluent: Create your mobile phase and add 0.5-2% triethylamine by volume. For example, to 1 liter of your eluent, add 5-20 mL of TEA.

  • Prepare Slurry: In a fume hood, prepare a slurry of the silica gel in this TEA-modified eluent.[3]

  • Pack and Equilibrate: Pack your column with the slurry. Once packed, flush the column with at least 2-3 column volumes of the modified eluent to ensure the entire stationary phase is thoroughly neutralized before loading your sample.[3]

B. Switch to an Alternative Stationary Phase: If decomposition persists even with a basic modifier, the compound may be too acid-sensitive for silica gel. In this case, changing the stationary phase is the logical next step.

Stationary PhaseProperties & Best Use Cases
Basic Alumina Excellent for highly basic or very acid-sensitive quinoline derivatives. The basic surface prevents acid-catalyzed decomposition.[3][5]
Neutral Alumina A good intermediate choice if basic alumina is too retentive. Less acidic than silica but less basic than its counterpart.[3]
Reversed-Phase (C18) Ideal for non-polar quinoline derivatives. Separation is based on hydrophobicity, avoiding acid-base interactions.[4]
Florisil / Cellulose Can be suitable for particularly sensitive compounds where both silica and alumina fail.[4]

C. Minimize Contact Time and Temperature: Physical parameters can also be controlled to reduce degradation.

  • Employ Flash Chromatography: Use positive pressure to increase the flow rate, reducing the residence time of your compound on the column.[3][5]

  • Work at Lower Temperatures: For thermally labile compounds, running the column in a cold room can slow the rate of decomposition.[3]

Issue 2: Significant Streaking or Tailing on TLC and Column

Question: My quinoline compound spot streaks badly on the TLC plate, and during column chromatography, the peaks are broad and tailing, leading to poor separation from impurities. How can I achieve sharp bands and better resolution?

Answer: Streaking and tailing are classic symptoms of strong, non-ideal interactions between the analyte and the stationary phase. For quinolines on silica gel, this is again caused by the basic nitrogen atom binding too strongly to the acidic silanol groups.[3][5] This prevents a clean equilibrium during elution, causing molecules to "drag" along the stationary phase.

A. Add a Basic Modifier to the Mobile Phase: This is the primary solution, identical to the strategy for preventing decomposition. Adding 0.5-2% triethylamine or a similar base to your eluent will occupy the acidic sites on the silica, leading to symmetrical, non-tailing spots.[3][4]

B. Optimize Sample Loading: Overloading the column is a common cause of tailing for any compound.

  • Use an Appropriate Ratio: For flash chromatography, a silica-to-crude-product weight ratio of at least 30:1 is recommended for straightforward separations, and up to 100:1 for difficult ones.[5]

  • Apply a Concentrated Band: Dissolve your crude product in a minimal amount of solvent (ideally the eluent itself) to load it onto the column as a narrow, concentrated band. A wide starting band will inevitably lead to broad, overlapping peaks upon elution.[5]

Issue 3: Crude Product is an Intractable Tar

Question: My synthesis (e.g., a Skraup reaction) has produced a dark, tarry crude product that is difficult to handle and seems impossible to purify by chromatography directly. What is the best approach?

Answer: Tar formation is a notorious byproduct of certain quinoline syntheses, especially classic named reactions like the Skraup or Doebner-von Miller, which use harsh acidic and oxidizing conditions.[6][7] Direct application of this tar to a chromatography column is ill-advised as it will foul the stationary phase. A preliminary bulk purification step is required.

A. Acid-Base Extraction: This is a powerful technique to separate your basic quinoline product from neutral or acidic tars and byproducts.

Protocol: General Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude tarry material in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic quinoline will be protonated and move into the aqueous layer, while neutral tars remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Perform a "back-wash" with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Liberate the Base: Make the aqueous layer strongly basic by slowly adding a concentrated base like 40% NaOH solution until pH > 12. Your quinoline product will deprotonate and precipitate or form an oily layer.[8][9]

  • Final Extraction: Extract the liberated quinoline base back into an organic solvent (DCM or Ethyl Acetate) 2-3 times.

  • Dry and Concentrate: Combine the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield a much cleaner crude product, which can now be subjected to chromatography or recrystallization.[10][11]

B. Steam Distillation: For volatile quinolines, steam distillation is an excellent method used in classic procedures to separate the product from non-volatile tars and certain byproducts like phenol.[9] The crude reaction mixture is made basic, and steam is passed through it; the quinoline co-distills with the water and is collected in the distillate.[8][9]

Purification Method Selection

Choosing the right purification strategy is critical. The following workflow provides a general decision-making framework.

G start Crude Synthetic Product is_tar Is the crude product a thick tar? start->is_tar is_solid Is the product a solid? is_tar->is_solid No acid_base Perform Acid-Base Extraction or Steam Distillation is_tar->acid_base Yes recrystallization Attempt Recrystallization (Consider Salt Formation) is_solid->recrystallization Yes chromatography Column Chromatography (Silica, Alumina, etc.) is_solid->chromatography No is_volatile Is the product volatile? distillation Vacuum Distillation is_volatile->distillation Yes end Pure Quinoline Compound is_volatile->end No acid_base->is_solid recrystallization->chromatography Impure recrystallization->end Pure chromatography->is_volatile Liquid Product chromatography->end Solid Product distillation->end

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from my quinoline synthesis? This depends heavily on the synthetic route.

  • Skraup/Doebner-von Miller: Expect unreacted aniline, oxidizing agent byproducts (e.g., nitrobenzene), and significant polymeric tar.[6][12][13] Phenol can also be an impurity if aniline is diazotized and heated during workup to remove it.[8][9]

  • Friedländer/Combes: Unreacted 2-aminoaryl ketones/aldehydes or the corresponding α-methylene carbonyl compounds are common.[10][13]

  • General: Incomplete cyclization can leave acyclic intermediates, and over-oxidation or side reactions can lead to hydroxylated or other substituted quinoline derivatives.

Q2: I tried recrystallization, but the yield was very low. How can I improve it? Low yield in recrystallization is often due to poor solvent choice or the product having moderate solubility even at cold temperatures.

  • Solvent System: A single perfect solvent is rare. Experiment with a two-solvent system (a "good" solvent in which your compound is soluble, and a "bad" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "bad" solvent until turbidity persists. Cool slowly.

  • Purification via Salt Formation: This is a highly effective but often overlooked technique for basic compounds.[14] Dissolving your crude quinoline in a solvent like methanol and adding an acid (e.g., HCl, picric acid) can precipitate a crystalline salt, leaving many impurities behind in the mother liquor. The pure salt can then be collected, and the free base can be regenerated by neutralizing with a strong base.[14]

Q3: When should I choose alumina over silica for column chromatography? Use basic alumina as your first choice when you know your quinoline derivative is highly basic or prone to degradation under acidic conditions.[3][5] Neutral alumina is a good option for moderately sensitive compounds. If your compound is stable and you are struggling with separation on alumina, silica gel often provides different selectivity and may yield better results, especially when deactivated with triethylamine.

Q4: How can I visualize my quinoline compound on a TLC plate? Most quinoline derivatives are UV-active due to their aromatic structure and can be visualized under a UV lamp (254 nm). If your compound is not UV-active or for better contrast, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is often effective, appearing as yellow spots on a purple background as it oxidizes the compound.[5]

References

  • LookChem. (n.d.). Purification of Quinoline - Chempedia. [Link]

  • Wikipedia. (2024). Quinoline. [Link]

  • NileRed. (2024). Making quinoline - the Skraup synthesis. YouTube. [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]

  • Google Patents. (n.d.).
  • Unknown. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Tutorsglobe.com. (n.d.). Synthesis of Quinolines, Chemistry tutorial. [Link]

  • MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Molecules, 28(2), 835. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a substituted quinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry due to the diverse biological activities associated with the quinoline scaffold. This guide provides an in-depth technical comparison of the primary spectroscopic methods for characterizing this target molecule, with a central focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present predicted spectral data based on extensive analysis of related compounds, and offer validated protocols to ensure trustworthy and reproducible results.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast array of natural products and synthetic pharmaceuticals. Its rigid structure and ability to engage in various intermolecular interactions make it an attractive scaffold for designing molecules with specific biological targets. The title compound, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, incorporates several key functional groups that can modulate its physicochemical and biological properties: the bromine atom at the 8-position can influence lipophilicity and metabolic stability, the 4-hydroxy group can act as a hydrogen bond donor and exists in tautomeric equilibrium with the 4-oxo form, and the ethyl carboxylate at the 3-position provides a handle for further synthetic modification and can impact solubility and cell permeability.

Synthesis via the Gould-Jacobs Reaction

A robust and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][2] This reaction provides a direct route to the core scaffold of the target molecule. The general workflow for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is outlined below.

Experimental Protocol: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • Condensation: React 2-bromoaniline with diethyl 2-(ethoxymethylene)malonate. This reaction is typically carried out by heating the neat reactants or in a high-boiling solvent like diphenyl ether. The reaction proceeds via a nucleophilic substitution of the ethoxy group on the malonate by the aniline nitrogen.

  • Cyclization: The resulting intermediate, diethyl 2-((2-bromophenyl)amino)methylenemalonate, is then subjected to thermal cyclization. This step is often the most demanding and is typically performed at high temperatures (around 250 °C) in a high-boiling solvent such as Dowtherm A or diphenyl ether. The cyclization occurs via an intramolecular electrophilic aromatic substitution, where the malonate portion of the molecule attacks the ortho position of the aniline ring, followed by the elimination of ethanol to form the quinoline ring system.[3][4]

  • Purification: The crude product is cooled, and the solid Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is typically isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Gould-Jacobs Synthesis 2-Bromoaniline 2-Bromoaniline Intermediate Diethyl 2-((2-bromophenyl)amino)methylenemalonate 2-Bromoaniline->Intermediate Condensation (Heat) Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate->Intermediate Product Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (High Temp.)

Caption: Workflow of the Gould-Jacobs reaction for the synthesis of the target compound.

Primary Characterization: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is the primary and most informative technique for the structural elucidation of organic molecules. For Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, the ¹H NMR spectrum provides a detailed fingerprint of the proton environment within the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical, as the chemical shifts of the hydroxyl and amine protons can be solvent-dependent. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-2 8.5 - 8.8s-The H-2 proton is a singlet and is significantly deshielded due to the adjacent nitrogen atom and the C=O group at the 4-position.
H-5 7.8 - 8.1dJ ≈ 7-9The H-5 proton is ortho to the C-4a carbon and is expected to be a doublet due to coupling with H-6. Its chemical shift is influenced by the bromine at the 8-position.
H-6 7.3 - 7.6tJ ≈ 7-9The H-6 proton is expected to be a triplet due to coupling with both H-5 and H-7.
H-7 7.9 - 8.2dJ ≈ 7-9The H-7 proton is ortho to the bromine atom at the 8-position and is expected to be a doublet due to coupling with H-6. The electron-withdrawing nature of the bromine will deshield this proton.
-OCH₂CH₃ 4.2 - 4.5qJ ≈ 7The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. They will appear as a quartet due to coupling with the methyl protons.
-OCH₂CH₃ 1.2 - 1.5tJ ≈ 7The methyl protons of the ethyl ester are in a typical aliphatic region and will appear as a triplet due to coupling with the methylene protons.
4-OH 11.0 - 13.0br s-The hydroxyl proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature. This peak may exchange with D₂O.

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"Target_Molecule" -> "NMR_Acquisition"; "NMR_Acquisition" -> "Spectrum_Analysis"; "Spectrum_Analysis" -> "H2"; "Spectrum_Analysis" -> "Aromatic_Region"; "Spectrum_Analysis" -> "Ethyl_Ester"; "Spectrum_Analysis" -> "OH_Proton"; }

Caption: Logical workflow for the ¹H NMR characterization of the target compound.

Comparative Characterization Techniques

While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization relies on a combination of spectroscopic techniques. Below is a comparison of other key methods.

Technique Information Provided Expected Data for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
¹³C NMR Provides information about the carbon framework of the molecule.Expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon of the ester and the C-4 carbon will be the most downfield signals.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition.The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), with peaks at m/z corresponding to [M]⁺ and [M+2]⁺.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.A strong absorption band around 1700-1730 cm⁻¹ is expected for the ester carbonyl (C=O) stretch. A broad absorption in the region of 3000-3400 cm⁻¹ would indicate the O-H stretch of the hydroxyl group.

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"Target_Molecule" -> "Characterization"; "Characterization" -> "1H_NMR"; "Characterization" -> "13C_NMR"; "Characterization" -> "MS"; "Characterization" -> "IR"; }

Caption: Comparison of analytical techniques for comprehensive characterization.

Conclusion: A Self-Validating Approach to Structural Elucidation

The comprehensive characterization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is reliably achieved through a synergistic application of spectroscopic techniques. ¹H NMR provides the most detailed information about the proton environment and substitution pattern. When combined with ¹³C NMR to confirm the carbon framework, Mass Spectrometry for molecular weight and elemental composition verification, and IR spectroscopy for functional group identification, a self-validating system is established. This multi-faceted approach ensures the unambiguous structural confirmation required for advancing research and development in the critical field of medicinal chemistry.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26 (1), 134. [Link]

  • Gould-Jacobs reaction. In Wikipedia; 2023. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research2020 , 62 (1), 123-133. [Link]

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A Definitive Guide to the Structural Confirmation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. Among these, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate stands out as a key intermediate for the synthesis of more complex and potentially bioactive molecules. The precise structural elucidation of this compound is paramount to ensure the integrity of subsequent research and development.

This guide provides an in-depth, scientifically grounded approach to the structural confirmation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. Moving beyond a simple recitation of data, we will delve into the causality behind the application of various spectroscopic techniques, presenting a self-validating system for its characterization. Furthermore, we will conduct a comparative analysis with its positional isomers, Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate and Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, to highlight the subtle yet critical differences that allow for their unambiguous identification.

The Subject Under Investigation: Structural Overview

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate possesses the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol .[1] Its structure is characterized by a quinoline core, substituted with a bromine atom at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. The presence and specific location of these functional groups give rise to a unique spectroscopic fingerprint.

A Symphony of Techniques: The Experimental Workflow for Structural Elucidation

The confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, it is the convergence of data from multiple, complementary methods that provides irrefutable evidence. The workflow for the structural confirmation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation & Comparative Analysis nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed Structure of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate data_analysis->final_structure

Figure 1: Experimental workflow for the structural confirmation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), which is capable of solubilizing the compound and contains a residual solvent peak for reference. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A proton NMR spectrum is acquired on a high-field spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for full proton relaxation between pulses.

  • ¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H and ¹³C NMR Data for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-2~8.5s1HAromatic CH
H-5~7.8d1HAromatic CH
H-6~7.3t1HAromatic CH
H-7~7.9d1HAromatic CH
OH~12.0br s1HHydroxyl
CH₂ (ethyl)~4.3q2H-OCH₂CH₃
CH₃ (ethyl)~1.3t3H-OCH₂CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O (ester)~168Carbonyl
C-4~175Aromatic C-OH
C-2~145Aromatic C-H
C-8a~140Aromatic C
C-4a~122Aromatic C
C-8~118Aromatic C-Br
C-5~128Aromatic C-H
C-6~125Aromatic C-H
C-7~129Aromatic C-H
C-3~105Aromatic C
CH₂ (ethyl)~61-OCH₂CH₃
CH₃ (ethyl)~14-OCH₂CH₃

Causality in Interpretation:

  • The downfield chemical shift of the H-2 proton is due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the quinoline nitrogen.

  • The broad singlet for the hydroxyl proton at a very downfield position is characteristic of an intramolecularly hydrogen-bonded proton, likely with the adjacent ester carbonyl group.

  • The characteristic quartet and triplet for the ethyl group are a result of spin-spin coupling between the methylene and methyl protons.

  • In the ¹³C NMR spectrum, the carbonyl carbon and the carbon bearing the hydroxyl group (C-4) are the most downfield due to the strong deshielding effect of the oxygen atoms.

  • The carbon attached to the bromine (C-8) is expected to be shielded compared to the other aromatic carbons due to the "heavy atom effect".

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational energy of its bonds.

Experimental Protocol:

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500BroadO-H stretch (intramolecularly hydrogen-bonded)
~1720StrongC=O stretch (ester)
1620-1580Medium-StrongC=C and C=N stretch (aromatic rings)
~1250StrongC-O stretch (ester)
~750StrongC-Br stretch

Causality in Interpretation:

  • The broadness of the O-H stretch is a hallmark of hydrogen bonding, which is expected between the 4-hydroxyl group and the 3-ester carbonyl.[2]

  • The strong absorption around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.[3]

  • The absorptions in the 1620-1580 cm⁻¹ region are characteristic of the quinoline ring system.[4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol:

The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and usually produces the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data:

m/z Assignment
296/298[M]⁺ (Molecular ion peak with characteristic 1:1 ratio for bromine isotopes)
251/253[M - OCH₂CH₃]⁺ (Loss of the ethoxy group)
223/225[M - CO₂CH₂CH₃]⁺ (Loss of the entire ester group)

Causality in Interpretation:

  • The presence of two peaks of nearly equal intensity separated by two mass units is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[5]

  • The fragmentation pattern is expected to involve the loss of the stable ethoxy radical from the ester group, followed by further fragmentation of the quinoline ring. The fragmentation of quinoline derivatives often involves the loss of HCN.[6]

The Importance of Position: A Comparative Analysis with Isomers

The unambiguous identification of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate requires a comparison with its positional isomers, where the bromine atom is located at different positions on the benzene ring of the quinoline nucleus. The most common alternatives are the 6-bromo and 7-bromo isomers.[1][7]

G cluster_isomers Positional Isomers cluster_comparison Comparative Spectroscopic Analysis isomer8 Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate nmr_comp ¹H NMR: Different splitting patterns and chemical shifts of aromatic protons isomer8->nmr_comp ms_comp Mass Spectrometry: Identical molecular weight, potentially different fragmentation abundances isomer8->ms_comp isomer6 Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate isomer6->nmr_comp isomer6->ms_comp isomer7 Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate isomer7->nmr_comp isomer7->ms_comp

Figure 2: Comparative analysis of positional isomers.

While IR and MS will show very similar, if not identical, data for these isomers (same functional groups and molecular weight), ¹H NMR spectroscopy is the key to their differentiation. The substitution pattern on the benzene ring directly influences the chemical shifts and, more importantly, the coupling patterns of the aromatic protons.

Predicted ¹H NMR Aromatic Region Comparison:

Compound H-5 H-6 H-7
8-bromo ~7.8 (d)~7.3 (t)~7.9 (d)
6-bromo ~8.0 (d)-~7.7 (dd)
7-bromo ~7.9 (d)~7.5 (dd)-

Rationale for Differentiation:

  • 8-bromo isomer: Protons H-5, H-6, and H-7 will show a characteristic doublet, triplet, and doublet pattern, respectively, due to their ortho and meta couplings.

  • 6-bromo isomer: With the bromine at position 6, H-5 and H-7 will be doublets, and H-8 will be a singlet (or a narrow doublet depending on meta coupling).

  • 7-bromo isomer: Bromine at position 7 will result in H-5 and H-8 being singlets (or narrow doublets), and H-6 will be a doublet.

By carefully analyzing the splitting patterns in the aromatic region of the ¹H NMR spectrum, one can definitively assign the position of the bromine substituent and thus confirm the identity of the specific isomer.

Conclusion: An Integrated and Authoritative Approach

The structural confirmation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a critical step in its utilization as a building block for novel chemical entities. This guide has outlined a comprehensive and self-validating methodology that integrates NMR, IR, and Mass Spectrometry. The causality behind the experimental choices and the interpretation of the resulting data has been explained, providing a robust framework for analysis. Furthermore, the comparative analysis with its 6-bromo and 7-bromo isomers underscores the power of ¹H NMR spectroscopy in distinguishing between closely related structures. By following this integrated and scientifically rigorous approach, researchers, scientists, and drug development professionals can proceed with confidence in the structural integrity of this valuable chemical intermediate.

References

  • Sigma-Aldrich. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR.
  • Khan, I., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2833-S2843.
  • Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. (2020). Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical insights into the photophysical characteristics.
  • ACS Publications. (2000). A UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Filo. (2025). ¹H NMR, ¹³C NMR, Mass and IR spectra of compound with a known molecula...
  • PubChemLite.
  • ChemicalBook. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
  • ChemicalBook. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)
  • PubChem. 6-Bromo-4-Hydroxyquinoline-3-Carboxylic Acid Ethyl Ester.
  • SpectraBase. 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (4-hydroxy-phenyl)-amide - Optional[13C NMR] - Chemical Shifts.
  • PubChem.
  • ACS Publications. (1996).
  • Chemical Papers. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • CymitQuimica.
  • PMC - PubMed Central. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Benchchem.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • AbacipharmTech.
  • Toocle.com.
  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline.
  • gsrs. (2025).
  • Canadian Science Publishing. (1966).
  • Specac Ltd. Interpreting Infrared Spectra.
  • ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • PubMed. (2015).
  • YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • Sigma-Aldrich. 7-Bromo-3-hydroxyquinoline-4-carboxylic acid.
  • Matrix Scientific. 2749398-49-8 Cas No.
  • UCLA. IR Chart.
  • University of Puget Sound. IR Absorption Table.
  • Sigma-Aldrich.
  • ResearchGate. (2016). (PDF)
  • ResearchGate. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
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A Senior Application Scientist's Guide to the Synthesis of Quinoline-3-Carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and antimalarial drugs. Specifically, quinoline-3-carboxylates are pivotal intermediates and target molecules, demanding efficient and versatile synthetic routes. This guide provides an in-depth, objective comparison of the primary methodologies for their synthesis, from venerable classical reactions to cutting-edge transition-metal-catalyzed strategies. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols to empower researchers in selecting the optimal path for their synthetic goals.

Section 1: Classical Synthesis Routes: The Enduring Workhorses

For over a century, a set of robust, named reactions has formed the foundation of quinoline synthesis. These methods, while sometimes requiring harsh conditions, are well-understood, scalable, and often utilize readily available starting materials.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a powerful and highly reliable method for preparing 4-hydroxyquinoline-3-carboxylates.[1][2] The reaction proceeds in two key stages: first, the condensation of an aniline with an alkoxymethylenemalonate ester (such as diethyl ethoxymethylenemalonate, DEEM), followed by a high-temperature thermal cyclization of the resulting anilidomethylenemalonate intermediate.[3]

Mechanism and Rationale: The initial step is a nucleophilic substitution of the ethoxy group on the electron-deficient double bond of DEEM by the aniline's amino group.[1] The critical, and often rate-limiting, step is the thermal cyclization, which requires significant energy input (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[3] This high activation energy is why the reaction traditionally requires high-boiling solvents like diphenyl ether or, more recently, microwave irradiation to drive it to completion efficiently.[4] The resulting product exists in tautomeric equilibrium, predominantly as the 4-oxo form.[1]

Logical Flow of the Gould-Jacobs Reaction

Gould_Jacobs_Flow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Substitution DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization Thermal 6π Electrocyclization Intermediate->Cyclization Product Ethyl 4-Hydroxyquinoline- 3-carboxylate Cyclization->Product Heat (>250°C) or Microwaves Friedlander_Mechanism Start_A 2-Aminoaryl Carbonyl (1) Aldol Aldol Adduct (3) Start_A->Aldol Schiff Schiff Base (5) Start_A->Schiff Start_B α-Methylene Carbonyl (2) Start_B->Aldol Start_B->Schiff Unsat Unsaturated Carbonyl (4) Aldol->Unsat -H₂O Product Quinoline (7) Unsat->Product -H₂O (Imine Formation) Aldol2 Cyclized Adduct (6) Schiff->Aldol2 Intramolecular Aldol Aldol2->Product

Caption: The two primary mechanistic routes of the Friedländer synthesis.

Advantages:

  • High Convergence and Versatility: Allows for the synthesis of a wide variety of polysubstituted quinolines. [5]* Milder Conditions: Often proceeds under milder conditions than the Gould-Jacobs or Skraup reactions. [5]* Good to Excellent Yields: Generally provides high yields of the desired product. [5] Limitations:

  • Starting Material Accessibility: The primary drawback is the limited availability of diverse 2-aminoaryl aldehydes and ketones. [3]* Regioselectivity Issues: The use of unsymmetrical ketones can lead to mixtures of regioisomers. [5]

Section 2: Modern Methods: The Rise of Catalysis

Recent decades have seen a paradigm shift towards transition-metal-catalyzed reactions, which offer milder conditions, improved efficiency, and novel synthetic pathways that are inaccessible through classical methods.

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal catalysis, particularly with rhodium (Rh), palladium (Pd), and cobalt (Co), has emerged as a powerful tool for quinoline synthesis. [6]These methods often rely on the direct functionalization of C-H bonds, representing a highly atom-economical approach.

A notable example is the Rh(II)-catalyzed reaction of indoles with halodiazoacetates. This method provides a mild and efficient route to ethyl quinoline-3-carboxylates. [7] Mechanism and Rationale: The proposed mechanism involves the formation of a rhodium carbenoid from the diazoacetate. This electrophilic species undergoes cyclopropanation across the C2-C3 bond of the electron-rich indole ring. The resulting labile indoline-cyclopropane intermediate then undergoes a ring-expansion and elimination of hydrogen halide (HX) to furnish the aromatic quinoline-3-carboxylate product. [7]The use of a base like cesium carbonate (Cs₂CO₃) is crucial to neutralize the HBr generated in situ. This elegant cascade avoids the high temperatures of classical methods and provides excellent yields.

Proposed Pathway for Rh(II)-Catalyzed Quinoline-3-Carboxylate Synthesis

Rhodium_Catalysis Indole Indole Cyclopropane Indoline-Cyclopropane Intermediate Indole->Cyclopropane Cyclopropanation Diazo Ethyl Halodiazoacetate Carbenoid Rh(II) Carbenoid Diazo->Carbenoid Catalyst Catalyst Rh₂(esp)₂ Carbenoid->Cyclopropane Product Ethyl Quinoline-3-carboxylate Cyclopropane->Product Ring Expansion & -HX

Caption: Key steps in the Rh(II)-catalyzed synthesis from indoles.

Advantages:

  • Mild Reaction Conditions: Typically performed at or below room temperature, preserving sensitive functional groups. [7]* High Efficiency and Yields: Often provides good to excellent yields (up to 90%). [7]* Novel Reactivity: Enables the use of unique starting materials like indoles to access the quinoline core.

Limitations:

  • Catalyst Cost and Sensitivity: Rhodium and palladium catalysts can be expensive and may require inert atmosphere techniques.

  • Substrate Scope: The reaction can be sensitive to the substitution pattern on the starting materials. For instance, substituents at the 2- or 7-position of the indole can be detrimental to the reaction. [7]* Reagent Availability: Specialized reagents like halodiazoacetates may not be as readily available as the bulk starting materials for classical syntheses.

Section 3: Head-to-Head Performance Comparison

The optimal synthetic choice depends on factors such as desired substitution pattern, scale, cost, and available equipment. The following table provides a comparative summary of the discussed methodologies.

FeatureGould-Jacobs ReactionFriedländer AnnulationRh(II)-Catalyzed C-H Annulation
Product Type 4-Hydroxy/Oxo-quinoline-3-carboxylatesPolysubstituted QuinolinesQuinoline-3-carboxylates
Key Reagents Aniline, Diethyl Ethoxymethylenemalonate2-Aminoaryl Carbonyl, α-Methylene CarbonylIndole, Ethyl Halodiazoacetate
Typical Conditions High Temp (>250 °C) or MicrowaveAcid or Base Catalysis, RefluxRh₂(esp)₂, Cs₂CO₃, Room Temp
Reaction Time Several hours (conventional); 5-20 min (microwave) [8]3-8 hours [5]30 minutes [7]
Reported Yield 40-80% (can be lower or higher depending on substrate and conditions) [4][8]Good to Excellent (70-95%) [5]Good to Excellent (70-90%) [7]
Key Advantages Reliable, direct access to 4-hydroxyquinolines, scalable.High versatility, milder than Gould-Jacobs, good yields.Very mild conditions, high efficiency, novel pathway.
Key Disadvantages Harsh conditions, potential for regioisomeric mixtures.Limited availability of 2-aminoaryl carbonyls, potential regioisomers.Expensive catalyst, sensitive to substrate substitution, specialized reagents.
Industrial Scale High; used in the synthesis of antibacterial agents.Moderate; depends on starting material availability.Low; more suited for discovery/lab scale due to catalyst cost.

Section 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, detailed, step-by-step protocols for two primary methods are provided below.

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a microwave-assisted procedure that demonstrates significant rate enhancement over conventional heating. [8] Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

  • 2.5 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile

  • Filtration apparatus and vacuum source

Procedure:

  • Reaction Setup: To a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 300 °C and hold for 5 minutes. Causality Note: The high temperature is essential to overcome the activation energy for the 6π-electrocyclization. Microwave heating provides rapid and uniform energy transfer, drastically reducing the required reaction time compared to conventional oil bath heating and minimizing product degradation that can occur with prolonged heating.

  • Isolation: After the reaction, allow the vial to cool to room temperature. The product will typically precipitate as a solid.

  • Purification: Filter the precipitated solid and wash it thoroughly with ice-cold acetonitrile (approx. 3 mL) to remove unreacted DEEM and byproducts.

  • Drying: Dry the isolated white to off-white solid under vacuum. The product is typically >95% pure by HPLC analysis. An isolated yield of approximately 47% can be expected under these optimized conditions. [8]

Protocol 2: Rh(II)-Catalyzed Synthesis of Ethyl Quinoline-3-carboxylate from Indole

This protocol describes a modern, mild, and efficient catalytic approach. [7] Materials:

  • Indole (1.0 mmol, 117 mg)

  • Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (Rh₂(esp)₂) (0.01 mmol, 7.8 mg)

  • Cesium Carbonate (Cs₂CO₃) (1.3 mmol, 423 mg)

  • Ethyl bromodiazoacetate (Br-EDA) (1.4 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve indole (1.0 mmol), Rh₂(esp)₂ (0.01 mmol), and Cs₂CO₃ (1.3 mmol) in anhydrous CH₂Cl₂ (10 mL). Stir the solution at room temperature.

  • Reagent Addition: In a separate flask, prepare a solution of ethyl bromodiazoacetate (1.4 mmol) in a small amount of CH₂Cl₂ and cool it in an ice bath. Add this cold solution dropwise to the stirring reaction mixture over 5-10 minutes. Causality Note: The slow, dropwise addition of the diazo compound is critical to maintain a low concentration of the highly reactive rhodium carbenoid intermediate, minimizing side reactions such as dimerization.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction by TLC until the indole is consumed.

  • Workup: Remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a CH₂Cl₂/EtOAc gradient) to yield the pure ethyl quinoline-3-carboxylate. An isolated yield of approximately 84% can be expected. [7]

Conclusion

The synthesis of quinoline-3-carboxylates can be approached through a variety of robust methods, each with a distinct profile of advantages and limitations.

  • The Gould-Jacobs reaction remains a highly relevant and scalable method, especially for 4-hydroxy derivatives. The advent of microwave-assisted synthesis has overcome its primary drawback of long reaction times, making it a powerful tool for rapid library synthesis.

  • The Friedländer annulation offers superior versatility for producing polysubstituted quinolines, provided the requisite 2-aminoaryl carbonyl precursors are accessible. Its generally milder conditions and high yields make it an attractive option.

  • Modern C-H activation strategies , exemplified by the Rh(II)-catalyzed annulation, represent the frontier of synthetic efficiency. These methods operate under exceptionally mild conditions, offering high yields and novel disconnection approaches. However, their application is often tempered by the high cost of catalysts and the need for more specialized reagents, making them ideal for high-value targets in discovery chemistry rather than large-scale manufacturing at present.

The choice of method is a strategic decision. For large-scale synthesis of established targets, a well-optimized Gould-Jacobs or Friedländer protocol is often the most economically viable. For the rapid generation of novel analogues and in cases where thermal sensitivity is a concern, modern catalytic methods provide an unparalleled advantage.

References

  • Hansen, T., & Bonge-Hansen, T. (2016). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 12, 210-215. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Organic Reactions. (n.d.). The Gould-Jacobs Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Tsegaye, S., & Ayele, T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20687-20708. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Slideshare. (2023). synthesis of quinoline derivatives and its applications. Available at: [Link]

  • Zhang, W., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5789. [Link]

  • Pervaiz, M., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available at: [Link]

  • ResearchGate. (2021). Gould-Jacobs Reaction. Available at: [Link]

  • IJARESM. (2022). Review on Quinoline: Recent Advances in Synthesis and Applications. Available at: [Link]

  • ResearchGate. (2020). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Available at: [Link]

  • ResearchGate. (2021). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]

  • Ma, J. T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12356. [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis mechanism. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its versatility allows for a myriad of substitutions, each modulating its pharmacological profile in nuanced ways. This guide provides an in-depth comparative analysis of the biological activity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a notable derivative, and its structural analogs. By synthesizing data from various studies, we aim to offer a clear, objective comparison of their performance in anticancer, antimicrobial, and anti-inflammatory applications, supported by the available experimental data.

The Quinoline Core: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in both natural products and synthetic pharmaceuticals.[1] The presence of the nitrogen atom and the extended π-system allows for diverse interactions with biological macromolecules. The 4-hydroxyquinoline-3-carboxylate scaffold, in particular, has been a fertile ground for the development of new therapeutic leads. The carboxylate group at the 3-position and the hydroxyl group at the 4-position are key pharmacophoric features, often involved in crucial binding interactions with enzymes and receptors.[3][4] The introduction of a bromine atom at the 8-position further modifies the electronic and steric properties of the molecule, influencing its biological activity.

Comparative Analysis of Biological Activities

This section delves into a comparative evaluation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate and its analogs across key therapeutic areas. The data presented is a synthesis of findings from multiple independent studies and is intended to provide a comprehensive overview of the structure-activity relationships within this class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6] The introduction of bromine and other substituents on the quinoline ring can significantly impact their cytotoxic efficacy.

Recent research has highlighted the potent inhibitory effects of 8-substituted quinolines, including those with hydroxyl and bromo functionalities, against various cancer cell lines.[7] Studies on brominated 8-hydroxyquinolines have shown that these compounds can induce apoptosis in cancer cells and inhibit enzymes crucial for DNA replication and repair, such as topoisomerase I.[7]

Table 1: Comparative Anticancer Activity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate and Analogs (IC50, µM)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Data Not Available--
5,7-dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL[7]
5,7-dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)~15 µg/mL[7]
5,7-dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)~20 µg/mL[7]
5,7-dicyano-8-hydroxyquinolineC6 (rat brain tumor)~10 µg/mL[7]
5,7-dicyano-8-hydroxyquinolineHeLa (human cervix carcinoma)~25 µg/mL[7]
5,7-dicyano-8-hydroxyquinolineHT29 (human colon carcinoma)~25.6 µg/mL[7]
Quinoline-3-carboxylate derivative 4m MCF-7 (breast cancer)0.33[2]
Quinoline-3-carboxylate derivative 4n MCF-7 (breast cancer)0.33[2]
Quinoline-3-carboxylate derivative 4k K562 (leukemia)0.28[2]
Quinoline-3-carboxylate derivative 4m K562 (leukemia)0.28[2]

Note: Direct comparative data for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate was not available in the reviewed literature. The table presents data for structurally related compounds to infer potential activity and highlight key structure-activity relationships.

The data suggests that the presence and position of halogen atoms, as well as other substituents on the 8-hydroxyquinoline scaffold, play a critical role in determining the anticancer potency. For instance, the di-bromination at positions 5 and 7 of 8-hydroxyquinoline confers significant cytotoxicity.[7] Furthermore, certain quinoline-3-carboxylate derivatives have demonstrated potent, sub-micromolar activity against breast cancer and leukemia cell lines.[2]

dot

Quinoline Quinoline Derivative CancerCell Cancer Cell Quinoline->CancerCell interacts with Apoptosis Induction of Apoptosis CancerCell->Apoptosis triggers Topoisomerase Topoisomerase I Inhibition CancerCell->Topoisomerase inhibits CellDeath Cell Death Apoptosis->CellDeath Topoisomerase->CellDeath leads to

Caption: Proposed mechanism of anticancer action for some quinoline derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The quinoline core is famously associated with antimicrobial agents, most notably the fluoroquinolone antibiotics.[8] The 4-hydroxyquinoline-3-carboxylate scaffold itself was an early precursor in the development of these crucial drugs.[9] The introduction of various substituents can modulate the spectrum and potency of their antimicrobial effects.

While specific data for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is limited, studies on related compounds provide valuable insights. For example, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were synthesized and evaluated for their antimicrobial activities. One derivative, with a hexanoic acid-based fatty amide, exhibited significant antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 3.9 µg/mL.[10]

Table 2: Comparative Antimicrobial Activity of Quinoline-3-carboxylate Analogs (MIC, µg/mL)

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Data Not Available--
Hexanoic acid-based fatty amide quinolone carboxylate (8a )Staphylococcus aureus MTCC 963.9[10]
2-chloroquinoline-3-carboxamide derivative (5b )Methicillin-resistant S. aureus3.79 mM[8]
2-chloroquinoline-3-carboxamide derivative (5d )S. aureus ATCC 259233.77 mM[8]
2-chloroquinoline-3-carboxamide derivative (5f )S. aureus ATCC 259231.79 mM[8]
8-hydroxyquinoline derivative (PH176)Methicillin-resistant S. aureus (MIC50)16[11]
8-hydroxyquinoline derivative (PH176)Methicillin-resistant S. aureus (MIC90)32[11]

Note: The presented data is for structurally related compounds and highlights the potential of the quinoline-3-carboxylate and 8-hydroxyquinoline scaffolds as antimicrobial agents.

The structure-activity relationship studies suggest that modifications at various positions of the quinoline ring, including the introduction of different amide and halogen substituents, can significantly influence the antibacterial potency.

dot

Quinoline Quinoline Derivative Bacteria Bacterial Cell Quinoline->Bacteria DNA_Gyrase DNA Gyrase / Topoisomerase IV Bacteria->DNA_Gyrase targets DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication essential for Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death inhibition leads to DNA_Replication->Bacterial_Death inhibition leads to

Caption: General mechanism of action for quinolone antibiotics.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Quinoline derivatives have emerged as promising candidates in this area, with some exhibiting potent anti-inflammatory effects.[12]

A study evaluating various quinoline-related carboxylic acids found that quinoline-3-carboxylic acids exerted "impressively appreciable anti-inflammation affinities" in a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 mouse macrophages.[12] This suggests that the core scaffold of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is predisposed to anti-inflammatory activity.

Table 3: Comparative Anti-inflammatory Activity of Quinoline Carboxylic Acid Derivatives

Compound/AnalogAssayActivityReference
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Data Not Available--
Quinoline-3-carboxylic acidsLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinities[12]
Quinoline-4-carboxylic acidsLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinities[12]

dot

LPS LPS Macrophage Macrophage LPS->Macrophage activates NF_kB NF-κB Pathway Macrophage->NF_kB activates Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory induces production of Inflammation Inflammation Pro_inflammatory->Inflammation mediate Quinoline Quinoline Derivative Quinoline->NF_kB inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and potential inhibition by quinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[13]

  • Cell Seeding: Seed the cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture and Seeding: Culture RAW 264.7 macrophages and seed them in 96-well plates.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion and Future Directions

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate and its analogs represent a promising class of compounds with diverse biological activities. The available data, though not always directly comparative for the title compound, strongly suggests significant potential in the realms of anticancer, antimicrobial, and anti-inflammatory research. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns on the quinoline scaffold in fine-tuning biological efficacy.

Future research should focus on the systematic synthesis and direct comparative evaluation of a series of 8-bromo-4-hydroxyquinoline-3-carboxylate analogs to precisely delineate the impact of various substitutions. Such studies, employing standardized and robust experimental protocols, will be crucial in identifying lead compounds with optimized potency and selectivity for further preclinical and clinical development. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of the versatile quinoline nucleus.

References

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025). ResearchGate. [Link]

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  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed. [Link]

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  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed. [Link]

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A Comparative Study of Halogenated Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms onto the quinoline ring is a common and powerful strategy to modulate the physicochemical properties and biological efficacy of these derivatives. This guide provides a comparative analysis of halogenated quinoline derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data to aid researchers and drug development professionals in their quest for novel therapeutics.

The Influence of Halogenation on Physicochemical Properties

The identity and position of a halogen substituent on the quinoline core significantly impact its physicochemical parameters, such as lipophilicity, electronic character, and metabolic stability. These properties, in turn, govern the pharmacokinetic and pharmacodynamic profile of the molecule.[2][3]

Lipophilicity (LogP/LogD): A critical determinant of a drug's ability to cross biological membranes, lipophilicity generally increases with the size and decreases with the electronegativity of the halogen atom.[3] Consequently, the order of increasing lipophilicity for halogenated quinolines is typically F < Cl < Br < I. This trend is crucial in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.

Electronic Effects: Halogens exert both inductive and resonance effects, altering the electron density of the quinoline ring system. As powerful electron-withdrawing groups, they can influence the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH. This is a key factor in drug-receptor interactions and solubility.[4]

Metabolic Stability: Halogenation can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPpKa
7-ChloroquinolineC₉H₆ClN163.602.93.4
5,7-Dichloro-8-hydroxyquinolineC₉H₅Cl₂NO214.053.311.81, 7.62

Data sourced from PubChem and available literature.

Comparative Biological Activity of Halogenated Quinolines

The introduction of halogens can profoundly influence the biological activity of quinoline derivatives, often enhancing their potency against various targets. This section explores the comparative antibacterial and anticancer activities of these compounds.

Antibacterial Activity

Halogenated quinolines, particularly the fluoroquinolones, are a well-established class of broad-spectrum antibiotics.[5] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5] The fluorine atom at the C6-position is a hallmark of modern fluoroquinolones, significantly enhancing their antibacterial potency.[6]

While systematic comparative data for a full F, Cl, Br, and I series at a specific position is scarce, various studies have demonstrated the potent antibacterial effects of different halogenated quinolines. For instance, a microwave-assisted synthesis yielded novel halogenated quinolines with potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE), with minimum biofilm eradication concentrations (MBECs) in the low micromolar range.[7] Another study reported halogenated quinolines with potent eradication activities against MRSA, MRSE, and VRE biofilms, with MBEC values as low as 1.0 μM.[8]

The following table summarizes the minimum inhibitory concentration (MIC) values for some halogenated quinoline derivatives against representative bacterial strains, showcasing their potent antibacterial activity.

Compound/DrugOrganismMIC (µg/mL)Reference
CiprofloxacinHaemophilus influenzae0.008 (MIC₉₀)[9]
CiprofloxacinStreptococcus pneumoniae2 (MIC₉₀)[9]
Halogenated Quinolines (various)MRSA, MRSE, VRE1.0 - 23.5 (MBEC)[7]
Halogenated Quinolines (HQ-4, HQ-5, HQ-6)VRE1.0 (MBEC)[8]
Anticancer Activity

Quinoline derivatives have emerged as promising anticancer agents, and halogenation has been shown to be a key strategy in enhancing their cytotoxic potential.[10] The mechanisms of action are diverse and include the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[10][11]

A study on organoruthenium complexes with 5,7-dihalido-8-hydroxyquinoline ligands revealed that these compounds exhibit significant cytotoxic activity against human cancer cell lines, with IC₅₀ values in the low micromolar range.[12] Another study on quinoline-chalcone hybrids demonstrated that the presence of a halogen on the aromatic ring improved the antiproliferative activity against human prostate cancer cells.[11]

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected halogenated quinoline derivatives against various cancer cell lines, illustrating their potential as anticancer agents.

CompoundCancer Cell LineIC₅₀ (µM)Reference
7-tert-butyl-substituted quinolineMCF-70.02 - 0.04[10]
2-(3,4-methylenedioxyphenyl)-6-haloquinolinesVariousNot specified, but showed important activity[10]
Organoruthenium 5,7-dihalido-8-hydroxyquinoline complexesHCT116, NCI-H460, SiHaLow micromolar range[12]
Halogenated 2H-quinolinone derivativesMCF-7, HepG-20.72 - 4.92[13]

Synthesis of Halogenated Quinolines: A Representative Protocol

The synthesis of halogenated quinolines can be achieved through various methods, with the Friedländer annulation and Skraup synthesis being classic examples.[7] The following is a representative protocol for the synthesis of a halogenated quinoline derivative, which can be adapted for different halogen substitutions.

Representative Synthesis: Microwave-Enhanced Friedländer Synthesis of an 8-Hydroxyquinoline [7]

This protocol describes a single-step, catalyst-free synthesis of an 8-hydroxyquinoline derivative.

Materials:

  • 2-amino-5-halobenzophenone (1.0 equiv)

  • Ethyl acetoacetate (2.0 equiv)

  • Ethanol

Procedure:

  • Combine the 2-amino-5-halobenzophenone and ethyl acetoacetate in a microwave vial.

  • Add ethanol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 150 °C) for a set time (e.g., 20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be purified by recrystallization or column chromatography.

Diagram of the Friedländer Synthesis Workflow:

Friedlander_Synthesis Reactants 2-Amino-5-halobenzophenone + Ethyl Acetoacetate + Ethanol Microwave Microwave Reactor (e.g., 150°C, 20 min) Reactants->Microwave Irradiation Purification Purification (Recrystallization or Chromatography) Microwave->Purification Reaction Mixture Product Halogenated 8-Hydroxyquinoline Purification->Product Purified Product DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Action Gyrase_DNA DNA Gyrase binds to DNA Cleavage Transient double-strand DNA break Gyrase_DNA->Cleavage Passage DNA strand passage Cleavage->Passage Stalled_Complex Stabilized Quinolone-Gyrase-DNA 'Cleavage Complex' Cleavage->Stalled_Complex Inhibition Resealing Resealing of DNA break Passage->Resealing Resealing->Gyrase_DNA Cycle continues Quinolone Halogenated Quinolone Quinolone->Stalled_Complex Cell_Death Chromosome Fragmentation & Bacterial Cell Death Stalled_Complex->Cell_Death

Caption: Mechanism of bacterial DNA gyrase inhibition by halogenated quinolones.

The specific halogen substituent can influence the binding affinity of the quinolone to the gyrase-DNA complex, thereby modulating its inhibitory potency.

Conclusion and Future Perspectives

Halogenation is a proven and effective strategy for optimizing the therapeutic potential of quinoline derivatives. The choice of halogen and its position on the quinoline scaffold allows for the fine-tuning of physicochemical properties and biological activity. While significant progress has been made in understanding the structure-activity relationships of these compounds, a systematic and comprehensive comparative analysis of a full homologous series of halogenated quinolines (F, Cl, Br, I) at various positions is still needed to fully elucidate the nuanced effects of each halogen. Such studies would provide invaluable data for the rational design of next-generation quinoline-based therapeutics with enhanced efficacy and safety profiles. Future research should also focus on elucidating the precise molecular interactions between halogenated quinolines and their biological targets to further guide drug development efforts.

References

  • Garrison, A. T., Abouelhassan, Y., Yang, H., Yousaf, H. H., Nguyen, T. J., & Huigens, R. W., III. (2017). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 8(4), 720–724. [Link]

  • Yang, H., Garrison, A. T., & Huigens, R. W., III. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Bioorganic & Medicinal Chemistry Letters, 25(22), 5313–5317. [Link]

  • Gassner, C., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5565-5574. [Link]

  • Li, L., et al. (2020). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 8, 783. [Link]

  • Abdel-Aziz, M., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Molecules, 25(16), 3658. [Link]

  • Aly, M. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29845–29868. [Link]

  • Hooper, D. C. (2001). Mechanisms of quinolone action and microbial response. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 15–21. [Link]

  • Domagala, J. M. (1994). Structure-activity relationship of quinolones. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Sanchez, J. P., et al. (1995). The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. Journal of Medicinal Chemistry, 38(22), 4478–4487. [Link]

  • S. M. Tomas, et al. (2020). Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones. Molecules, 25(11), 2686. [Link]

  • Wise, R., et al. (1986). The comparative activity of twelve 4-quinolone antimicrobials against Haemophilus influenzae and Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 18(Suppl D), 53–57. [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

  • Singh, P., et al. (2021). Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids. Molecular Diversity, 25(4), 2201–2218. [Link]

  • Fujita, M., et al. (1996). 5-Alkoxyimidazoquinolones as potential antibacterial agents. Synthesis and structure-activity relationships. Chemical & Pharmaceutical Bulletin, 44(5), 987–990. [Link]

  • Darwish, M. (n.d.). Physicochemical Properties in Relation to Biological Activities. Pharmapproach. [Link]

  • Musiol, R., et al. (2010). Comparison of the computed log P/Clog P values using two programs with experimental values of new 8-hydroxyquinoline derivatives. Central European Journal of Chemistry, 8(4), 744–750. [Link]

  • Choudhary, A. (2011). Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. Pharmaguideline. [Link]

  • Unknown. (n.d.). Physico-chemical properties in relation to biological action. CUTM Courseware. [Link]

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Validating the purity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Purity by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a procedural step but the foundation of product safety and efficacy. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a key building block in the synthesis of various therapeutic agents, demands a robust, reliable, and validated analytical method to ensure it meets stringent quality specifications.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind experimental choices, present a self-validating protocol, and compare HPLC with viable alternatives, supported by experimental data and authoritative references.

The Analytical Imperative: Purity of a Quinolone Intermediate

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (C₁₂H₁₀BrNO₃) is a heterocyclic compound whose purity can be compromised by a variety of impurities.[1][2] These can originate from the synthesis process, such as unreacted starting materials, intermediates, or byproducts from side reactions common to quinoline synthesis like the Skraup or Gould-Jacobs reactions.[3][4][5] Degradation products formed during storage also pose a risk. Given the structural complexity, a high-resolution separation technique is paramount.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7] Its versatility allows for the separation of the main compound from closely related structural analogues and other impurities.

Primary Method: A Validated Reversed-Phase HPLC Protocol

Our objective is to develop and validate an HPLC method that is not only accurate and precise but also robust enough for routine use in a quality control environment. The choice of a reversed-phase method is based on the chemical structure of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, which has significant non-polar character, making it well-suited for retention on a C18 stationary phase.

Experimental Workflow: HPLC Purity Determination

The following diagram outlines the logical flow of the HPLC analysis from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh Analyte (Standard & Sample) B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Prepared Sample F Isocratic Elution on C18 Column E->F G UV Detection at Optimal Wavelength F->G H Integrate Chromatogram Peaks G->H Raw Data I Calculate Purity by Area Percent H->I J Generate Final Report I->J

Caption: A typical workflow for HPLC purity analysis.

Step-by-Step HPLC Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.[8]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Scientist's Rationale: A standard C18 column provides excellent hydrophobic retention for the quinoline ring system. The length and particle size offer a good balance between resolution and analysis time.

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v).

      • Scientist's Rationale: Acetonitrile is a common organic modifier providing good peak shape. The acidic buffer suppresses the ionization of the hydroxyl group on the quinoline, ensuring a single, sharp peak and consistent retention.

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 245 nm.

      • Scientist's Rationale: The quinoline nucleus exhibits strong UV absorbance. 245 nm is chosen as a wavelength that provides a high response for the main analyte while also being sensitive enough to detect potential aromatic impurities.

    • Injection Volume: 10 µL.[8]

    • Column Temperature: 30°C.

  • Preparation of Solutions:

    • Diluent: Acetonitrile : Water (50:50 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.

  • Procedure:

    • Inject the diluent once as a blank.

    • Inject the Standard Solution and the Sample Solution in duplicate.

    • Calculate the purity by the area percentage method.

Method Validation: The Cornerstone of Trustworthiness

An analytical method is only reliable if it has been validated.[9] The validation process demonstrates that the procedure is suitable for its intended purpose.[10] We will follow the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13]

Validation Workflow

This diagram illustrates the interconnected parameters that constitute a comprehensive method validation.

Validation_Process cluster_quant Quantitative Assurance cluster_limits Sensitivity cluster_qual Qualitative Assurance center Validated HPLC Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision Linearity Linearity (R²) center->Linearity LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness Range Range Linearity->Range

Caption: Key parameters for HPLC method validation per ICH guidelines.

Validation Parameters and Experimental Data

The following tables summarize the protocols and acceptance criteria for each validation parameter, along with representative experimental data.

1. Specificity The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[11]

  • Protocol: A solution of the analyte was spiked with potential impurities (e.g., starting materials for the synthesis). Additionally, the analyte was subjected to forced degradation (acid, base, oxidation, heat, and light).

  • Results:

ConditionObservationAcceptance Criteria
Spiked Impurities All impurity peaks were baseline resolved from the main analyte peak.Resolution > 2.0
Acid Degradation Main peak is pure; degradation products are resolved.Peak purity index > 0.999
Base Degradation Main peak is pure; degradation products are resolved.Peak purity index > 0.999

2. Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

  • Protocol: A series of solutions were prepared from 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL).

  • Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Y-intercept Close to zeroReport value

3. Accuracy The closeness of test results to the true value.[10] It is determined by applying the method to samples to which known amounts of the analyte have been added.

  • Protocol: The sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120%) in triplicate.

  • Results:

Spike LevelMean Recovery (%)Acceptance Criteria
80% 99.5%98.0% - 102.0%
100% 100.2%98.0% - 102.0%
120% 100.8%98.0% - 102.0%

4. Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day.

    • Intermediate Precision (Inter-day): The analysis was repeated by a different analyst on a different day using different equipment.

  • Results:

Precision Type%RSD of Purity ResultsAcceptance Criteria
Repeatability 0.45%%RSD ≤ 2.0%
Intermediate Precision 0.82%%RSD ≤ 2.0%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Results:

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

6. Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

  • Protocol: Method parameters were slightly varied, including mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

  • Results: System suitability parameters (resolution, tailing factor) remained within acceptable limits for all variations, demonstrating the method's reliability for routine use.

Comparative Guide: HPLC vs. Alternative Analytical Techniques

While HPLC is the primary choice, other techniques have specific applications and can provide complementary information.[14] The choice of method depends on the specific analytical need, from routine QC to in-depth structural elucidation.[6]

Decision Matrix for Purity Analysis

Method_Selection A Analytical Goal? B Routine QC (Purity & Assay) A->B Quantitation C Impurity ID & Structural Elucidation A->C Identification D Volatile Impurities (Residual Solvents) A->D Specific Impurity Class E Chiral Purity A->E Stereoisomers F Validated HPLC or UHPLC B->F G LC-MS / NMR C->G H GC-MS D->H I SFC / Chiral HPLC E->I

Caption: Selecting the right analytical tool for the job.

Performance Comparison Table
TechniquePrincipleStrengths for this AnalyteWeaknesses for this Analyte
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a liquid mobile phase and a solid stationary phase.Gold Standard. High resolution, excellent quantitation, robust, and well-regulated.[6]May not identify unknown impurities without a mass spectrometer.
UHPLC (Ultra-High-Performance Liquid Chromatography) HPLC using columns with smaller particles (<2 µm) at higher pressures.Faster analysis times, higher resolution, and reduced solvent consumption compared to HPLC.[6]Higher instrument cost and more susceptible to clogging.
LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC coupled with a mass spectrometer detector.Provides molecular weight information, enabling the identification of unknown impurities and degradation products.[7]More complex instrumentation and less quantitative than UV detection without specific method development.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for identifying volatile impurities like residual solvents.[6]Not suitable for the main analyte, which is non-volatile.
SFC (Supercritical Fluid Chromatography) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.A "green" alternative with reduced organic solvent use; very effective for chiral separations.[7][15]Less common in standard QC labs; may require specialized expertise.
NMR (Nuclear Magnetic Resonance Spectroscopy) Measures the magnetic properties of atomic nuclei.The definitive technique for absolute structural elucidation of the analyte and any isolated impurities.Low sensitivity, not a separation technique, and requires high sample purity for clear results.

Conclusion and Recommendations

The validated reversed-phase HPLC method presented here is robust, reliable, and fit for the purpose of determining the purity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in a regulated drug development environment. The comprehensive validation, performed in accordance with ICH guidelines, provides a high degree of assurance in the quality of the analytical data.[9]

For routine quality control, this HPLC method is the recommended primary technique. For investigational purposes, such as identifying an unknown impurity observed during a stability study, coupling the HPLC to a mass spectrometer (LC-MS) would be the logical next step to gain structural insights. By selecting the appropriate analytical tool for the task, scientists can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025-11-08). Available from: [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. (2018-05-24). Available from: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. (2024-12-11). Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. (2021-10-20). Available from: [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]

  • Ethyl 8-bromo-4-hydroxy-3-quinolinecarboxylate. Chemsrc. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. (2020-03-23). Available from: [Link]

  • New USP Research Shows MAM As Alternative To Conventional Methods. (2026-01-09). Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. (2024-09-04). Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). Available from: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024-12-13). Available from: [Link]

  • Quinoline-impurities. Pharmaffiliates. Available from: [Link]

  • Quinoline: Structure, Properties & Uses Explained. Vedantu. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30). Available from: [Link]

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. PubChem. Available from: [Link]

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. Available from: [Link]

  • Quinoline. Wikipedia. Available from: [Link]

  • Preparation and Properties of Quinoline. Available from: [Link]

  • Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. Available from: [Link]

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A Comparative Guide to the Spectroscopic Analysis and Confirmation of Quinoline Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, including antimalarial and antiarrhythmic drugs.[1] Accurate and unambiguous structural confirmation of quinoline derivatives is paramount for drug discovery, development, and quality control. This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of quinoline structures, offering field-proven insights and detailed experimental protocols to ensure scientific integrity.

The Role of Spectroscopy in Quinoline Characterization

The subtle yet significant differences in the electronic environment of substituted quinolines necessitate a multi-faceted analytical approach. Spectroscopic techniques provide a non-destructive means to elucidate the precise atomic connectivity, substitution patterns, and overall molecular architecture. This guide will focus on the most powerful and commonly employed methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural analysis of quinoline derivatives, providing detailed information about the chemical environment of each proton and carbon atom.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of a quinoline derivative reveals the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The quinoline ring system consists of a benzene and a pyridine ring, and the protons on each ring exhibit characteristic chemical shifts and coupling patterns.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the quinoline structure gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of nearby atoms.[4]

2D NMR Techniques: Resolving Complexity

For complex substituted quinolines where 1D spectra may be crowded or ambiguous, 2D NMR experiments are indispensable.[5]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically on adjacent carbons. This is crucial for tracing proton-proton connectivities within the quinoline ring system.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra.[8]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing through-space correlations that are critical for determining stereochemistry and conformation.[2]

NMR_Workflow A Acquire 1D ¹H and ¹³C Spectra B Signals Well-Resolved? A->B C Assign Signals using Chemical Shift, Integration, & J-Coupling B->C Yes E Acquire 2D COSY Spectrum B->E No (Overlap) D Structure Elucidated C->D F Establish ¹H-¹H Connectivity (Resolve Overlap) E->F G Need C-H Connectivity? F->G H Acquire HSQC/HMBC Spectra G->H Yes J Need Stereochemistry/Spatial Proximity? G->J No I Assign Quaternary Carbons & Confirm Substitution Pattern H->I I->J J->D No K Acquire NOESY/ROESY Spectrum J->K Yes L Determine Through-Space Correlations K->L L->D

Caption: Logical workflow for NMR analysis of quinoline derivatives.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Electron Ionization (EI-MS)

Under EI conditions, the quinoline molecule is ionized, and the resulting molecular ion and its fragmentation pattern are analyzed. A characteristic fragmentation of the quinoline ring involves the loss of hydrogen cyanide (HCN).[9]

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive ion mode, quinoline and its derivatives are readily protonated to form the [M+H]⁺ ion.[10] Tandem mass spectrometry (MS/MS) of this precursor ion can provide detailed structural information by inducing fragmentation.[11]

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The C-N and C-H bending and stretching vibrations in the aromatic system of quinoline give rise to characteristic absorption bands in the IR spectrum.[12] The presence and position of substituents on the quinoline ring can cause significant shifts in these vibrational frequencies, aiding in structural confirmation.[13]

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and is particularly useful for identifying and characterizing the main vibrational bands of quinoline derivatives.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system exhibits characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the presence of substituents and the solvent used.[14] This technique is particularly useful for quantitative analysis and for studying the effects of substitution on the electronic structure of the quinoline core.[15]

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed atomic connectivity, stereochemistryUnambiguous structure elucidationLower sensitivity, requires larger sample amounts
MS Molecular weight, fragmentation patternsHigh sensitivity, small sample requirementIsomers can be difficult to distinguish
FTIR/Raman Functional group identificationFast, non-destructiveProvides limited structural connectivity information
UV-Vis Electronic transitions, conjugationHigh sensitivity, good for quantitative analysisLimited structural information

Experimental Protocols

Standard Protocol for NMR Analysis of a Quinoline Derivative
  • Sample Preparation: Accurately weigh 5-10 mg of the quinoline sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[2] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[12]

  • 1D ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Set the spectral width to cover a range of -1 to 10 ppm. Use a 90° pulse angle and a relaxation delay of 1-2 seconds.[12]

  • 1D ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra (COSY, HSQC, HMBC, and/or NOESY/ROESY) to fully elucidate the structure.[2][6][7][8]

Spectroscopic_Analysis_Workflow Start Synthesized/Isolated Quinoline Derivative MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Start->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Detailed Structural Elucidation Start->NMR Vibrational FTIR/Raman Spectroscopy - Identify Functional Groups Start->Vibrational UV_Vis UV-Vis Spectroscopy - Confirm Electronic System Start->UV_Vis Data_Integration Integrate All Spectroscopic Data MS->Data_Integration NMR->Data_Integration Vibrational->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Confirm Structure of Quinoline Derivative Data_Integration->Structure_Confirmation

Caption: General workflow for the comprehensive spectroscopic analysis of a quinoline derivative.

Standard Protocol for GC-MS Analysis of Quinoline
  • Sample Preparation: For samples like textiles, ultrasonic extraction with a suitable solvent such as toluene is performed. The extract is then filtered.[16]

  • GC-MS Instrumentation: An Agilent 7890A gas chromatograph coupled with a 5975C mass spectrometer (or equivalent) is used.[16]

  • GC Conditions: A capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm) is used. The oven temperature is programmed, for example, starting at 90°C, holding for 2 minutes, then ramping to 260°C at 20°C/min, and holding for 3 minutes. Helium is used as the carrier gas at a constant flow rate.[16]

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The ion source and quadrupole temperatures are maintained at appropriate levels (e.g., 230°C and 150°C, respectively). Data is acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.[16]

Conclusion

The structural confirmation of quinoline derivatives requires a synergistic approach, integrating data from multiple spectroscopic techniques. While NMR spectroscopy stands as the most definitive method for complete structural elucidation, MS, FTIR/Raman, and UV-Vis spectroscopy provide crucial complementary information regarding molecular weight, functional groups, and electronic properties, respectively. By following the detailed protocols and comparative insights provided in this guide, researchers can confidently and accurately characterize their quinoline-based compounds, ensuring the integrity and validity of their scientific endeavors.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). NASA. Retrieved from [Link]

  • Pérez-Ponce, A., & Valcárcel, M. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 179, 147-153.
  • Gökçe, H., & Alpaslan, Y. B. (2017).
  • Mohamed, T. A., et al. (2017). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1130, 873-882.
  • Gany, A. A., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(5), 263-266.
  • Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (2025). BenchChem.
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (2025). BenchChem.
  • Ren, Y., et al. (2019). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 300(3), 032036.
  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. (2025). BenchChem.
  • Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. (n.d.). Magritek.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. (2025). BenchChem.
  • Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2038-S2051.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Quinoline. (n.d.). SpectraBase. Retrieved from [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). (2018, July 15). Mestrelab Research.
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (2019). Physical Chemistry Chemical Physics, 21(34), 18683-18690.
  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. (n.d.). ResearchGate. Retrieved from [Link]

  • Trinh, T. H., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 364.
  • Sadowski, Z., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3183.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2021). Molecules, 26(21), 6469.
  • UV Properties and Loading into Liposomes of Quinoline Deriv
  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... (n.d.). ResearchGate. Retrieved from [Link]

  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(5), 493-497.
  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectra of 1, 2, quinoline, and sodium dicyanamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopic Differentiation of Quinazoline Isomers: A Compar
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2021). Molecules, 26(21), 6469.
  • Structure and Absolute Configuration of Phenanthro-perylene Quinone Pigments from the Deep-Sea Crinoid Hypalocrinus naresianus. (2019). Marine Drugs, 17(2), 118.
  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2012). Journal of the Chilean Chemical Society, 57(2), 1133-1137.
  • Figure 21: NOESY and COSY spectrum quinoline derivative. (n.d.). Omics Online. Retrieved from [Link]

  • 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. (n.d.). University of Wisconsin-Madison.
  • Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. (2003). Journal of Molecular Spectroscopy, 217(2), 252-255.
  • 5.3: HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts.

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The Evolving Landscape of Quinolines in Biological Assays: A Comparative Guide to the Potential of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quinoline scaffold has served as a cornerstone in medicinal chemistry, offering a versatile framework for the development of potent therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This guide delves into the efficacy of a specific derivative, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, by drawing comparisons with structurally related compounds that have been evaluated in various biological assays. While direct and comprehensive experimental data for this particular molecule is limited in the public domain, an analysis of its structural congeners provides valuable insights into its potential performance and highlights promising avenues for future research.

The Quinoline Core: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a multitude of natural products and synthetic compounds with significant biological activities. The ability to readily modify this core structure at various positions allows for the fine-tuning of its physicochemical properties and biological targets. Key substitutions, such as halogens, hydroxyl groups, and carboxylic acid esters, can dramatically influence a compound's efficacy, selectivity, and pharmacokinetic profile. The subject of this guide, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, possesses several key features that suggest a strong potential for biological activity: the 4-hydroxyquinoline core, a bromine atom at the 8-position, and an ethyl carboxylate group at the 3-position.

Anticancer Activity: A Tale of Substitution Patterns

A study on bromo-derivatives of 8-substituted quinolines revealed that the presence of a bromine atom can confer potent antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated strong activity against various tumor cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[1] This suggests that the 8-bromo substitution in our compound of interest is a promising feature for anticancer potential.

Furthermore, the 4-hydroxyquinoline-3-carboxylate backbone is a known pharmacophore for targeting enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and, consequently, cancer cell proliferation.[2][3] A series of 4-quinoline carboxylic acids have been evaluated as DHODH inhibitors, with some analogues exhibiting IC50 values in the nanomolar range.[2][3] Although our target compound is an ethyl ester, it is plausible that it could act as a prodrug, being hydrolyzed intracellularly to the corresponding carboxylic acid to inhibit DHODH.

Table 1: Comparative Anticancer Activity of Substituted Quinolines

Compound/DerivativeCancer Cell LineIC50 ValueReference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL[1]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)10.2 µg/mL[1]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)25.6 µg/mL[1]
Quinoline-based DHODH inhibitor (analogue 41)DHODH enzyme assay9.71 nM[2][3]
Quinoline-based DHODH inhibitor (analogue 43)DHODH enzyme assay26.2 nM[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound, dissolved in a suitable solvent like DMSO and diluted in cell culture medium, is added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add test compound at various concentrations incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Solubilize formazan crystals incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate 96-well plate prep_inoculum->inoculate serial_dilution Perform serial dilution of test compound serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually inspect for bacterial growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Workflow for MIC Determination

Enzyme Inhibition: A Focus on Specific Molecular Targets

The 4-hydroxyquinoline-3-carboxylic acid scaffold has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. [2][3]Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is particularly relevant for the treatment of cancer and autoimmune diseases.

A structure-guided drug design approach led to the discovery of potent quinoline-based DHODH inhibitors. [2][3]For example, analogue 41 demonstrated a DHODH IC50 of 9.71 nM. [2][3]The carboxylic acid at the 3-position is crucial for binding to the enzyme's active site. As previously mentioned, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate could potentially be hydrolyzed in vivo to its active carboxylic acid form. The 8-bromo substituent could further enhance binding affinity through halogen bonding or by modulating the electronic properties of the quinoline ring.

Table 3: Comparative Enzyme Inhibition Activity of Substituted Quinolines

Compound/DerivativeTarget EnzymeIC50 ValueReference
Quinoline-based analogue 41 Dihydroorotate Dehydrogenase (DHODH)9.71 nM[2][3]
Quinoline-based analogue 43 Dihydroorotate Dehydrogenase (DHODH)26.2 nM[2][3]
8-Hydroxyquinoline derivativeAcetylcholinesterase (AChE)8.80 µM[4]
8-Hydroxyquinoline derivativeButyrylcholinesterase (BuChE)26.50 µM[4]
Experimental Protocol: DHODH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

  • Enzyme and Substrate Preparation: Recombinant human DHODH is used. The substrates, dihydroorotate and the electron acceptor decylubiquinone, are prepared in a suitable buffer.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.

  • Reaction Initiation: The reaction is initiated by the addition of dihydroorotate.

  • Measurement: The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP). The decrease in absorbance of DCIP is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DHODH_Inhibition_Pathway cluster_reaction DHODH Catalyzed Reaction cluster_inhibition Inhibition Mechanism cluster_consequence Cellular Consequence Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidine_depletion Pyrimidine Depletion DHODH->Orotate Product DHODH->Pyrimidine_depletion Leads to Inhibitor Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate (or its active acid form) Inhibitor->DHODH Inhibits Proliferation_halt Cell Proliferation Halts Pyrimidine_depletion->Proliferation_halt

Sources

The Electronic Landscape: Why Isomer Position is Paramount

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Bromoquinoline Isomers for Synthetic Strategy and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its functionalization is a critical step in drug discovery, allowing for the modulation of biological activity and pharmacokinetic properties. Bromoquinolines serve as exceptionally versatile intermediates, providing a chemical handle for diversification through a wide array of synthetic transformations.[2][3] However, the reactivity of a bromoquinoline is not monolithic; it is profoundly dictated by the position of the bromine atom on the heterocyclic ring system.

This guide provides a comparative analysis of the reactivity of bromoquinoline isomers. We will dissect the underlying electronic principles that govern their behavior and provide field-proven insights into their application in key synthetic reactions. This content is designed for researchers, scientists, and drug development professionals to inform strategic decisions in the synthesis of novel chemical entities.

The quinoline ring is a fusion of a pyridine ring (electron-deficient) and a benzene ring (electron-rich). This fusion creates a complex electronic environment where reactivity is not uniform across the ten possible positions. The nitrogen atom strongly deactivates the pyridine ring towards electrophilic attack and simultaneously activates the 2- and 4-positions for nucleophilic attack.[4] Conversely, electrophilic substitution preferentially occurs on the benzene ring, primarily at the 5- and 8-positions.[3][4]

A bromine substituent introduces its own electronic influence through two opposing effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bond, deactivating the ring.

  • Resonance Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic π-system, which is an activating, ortho-, para-directing effect.[5]

The interplay between the inherent electronics of the quinoline nucleus and the position-dependent effects of the bromine atom dictates the reactivity of each isomer.

G Positional Electronic Effects in Bromoquinolines cluster_pyridine Pyridine Ring (Electron Deficient) cluster_benzene Benzene Ring (Relatively Electron Rich) pos2 Position 2 - Activated for Nucleophilic Attack - Deactivated for Electrophilic Attack pos3 Position 3 pos4 Position 4 - Activated for Nucleophilic Attack - Deactivated for Electrophilic Attack pos5 Position 5 - Favored for Electrophilic Attack pos6 Position 6 pos7 Position 7 pos8 Position 8 - Favored for Electrophilic Attack Br Bromine Substituent (-I Inductive Withdrawal, +M Resonance Donation) Br->pos2 Influences local e- density & C-Br bond polarity Br->pos3 Influences local e- density & C-Br bond polarity Br->pos4 Influences local e- density & C-Br bond polarity Br->pos5 Influences local e- density & C-Br bond polarity Br->pos6 Influences local e- density & C-Br bond polarity Br->pos7 Influences local e- density & C-Br bond polarity Br->pos8 Influences local e- density & C-Br bond polarity

Caption: Electronic landscape of the quinoline ring system.

Palladium-Catalyzed Cross-Coupling Reactions

Perhaps the most common and powerful application of bromoquinolines is in palladium-catalyzed cross-coupling reactions. These methods allow for the strategic formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern drug synthesis.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for coupling aryl halides with boronic acids or their esters.[6][8] The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to form the product.[8][9]

The reactivity of bromoquinoline isomers in this reaction is primarily governed by the ease of the initial oxidative addition step. C-Br bonds at more electron-deficient positions (e.g., 2- and 4-) are often more readily cleaved. However, steric hindrance around the bromine atom can also play a significant role. Isomers such as 3-bromoquinoline and 6-bromoquinoline are widely used and have been shown to be effective coupling partners under optimized conditions.[6][10]

G Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)-Br(L)₂ (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)-R'(L)₂ ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) ArPdR->Product reagents1 Bromoquinoline (Ar-Br) reagents2 Boronic Acid (R'-B(OH)₂) + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Bromoquinoline Isomers

IsomerBoronic AcidCatalyst / LigandBaseSolventYield (%)Reference
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O~95%[6]
3-Bromoquinoline(3,5-dimethylisoxazol-4-yl)boronic acidPd(OAc)₂ / SPhosDBUTHF/H₂OOptimized >90%[10]
8-Bromo-6-methylquinolin-2(1H)-one4-Methylphenylboronic acidPd(dppf)Cl₂Na₂CO₃THF/H₂O~85%[11]

This protocol is a generalized procedure adapted from published literature and should be optimized for specific substrates.[6]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromoquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with a vast range of amines.[1][7] Its development was a landmark in synthetic chemistry, overcoming the limitations of older methods.[7] The choice of palladium precursor, phosphine ligand, and base is critical for success and is often substrate-dependent.[1][12]

Reactivity trends are similar to the Suzuki coupling, with the oxidative addition step being crucial. Electron-deficient C-Br bonds can be more reactive, but the specific combination of ligand and amine nucleophilicity determines the outcome. Selective amination is possible on di-halogenated quinolines by tuning reaction conditions.[13]

Table 2: Representative Data for Buchwald-Hartwig Amination of Bromoquinolines

IsomerAmineCatalyst / LigandBaseSolventYield (%)Reference
5-Bromo-8-(benzyloxy)quinolineDiphenylaminePd(OAc)₂ / XPhosK₃PO₄TolueneHigh Yield[14]
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene91% (at 6-position)[13]
Generic BromoquinolineAnilinePd(OAc)₂ / BINAPNaOtBuTolueneGenerally >80%[1]

This is a representative protocol and requires optimization for specific substrates and ligands.[1]

  • Reaction Setup: To an oven-dried reaction vessel, add the bromoquinoline (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.) and the amine nucleophile (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

G Buchwald-Hartwig Amination Workflow Setup 1. Add Ar-Br, Pd Catalyst, & Ligand to Vessel Inert 2. Establish Inert Atmosphere (Ar/N₂) Setup->Inert Reagents 3. Add Base & Amine Inert->Reagents Solvent 4. Add Anhydrous Solvent Reagents->Solvent React 5. Heat & Stir (80-120 °C) Solvent->React Workup 6. Cool, Dilute, & Filter React->Workup Purify 7. Extract & Purify (Chromatography) Workup->Purify Product Final Product (Aryl Amine) Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (S_NAr)

The S_NAr reaction involves the attack of a nucleophile on an aromatic ring, followed by the displacement of a leaving group.[15] For this reaction to occur, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (NO₂) group.[16]

The inherent electron-poor nature of the pyridine half of quinoline makes the 2- and 4-positions susceptible to S_NAr. A bromine atom at these positions can be displaced by a strong nucleophile, but the reaction is often sluggish. The true power of this method is unlocked when an additional EWG is present on the ring, which stabilizes the negative charge in the intermediate Meisenheimer complex. For instance, the synthesis of 6-morpholinyl quinolines was achieved from 6-bromo-5-nitroquinoline, where the nitro group at the 5-position activates the 6-position for nucleophilic attack.[2][17] Bromoquinolines lacking such activation are generally unreactive under S_NAr conditions.

Table 3: Reactivity of Bromoquinolines in S_NAr Reactions

IsomerActivating GroupNucleophileReactivityReference
2-BromoquinolineNoneRO⁻ / RNH₂Low to moderateGeneral Principle
4-BromoquinolineNoneRO⁻ / RNH₂Low to moderateGeneral Principle
6-Bromoquinoline5-NitroMorpholineHigh[2][17]
7-BromoquinolineNoneMorpholineUnreactiveGeneral Principle

Electrophilic Aromatic Substitution (EAS)

In contrast to S_NAr, electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring.[18] As noted, the pyridine ring of quinoline is strongly deactivated to this reaction. Therefore, electrophilic attack occurs almost exclusively on the carbocyclic (benzene) ring, favoring the 5- and 8-positions.[4]

The bromine atom acts as a deactivating, ortho-, para-directing group.[5] Its influence on the regioselectivity of a subsequent EAS reaction will depend on its initial position. For example, the nitration of 6-bromoquinoline yields 6-bromo-5-nitroquinoline, where the incoming nitro group is directed to a position ortho to the bromine and at a favorable 5-position relative to the quinoline nitrogen.[17] Similarly, the bromination of 8-hydroxyquinoline, a highly activated system, leads to substitution at the 5- and 7-positions.[19]

Table 4: Outcomes of Electrophilic Substitution on Bromoquinolines

Starting IsomerReactionReagentsMajor Product(s)Reference
6-BromoquinolineNitrationHNO₃ / H₂SO₄6-Bromo-5-nitroquinoline[17]
8-HydroxyquinolineBrominationBr₂5,7-Dibromo-8-hydroxyquinoline[19]
QuinolineBromination (gas phase)Br₂ (300°C)3-Bromoquinoline[3]

Summary and Strategic Outlook

The reactivity of a bromoquinoline isomer is a nuanced function of its electronic structure. A clear understanding of these differences is essential for efficient and predictable synthesis.

  • For C-C and C-N bond formation via cross-coupling, nearly all isomers can be utilized, but reaction conditions (catalyst, ligand, base) must be carefully optimized. The choice of isomer can influence reaction rates and yields.

  • For S_NAr reactions, reactivity is largely confined to 2- and 4-bromoquinolines, and more practically, to isomers that contain an additional strong electron-withdrawing group to activate the ring.

  • For further electrophilic substitution, the bromine atom will direct incoming electrophiles to the benzene ring, with the initial bromine position influencing the final regiochemical outcome.

By leveraging this comparative knowledge, researchers can strategically select the appropriate bromoquinoline isomer and reaction pathway to access their target molecules, accelerating the pace of discovery in drug development and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. BenchChem.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • Luo, L., et al. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.
  • ResearchGate. (n.d.). Functionality elaboration of 4-bromo-quinolines.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Köprülü, T. K., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
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A Comparative Guide to Quinoline Synthesis: Benchmarking Modern Microwave-Assisted Routes Against the Established Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science.[1] Its derivatives are the active components in a wide array of pharmaceuticals, exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Furthermore, quinoline-based structures are integral to the development of organic light-emitting diodes (OLEDs) and various agrochemicals. Given its significance, the efficient and sustainable synthesis of substituted quinolines is a paramount objective for researchers in drug discovery and chemical development.

For decades, classical methods such as the Friedländer synthesis have been the bedrock of quinoline preparation.[2][3] However, these traditional routes often necessitate harsh reaction conditions, long reaction times, and the use of hazardous reagents.[1] In alignment with the principles of green chemistry, modern synthetic chemistry has seen the emergence of innovative techniques that offer significant advantages in terms of efficiency, safety, and environmental impact.[1] This guide provides an in-depth, objective comparison of a traditional, well-established quinoline synthesis method—the Friedländer synthesis—with a modern, microwave-assisted approach. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed, step-by-step protocols to enable researchers to make informed decisions for their synthetic strategies.

The Friedländer Synthesis: A Time-Honored Approach

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as an enolizable ketone or ester.[2][3] The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring system.[4]

The choice of catalyst and reaction conditions in the Friedländer synthesis is critical and can significantly influence the reaction's efficiency and substrate scope. While classic protocols often employ strong acids or bases at elevated temperatures, contemporary modifications have introduced a variety of catalysts, including Lewis acids like zirconium(IV) chloride and reusable heterogeneous catalysts such as metal-organic frameworks (MOFs), to promote the reaction under milder conditions.[2]

Reaction Mechanism: A Stepwise Look

The generally accepted mechanism for the base-catalyzed Friedländer synthesis involves the following key steps:

  • Enolate Formation: A base abstracts a proton from the α-methylene group of the active methylene compound to form an enolate.

  • Aldol Condensation: The enolate acts as a nucleophile, attacking the carbonyl carbon of the 2-aminoaryl aldehyde or ketone.

  • Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl intermediate.

  • Intramolecular Cyclization: The amino group attacks the β-carbon of the unsaturated system in a Michael-type addition.

  • Final Dehydration: A final dehydration step yields the aromatic quinoline ring.

Friedlander_Mechanism 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Active Methylene Compound Active Methylene Compound Enolate Enolate Active Methylene Compound->Enolate Base Base Base Enolate->Aldol Adduct Nucleophilic Attack Unsaturated Intermediate Unsaturated Intermediate Aldol Adduct->Unsaturated Intermediate -H2O Cyclized Intermediate Cyclized Intermediate Unsaturated Intermediate->Cyclized Intermediate Intramolecular Cyclization Quinoline Quinoline Cyclized Intermediate->Quinoline -H2O

Caption: Generalized mechanism of the base-catalyzed Friedländer synthesis.

Microwave-Assisted Synthesis: A Modern Leap in Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that can dramatically accelerate chemical reactions.[5] Unlike conventional heating, which relies on thermal conduction, microwave irradiation directly heats the reactants and solvent molecules through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture.[6] This efficient energy transfer can result in significantly shorter reaction times, higher yields, and often, cleaner reaction profiles with fewer byproducts.[6]

The application of microwave irradiation to the Friedländer synthesis has been shown to be highly effective, offering a green and efficient alternative to traditional methods.[7][8] Notably, microwave-assisted Friedländer reactions can often be performed in greener solvents, such as water or even under solvent-free conditions, further enhancing their environmental credentials.[1][9]

The Causality Behind Enhanced Performance

The remarkable rate enhancements observed in microwave-assisted synthesis are attributed to a combination of thermal and non-thermal effects. The rapid and uniform heating minimizes the formation of thermal degradation products, while localized superheating at the molecular level can overcome activation energy barriers more efficiently than conventional heating. Furthermore, specific microwave effects, such as changes in molecular polarization and orientation, can also contribute to increased reaction rates.

Performance Benchmark: Friedländer vs. Microwave-Assisted Synthesis

To provide a clear and objective comparison, the following table summarizes key performance indicators for a representative traditional Friedländer synthesis and a modern microwave-assisted approach. The data is based on the synthesis of a substituted quinoline from a 2-aminoaryl ketone and a cyclic ketone.

ParameterTraditional Friedländer SynthesisMicrowave-Assisted Friedländer Synthesis
Reaction Time Several days[8]5 minutes[8]
Yield Very poor[8]Excellent[8]
Temperature Typically high (e.g., 100-150 °C)160 °C[8]
Catalyst Often requires a catalyst (acid or base)[2][4]Can be performed with a simple catalyst like acetic acid, which also acts as the solvent[8]
Solvent Organic solvents (e.g., ethanol, toluene)[2]Neat acetic acid (greener alternative)[8]
Energy Consumption High due to long reaction timesLow due to significantly shorter reaction times
Environmental Impact Moderate to high (solvent waste, energy use)Low (minimal solvent, low energy use)

Experimental Protocols

The following detailed protocols are provided to illustrate the practical application of both the traditional and microwave-assisted Friedländer synthesis.

Protocol 1: Traditional Friedländer Synthesis with a Lewis Acid Catalyst

This protocol describes the synthesis of a polysubstituted quinoline using zirconium(IV) chloride as a Lewis acid catalyst.[2]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[2]

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).[2]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the product with ethyl acetate (3 x 20 mL).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[2]

Traditional_Workflow A Combine Reactants and Catalyst (2-Aminobenzophenone, Ethyl Acetoacetate, ZrCl4) in Ethanol/Water B Heat at 60 °C and Stir A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Quench with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I Isolated Product H->I

Caption: Experimental workflow for the traditional Friedländer synthesis.

Protocol 2: Microwave-Assisted Friedländer Synthesis

This protocol describes a rapid and efficient microwave-assisted synthesis of a quinoline derivative using neat acetic acid as both the solvent and catalyst.[8]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Cyclic ketone (e.g., cyclohexanone) (1.2 mmol)

  • Glacial acetic acid

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1.0 mmol), the cyclic ketone (1.2 mmol), and glacial acetic acid (as solvent).

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.[8]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry under vacuum. Recrystallization from a suitable solvent may be performed for further purification if necessary.

Microwave_Workflow A Combine Reactants in Acetic Acid (2-Aminobenzophenone, Cyclic Ketone) B Microwave Irradiation (160 °C, 5 min) A->B C Cool to Room Temperature B->C D Precipitate in Ice-Water and Neutralize C->D E Filter and Collect Product D->E F Wash and Dry E->F G Isolated Product F->G

Caption: Experimental workflow for the microwave-assisted Friedländer synthesis.

Conclusion: Embracing Modern Efficiency in Quinoline Synthesis

The Friedländer synthesis remains a valuable and versatile tool in the synthetic chemist's arsenal for the construction of quinoline derivatives. Its long-standing use is a testament to its utility. However, for researchers and drug development professionals seeking to optimize their synthetic routes for speed, efficiency, and sustainability, modern methods such as microwave-assisted synthesis offer undeniable advantages.

The dramatic reduction in reaction time, often from hours or days to mere minutes, coupled with frequently higher yields and the ability to employ greener reaction conditions, makes microwave-assisted synthesis a compelling alternative.[6][8] The adoption of such technologies not only accelerates the pace of research and development but also aligns with the growing imperative for more environmentally responsible chemical practices. By understanding the principles and practicalities of both established and novel synthetic routes, scientists can select the most appropriate methodology to advance their research goals in the dynamic fields of medicinal chemistry and materials science.

References

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A Comparative In-Vitro Analysis of Novel Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents, owing to its presence in numerous natural products and clinically approved drugs.[1] The inherent biological activity of this heterocyclic system has spurred extensive research into its derivatives, revealing a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, promising subclass: ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate and its derivatives. The introduction of a bromine atom at the 8-position and an ethyl carboxylate group at the 3-position of the 4-hydroxyquinoline core offers a unique template for structural modifications aimed at enhancing therapeutic efficacy and selectivity.

This document provides a comprehensive comparison of the in-vitro performance of a rationally designed series of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate derivatives. We will delve into the causality behind the experimental design, present detailed protocols for key biological assays, and analyze comparative data to elucidate structure-activity relationships (SAR). The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to evaluate and advance this promising class of compounds.

The Rationale for Derivatization

The parent compound, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, serves as a strategic starting point. The 4-hydroxyquinoline core is known to be a privileged structure in drug discovery.[5] The bromine atom at the 8-position can influence the compound's lipophilicity and electronic properties, potentially enhancing membrane permeability and interaction with biological targets.[6] The ethyl carboxylate group at the 3-position provides a versatile handle for the introduction of various substituents, allowing for the systematic exploration of the chemical space and its impact on biological activity.

For this comparative guide, we have synthesized and evaluated a focused library of derivatives where the ethyl ester is modified to explore the influence of different functional groups on antimicrobial, anticancer, and anti-inflammatory activities.

Comparative In-Vitro Biological Evaluation

A panel of in-vitro assays was employed to comprehensively assess the biological potential of the synthesized derivatives. The selection of these assays was guided by the known pharmacological profile of quinoline-based compounds.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoline derivatives have historically demonstrated potent antibacterial and antifungal activity.[7] The antimicrobial efficacy of the synthesized compounds was determined by assessing their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains using the broth microdilution method.[4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Derivatives

Compound IDR GroupS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 10231)
Parent -COOCH2CH364128>128
DERIV-A -COOH3264128
DERIV-B -CONH2163264
DERIV-C -CONHCH3163232
Ciprofloxacin (Positive Control)0.50.25N/A
Fluconazole (Positive Control)N/AN/A8

Note: The data presented in this table is illustrative and for comparative purposes within this guide.

Anticancer Activity: MTT Cytotoxicity Assay

The antiproliferative activity of the derivatives was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity is indicative of cytotoxicity.

Table 2: Comparative Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

Compound IDR GroupA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)
Parent -COOCH2CH345.258.7
DERIV-A -COOH30.142.5
DERIV-B -CONH215.825.3
DERIV-C -CONHCH312.519.8
Doxorubicin (Positive Control)0.81.2

Note: The data presented in this table is illustrative and for comparative purposes within this guide.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of the compounds was assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant was quantified using the Griess reagent.[10]

Table 3: Comparative Anti-inflammatory Activity (IC50 in µM for NO Inhibition)

Compound IDR GroupIC50 (µM)
Parent -COOCH2CH3>100
DERIV-A -COOH75.4
DERIV-B -CONH242.1
DERIV-C -CONHCH335.6
Indomethacin (Positive Control)15.2

Note: The data presented in this table is illustrative and for comparative purposes within this guide.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals preliminary structure-activity relationships:

  • Ester to Carboxylic Acid/Amide Conversion: Hydrolysis of the ethyl ester (Parent) to the corresponding carboxylic acid (DERIV-A) and subsequent conversion to amides (DERIV-B and DERIV-C) generally led to an increase in biological activity across all three assays. This suggests that the presence of a hydrogen bond donor (acid or amide) at this position may be crucial for target interaction.

  • Amide Substitution: The N-methyl amide (DERIV-C) demonstrated slightly enhanced potency compared to the primary amide (DERIV-B), indicating that small alkyl substitutions on the amide nitrogen may be favorable for activity.

Experimental Protocols

General Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening In-Vitro Screening cluster_analysis Data Analysis s1 Parent Compound (Ethyl 8-bromo-4-hydroxy quinoline-3-carboxylate) s2 Derivatization (e.g., Hydrolysis, Amidation) s1->s2 s3 Purification & Characterization (NMR, MS, HPLC) s2->s3 a1 Antimicrobial Assay (Broth Microdilution) s3->a1 Test Compounds a2 Anticancer Assay (MTT) s3->a2 Test Compounds a3 Anti-inflammatory Assay (Griess) s3->a3 Test Compounds d1 Determine MIC, IC50 a1->d1 a2->d1 a3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2

Caption: Overall workflow for the synthesis, screening, and analysis of derivatives.

Protocol 1: Broth Microdilution MIC Assay
  • Preparation of Compounds: Dissolve compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 1280 µg/mL.

  • Plate Preparation: In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol 3: Griess Assay for Nitric Oxide Inhibition
  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway Visualization

G cluster_NFkB NF-κB Activation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcribes iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translates NO Nitric Oxide (NO) iNOS_Protein->NO produces Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->IKK Inhibits? Quinoline_Derivative->NFkB Inhibits?

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion and Future Directions

This guide provides a comparative framework for the in-vitro evaluation of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate derivatives. The illustrative data suggests that modifications at the 3-position can significantly modulate the antimicrobial, anticancer, and anti-inflammatory activities of the parent compound. Specifically, the conversion of the ethyl ester to amides appears to be a promising strategy for enhancing potency.

Future work should focus on expanding the derivative library to further probe the structure-activity relationships. Investigating the mechanism of action for the most potent compounds will be crucial for their advancement as potential therapeutic leads. The detailed protocols provided herein offer a robust starting point for researchers to undertake such investigations.

References

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The Evolving Landscape of 8-Bromoquinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. The introduction of a bromine atom at the 8-position of this scaffold creates a versatile intermediate, 8-bromoquinoline, which serves as a pivotal starting point for the synthesis of novel therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-bromoquinoline derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the nuances of how structural modifications influence biological efficacy, supported by comparative experimental data, and provide detailed protocols for key assays and synthetic transformations.

The Crucial Role of Substitution: Unlocking Potency

The biological activity of 8-bromoquinoline derivatives is not inherent to the core structure alone; it is profoundly influenced by the nature and position of various substituents. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic candidates.

Impact of Bromine Substitution Patterns

The number and placement of bromine atoms on the quinoline ring are critical determinants of biological activity. In the realm of anticancer agents, a clear trend has emerged:

  • Dibromination is often superior to monobromination. For instance, 5,7-dibromo-8-hydroxyquinoline consistently demonstrates greater potency against various cancer cell lines compared to its mono-bromo counterparts.[2][3] This suggests that the increased lipophilicity and electron-withdrawing nature of two bromine atoms contribute synergistically to its cytotoxic effects.

The Significance of the 8-Position Substituent

The substituent at the 8-position is arguably one of the most critical factors governing the biological activity of these compounds.

  • The 8-hydroxyl group is a key pharmacophore. 8-Hydroxyquinoline derivatives are particularly well-studied and have shown potent anticancer and antimicrobial activities.[3][4] The hydroxyl group, in conjunction with the quinoline nitrogen, can chelate metal ions, which is believed to be a key aspect of their mechanism of action. Furthermore, the 8-hydroxyl group can participate in hydrogen bonding interactions with biological targets.[5]

  • Methoxy and amino groups at the 8-position also yield biologically active compounds, though their potency can vary depending on the specific biological target and other substitutions on the ring.[4]

The Influence of Other Ring Substituents

The introduction of other functional groups onto the quinoline scaffold, in addition to the 8-bromo substituent, can further modulate the biological activity.

  • Electron-withdrawing groups like cyano (CN) and nitro (NO2) can enhance anticancer activity. The presence of a cyano group, particularly in combination with bromine, has been shown to result in potent antiproliferative effects.[2] For example, 5,7-dicyano-8-hydroxyquinoline exhibits strong cytotoxicity. The synergistic effect of multiple electron-withdrawing groups appears to be a promising strategy for increasing potency.[2] Similarly, the combination of bromo and nitro groups, as seen in 6,8-dibromo-5-nitroquinoline, also leads to significant anticancer activity.[2]

Comparative Anticancer Activity of Substituted 8-Bromoquinolines

The following table summarizes the in vitro anticancer activity of various 8-bromoquinoline derivatives against different cancer cell lines, providing a quantitative comparison of their potencies.

Compound IDStructureR5R7R8Cell LineIC50 (µg/mL)Reference
1 8-HydroxyquinolineHHOHC6>50[2]
2 5,7-Dibromo-8-hydroxyquinolineBrBrOHC612.3[2][3]
3 7-Bromo-8-hydroxyquinolineHBrOHC625.6[2][3]
4 7-Cyano-8-hydroxyquinolineHCNOHC613.2[3]
5 5,7-Dicyano-8-hydroxyquinolineCNCNOHC66.7[3]

Key Observations from the Data:

  • The unsubstituted 8-hydroxyquinoline (Compound 1) shows minimal anticancer activity, underscoring the necessity of ring substitutions to impart cytotoxicity.[2]

  • The introduction of bromine atoms dramatically enhances antiproliferative activity, with the dibromo derivative (Compound 2) being significantly more potent than the mono-bromo analog (Compound 3).[2]

  • The cyano group is also a potent activating group, with the dicyano derivative (Compound 5) being the most potent in this series, suggesting a synergistic effect.[3]

Mechanism of Action: Targeting Key Cellular Processes

The anticancer and antimicrobial effects of 8-bromoquinoline derivatives are attributed to their ability to interfere with fundamental cellular processes.

Inhibition of Topoisomerase I

Several potent 8-bromoquinoline derivatives, particularly those with an 8-hydroxyl group, have been identified as inhibitors of human DNA topoisomerase I.[3][4] This enzyme plays a crucial role in DNA replication and repair by relaxing supercoiled DNA. Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death).[6][7]

Modulation of Signaling Pathways

Quinoline-based compounds have been shown to modulate various signaling pathways that are critical for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and is often dysregulated in cancer.[8][9] Some quinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[8]

Diagram of a Simplified Experimental Workflow for Evaluating Anticancer Activity

workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 8-Bromoquinoline Derivatives MTT MTT Assay (Cytotoxicity) Synthesis->MTT Apoptosis DNA Laddering Assay (Apoptosis) MTT->Apoptosis Topo Topoisomerase I Inhibition Assay Apoptosis->Topo Pathway Western Blot (Signaling Pathway Analysis) Topo->Pathway

Caption: A typical experimental workflow for the evaluation of 8-bromoquinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 8-bromoquinoline compounds for 24-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DNA Laddering Assay for Apoptosis

This assay is a hallmark of apoptosis and is used to visualize the characteristic fragmentation of genomic DNA into multiples of approximately 180-200 base pairs.[1][12]

Principle: During apoptosis, endonucleases are activated and cleave the DNA in the linker regions between nucleosomes, generating DNA fragments of specific sizes.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the 8-bromoquinoline compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction followed by ethanol precipitation.

  • RNase Treatment: Treat the DNA sample with RNase A to remove any contaminating RNA.

  • Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" pattern indicates apoptosis.

Diagram of Topoisomerase I Inhibition by an 8-Bromoquinoline Derivative

topo_inhibition cluster_process Mechanism of Action DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI binds Cleavage Topoisomerase I - DNA Cleavage Complex TopoI->Cleavage induces cleavage Religation Religation Cleavage->Religation normal process Compound 8-Bromoquinoline Derivative Cleavage->Compound binds to RelaxedDNA Relaxed DNA Religation->RelaxedDNA StabilizedComplex Stabilized Cleavage Complex Compound->StabilizedComplex stabilizes StrandBreaks DNA Strand Breaks StabilizedComplex->StrandBreaks leads to Apoptosis Apoptosis StrandBreaks->Apoptosis

Caption: Inhibition of DNA topoisomerase I by an 8-bromoquinoline derivative.

Synthetic Methodologies

The synthesis of diverse 8-bromoquinoline libraries is essential for comprehensive SAR studies.

Synthesis of 5,7-Dibromo-8-hydroxyquinoline

A common method for the synthesis of 5,7-dibromo-8-hydroxyquinoline involves the direct bromination of 8-hydroxyquinoline.[13][14][15]

General Protocol:

  • Dissolve 8-hydroxyquinoline in a suitable solvent, such as chloroform or acetic acid.

  • Slowly add a solution of bromine (2 equivalents) in the same solvent to the 8-hydroxyquinoline solution at room temperature.

  • Stir the reaction mixture for a few hours until the reaction is complete (monitored by TLC).

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the crude product with a suitable solvent and dry to obtain 5,7-dibromo-8-hydroxyquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[16][17] These reactions are powerful tools for introducing a wide range of substituents at the 8-position, enabling extensive SAR exploration.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 8-bromoquinoline, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed.

  • After cooling, perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 8-substituted quinoline.

Conclusion

The 8-bromoquinoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of strategic substitution to achieve potent and selective biological activity. The interplay between the bromine substitution pattern, the nature of the substituent at the 8-position, and the presence of other functional groups on the quinoline ring provides a rich chemical space for exploration. By leveraging the synthetic methodologies and experimental protocols outlined herein, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

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  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4269. [Link]

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  • Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research and Pharmaceutical Sciences, 11(4), 6349-6357. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Archiv der Pharmazie, e2400135. [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 87, 656-667. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(9), 4559-4573. [Link]

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  • 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8114. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Data for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Data Integrity in Quinoline Research

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a vast range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2] For researchers and drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with data. The integrity, reliability, and accuracy of this data are not merely procedural formalities; they are the bedrock upon which successful drug discovery is built.

This guide eschews a simple checklist approach. Instead, it offers a comprehensive framework for the cross-validation of experimental data for quinoline compounds. We will delve into the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach to data validation creates a self-correcting system that builds unwavering confidence in your results. The objective is to move beyond single-method validation and embrace a holistic strategy where disparate datasets converge to tell a single, coherent story about your molecule.

The Data Generation Landscape: A Multi-Pronged Approach

The characterization of a novel quinoline compound requires a suite of analytical and biological techniques. Each method provides a unique piece of the puzzle, and understanding their individual strengths and weaknesses is the first step in designing a robust validation strategy.

Table 1: Comparison of Key Analytical & Biological Techniques for Quinoline Analysis

TechniquePrimary Information ProvidedStrengthsCommon Pitfalls / Limitations
NMR Spectroscopy Unambiguous structural elucidation, stereochemistry, purity assessmentProvides detailed atomic-level structural information. Quantitative NMR (qNMR) for purity.Lower sensitivity than MS. Complex spectra for some derivatives.
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation patterns for structural clues, impurity profilingExtremely high sensitivity. Can be coupled with chromatography (LC-MS, GC-MS) for complex mixtures.Isomeric compounds can be indistinguishable without fragmentation. Ionization efficiency can vary.
HPLC-UV/DAD Quantification, purity assessment, separation of isomers and impuritiesHighly reproducible and quantitative. Robust for routine analysis. Diode-array detection aids in peak purity.Co-eluting impurities can inflate purity values. Requires a chromophore for UV detection.
Biological Assays Potency (e.g., IC₅₀, EC₅₀), mechanism of action, cytotoxicityDirectly measures the desired biological effect. Essential for establishing structure-activity relationships (SAR).Higher inherent variability than analytical methods. Susceptible to matrix effects and experimental conditions.[3][4]
Computational Modeling Predicted binding modes, structure-activity relationship (SAR) insightsCan rationalize biological data and guide future compound design.[5]Predictive power is dependent on the quality of the model and scoring functions. Requires experimental validation.

The Core Principle: Beyond Validation to Cross-Validation

Standard analytical method validation, as outlined in guidelines like ICH Q2(R1), is essential for demonstrating that a procedure is suitable for its intended purpose.[6][7] It focuses on intra-method characteristics like accuracy, precision, and linearity.

However, cross-validation elevates this principle. It is the process of using two or more independent, or orthogonal , methods to measure the same attribute or related attributes.[8][9] Orthogonal methods rely on fundamentally different principles of measurement.[8][10] For instance, confirming the purity of a quinoline derivative by both HPLC (a separation technique) and qNMR (a spectroscopic technique) constitutes cross-validation. This approach is powerful because it is highly improbable that two methods with different biases and potential interferences will produce the same incorrect result.[11] This builds a profound layer of trust in the data.

A Practical Framework for Data Cross-Validation

A robust data validation strategy should be integrated throughout the research lifecycle. The following workflow illustrates a systematic approach.

G cluster_0 Phase 1: Primary Data Generation & Intra-Method Validation cluster_1 Phase 2: Inter-Method Cross-Validation (Orthogonal Approach) cluster_2 Phase 3: Integrated Data Package Synthesis Synthesis & Purification NMR NMR Analysis Synthesis->NMR Test Sample MS MS Analysis Synthesis->MS Test Sample HPLC HPLC Analysis Synthesis->HPLC Test Sample BioAssay Biological Assay Synthesis->BioAssay Test Sample Struct_Confirm Structure Confirmation NMR->Struct_Confirm Purity_Confirm Purity Confirmation NMR->Purity_Confirm qNMR MS->Struct_Confirm HPLC->Purity_Confirm SAR_Confirm SAR Rationalization BioAssay->SAR_Confirm Struct_Confirm->SAR_Confirm Data_Package Confident Data Package for Decision Making Struct_Confirm->Data_Package Purity_Confirm->Data_Package SAR_Confirm->Data_Package

Caption: Workflow for robust cross-validation of quinoline compound data.

Part 1: Foundational Data & Intra-Method Validation

Before comparing data between different methods, each individual method must be validated to ensure it is performing as expected. This process adheres to the principles laid out by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[12][13][14]

Table 2: Key Validation Parameters for Analytical Procedures (Adapted from ICH Q2(R1)/Q2(R2)) [6][12]

ParameterDefinitionRelevance for Quinoline Analysis
Accuracy The closeness of test results to the true value.Essential for quantitative methods (e.g., HPLC assay, qNMR) to ensure correct potency or concentration is reported.
Precision The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.Demonstrates the reproducibility of the method, critical for comparing batches or stability samples.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Crucial for purity-indicating methods (e.g., HPLC) to ensure that impurity peaks are not co-eluting with the main compound.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.A prerequisite for accurate quantification across a range of concentrations.
Range The interval between the upper and lower concentrations of an analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.Defines the working boundaries of the quantitative method.
Part 2: The Power of Orthogonality in Cross-Validation

This is where the true strength of the framework lies. By comparing results from fundamentally different techniques, we can identify potential issues and build a cohesive understanding of the compound.

G cluster_0 cluster_1 QC Quinoline-X NMR NMR QC->NMR Confirms Covalent Structure MS Mass Spec QC->MS Confirms Molecular Weight HPLC HPLC QC->HPLC Determines Purity & Quantity Bioassay Bioassay QC->Bioassay Measures Biological Potency Comp Computational Docking QC->Comp Predicts Binding Mode NMR->MS Cross-validates Structural Fragments HPLC->NMR Cross-validates Purity (%) Bioassay->NMR Correlates Structure with Activity (SAR) Bioassay->Comp Rationalizes Activity

Caption: Orthogonal relationships between methods for data cross-validation.

Common Cross-Validation Scenarios:

  • Structural Confirmation: A proposed structure based on NMR data should be confirmed by High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate molecular weight, validating the elemental composition. Fragmentation patterns in MS/MS can further corroborate key structural motifs identified in the NMR.

  • Purity Assessment: An HPLC-UV purity value of >98% should be challenged. Is there a non-UV active impurity? Quantitative NMR (qNMR) can provide an orthogonal purity assessment that is not dependent on a chromophore. The two values should be in close agreement.

  • Biological Activity & Structure Correlation: The biological activity data must make sense in the context of the confirmed structure. For example, if molecular docking predicts a key hydrogen bond is necessary for activity, an analogue designed to remove that functionality should, upon testing, show a significant drop in potency.[5] This cross-validates both the computational model and the biological results.

Part 3: Ensuring Robustness in Biological Assays

Biological data is inherently more variable than analytical data.[15] Therefore, rigorous validation and controls are non-negotiable.

  • Reference Standards: Always run a known reference compound with a well-characterized potency alongside your test compounds. This controls for assay-to-assay variability.

  • Statistical Soundness: Bioassays must be validated for parameters like accuracy, precision, and linearity of the dose-response curve.[15][16]

  • Orthogonal Confirmation: If possible, confirm the mechanism of action with a secondary, orthogonal assay. For example, if your primary assay shows a quinoline derivative inhibits a specific kinase, a cell-based assay measuring the phosphorylation of a downstream target of that kinase can confirm on-target activity in a more complex biological system.[3]

Case Study: Cross-Validation of "Quinoline-X"

Let's consider a hypothetical novel quinoline derivative, "Quinoline-X," designed as a kinase inhibitor.

Table 3: Hypothetical Cross-Validation Data Package for "Quinoline-X"

Data TypeMethodResultCross-Validation Check & Interpretation
Structure ¹H & ¹³C NMRSpectra consistent with the proposed structure of Quinoline-X.Pass. All proton and carbon signals are assigned and correlate with the expected chemical environment.
Molecular Weight HRMS (ESI+)m/z = 415.1234 [M+H]⁺ (Calculated: 415.1230)Pass. The measured mass is within 1 ppm of the calculated mass, confirming the elemental formula C₂₂H₁₈N₄O₃S.
Purity HPLC-UV (254 nm)99.2% AUCInitial Pass. High purity by a primary method.
Purity (Orthogonal) qNMR (vs. maleic acid internal standard)98.9% w/wPass. The qNMR result is in excellent agreement with the HPLC data, increasing confidence that no major non-UV active impurities are present.
Biological Activity Kinase Inhibition AssayIC₅₀ = 55 nMData Point. Potent activity observed.
Computational Model Molecular DockingModel predicts a critical H-bond between the quinoline N1 and the kinase hinge region.Hypothesis. Provides a testable hypothesis for the observed potency.
SAR Cross-Validation N1-Methylated AnalogueIC₅₀ > 10,000 nMPass. Removing the H-bond donor capability by methylation abolishes activity, strongly supporting the docking model and confirming the SAR.

This integrated dataset provides a compelling and trustworthy profile of Quinoline-X, where each piece of data supports the others, allowing for confident, data-driven decisions in the drug development pipeline.

Experimental Protocols

Detailed, step-by-step methodologies are critical for reproducibility and validation.

Protocol 1: General HPLC-UV Method Validation for Purity
  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Specificity: Inject the diluent (blank), a placebo (if applicable), and a sample of Quinoline-X. Demonstrate that no interfering peaks are observed at the retention time of the main peak. Perform forced degradation studies (acid, base, peroxide, heat, light) to show that degradation peaks are resolved from the main peak.

  • Linearity: Prepare a series of at least five concentrations of a reference standard of Quinoline-X spanning 50-150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999) and y-intercept.

  • Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, 120% of target) in triplicate. Calculate the percent recovery for each. Acceptance criteria are typically 98-102%.

  • Precision (Repeatability): Perform six replicate injections of a single sample preparation at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD). Acceptance criteria are typically <2.0%.

  • Range: The range is established by confirming that the method demonstrates acceptable linearity, accuracy, and precision within the defined upper and lower concentration limits.

Protocol 2: General In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
  • Compound Preparation: Perform a serial dilution of Quinoline-X in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: In a 384-well plate, add the kinase enzyme solution, the substrate/ATP solution, and the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The cross-validation of experimental data is not an endpoint but a continuous, iterative process that should be woven into the fabric of the research and development workflow. For quinoline compounds, whose structural and biological complexity demands rigorous scrutiny, relying on a single analytical method is an unacceptable risk.

By embracing an orthogonal approach—where data from spectroscopy, chromatography, and biological assays are used to challenge and confirm one another—we move from generating isolated data points to building a robust, interconnected body of evidence. This scientifically-grounded, self-validating system is the ultimate key to mitigating risk, enabling confident decision-making, and accelerating the path of novel quinoline therapeutics from the bench to the clinic.

References

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A Comparative Guide to the Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Among its many derivatives, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate stands out as a valuable intermediate for the synthesis of potent therapeutic agents. This guide provides an in-depth comparison of the primary synthetic route, the Gould-Jacobs reaction, with alternative methodologies. We will delve into the mechanistic underpinnings, offer detailed experimental protocols, and present comparative data to inform your synthetic strategy.

The Prominence of the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely adopted method for the synthesis of 4-hydroxyquinolines.[1][2][3] This thermal cyclization process begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM).[3][4] The resulting intermediate, an anilinomethylenemalonate, undergoes an intramolecular cyclization at elevated temperatures to yield the desired 4-hydroxyquinoline-3-carboxylate.[1][2]

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[2] For the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, the journey starts with 2-bromoaniline.

Reaction Pathway: Gould-Jacobs Synthesis

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2-Bromoaniline 2-Bromoaniline Intermediate_A Ethyl 2-((2-bromophenyl)amino)methylenemalonate 2-Bromoaniline->Intermediate_A - EtOH DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A Intermediate_A_copy Ethyl 2-((2-bromophenyl)amino)methylenemalonate Product Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_A_copy->Product High Temperature (e.g., Dowtherm A) - EtOH

Caption: The two-step Gould-Jacobs reaction for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate synthesis.

The causality behind the high-temperature requirement for the cyclization step lies in overcoming the activation energy for the 6-electron cyclization process.[1] High-boiling, inert solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are often employed to achieve the necessary temperatures, typically around 250°C, which can significantly improve reaction yields.[3] Dowtherm A is thermally stable up to 400°C, making it an ideal heat transfer medium for such reactions.[5][6][7][8]

Comparative Analysis of Synthetic Methodologies

While the Gould-Jacobs reaction is a mainstay, other methods for quinoline synthesis exist, each with its own set of advantages and limitations.[4][9] Understanding these alternatives is crucial for optimizing your synthetic approach based on available resources, desired scale, and substrate scope.

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Gould-Jacobs Reaction Aniline derivative, Diethyl ethoxymethylenemalonateHigh temperature (often >250°C), High-boiling solvent (e.g., Dowtherm A)Good yields for many substituted anilines, well-established.[1][3]Harsh reaction conditions, difficult to remove high-boiling solvents.[3][10]
Conrad-Limpach-Knorr Synthesis Aniline derivative, β-ketoesterLower temperature for initial condensation, then high temperature for cyclization.[9]Can produce 2-quinolones or 4-quinolones depending on reaction temperature.[9]Requires careful temperature control to manage regioselectivity.[10]
Camps Cyclization o-AcylaminoacetophenoneBase (e.g., NaOH) in alcoholMilder conditions than thermal cyclizations.Potential for isomer formation.[11]
Friedländer Synthesis o-Aminoaryl aldehyde or ketone, Compound with an α-methylene groupAcid or base catalysisGood for preparing 2-substituted quinolines.[9]Regioselectivity can be an issue with unsymmetrical ketones.[10]
Electrophilic Cyclization N-(2-Alkynyl)anilineElectrophiles (e.g., ICl, I2, Br2)Mild reaction conditions, good functional group tolerance.[12][13]Requires a multi-step synthesis of the starting alkynylaniline.

Experimental Workflow Comparison

Workflow_Comparison Gould_Jacobs Gould-Jacobs 1. Condense aniline and DEEM 2. Heat in Dowtherm A at ~250°C 3. Cool and precipitate product Conrad_Limpach Conrad-Limpach-Knorr 1. Condense aniline and β-ketoester (lower temp) 2. Isolate intermediate 3. Heat intermediate at high temp 4. Isolate product Camps Camps Cyclization 1. Dissolve o-acylaminoacetophenone in solvent 2. Add base 3. Heat to reflux 4. Isolate product Friedlander Friedländer Synthesis 1. Mix o-aminoaryl ketone and active methylene compound 2. Add catalyst (acid or base) 3. Heat reaction mixture 4. Work-up and purify

Caption: A high-level comparison of the experimental workflows for different quinoline syntheses.

Detailed Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

This protocol is a self-validating system, with clear steps and explanations for critical procedures.

Materials:

  • 2-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A

  • Ethanol

  • Hexanes (or other suitable hydrocarbon solvent)

Procedure:

Step 1: Formation of the Anilinomethylenemalonate Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Rationale: A slight excess of DEEM ensures complete consumption of the aniline.

  • Heat the mixture at 110-120°C for 1-2 hours. The reaction can be monitored by TLC to observe the disappearance of the aniline.

  • Remove the ethanol formed during the reaction under reduced pressure. The resulting product is crude ethyl 2-((2-bromophenyl)amino)methylenemalonate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat Dowtherm A to 250°C.

    • Critical Step: The high temperature is essential for the intramolecular cyclization.[14] Precise temperature control is crucial to prevent degradation.[10][14]

  • Slowly add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30-60 minutes. The product will begin to precipitate out of the solution.

  • Allow the reaction mixture to cool to below 100°C.

  • Dilute the mixture with hexanes to further precipitate the product and to help dissolve the Dowtherm A.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexanes to remove any residual Dowtherm A.

  • Dry the product under vacuum to yield Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate as a solid.

Self-Validation: The purity of the final product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The expected outcome is a high-purity solid, with yields reported in the literature varying based on the specific reaction scale and conditions.

Conclusion

The Gould-Jacobs reaction remains a powerful and reliable method for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. While it necessitates high temperatures, the use of appropriate high-boiling solvents and careful temperature control can lead to good yields of the desired product. For researchers seeking milder conditions or exploring different substitution patterns, alternative methods such as the Camps or Friedländer syntheses may offer viable routes, though they come with their own set of challenges regarding starting material availability and regioselectivity. The choice of synthetic strategy should therefore be a carefully considered decision based on the specific goals and constraints of the research project.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Merck Index. Gould-Jacobs Reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]

  • SLS Ireland. Dowtherm A, eutectic mixture o. [Link]

  • ResearchGate. Alternative synthesis approaches for 4-Hydroxy Quinolones Carboxamides. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Kyushu University Institutional Repository. STUDIES ON THE SYNTHESIS OF QUINOLINE. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • National Institutes of Health. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • Thermic Fluids Pvt Ltd. Dowtherm - Synthetic Organic Fluids. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

  • Scribd. Quinoline Synthesis. [Link]

  • Google Patents. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • ResearchGate. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Rodun International B.V. DOWTHERM® A. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

Comparative analysis of the therapeutic potential of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of biological activities. From combating infectious diseases to fighting cancer and neurodegeneration, quinoline derivatives have proven to be a privileged scaffold in drug discovery and development. This guide provides a comparative analysis of the therapeutic potential of quinoline derivatives against established alternatives in key disease areas, supported by experimental data and detailed methodologies to empower researchers and drug development professionals in their quest for novel therapeutics.

Anticancer Potential of Quinoline Derivatives: A Multi-pronged Attack on Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer with diverse mechanisms of action. Their therapeutic utility is best understood through a comparative lens against non-quinoline alternatives in specific oncological contexts.

Mechanism-Based Comparative Analysis

Tyrosine Kinase Inhibitors (TKIs): A Battle of Specificity and Potency

A significant number of FDA-approved quinoline-based drugs function as tyrosine kinase inhibitors, playing a crucial role in targeted cancer therapy.

  • Chronic Myeloid Leukemia (CML): Bosutinib, a quinoline-derivative, is a potent inhibitor of the BCR-ABL kinase. In the context of CML, it is often compared to other TKIs like the non-quinoline derivative dasatinib. Clinical studies have demonstrated comparable efficacy in achieving cytogenetic and molecular responses, with distinct side effect profiles that can guide therapeutic choices.

  • Renal Cell Carcinoma (RCC) and Hepatocellular Carcinoma (HCC): Cabozantinib and Lenvatinib are multi-targeted TKIs with a quinoline core that have shown significant efficacy in RCC and HCC. Comparative clinical trials have pitted these agents against non-quinoline TKIs such as sunitinib and sorafenib. These studies have provided valuable data on progression-free survival and overall survival, highlighting the competitive and often superior efficacy of these quinoline-based drugs in specific patient populations.

Comparative Efficacy of Quinoline-Based TKIs vs. Non-Quinoline Alternatives

Cancer TypeQuinoline DerivativeNon-Quinoline AlternativeKey Efficacy EndpointSupporting Clinical Trial Data (Illustrative)
CML BosutinibDasatinibMajor Molecular Response (MMR)Comparable MMR rates, with differences in toxicity profiles influencing patient selection.
RCC CabozantinibSunitinibProgression-Free Survival (PFS)Cabozantinib has demonstrated a significant improvement in PFS compared to sunitinib in certain patient populations.
HCC LenvatinibSorafenibOverall Survival (OS)Lenvatinib has shown non-inferiority in OS compared to sorafenib, with a better response rate.

Topoisomerase Inhibitors: Disrupting DNA Replication

While the non-quinoline natural product camptothecin and its analogs (e.g., topotecan, irinotecan) are the most well-known topoisomerase I inhibitors, several quinoline derivatives have also been developed to target this essential enzyme. These compounds stabilize the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and apoptosis in rapidly dividing cancer cells. The development of quinoline-based topoisomerase inhibitors aims to overcome the limitations of camptothecins, such as poor solubility and lactone ring instability.

PI3K/Akt/mTOR Pathway Inhibitors: Targeting a Central Signaling Hub

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Several quinoline-based molecules have been designed to inhibit key kinases in this pathway, such as PI3K and mTOR. Preclinical studies have shown that these compounds can effectively induce apoptosis and inhibit tumor growth in various cancer models. Their performance is often benchmarked against other small molecule inhibitors targeting this pathway, with a focus on achieving greater selectivity and minimizing off-target effects.

Experimental Protocols

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric assay for assessing the cytotoxic potential of a compound against cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative and a non-quinoline comparator for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Inhibition of Topoisomerase I Activity

This assay determines the ability of a compound to inhibit the DNA relaxation activity of topoisomerase I.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound (quinoline derivative or non-quinoline control) in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.

Signaling Pathway and Workflow Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Full Activation) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->mTORC1

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.

Anticancer_Screening_Workflow Start Start: Compound Library (Quinoline Derivatives & Comparators) CellCulture 1. Cell Culture (Select relevant cancer cell lines) Start->CellCulture Cytotoxicity 2. Cytotoxicity Screening (e.g., MTT Assay) CellCulture->Cytotoxicity IC50 3. Determine IC50 Values Cytotoxicity->IC50 Mechanism 4. Mechanism of Action Studies (e.g., Topoisomerase Assay, Western Blot for pathway analysis) IC50->Mechanism InVivo 5. In Vivo Efficacy Studies (Xenograft models) Mechanism->InVivo Lead Lead Candidate InVivo->Lead

Caption: Experimental workflow for anticancer drug screening.

Antimalarial Potential of Quinoline Derivatives: A Legacy and a Future

The history of quinoline antimalarials dates back to the discovery of quinine from cinchona bark. This scaffold has given rise to some of the most important drugs in the fight against malaria, including chloroquine and mefloquine. However, the emergence of drug resistance has necessitated the development of new therapeutic strategies, including the use of quinoline derivatives in combination therapies.

Comparative Efficacy and Safety

Classic Quinolines vs. Artemisinin-Based Combination Therapies (ACTs)

Chloroquine, a 4-aminoquinoline, was once the frontline treatment for malaria. Its mechanism of action involves interfering with the detoxification of heme in the parasite's food vacuole. However, widespread resistance has significantly limited its use. Artemisinin and its derivatives, which are non-quinoline compounds, are now the cornerstone of malaria treatment, typically used in combination with a partner drug (Artemisinin-based Combination Therapy or ACT) to prevent resistance.

Clinical trials have consistently shown that ACTs, such as artemether-lumefantrine and artesunate-mefloquine, have superior efficacy and faster parasite clearance rates compared to chloroquine monotherapy in areas with chloroquine resistance.

Mefloquine vs. Atovaquone-Proguanil

Mefloquine, a quinoline methanol, has been used for both treatment and prophylaxis of malaria. Its use has been tempered by concerns about neuropsychiatric side effects. Atovaquone-proguanil, a non-quinoline combination, is another effective prophylactic agent with a generally better-tolerated side effect profile.

Comparative Profile of Antimalarial Agents

Antimalarial AgentClassKey AdvantageKey Disadvantage
Chloroquine 4-AminoquinolineInexpensive, well-toleratedWidespread resistance
Mefloquine Quinoline MethanolEffective against many chloroquine-resistant strainsNeuropsychiatric side effects
Artemether-lumefantrine ACT (non-quinoline + partner)High efficacy, rapid parasite clearanceHigher cost, potential for resistance
Atovaquone-proguanil Non-quinoline combinationGood tolerability, effective for prophylaxisMore expensive than older drugs
Experimental Protocol

In Vitro Beta-Hematin Formation Inhibition Assay

This assay simulates the process of heme detoxification in the malaria parasite and is used to screen for compounds that can inhibit this crucial pathway.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of hemin (the substrate), acetate buffer (to maintain an acidic pH similar to the parasite's food vacuole), and the test compounds (quinoline and non-quinoline antimalarials).

  • Reaction Setup: In a 96-well plate, add the hemin solution, the test compound at various concentrations, and initiate the reaction by adding the acetate buffer.

  • Incubation: Incubate the plate at a physiological temperature (e.g., 37°C) for several hours to allow for the formation of β-hematin (hemozoin).

  • Quantification: After incubation, pellet the β-hematin by centrifugation. The amount of β-hematin formed can be quantified by various methods, such as measuring the depletion of free heme in the supernatant or by dissolving the β-hematin pellet and measuring its absorbance.

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each compound concentration and determine the IC50 value.

Mechanism of Action Diagram

Antimalarial_Mechanism cluster_RBC RBC Infected Red Blood Cell Parasite Malaria Parasite FoodVacuole Food Vacuole (Acidic) Parasite->FoodVacuole Hemoglobin Hemoglobin FoodVacuole->Hemoglobin Digests Heme Toxic Heme Hemoglobin->Heme Releases Hemozoin Non-toxic Hemozoin (β-hematin) Heme->Hemozoin Detoxification ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to Quinoline Quinoline Derivatives Quinoline->Heme Inhibits Detoxification AChE_Inhibitor_Screening Start Start: Compound Library (Quinoline Derivatives & Donepezil) InVitro 1. In Vitro AChE Inhibition Assay (Ellman's Method) Start->InVitro IC50 2. Determine IC50 Values InVitro->IC50 Selectivity 3. Selectivity Assay (vs. Butyrylcholinesterase) IC50->Selectivity InSilico 4. In Silico Modeling (Docking studies) Selectivity->InSilico InVivo 5. In Vivo Efficacy Studies (Animal models of Alzheimer's) InSilico->InVivo Lead Lead Candidate InVivo->Lead

Caption: Workflow for screening acetylcholinesterase inhibitors.

Signaling Pathway Diagram

Cholinergic_Signaling Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Broken down by SynapticCleft Synaptic Cleft Postsynaptic Postsynaptic Neuron Signal Signal Transduction (Cognition, Memory) AChR->Signal Activates Quinoline Quinoline-based AChE Inhibitor Quinoline->AChE Inhibits

Caption: Cholinergic signaling and its modulation by AChE inhibitors.

Conclusion: The Enduring Legacy and Bright Future of Quinoline Derivatives

The quinoline scaffold has undeniably carved a significant niche in the landscape of therapeutic agents. Its adaptability has allowed for the development of drugs that address a wide array of diseases through diverse mechanisms of action. In oncology, quinoline-based TKIs have become indispensable tools in the era of personalized medicine. In the fight against malaria, while facing the challenge of resistance, quinoline derivatives remain relevant, particularly in combination therapies. Furthermore, the exploration of quinoline-based compounds for neurodegenerative diseases offers a promising avenue for the development of multi-target therapies.

The comparative analysis presented in this guide underscores the importance of continuous research and development of quinoline derivatives. By leveraging a deep understanding of their mechanisms of action, supported by robust experimental validation, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold and deliver novel and effective treatments for some of the world's most pressing health challenges.

References

Please note that the following is an illustrative list of references. In a real-world application, each citation would be linked to a specific, verifiable URL.

  • Bosutinib versus Imatinib for Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: A Phase 3 Trial.Journal of Clinical Oncology.
  • Cabozantinib versus Sunitinib in Advanced Renal-Cell Carcinoma.The New England Journal of Medicine.
  • Lenvatinib versus Sorafenib in First-Line Treatment of Patients with Unresectable Hepatocellular Carcinoma: A Randomised, Phase 3, Non-Inferiority Trial.The Lancet.
  • A Review on Quinoline: Diverse Pharmacological Agent.Chemistry Research Journal. [Link to a relevant review article]
  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents.Anti-Cancer Agents in Medicinal Chemistry. [Link to a relevant review article]
  • Artemisinin-based combination therapy for treating uncomplicated malaria.Cochrane Database of Systematic Reviews. [Link to a relevant meta-analysis]
  • Mefloquine for preventing malaria in travellers.Cochrane Database of Systematic Reviews. [Link to a relevant meta-analysis]
  • Atovaquone-proguanil for preventing malaria in travellers.Cochrane Database of Systematic Reviews. [Link to a relevant meta-analysis]
  • Quinoline-based acetylcholinesterase inhibitors as potential agents for Alzheimer's disease.European Journal of Medicinal Chemistry. [Link to a relevant research article]
  • MTT Assay Protocol.Abcam. [Link to a detailed protocol]
  • Topoisomerase I Assay Kit Manual.TopoGEN, Inc. [Link to a detailed protocol]
  • In vitro β-hematin formation assay for the screening of antimalarial compounds.Malaria Journal. [Link to a detailed protocol]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a halogenated heterocyclic compound, serves as a valuable building block. However, its responsible management, particularly its ultimate disposal, is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, grounded in established safety principles and regulatory compliance.

Understanding the Compound: A Prerequisite for Safe Handling

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential.

Property Value Source
Chemical Name Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate[1][2]
CAS Number 35975-57-6[1][2]
Molecular Formula C₁₂H₁₀BrNO₃[2][3]
Molecular Weight 296.12 g/mol [2][3]
Physical Form Solid[2]
Hazard Classification Irritant[3]
Storage Class Combustible Solids (11)[2]

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a halogenated organic compound. This classification is critical as it dictates the specific waste stream and disposal regulations that must be followed. Halogenated compounds are subject to stringent environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate from a laboratory setting.

DisposalWorkflow cluster_prep Step 1: Preparation & PPE cluster_containment Step 2: Waste Containment cluster_labeling Step 3: Labeling cluster_storage Step 4: Segregation & Storage cluster_disposal Step 5: Final Disposal Prep Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Containment Place solid waste into a dedicated, compatible waste container. Prep->Containment Proceed to containment Inert For trace amounts or spills, use an inert absorbent material (e.g., vermiculite, sand). Containment->Inert Labeling Affix a 'Hazardous Waste' label. Specify contents: 'Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate' 'Halogenated Organic Solid Waste' Containment->Labeling Once contained Storage Store in a designated Satellite Accumulation Area (SAA). Labeling->Storage Properly labeled Segregation Segregate from non-halogenated and incompatible wastes. Storage->Segregation Disposal Arrange for pickup by a licensed hazardous waste disposal vendor. Storage->Disposal For final disposition

Caption: Disposal workflow for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[5] The minimum required PPE includes:

  • Safety Goggles: To protect against accidental eye contact.

  • Chemical-Resistant Gloves: Nitrile gloves are generally suitable. Always check the manufacturer's compatibility chart.

  • Laboratory Coat: To protect skin and clothing from contamination.

Step 2: Waste Containment

The primary principle of waste containment is to prevent the release of the chemical into the environment.

  • Solid Waste: Unused or contaminated solid Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate should be placed directly into a designated hazardous waste container. This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6]

  • Contaminated Materials: Items such as weighing boats, contaminated gloves, and paper towels should also be placed in the same designated waste container.

  • Spill Residue: In the event of a spill, the material should be mixed with an inert absorbent material like sand or vermiculite.[1] This mixture should then be swept up and transferred to the hazardous waste container.[1] Do not use combustible materials like paper towels to absorb large quantities of the chemical.

Step 3: Proper Labeling

Accurate and thorough labeling is a critical component of safe waste management and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[7][8] The waste container must be labeled with the following information as soon as the first particle of waste is added:

  • The words "Hazardous Waste" .[7][8]

  • The full chemical name: "Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate" . Avoid using abbreviations or chemical formulas.[6]

  • A clear indication of the hazard class: "Halogenated Organic Solid Waste" .

  • The date of accumulation.

Step 4: Segregation and Temporary Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9]

  • Designated Storage: The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA).[7][9] This area should be close to the point of generation and under the direct supervision of laboratory personnel.[9][10]

  • Segregation: Store the halogenated organic waste separately from non-halogenated solvents and other incompatible waste streams, such as acids and bases.[6][9][11] This is important because mixing different waste categories can lead to dangerous reactions and complicates the final disposal process, often increasing costs.[11]

Step 5: Final Disposal

Under no circumstances should Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate or its containers be disposed of in the regular trash or down the drain.[1][11]

  • Licensed Waste Hauler: The final disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[12] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of laboratory chemical waste.

  • Record Keeping: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.[12]

Emergency Procedures: In Case of Accidental Exposure

In the event of accidental exposure, immediate action is critical.

Exposure Route First Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If symptoms such as dizziness or nausea occur, seek medical attention.[1][13]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Environmental Considerations

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, thereby protecting themselves, their colleagues, and the environment.

References

  • Sinocure Chemical Group.
  • Chemsrc.
  • Illinois Pollution Control Board. Section 729.
  • Sigma-Aldrich. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR.
  • PubMed.
  • eCFR.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency.
  • Revanol Safety D
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer.
  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • ResearchGate.
  • PubMed.
  • Alfa Chemistry.
  • Braun Research Group.
  • ECHEMI.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. Quinoline.

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Navigating the Unseen Risks: A Technical Guide to Safely Handling Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, presents significant opportunities in medicinal chemistry and materials science. However, its unique molecular structure, combining a quinoline core with a bromine substituent, necessitates a robust and informed approach to laboratory safety. This guide provides essential, actionable intelligence on the personal protective equipment (PPE), handling procedures, and emergency protocols required to mitigate the risks associated with this compound. As Senior Application Scientists, our commitment is to empower your research with the highest standards of safety and operational excellence, ensuring that innovation and well-being advance hand-in-hand.

Hazard Analysis: Understanding the Intrinsic Risks

While a comprehensive Safety Data Sheet (SDS) for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is not yet widely available, a critical analysis of its structural components provides a strong foundation for a thorough risk assessment. The primary hazards are associated with its quinoline backbone and the presence of a bromine atom on the aromatic ring.

  • Quinoline Moiety: Quinoline itself is a known hazardous substance. It is classified as a combustible liquid and is recognized as a potential carcinogen that may cause liver damage.[1] High exposure can lead to a range of adverse health effects, including headaches, nausea, and dizziness.[1] The American Industrial Hygiene Association (AIHA) has recommended a very low Workplace Environmental Exposure Limit (WEEL) for quinoline, underscoring its potential for harm even at low concentrations.[1]

  • Bromo-Aromatic System: The introduction of a bromine atom to an aromatic ring can significantly alter the toxicological profile of a compound. Bromo-aromatic compounds have been shown to be hepatotoxic (damaging to the liver).[2] Halogenated quinoline derivatives may undergo metabolic activation to form reactive intermediates that can be toxic.[3]

  • Physical Form: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a combustible solid. This means that while it is not as readily ignitable as a flammable liquid, it can burn if exposed to an ignition source.

Based on this analysis, it is prudent to treat Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate as a hazardous substance with potential carcinogenic, hepatotoxic, and irritant properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE ComponentSpecificationsRationale for Use
Hand Protection Double-gloving with nitrile gloves.The quinoline structure suggests potential for skin absorption.[1] Double-gloving provides an extra layer of protection against tears and permeation.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solutions containing the compound and airborne particles of the solid. Standard safety glasses are insufficient.
Body Protection A flame-resistant lab coat.Protects against spills and splashes, and offers a degree of protection from fire in the event of ignition of the combustible solid.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges and a particulate filter.Due to the potential for aerosolization of the powdered solid and the hazardous nature of the quinoline core, respiratory protection is essential.

Diagram 1: PPE Ensemble for Handling Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

PPE_Workflow cluster_ppe Required Personal Protective Equipment Respirator NIOSH-Approved Respirator (Organic Vapor Cartridges + Particulate Filter) Goggles Chemical Safety Goggles Respirator->Goggles FaceShield Face Shield DoubleGloves Double Nitrile Gloves FaceShield->DoubleGloves Don Last Goggles->FaceShield LabCoat Flame-Resistant Lab Coat LabCoat->Respirator Researcher Researcher Researcher->LabCoat Don First

A visual representation of the essential personal protective equipment for handling the target compound.

Operational Plan: Safe Handling from Receipt to Disposal

A meticulous operational plan is critical to minimize exposure and ensure a safe working environment.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a well-ventilated, designated area for hazardous chemicals, away from heat and ignition sources.

  • The storage container should be clearly labeled with the chemical name and all appropriate hazard warnings.

3.2. Handling and Weighing:

  • All handling of solid Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

  • When weighing, use a balance inside the fume hood or a vented balance enclosure.

  • Use anti-static tools to prevent dispersal of the powder.

  • Prepare solutions within the fume hood, adding the solid to the solvent slowly to avoid splashing.

Diagram 2: Safe Handling Workflow

Handling_Workflow Start Start: Obtain Compound FumeHood Work in Chemical Fume Hood Start->FumeHood Weighing Weigh Solid in Fume Hood (Use Anti-Static Tools) FumeHood->Weighing SolutionPrep Prepare Solution in Fume Hood (Add Solid to Solvent Slowly) Weighing->SolutionPrep Experiment Conduct Experiment SolutionPrep->Experiment WasteCollection Collect Waste in Labeled Container Experiment->WasteCollection Decontamination Decontaminate Work Area and Glassware WasteCollection->Decontamination End End: Store or Dispose of Waste Decontamination->End

A step-by-step workflow for the safe handling of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

3.3. Decontamination and Cleaning:

  • All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, collecting the rinsate as hazardous waste.

  • Clean the work surface in the fume hood with a suitable solvent and then with soap and water.

Emergency Procedures: Preparedness for the Unexpected

Immediate and correct action during an emergency is crucial.

4.1. Spills:

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully sweep the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area as described above.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

    • Provide the emergency response team with all available information about the spilled substance.

4.2. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]

Disposal Plan: Responsible Waste Management

All waste containing Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, including unused product, contaminated consumables, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is paramount to the advancement of science. By adhering to these stringent safety protocols, researchers can mitigate the inherent risks and foster a laboratory environment where both innovation and personal safety are held to the highest standards. This guide serves as a foundational document; always consult your institution's specific safety guidelines and a qualified safety professional for any further questions.

References

Sources

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